molecular formula C7H6ClN B1339994 4-Ethynylpyridine hydrochloride CAS No. 352530-29-1

4-Ethynylpyridine hydrochloride

Cat. No.: B1339994
CAS No.: 352530-29-1
M. Wt: 139.58 g/mol
InChI Key: KFBZWZGIZHLUBX-UHFFFAOYSA-N
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Description

4-Ethynylpyridine hydrochloride acts as a ligand for the synthesis of various metallic complexes.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBZWZGIZHLUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584183
Record name 4-Ethynylpyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-29-1
Record name 4-Ethynylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynylpyridine hydrochloride
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Foundational & Exploratory

A Technical Guide to 4-Ethynylpyridine Hydrochloride (CAS 352530-29-1): Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, materials science, and ligand synthesis. Its unique structure, featuring a pyridine ring for coordination and hydrogen bonding, combined with a reactive terminal alkyne for carbon-carbon bond formation, makes it an invaluable intermediate. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying its use in a variety of synthetic applications. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, core reactivity, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent molecule.

Introduction to a Versatile Heterocyclic Building Block

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous blockbuster drugs due to its ability to engage in critical biological interactions and impart favorable pharmacokinetic properties.[1] 4-Ethynylpyridine hydrochloride (CAS 352530-29-1) emerges as a particularly valuable derivative, offering a dual-functionality platform for constructing complex molecular architectures.[1] It combines the foundational pyridine core with a highly versatile ethynyl group, providing a reactive handle for diverse coupling chemistries.[1] This guide delves into the technical specifics of this compound, illuminating its role as a key intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]

Physicochemical Properties and Characterization

4-Ethynylpyridine hydrochloride is typically a white to yellow or brown crystalline solid.[2][3] The protonation of the pyridine nitrogen to form the hydrochloride salt significantly increases its solubility in water and other polar solvents compared to its free base form, a crucial attribute for many reaction setups.[2]

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 352530-29-1[2][4]
Molecular Formula C₇H₆ClN (or C₇H₅N · HCl)[4]
Molecular Weight 139.58 g/mol [4]
Appearance Yellow to brown crystalline powder[3][5]
Melting Point ~150 °C (with decomposition)[6]
Purity Typically ≥96-97%[1][4]
Solubility Soluble in water[2]
InChI Key KFBZWZGIZHLUBX-UHFFFAOYSA-N[3]

Characterization of 4-Ethynylpyridine hydrochloride is standardly performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.[3][7] Argentometric titration can also be employed to verify the hydrochloride salt content.[3]

Synthesis and Manufacturing

This compound is not known to occur naturally and is produced exclusively via synthetic routes.[2] The industrial preparation is a robust two-step process that begins with a palladium-catalyzed cross-coupling reaction, followed by salt formation.

Causality Behind the Synthesis:

  • Sonogashira Coupling: The formation of the carbon-carbon bond between the pyridine ring and the ethynyl group is most efficiently achieved using the Sonogashira coupling. This reaction is highly reliable for coupling terminal alkynes with aryl halides (like 4-bromopyridine) and is catalyzed by a combination of palladium and copper(I) salts.[2][8]

  • Acidification to Hydrochloride Salt: The resulting 4-ethynylpyridine free base is then treated with hydrogen chloride. This step is critical as it converts the basic pyridine into its hydrochloride salt, which is a more stable, less volatile solid with enhanced solubility in polar protic solvents, making it easier to handle, store, and use in subsequent aqueous or alcoholic reaction media.[2]

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Salt Formation 4-Halopyridine 4-Halopyridine Catalyst Pd/Cu Catalyst, Base 4-Halopyridine->Catalyst Terminal_Alkyne Terminal Alkyne (e.g., TMSA) Terminal_Alkyne->Catalyst 4-Ethynylpyridine 4-Ethynylpyridine Catalyst->4-Ethynylpyridine Sonogashira Coupling HCl HCl 4-Ethynylpyridine->HCl Acidification Final_Product 4-Ethynylpyridine Hydrochloride HCl->Final_Product

Caption: Synthetic workflow for 4-Ethynylpyridine hydrochloride.

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-Ethynylpyridine hydrochloride stems from the distinct reactivity of its two functional components: the pyridine nitrogen and the terminal alkyne.

  • The Pyridine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor, a base, and, crucially, a ligand for coordinating with metal ions. This property is exploited in the synthesis of various metallic complexes and metal-organic frameworks.[1][6][9]

  • The Terminal Alkyne: This is the primary site of reactivity for building molecular complexity.

    • Sonogashira Coupling: As a terminal alkyne, it readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides, enabling the extension of conjugated systems.[1] This is a foundational reaction for this building block.

    • Click Chemistry (CuAAC): The alkyne is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][10] This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazole rings, which are stable and valuable linkers in drug discovery.

    • Dimerization/Polymerization: Under appropriate conditions (e.g., Glaser coupling), the alkyne can undergo homocoupling to form diynes like 1,4-di(pyridine-4-yl)buta-1,3-diyne.[6] It also serves as a monomer for the synthesis of conjugated polyacetylenes.[11][12]

G Start 4-Ethynylpyridine Hydrochloride Sonogashira Aryl-Ethynyl Conjugates Start->Sonogashira  Sonogashira Coupling  (Pd/Cu, R-X) Click 1,2,3-Triazoles Start->Click  Click Chemistry  (Cu(I), R-N3) Metal Metal Complexes (Ligand) Start->Metal  Metal Coordination  (Pyridine-N) Dimer Butadiynes & Polymers Start->Dimer  Dimerization/Polymerization  (e.g., Glaser Coupling)

Caption: Core reactivity pathways of 4-Ethynylpyridine hydrochloride.

Key Applications in Research and Development

Drug Discovery and Medicinal Chemistry

4-Ethynylpyridine hydrochloride is a pivotal intermediate for synthesizing complex organic molecules with therapeutic potential.[1] Its application spans a wide array of drug classes, from central nervous system (CNS) agents to antivirals and anticancer compounds.[1] For instance, it is used in the preparation of alkynyl platinum(II) compounds investigated for their anticancer properties.[1] Specific published examples of its use include the synthesis of Tröger's base derived bis(pyridyl) ligands, substituted tetrahydropyrones via click chemistry, and various BINOL-based ligands.[6]

Materials Science and Optoelectronics

The ability of the 4-ethynylpyridine unit to form extended π-conjugated systems makes it a valuable monomer in materials science. It serves as a precursor in the synthesis of conjugated polymers and polyacetylenes, which are explored for their applications in optoelectronic devices.[2][11][13] The nitrogen atom in the pyridine ring can also be used to tune the electronic properties of these materials or to facilitate their assembly into ordered structures.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a representative Sonogashira coupling reaction between 4-Ethynylpyridine hydrochloride and an aryl bromide.

Causality and Self-Validation:

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the palladium(0) active catalyst and oxidative homocoupling of the alkyne.

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄) is the primary catalyst for the cross-coupling cycle. A copper(I) salt (e.g., CuI) is a crucial co-catalyst that forms a copper-acetylide intermediate, which then transmetalates with the palladium center, accelerating the reaction.[8]

  • Base: An amine base (e.g., triethylamine, Et₃N) is required to neutralize the HBr and HCl generated during the reaction and to deprotonate the terminal alkyne, facilitating its reaction with the copper co-catalyst.

  • Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of a new, less polar spot (the product) indicates reaction completion. The final product structure is confirmed by NMR and MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 4-Ethynylpyridine hydrochloride (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v).[14]

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.[14]

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure cross-coupled product.[15]

Safety, Handling, and Storage

4-Ethynylpyridine hydrochloride is classified as an irritant and requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also hygroscopic.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong bases.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][17] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

4-Ethynylpyridine hydrochloride stands out as a high-value, versatile chemical intermediate. Its strategic combination of a ligating pyridine ring and a reactive alkyne terminus provides chemists with a powerful tool for the synthesis of a diverse range of functional molecules. From creating novel drug candidates through Sonogashira and click chemistry reactions to building advanced conjugated polymers for materials science, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 3. Polymerization of ethynylpyridinium salts. Macromolecules. Retrieved from [Link]

  • Subramanyam, S., Blumstein, A., & Li, K. P. (1992). Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. Macromolecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2014). Conjugated polymers with m-pyridine linkages: Synthesis, photophysics, solution structure and film morphology. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Institutes of Health. (2022). π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

4-Ethynylpyridine Hydrochloride: A-Technical-Guide-for-Advanced-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This-document-provides-a-comprehensive-technical-guide-on-4-Ethynylpyridine-hydrochloride-(CAS-352530-29-1),-a-critical-building-block-in-modern-pharmaceutical-and-materials-science-research.-It-delves-into-the-molecule's-structural-attributes,-spectroscopic-profile,-synthesis-methodologies,-and-key-applications,-with-a-focus-on-providing-actionable-insights-for-researchers,-scientists,-and-drug-development-professionals.-The-guide-emphasizes-the-causality-behind-experimental-choices,-presents-validated-protocols,-and-is-grounded-in-authoritative-scientific-literature.

Introduction: The Strategic Importance of 4-Ethynylpyridine Hydrochloride

In the landscape of pharmaceutical synthesis, pyridine derivatives are indispensable scaffolds due to their prevalence in blockbuster drugs and their capacity for diverse biological interactions.[1] 4-Ethynylpyridine hydrochloride emerges as a particularly valuable intermediate, offering a unique combination of a pyridine core and a highly reactive terminal alkyne.[1] This bifunctionality makes it a cornerstone for constructing complex molecular architectures. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through Sonogashira coupling and click chemistry reactions.[1]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, distinguishing it from its free base counterpart and facilitating its use in a wider range of reaction conditions.[2] Its application spans the synthesis of anticancer agents, central nervous system (CNS) agents, antivirals, and advanced materials.[1] This guide aims to provide the depth of knowledge required for its effective and strategic utilization in research and development.

Molecular Structure and Physicochemical Properties

4-Ethynylpyridine hydrochloride is a crystalline solid, typically appearing as a yellow to brown powder.[2][3] The presence of the hydrochloride salt significantly influences its physical properties.

Structural Confirmation

The definitive structure of 4-Ethynylpyridine hydrochloride is best understood through a combination of spectroscopic methods and, when available, X-ray crystallography. The key structural features include the pyridine ring, the linear ethynyl (acetylenic) group at the 4-position, and the protonated pyridinium nitrogen with a chloride counter-ion.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 352530-29-1
Molecular Formula C₇H₅N · HCl
Molecular Weight 139.58 g/mol [4]
Appearance Yellow to brown crystalline powder[2][3][5]
Melting Point 150 °C (decomposition)[3]
SMILES String C#Cc1ccncc1.Cl[6]
InChI Key KFBZWZGIZHLUBX-UHFFFAOYSA-N[6]
Purity (Typical) ≥95-97%[1][3][4]
Spectroscopic Profile

Accurate characterization is paramount for ensuring the identity and purity of the starting material, which is critical for reproducibility in drug discovery.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification. While specific shifts can vary slightly based on the solvent and instrument, typical data are available from chemical suppliers and databases.[5][6] The proton spectrum of the free base, 4-ethynylpyridine, is often referenced for comparison.[7]

  • Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the key functional groups. The characteristic peaks are the C≡C stretch of the alkyne and the C-H stretch of the terminal alkyne proton.[5][8]

  • Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

While specific, peer-reviewed spectral data for the hydrochloride salt is sparse in the provided search results, chemical suppliers like Thermo Scientific confirm that the NMR and IR spectra are consistent with the expected structure.[5] ChemicalBook provides access to reference spectra for both the hydrochloride salt and the free base.[6][7][8]

Synthesis of 4-Ethynylpyridine: A Comparative Protocol Analysis

The synthesis of the 4-ethynylpyridine core is most commonly achieved via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction.[2][9] The choice of starting material and specific conditions is a critical decision based on cost, availability, and desired scale. The hydrochloride salt is then typically formed by treating the purified free base with a solution of hydrogen chloride.[2]

The Sonogashira Coupling: The Workhorse Reaction

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne.[9][10] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

DOT Diagram: The Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_Complex Ar-Pd(II)-X(L2) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L2) Pd_Complex->Pd_Alkyne Transmetalation (from Cu Cycle) Cu_Acetylide Cu(I)-C≡CR Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR CuX Cu(I)X CuX->Cu_Acetylide Base, R-C≡CH Cu_Acetylide->Pd_Complex Cu_Acetylide->CuX Transmetalation to Pd Complex caption Fig. 1: Simplified Sonogashira Catalytic Cycles

Caption: Simplified Sonogashira Catalytic Cycles.

Causality in Protocol Design:

  • Catalyst System : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[11] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while copper(I) activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

  • Base : An amine base, such as triethylamine or diisopropylamine, is required. Its role is twofold: it neutralizes the HX acid produced during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[10]

  • Solvent : Solvents like THF, DMF, or toluene are commonly used, chosen for their ability to dissolve the reactants and catalysts.[12][13]

  • Alkyne Source : Trimethylsilylacetylene (TMSA) is a favored reagent over acetylene gas. It is a liquid, making it easier and safer to handle. The trimethylsilyl (TMS) group acts as a protecting group and is readily removed under mild basic or acidic conditions (e.g., K₂CO₃ in methanol or TBAF).[12]

Field-Proven Synthetic Protocol: Sonogashira Coupling of 4-Iodopyridine

This protocol is adapted from established methodologies for the synthesis of substituted pyridines.[12]

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry Schlenk flask, add 4-iodopyridine (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

  • Add an anhydrous amine solvent, such as triethylamine or a mixture of THF and triethylamine.

Step 2: Reagent Addition 4. Add trimethylsilylacetylene (1.2-1.5 equiv.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

Step 3: Reaction Monitoring 5. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. 6. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-iodopyridine is consumed.

Step 4: Workup and Purification of TMS-protected Intermediate 7. Once complete, concentrate the reaction mixture under reduced pressure. 8. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.[12] This removes the amine base and inorganic salts. 9. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Step 5: Deprotection 10. Dissolve the crude TMS-protected product in methanol or THF. 11. Add potassium carbonate (K₂CO₃, ~2.0 equiv.) or a drop of TBAF solution and stir at room temperature for 1-2 hours.[12] The choice of a mild base like K₂CO₃ is to prevent side reactions with the pyridine ring. 12. Monitor the deprotection by TLC until the starting material is consumed.

Step 6: Final Purification and Salt Formation 13. Remove the solvent and purify the crude 4-ethynylpyridine by column chromatography on silica gel. 14. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of HCl in ether or gaseous HCl until precipitation is complete. 15. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Applications in Drug Discovery and Materials Science

4-Ethynylpyridine hydrochloride is not merely an intermediate; it is an enabling reagent for accessing novel chemical matter with significant therapeutic and material potential.[1]

DOT Diagram: Applications of 4-Ethynylpyridine Hydrochloride

Applications cluster_Pharma Pharmaceutical Applications cluster_Materials Materials Science A 4-Ethynylpyridine Hydrochloride B Click Chemistry (CuAAC) A->B Alkyne source for 1,2,3-triazole formation C Synthesis of Metallo-complexes A->C Precursor for alkynyl platinum(II) anticancer agents D Scaffold for Bioactive Molecules A->D Core structure in CNS and antiviral agents E MPEP Analogs A->E Preparation of mGluR5 antagonists F Ligands for Metallic Complexes A->F Building block for coordination chemistry G Functional Polymers A->G Monomer for conjugated materials H BINOL-based Ligands A->H Synthesis of chiral ligands caption Fig. 2: Key Application Areas

Caption: Key Application Areas.

Medicinal Chemistry Applications
  • Click Chemistry : The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and irreversible linking of the pyridine scaffold to other molecules containing an azide group, such as biomolecules or other drug fragments.

  • Metabolic Glutamate Receptor (mGluR5) Antagonists : It is used in the preparation of analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), which are important tools for studying the mGluR5 receptor, a target for various CNS disorders.

  • Anticancer Agents : The molecule serves as a ligand in the synthesis of various metallic complexes, including alkynyl platinum(II) compounds, which are being investigated for their anticancer properties.[1][14]

  • Diverse Scaffolds : It is a precursor for a wide array of complex molecules, including substituted tetrahydropyrones and Tröger's base derived ligands.[14]

Materials Science Applications
  • Ligand Synthesis : 4-Ethynylpyridine hydrochloride is used to create ligands for metallic complexes, such as BINOL-based bis(4-pyridyl) ligands and ligands for diruthenium compounds.[14] These complexes have applications in catalysis and electronic materials.

  • Functional Polymers : The rigid, linear structure of the ethynylpyridine unit makes it an attractive monomer for the synthesis of conjugated polymers and materials with specific electronic or optical properties.

Safety, Handling, and Storage

Proper handling of 4-Ethynylpyridine hydrochloride is essential for laboratory safety.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][15]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[3][15]
Personal ProtectiveEquipment (PPE) Safety glasses (eyeshields), gloves, N95 dust mask.[16]
Storage Conditions Store refrigerated (0-10°C) under an inert atmosphere. It is light, air, and heat sensitive.[3][17]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[16]
Disposal Dispose of contents/container to an approved waste disposal plant.[16][17]

Self-Validating Safety Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[16][17] Ensure eyewash stations and safety showers are readily accessible.[17]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[16][17] For weighing and transferring solids, an N95 dust mask is recommended.

  • Handling : Avoid contact with skin, eyes, and clothing.[16][17] Do not breathe dust.[16] Wash hands thoroughly after handling.[3][17]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[3][16][17] The product should be stored under an inert gas like nitrogen or argon to prevent degradation.[3][17]

Conclusion

4-Ethynylpyridine hydrochloride is a potent and versatile chemical tool for advanced synthesis. Its value lies in the strategic combination of a biologically relevant pyridine core with a synthetically malleable alkyne functionality. Understanding its molecular structure, mastering its synthesis via robust methods like the Sonogashira coupling, and appreciating its broad applicability are key to leveraging its full potential in the development of next-generation pharmaceuticals and functional materials. Adherence to rigorous safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

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An In-depth Technical Guide to the Solubility of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Ethynylpyridine hydrochloride (CAS 352530-29-1), a key building block in pharmaceutical and materials science applications.[1] Understanding the solubility of this compound is critical for its effective use in drug discovery, formulation development, and chemical synthesis. This document details the physicochemical properties governing its solubility, presents qualitative and quantitative data in aqueous and organic systems, and provides a robust, field-tested protocol for experimental solubility determination. The hydrochloride salt form of 4-ethynylpyridine significantly enhances its solubility in polar solvents, a crucial factor for its utility in various applications.[1]

Introduction to 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid derivative of pyridine.[1] Its structure, featuring a pyridine ring substituted with an ethynyl group and protonated to form a hydrochloride salt, makes it a versatile intermediate. It is widely used in medicinal chemistry for synthesizing bioactive molecules and receptor ligands and as a precursor for conjugated polymers in materials science.[1] The compound's performance in these applications is fundamentally linked to its solubility, which dictates reaction kinetics, purification strategies, and bioavailability in pharmaceutical contexts.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. For 4-Ethynylpyridine hydrochloride, the key parameters are summarized below. The salt form dramatically influences these properties compared to its free base, 4-ethynylpyridine.

PropertyValueSource
CAS Number 352530-29-1[2][3][4]
Molecular Formula C₇H₆ClN[1][2][3]
Molecular Weight 139.58 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 150 °C (decomposes)[2][5][6]
pKa (Predicted, for free base) 4.16 ± 0.10[7][8]
LogP (Predicted) 1.48[3]

Note: The predicted pKa and LogP values are for the free base, 4-ethynylpyridine. The hydrochloride salt is the protonated, more polar form.

Aqueous Solubility Profile

The presence of the hydrochloride salt makes 4-Ethynylpyridine hydrochloride readily soluble in polar solvents, especially water.[1] The protonated pyridine nitrogen allows for strong ion-dipole interactions with water molecules, leading to high aqueous solubility.

pH-Dependent Solubility

The solubility of 4-Ethynylpyridine hydrochloride is highly dependent on pH. The compound exists in equilibrium between its protonated (pyridinium) form and its neutral free base form. The predicted pKa of the conjugate acid (the pyridinium ion) is approximately 4.16.[7][8]

  • Below the pKa (pH < 4.16): The compound is predominantly in its protonated, charged (pyridinium chloride) form, which is highly water-soluble.

  • Above the pKa (pH > 4.16): The equilibrium shifts towards the neutral, less polar free base (4-ethynylpyridine), which has significantly lower water solubility.

This relationship is crucial for applications such as drug delivery, where pH changes in the gastrointestinal tract can affect a compound's dissolution and absorption, and in chemical synthesis for controlling reaction conditions or for purification via pH-driven extraction.

G cluster_equilibrium pH-Dependent Equilibrium in Water Protonated 4-Ethynylpyridinium Chloride (High Solubility) Neutral 4-Ethynylpyridine (Free Base) (Low Solubility) Protonated->Neutral + OH⁻ (pH > pKa) Neutral->Protonated + H⁺ (pH < pKa) G A 1. Preparation Add excess solid to solvent B 2. Equilibration Shake at constant temp (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge or Filter B->C D 4. Quantification Dilute supernatant & analyze (e.g., HPLC-UV) C->D E Result Solubility (mg/mL) D->E

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the electronic properties of the pyridine ring make it a valuable synthon for the construction of complex molecular architectures, including bioactive molecules and conjugated polymers.[1] The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of synthetic applications.[1] However, the inherent reactivity of the ethynyl and pyridine moieties necessitates a thorough understanding of the compound's stability to ensure its integrity throughout its lifecycle, from storage to application.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethynylpyridine hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its chemical behavior to ensure the reliability and reproducibility of their experimental outcomes. We will delve into the potential degradation pathways, provide a framework for assessing its stability through forced degradation studies, and offer evidence-based recommendations for optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-Ethynylpyridine hydrochloride is paramount to appreciating its stability profile.

PropertyValueSource
Molecular Formula C₇H₆ClN[2]
Molecular Weight 139.58 g/mol [2]
Appearance White to off-white or yellow to brown crystalline powder/solid[1][3]
Melting Point ~150 °C (with decomposition)[3]
Solubility Soluble in water[1]

Core Principles of Stability for 4-Ethynylpyridine Hydrochloride

The stability of 4-Ethynylpyridine hydrochloride is governed by the intrinsic reactivity of its two key functional motifs: the terminal alkyne (ethynyl group) and the pyridine ring, as well as the nature of the hydrochloride salt.

The Reactivity of the Ethynyl Group

Terminal alkynes are known to be susceptible to a variety of chemical transformations, some of which can be initiated under common storage or experimental conditions.

  • Oxidative Degradation: The carbon-carbon triple bond can be cleaved by strong oxidizing agents.[4][5][6] While gentle oxidation can lead to the formation of α-dicarbonyl compounds, more aggressive conditions, such as those that might be encountered during oxidative stress (e.g., exposure to peroxides or atmospheric oxygen over extended periods), can lead to the cleavage of the triple bond, forming a carboxylic acid and, in the case of a terminal alkyne, ultimately carbon dioxide.[4][7]

  • Polymerization: Terminal alkynes can undergo polymerization, particularly in the presence of transition metals or under conditions of heat and light. This can lead to the formation of a complex mixture of oligomeric and polymeric materials, which would manifest as a discoloration and change in the physical properties of the compound.

The Reactivity of the Pyridine Moiety

The pyridine ring, while aromatic, is not inert. The nitrogen atom introduces a degree of reactivity that is distinct from its carbocyclic analogue, benzene.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can also occur under chemical stress, for instance, in the presence of hydrogen peroxide.[8][9] Studies on other pyridine derivatives, such as 3,4-diaminopyridine, have shown that N-oxidation is a potential degradation pathway under oxidative stress.[8]

  • Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation. Exposure to UV light can lead to ring-opening reactions, ultimately producing smaller, aliphatic molecules.[10]

The Role of the Hydrochloride Salt

The formation of a hydrochloride salt by protonating the pyridine nitrogen has a significant impact on the molecule's stability.

  • Enhanced Stability against Oxidation: The protonation of the nitrogen atom withdraws electron density from the ring and engages the lone pair of electrons in a bond with the proton. This makes the nitrogen less susceptible to oxidation. A study on 3,4-diaminopyridine demonstrated that the hydrochloride salt form is more stable under oxidative stress than the free base.[8]

  • Hygroscopicity: Hydrochloride salts of organic bases are often hygroscopic, meaning they readily absorb moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation pathways or act as a medium for other reactions.

Potential Degradation Pathways: A Mechanistic Overview

Based on the chemical principles outlined above, we can propose several potential degradation pathways for 4-Ethynylpyridine hydrochloride under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation A 4-Ethynylpyridine HCl B Hydration Products (e.g., 4-acetylpyridine) A->B H₂O, Δ C 4-Ethynylpyridine HCl D 4-Ethynylpyridine-N-oxide C->D [O] (e.g., H₂O₂) E Isonicotinic Acid + CO₂ C->E [O] (cleavage) F 4-Ethynylpyridine HCl G Ring-opened Products (e.g., succinic acid derivatives) F->G H 4-Ethynylpyridine HCl I Polymerization/Oligomerization H->I Δ J Char I->J High Δ cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of 4-Ethynylpyridine HCl (e.g., 1 mg/mL in methanol or water) stress1 Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep1->stress1 Expose stress2 Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep1->stress2 Expose stress3 Oxidative Degradation (3% H₂O₂, RT) prep1->stress3 Expose stress4 Thermal Degradation (Solid & Solution, 80°C) prep1->stress4 Expose stress5 Photolytic Degradation (ICH Q1B conditions) prep1->stress5 Expose analysis1 Neutralize acid/base samples stress1->analysis1 stress2->analysis1 analysis2 Dilute all samples to a suitable concentration stress3->analysis2 stress4->analysis2 stress5->analysis2 analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC-UV/MS analysis2->analysis3

Figure 2: Workflow for a forced degradation study of 4-Ethynylpyridine hydrochloride.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 4-Ethynylpyridine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one set of samples at room temperature and another at 60°C.

    • Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one set of samples at room temperature and another at 60°C.

    • Analyze samples at appropriate time points.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the samples at room temperature and protected from light.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid 4-Ethynylpyridine hydrochloride in a vial and keep it in an oven at 80°C.

    • Solution State: Keep a sealed vial of the stock solution in an oven at 80°C.

    • Analyze samples at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5] * A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

Proposed Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

ParameterProposed ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides good peak shape for the basic pyridine compound.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for elution.
Gradient A suitable gradient from low to high percentage of Mobile Phase BTo ensure elution of both the polar parent compound and potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CFor reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm) and/or Mass SpectrometryUV for quantification and MS for identification of degradation products.

Conclusion

4-Ethynylpyridine hydrochloride is a valuable chemical entity whose stability is a critical consideration for its effective use in research and development. This guide has elucidated the key factors influencing its stability, namely its susceptibility to oxidation, photodegradation, and potentially hydrolysis and polymerization. The hydrochloride salt form offers a degree of protection against oxidation of the pyridine nitrogen.

A comprehensive understanding of these degradation pathways, coupled with the implementation of a rigorous forced degradation study as outlined, will enable researchers to develop robust, stability-indicating analytical methods. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert, dry atmosphere—is paramount to preserving the purity and integrity of 4-Ethynylpyridine hydrochloride. By following the principles and protocols detailed in this guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

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An In-Depth Technical Guide to the Synthesis of 4-Ethynylpyridine Hydrochloride from 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Ethynylpyridine hydrochloride, a critical building block in pharmaceutical and materials science research. The primary focus is on the well-established and highly efficient Sonogashira cross-coupling reaction, starting from 4-bromopyridine. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence reaction outcomes. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction: The Significance of 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of functional molecules.[1] Its structure, featuring a pyridine ring and a terminal alkyne, offers unique opportunities for molecular design. The pyridine moiety provides a site for hydrogen bonding and metal coordination, while the ethynyl group is a reactive handle for carbon-carbon bond formation, most notably in "click" chemistry and further cross-coupling reactions.[2] This dual functionality makes it an invaluable precursor for the development of bioactive molecules, receptor ligands, and conjugated polymers for optoelectronic applications.[1] The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various reaction conditions.[1]

The Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling

The most prevalent and efficient method for the synthesis of 4-ethynylpyridine from 4-bromopyridine is a two-step process centered around the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and the sp-hybridized carbon of an alkyne.[3][4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection & Salt Formation 4-Bromopyridine 4-Bromopyridine Pd_Catalyst_CuI Pd Catalyst / CuI Base, Solvent 4-Bromopyridine->Pd_Catalyst_CuI Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Pd_Catalyst_CuI 4-(Trimethylsilylethynyl)pyridine 4-(Trimethylsilylethynyl)pyridine Pd_Catalyst_CuI->4-(Trimethylsilylethynyl)pyridine Deprotection Base (e.g., K2CO3) Methanol 4-(Trimethylsilylethynyl)pyridine->Deprotection 4-Ethynylpyridine 4-Ethynylpyridine Deprotection->4-Ethynylpyridine HCl_treatment HCl 4-Ethynylpyridine->HCl_treatment 4-Ethynylpyridine_hydrochloride 4-Ethynylpyridine Hydrochloride HCl_treatment->4-Ethynylpyridine_hydrochloride

Figure 1: Overall workflow for the synthesis of 4-Ethynylpyridine hydrochloride.

In-Depth Mechanistic Insights: The Sonogashira Coupling

The Sonogashira reaction is a powerful tool in organic synthesis for the formation of C(sp²)–C(sp) bonds.[5] It typically employs a palladium catalyst and a copper(I) co-catalyst.[3][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (from Cu cycle) Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination CuX Cu(I)-X Cu_Alkyne_pi [R-C≡C-H---Cu(I)]⁺ CuX->Cu_Alkyne_pi π-Complex Formation (R-C≡C-H) Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne_pi->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Aryl Transmetalation Cu_Acetylide->CuX Transmetalation to Pd complex

Figure 2: Simplified mechanism of the copper-catalyzed Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromopyridine), forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium complex.[5][8]

  • Reductive Elimination: The desired product, 4-(trimethylsilylethynyl)pyridine, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Complex Formation: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex. This increases the acidity of the terminal proton.[7]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[3][5] This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of 4-ethynylpyridine hydrochloride. Researchers should adapt this procedure based on their specific laboratory conditions and scale.

Part A: Sonogashira Coupling of 4-Bromopyridine with Trimethylsilylacetylene

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).[2]

    • Add a suitable solvent, such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and Et₃N. The amine serves as both the solvent and the base.

  • Reagent Addition:

    • Add trimethylsilylacetylene (1.2 equiv.) dropwise to the reaction mixture at room temperature. The use of a silyl-protected alkyne prevents the undesired homocoupling of the terminal alkyne.[9]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product, 4-(trimethylsilylethynyl)pyridine, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

Part B: Deprotection and Hydrochloride Salt Formation

  • Deprotection of the Trimethylsilyl Group:

    • Dissolve the purified 4-(trimethylsilylethynyl)pyridine in a suitable solvent, such as methanol or THF.

    • Add a base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), to the solution.[2]

    • Stir the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.

  • Isolation of 4-Ethynylpyridine (Free Base):

    • Once the deprotection is complete, remove the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography to yield 4-ethynylpyridine as a free base.[2]

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 4-ethynylpyridine in a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.

    • The 4-ethynylpyridine hydrochloride will precipitate as a solid.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.[1]

Key Reaction Parameters and Considerations

ParameterRecommended ConditionsRationale and Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are common and effective catalysts for Sonogashira couplings.[5] The choice may depend on the specific substrate and reaction conditions.
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common co-catalyst and significantly increases the reaction rate, allowing for milder conditions.[3][4]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)The base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the alkyne in the copper cycle.[6]
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence the solubility of the reactants and the reaction rate. Anhydrous and anaerobic conditions are typically recommended.[6]
Temperature Room temperature to 65 °CThe reaction is often carried out at room temperature, but gentle heating can increase the rate of reaction, especially with less reactive aryl bromides.[3]
Protecting Group Trimethylsilyl (TMS)The TMS group is used to prevent the homocoupling of the alkyne and is easily removed under mild basic or fluoride-mediated conditions.[9][10]

Alternative Synthetic Routes

While the Sonogashira coupling is the most widely used method, other approaches for the synthesis of 4-ethynylpyridine exist:

  • Castro-Stephens Coupling: This method involves the reaction of a pre-formed copper(I) acetylide with an aryl halide. It generally requires harsher conditions than the Sonogashira reaction.[2]

  • From 4-Vinylpyridine: An alternative route starts with the more readily available 4-vinylpyridine. This multi-step process typically involves bromination of the vinyl group followed by a double dehydrobromination using a strong base to form the alkyne.[2][11]

Conclusion

The synthesis of 4-ethynylpyridine hydrochloride from 4-bromopyridine via a Sonogashira coupling is a robust and efficient method that provides high yields under relatively mild conditions. A thorough understanding of the reaction mechanism and the role of each component is essential for optimizing the synthesis and achieving the desired product with high purity. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully perform this important transformation in their laboratories.

References

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  • Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

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  • Blaser, H. U., & de Meijere, A. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

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  • Novák, Z., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Retrieved from [Link]

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4-Ethynylpyridine: A Strategic Choice Between Hydrochloride Salt and Free Base

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4-Ethynylpyridine is a cornerstone building block in modern chemical synthesis, prized for its unique structure that marries the coordinating and hydrogen-bonding capabilities of a pyridine ring with the versatile reactivity of a terminal alkyne.[1] This duality makes it an indispensable intermediate in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][2] However, researchers are often faced with a critical choice: to use the stable, crystalline hydrochloride salt or the reactive free base. This decision is far from trivial and has profound implications for storage, handling, solubility, and reaction success. This guide provides an in-depth analysis of both forms, moving beyond simple data sheets to explain the causal relationships between their properties and practical applications. We will explore the "why" behind experimental choices, empowering scientists to harness the full potential of this versatile reagent with precision and confidence.

Part 1: A Tale of Two Forms: Fundamental Physicochemical Properties

The core difference between 4-ethynylpyridine hydrochloride and its free base lies in the protonation state of the pyridine nitrogen atom. This seemingly small modification dramatically alters the molecule's physical and chemical behavior.

The hydrochloride salt exists as a pyridinium cation with a chloride counter-ion.[2] This ionic character makes it a stable, white to off-white crystalline solid that is generally easier to handle and weigh accurately compared to the free base.[2]

Comparative Physicochemical Data

The following table summarizes the key quantitative differences, providing a foundation for understanding the practical implications of choosing one form over the other.

Property4-Ethynylpyridine Hydrochloride4-Ethynylpyridine (Free Base)Rationale for Difference
Molecular Formula C₇H₆ClN[2]C₇H₅N[3][4][5]Addition of hydrogen chloride to the pyridine nitrogen.
Molecular Weight 139.58 g/mol [6]103.12 g/mol [3][4][5]The mass of HCl is included in the salt form.
Appearance White to off-white crystalline solid[2]White to light yellow powder or crystal[5][7]Ionic salt lattice vs. molecular crystal.
Melting Point ~150 °C (decomposes)[6][8]~98 °C[5][7]The strong ionic interactions in the salt require more energy to overcome than the intermolecular forces in the free base.
pKa (of Conjugate Acid) ~4.16 (Predicted)[5]N/AThis value represents the acidity of the pyridinium ion.
Solubility in Water Soluble[2]Sparingly solubleThe ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules.
Solubility in Alcohols Soluble[2]SolubleBoth forms can interact with polar protic solvents, but the salt is generally more soluble.
Solubility in Aprotic Solvents Sparingly soluble (e.g., THF, Dioxane)Soluble (e.g., Acetone, THF, Toluene)[5]The non-polar free base is more compatible with less polar organic solvents.
Deep Dive into Core Differences

1. Solubility: The Decisive Factor for Reaction Medium

The choice of solvent is dictated by the solubility of the reagents. The hydrochloride salt's ionic nature renders it highly soluble in polar solvents, especially water and alcohols.[2] This is a distinct advantage for reactions conducted in aqueous media or for preparing stock solutions for biological assays.

Conversely, the free base, being a neutral organic molecule, exhibits significantly better solubility in a wider range of aprotic organic solvents such as tetrahydrofuran (THF), ethyl acetate, and toluene.[5] This property is crucial for many standard organic reactions that require anhydrous, non-polar conditions.

2. Stability, Handling, and Storage: A Matter of Practicality

From a practical standpoint, the hydrochloride salt is the superior form for storage and handling. As a non-volatile, crystalline solid, it is less prone to degradation and easier to weigh accurately.[2] It is often supplied with higher purity and has a longer shelf life.[1] However, it can be hygroscopic, meaning it may absorb moisture from the air, so storage in a desiccator or under an inert atmosphere is recommended.[9]

The free base is a less stable solid with a lower melting point.[5][7] It can be more susceptible to polymerization or oxidation, especially if impurities are present. For long-term storage, it is often recommended to keep it in a freezer under an inert atmosphere.[5][10]

3. Reactivity: The Impact of the Pyridine Nitrogen

The protonated nitrogen of the hydrochloride salt is electron-withdrawing, which can slightly modulate the reactivity of the pyridine ring and the alkyne. More importantly, the lone pair of electrons on the nitrogen is unavailable for coordination to metal catalysts or to act as a base.

In the free base, this lone pair is available. This can be a double-edged sword. While it allows the pyridine to act as a ligand in certain catalytic systems, it can also lead to undesired side reactions or catalyst inhibition in others.[11] For instance, in palladium-catalyzed reactions, the pyridine nitrogen can coordinate to the palladium center, potentially affecting the catalytic cycle.

Part 2: From Bench to Application: Experimental Design and Protocols

The theoretical differences discussed above translate directly into practical considerations at the lab bench. The choice between the salt and the free base is a strategic one, often revolving around the specific reaction conditions.

The Strategic Choice for Synthesis

The Sonogashira cross-coupling reaction is a quintessential application for 4-ethynylpyridine, used to form C(sp)-C(sp²) bonds.[11][12] This reaction is almost universally carried out in the presence of an amine base (e.g., triethylamine, diisopropylethylamine).[13] This context provides a perfect example of the nuanced decision-making process.

The Causality Behind the Choice: One might assume the free base is necessary for a Sonogashira reaction. However, the hydrochloride salt is often used directly. Why? Because the amine base required for the catalytic cycle will first neutralize the pyridinium hydrochloride in situ, generating the reactive free base. This makes the stable, easy-to-handle hydrochloride salt a convenient precursor. The key is stoichiometry: at least two equivalents of the amine base are required—one to liberate the free base and another to facilitate the catalytic reaction itself.

G start Select 4-Ethynylpyridine Form reaction_type What is the reaction medium? start->reaction_type conditions Are basic conditions (e.g., amine) present? reaction_type->conditions Organic Solvent use_hcl Use Hydrochloride Salt Directly (Excellent Solubility) reaction_type->use_hcl Aqueous / Protic use_hcl_insitu Use Hydrochloride Salt (Convenient Precursor) Ensure >2 eq. of base. conditions->use_hcl_insitu Yes need_free_base Use Isolated Free Base (Requires prior neutralization and extraction) conditions->need_free_base No

Caption: Decision workflow for selecting the appropriate form of 4-ethynylpyridine.

Protocol 1: Sonogashira Coupling Using 4-Ethynylpyridine Hydrochloride In Situ

This protocol details a typical Sonogashira coupling with an aryl bromide, illustrating the in situ generation of the free base. This self-validating system relies on the correct stoichiometry of the base to ensure both neutralization and catalytic turnover.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 4-Ethynylpyridine hydrochloride (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF or DMF (5 mL)

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 4-ethynylpyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the triethylamine. Causality Note: Adding at least 2.4 equivalents of TEA is critical. The first 1.2 equivalents neutralize the hydrochloride salt, and the remaining base facilitates the deprotonation of the alkyne in the catalytic cycle.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Isolation of 4-Ethynylpyridine Free Base

For applications requiring the pure, isolated free base, this protocol provides a standard acid-base extraction method.

Materials:

  • 4-Ethynylpyridine hydrochloride (1.0 g)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL)

  • Ethyl acetate or Dichloromethane (~30 mL)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

  • Dissolution: Dissolve the 4-ethynylpyridine hydrochloride in a minimal amount of deionized water (~10 mL) in a separatory funnel.

  • Neutralization: Slowly add the saturated NaHCO₃ solution to the funnel. Swirl gently. CO₂ gas will evolve. Continue adding base until the effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8). Trustworthiness Check: This ensures complete deprotonation of the pyridinium ion to the free base.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). The organic free base will move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting solid or oil is the 4-ethynylpyridine free base. Store immediately under appropriate conditions (cold, inert atmosphere).[5][10]

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve 4-EP HCl in H₂O B 2. Add NaHCO₃ (aq) (Neutralization) A->B D 3. Extract with Ethyl Acetate B->D Phase Transfer of Free Base C Aqueous Waste (NaCl, NaHCO₃) D->C E 4. Dry over Na₂SO₄ D->E F 5. Evaporate Solvent E->F G Isolated Free Base F->G

Sources

Introduction: Elucidating Structure Through Magnetic Resonance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethynylpyridine Hydrochloride

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 4-Ethynylpyridine hydrochloride is a versatile heterocyclic building block, finding application in the synthesis of pharmaceuticals and functional materials.[1] Its structure, comprising a pyridine ring substituted with an ethynyl group and protonated at the nitrogen atom, presents a distinct magnetic environment for its constituent protons. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for confirming its identity, purity, and electronic structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-ethynylpyridine hydrochloride. We will dissect the spectrum feature by feature, explaining the underlying principles that govern the chemical shifts, coupling constants, and signal multiplicities. This analysis is grounded in both theoretical principles and practical, field-proven insights to provide researchers with a comprehensive understanding of this important molecule.

The Molecular Structure and Its Protons

To interpret the spectrum, we must first consider the distinct proton environments within the molecule. The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen, which significantly influences the electronic distribution across the aromatic ring.

Caption: Structure of 4-Ethynylpyridine Hydrochloride with labeled protons.

The key proton environments are:

  • H-2 and H-6: The two equivalent protons on the carbons alpha (α) to the protonated nitrogen.

  • H-3 and H-5: The two equivalent protons on the carbons beta (β) to the protonated nitrogen.

  • Ethynyl-H: The terminal proton of the acetylene group.

  • N-H: The proton directly attached to the nitrogen atom (the pyridinium proton).

Dissecting the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 4-ethynylpyridine hydrochloride is characterized by distinct signals corresponding to these proton environments. The protonation of the pyridine nitrogen is the most critical factor influencing the spectrum. The formal positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing a significant downfield shift (deshielding) for all ring protons compared to the neutral 4-ethynylpyridine base.[2] This effect is most pronounced for the protons closest to the nitrogen.

Predicted Spectral Data

The following table summarizes the anticipated signals in a typical non-exchanging deuterated solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H > 12.0 (broad)Singlet (broad)N/A1H
H-2, H-6 8.5 - 9.0Doublet~6-7 Hz (³JHH)2H
H-3, H-5 7.5 - 8.0Doublet~6-7 Hz (³JHH)2H
Ethynyl-H 4.0 - 4.5SingletN/A1H
Analysis of Aromatic Protons (H-2, H-6 and H-3, H-5)
  • Chemical Shift: The protons at the 2 and 6 positions (alpha to the nitrogen) are the most deshielded due to their proximity to the electron-withdrawing N⁺-H group.[2][3] Consequently, their signal appears furthest downfield in the aromatic region. The protons at the 3 and 5 positions are also deshielded, but to a lesser extent, appearing upfield relative to the H-2/H-6 signal. This creates a characteristic AA'BB' system, which often simplifies to a pair of doublets due to the symmetry of the molecule.

  • Multiplicity and Coupling: The H-2/H-6 protons are coupled to their adjacent H-3/H-5 neighbors. This three-bond (³J) coupling results in a doublet. Reciprocally, the H-3/H-5 protons are split by the H-2/H-6 protons, also appearing as a doublet. The magnitude of this ortho-coupling in pyridine rings is typically in the range of 6-10 Hz.[4] Long-range meta (⁴J) or para (⁵J) couplings are generally too small to be resolved in a standard spectrum.

Analysis of the Ethynyl Proton (C≡C-H)
  • Chemical Shift: The acetylenic proton signal typically appears in the range of 2-3 ppm.[5] However, its position can be influenced by the electronic effects of the attached pyridine ring. In this case, the electron-withdrawing nature of the pyridinium ring will likely shift this proton slightly downfield, into the 4.0-4.5 ppm range.

  • Multiplicity: This proton is not adjacent to any other protons, so it appears as a sharp singlet. There is no observable coupling to the aromatic protons four bonds away.

Analysis of the Pyridinium Proton (N-H)
  • Chemical Shift: The proton on the positively charged nitrogen is highly deshielded and acidic. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[6] In a solvent like DMSO-d₆, it often appears as a very broad signal significantly downfield, sometimes beyond 12 ppm.

  • Multiplicity and Exchange: In aprotic solvents (e.g., DMSO-d₆, CDCl₃), this proton will appear as a broad singlet. The broadening is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. If the spectrum were recorded in D₂O, this acidic proton would rapidly exchange with deuterium, and its signal would disappear. This disappearance upon a "D₂O shake" is a classic method for identifying acidic protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining a reliable and interpretable ¹H NMR spectrum.

Workflow for ¹H NMR Data Acquisition

G A 1. Sample Preparation B 2. NMR Tube Loading A->B ~5 mg in 0.6 mL solvent C 3. Spectrometer Setup B->C Insert into magnet D 4. Shimming C->D Lock & Load Shim Map E 5. Parameter Optimization D->E Tune & Match Probe F 6. Data Acquisition E->F Set scans (e.g., 16) G 7. Data Processing F->G Fourier Transform H 8. Spectral Analysis G->H Phase & Baseline Correction

Caption: Experimental Workflow for ¹H NMR Acquisition.

Step-by-Step Methodology
  • Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals.[7] D₂O can also be used, but will result in the exchange and disappearance of the N-H proton signal. CDCl₃ is generally a poor solvent for hydrochloride salts.

  • Sample Preparation:

    • Weigh approximately 5 mg of 4-ethynylpyridine hydrochloride directly into a clean, dry vial.

    • Add ~0.6 mL of DMSO-d₆.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0.00 ppm.

    • Vortex the vial until the solid is completely dissolved.

  • NMR Tube Loading:

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Load a standard shim set and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16 to 64 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual DMSO signal to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The ¹H NMR spectrum of 4-ethynylpyridine hydrochloride provides a wealth of structural information. The key diagnostic features are the downfield shift of the aromatic protons due to the protonation of the pyridine nitrogen, the characteristic doublet-of-doublets pattern for the aromatic ring, and the distinct singlet for the acetylenic proton. By understanding the principles of chemical shift, spin-spin coupling, and the influence of the molecular environment, researchers can confidently use ¹H NMR to verify the structure and purity of this valuable synthetic intermediate.

References

  • SpectraBase. (n.d.). Pyridine hydrochloride. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(11-12), 653-657.
  • Burton, R., & Hall, L. D. (1970). H-H and 13C-H coupling constants in pyridazine. Canadian Journal of Chemistry, 48(3), 59-63.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]

  • Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from [Link]

  • Zuca, S., & Ionescu-Bujor, M. (1974). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 60(1), 16-22.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Mantch, H. H., & Smith, I. C. P. (1972). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 50(9), 1385-1393.
  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine, 4-ethyl-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Gupta, V. K., et al. (2007). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry - Section A, 46A, 1596-1601.

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A Comprehensive Safety and Handling Guide for 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 4-Ethynylpyridine hydrochloride (CAS No: 352530-29-1). As a pivotal building block in the synthesis of novel pharmaceutical compounds and advanced materials, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety recommendations, grounding them in the chemical nature of the substance.

Section 1: Chemical and Physical Identity

4-Ethynylpyridine hydrochloride is a pyridine derivative that serves as a versatile ligand and synthetic intermediate.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to its free base, making it amenable to a wider range of reaction conditions.[1] It typically presents as a white to off-white or yellow-brown crystalline solid.[1][3]

Table 1: Core Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 352530-29-1 [4][5][6]
Molecular Formula C₇H₅N · HCl (or C₇H₆ClN) [2][6][7]
Molecular Weight 139.58 g/mol [2][6][7]
Synonyms 4-Ethynylpyridine HCl, 4-Pyridylacetylene HCl [1][7][8]
Appearance White to off-white/yellow-brown crystalline solid [1][3]
Melting Point ~150 °C (with decomposition) [2][3][6]

| Solubility | Soluble in water |[1] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 4-Ethynylpyridine hydrochloride is classified as an irritant.[1] This classification is the primary driver for all recommended handling procedures and personal protective equipment (PPE) requirements.

  • Signal Word: Warning [1][6][8]

  • GHS Pictogram: GHS07 (Exclamation Mark)[8]

Table 2: GHS Hazard Statements

Code Statement Classification Target Organs Source(s)
H315 Causes skin irritation Skin Irritant, Category 2 Skin [1][5][6]
H319 Causes serious eye irritation Eye Irritant, Category 2 Eyes [1][5][6]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Respiratory System |[1][4][5] |

Expert Insight: The Chemical Basis of Irritancy The irritant nature of 4-Ethynylpyridine hydrochloride stems from its molecular structure. The hydrochloride salt can create a mildly acidic environment upon contact with moisture on the skin, eyes, or mucous membranes. Furthermore, the pyridine ring system and the reactive terminal alkyne (ethynyl group) can interact with biological macromolecules, contributing to the irritant response. While comprehensive toxicological studies are limited, these structural features are well-understood to be potential sources of irritation.[1]

Caption: GHS Hazard Profile for 4-Ethynylpyridine Hydrochloride.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is a self-validating system to prevent exposure and maintain the chemical's integrity. The compound is noted to be hygroscopic and sensitive to light, air, and heat.[3][4]

Detailed Protocol for Handling Solid Compound
  • Preparation: Before retrieving the compound, ensure the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered. Ensure an eyewash station and safety shower are readily accessible.[4]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4]

  • Retrieval: Retrieve the container from its designated storage location (see storage requirements below). Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Perform all manipulations of the solid, including weighing, within the fume hood to contain dust. Use a spatula to transfer the powder. Avoid creating and breathing dust.[4][5] If weighing outside a hood is unavoidable, a dust mask (e.g., N95) is required.[6][8]

  • Dissolution: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for standard solvents.

  • Cleanup: Clean any spills immediately. Decontaminate the spatula and weighing vessel. Wash the work surface thoroughly.

  • Storage: Tightly seal the container, preferably under an inert atmosphere (e.g., nitrogen), and return it to its proper storage location.[4][9]

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[4]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1][4] A refrigerated environment (0-10°C) is often recommended.[3]

  • Atmosphere: Keep containers tightly closed and preferably under an inert gas like nitrogen to protect from moisture and air.[3][4][9]

  • Light: Protect from light.[4][9]

  • Security: Store locked up or in an area accessible only to authorized personnel.[4][5]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[1][4]

Safe_Handling_Workflow Prep 1. Prepare Workspace (Fume Hood) PPE_On 2. Don PPE (Goggles, Gloves, Coat) Prep->PPE_On Retrieve 3. Retrieve Compound (Equilibrate to Room Temp) PPE_On->Retrieve Weigh 4. Weigh/Transfer Solid (Contain Dust) Retrieve->Weigh Use 5. Use in Experiment Weigh->Use Clean 6. Clean Workspace & Tools Use->Clean Store 7. Return to Storage (Seal Under Inert Gas) Clean->Store PPE_Off 8. Doff PPE & Wash Hands Store->PPE_Off

Caption: Standard workflow for the safe handling of solid 4-Ethynylpyridine HCl.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE form a multi-layered defense against chemical exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control for manipulating the solid to prevent inhalation of dust.[4]

  • Personal Protective Equipment: The choice of PPE is dictated by the GHS hazard classifications.

Table 3: Recommended PPE for Common Laboratory Tasks

Task Eye/Face Protection Hand Protection Skin/Body Protection Respiratory Protection
Weighing Solid Safety Goggles Nitrile Gloves Lab Coat N95 dust mask if outside a fume hood[6][8]
Handling Solutions Safety Goggles Nitrile Gloves Lab Coat Not required with adequate ventilation

| Cleaning Spills | Safety Goggles | Heavy-duty Nitrile Gloves | Lab Coat | N95 dust mask for solid spills |

Section 5: Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure is critical to minimizing harm. The following protocols are based on standard SDS recommendations.[3][4][5]

Accidental Release Measures
  • Evacuate the immediate area.

  • Wear appropriate PPE (see Table 3).

  • For a solid spill, carefully sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Dispose of waste in accordance with institutional and local regulations.

First-Aid Protocols
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, as this is a serious eye irritant.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][10]

Emergency_Response_Tree cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Exposure Event s1 Remove Contaminated Clothing Start->s1 e1 Go to Eyewash Station Start->e1 i1 Move to Fresh Air Start->i1 s2 Wash with Soap & Water (15+ minutes) s1->s2 s3 Seek Medical Attention if Irritation Persists s2->s3 e2 Rinse with Water (15+ minutes) e1->e2 e3 Remove Contact Lenses e2->e3 e4 Seek IMMEDIATE Medical Attention e3->e4 i2 Provide Artificial Respiration (if needed) i1->i2 i3 Seek IMMEDIATE Medical Attention i2->i3

Caption: Decision tree for first-aid response to an exposure event.

Section 6: Fire and Reactivity Data

  • Fire Fighting: In case of a fire, use water spray, dry chemical, carbon dioxide, or an appropriate foam.[10] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

  • Chemical Stability: The compound is stable under recommended storage conditions. However, it is sensitive to light, air, and heat.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][4]

Section 7: Toxicological Profile

There is limited information regarding the long-term toxicity or carcinogenicity of 4-Ethynylpyridine hydrochloride.[1] The known toxicological effects are consistent with its GHS classification as an irritant.

  • Acute Effects: The primary health hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[1][4] It may be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing gastrointestinal irritation.[4]

  • Chronic Effects: No information on chronic exposure effects has been reported.

Given the lack of comprehensive data, it is crucial to handle this compound with the assumption that it may have uncharacterized hazards and to minimize exposure through the diligent use of engineering controls and PPE.

References

  • Chemsrc. 4-EthynylpyridineHCl | CAS#:352530-29-1. [Link]

  • Society for Chemical Hazard Communication. SDS – SECTION 4. [Link]

  • CP Lab Safety. 4-Ethynylpyridine Hydrochloride, 5 grams. [Link]

  • FEMA. Section 4: First-Aid Measures. [Link]

  • REACH Online. 4.1.: Description of first aid measures. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]

  • Oakwood Chemical. 4-Ethynylpyridine hydrochloride. [Link]

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An In-Depth Technical Guide to the Key Applications of 4-Ethynylpyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-Ethynylpyridine hydrochloride, a versatile building block in modern medicinal chemistry. We will explore its fundamental properties, key synthetic applications, and its role in the development of novel therapeutic agents, supported by detailed protocols and mechanistic insights.

Introduction to 4-Ethynylpyridine Hydrochloride: A Versatile Synthetic Intermediate

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid that has become an important tool for medicinal chemists. Its structure uniquely combines a pyridine ring, a reactive ethynyl group, and a hydrochloride salt. This combination imparts favorable properties for drug discovery and development. The pyridine core is a common motif in many blockbuster drugs, known for its ability to participate in hydrogen bonding and coordinate with metal ions. The terminal alkyne, or ethynyl group, serves as a versatile handle for a variety of chemical transformations, most notably in carbon-carbon bond formation through reactions like the Sonogashira coupling.

The hydrochloride salt form enhances the compound's solubility in polar solvents such as water and alcohols, which is a significant advantage in many synthetic and biological applications compared to its free base form. This increased solubility facilitates its use in aqueous reaction media and in the preparation of stock solutions for high-throughput screening.

Key Physicochemical Properties:

PropertyValue
CAS Number 352530-29-1
Molecular Formula C₇H₆ClN
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline solid
Melting Point 150 °C (decomposes)
Solubility Soluble in water and alcohols

Data sourced from Sigma-Aldrich and ChemicalBook.

The synthesis of 4-Ethynylpyridine hydrochloride is typically achieved through a Sonogashira coupling reaction between a 4-halopyridine (commonly 4-bromopyridine) and a protected acetylene source, followed by deprotection and treatment with hydrogen chloride to form the salt.

Core Applications in Medicinal Chemistry

The unique structural features of 4-Ethynylpyridine hydrochloride make it a valuable building block in several key areas of medicinal chemistry.

Building Block for Bioactive Molecules and Complex Ligands

4-Ethynylpyridine hydrochloride serves as a fundamental building block in the synthesis of a diverse array of bioactive molecules and complex ligands. Its utility stems from the ability of the ethynyl group to participate in various coupling reactions, allowing for the facile introduction of the pyridyl moiety into larger, more complex scaffolds.

Examples of molecules prepared using 4-Ethynylpyridine hydrochloride include:

  • MPEP Analogs: It is used in the preparation of analogs of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

  • Tröger's Base Derivatives: It is a key reagent in the synthesis of Tröger's base derived bis(pyridyl) ligands, which have applications in catalysis and materials science.

  • Substituted Tetrahydropyrones: It is utilized in the synthesis of substituted tetrahydropyrones, a class of compounds with potential biological activities.

  • BINOL-based Ligands: It is employed in the preparation of BINOL (1,1′-bi-2-naphthol)-based bis(4-pyridyl) ligands, which are important in asymmetric catalysis.

The pyridine nitrogen in these structures can act as a hydrogen bond acceptor or coordinate to metal ions in biological targets, while the rigid ethynyl linker provides a defined spatial orientation for other parts of the molecule.

The Power of "Click Chemistry" in Drug Discovery

The terminal alkyne of 4-Ethynylpyridine hydrochloride makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and bioorthogonal reaction allows for the rapid and reliable connection of the 4-ethynylpyridine unit to molecules containing an azide group, forming a stable 1,2,3-triazole ring.

Workflow for Click Chemistry Application:

role of 4-Ethynylpyridine hydrochloride as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Role of 4-Ethynylpyridine Hydrochloride as a Heterocyclic Building Block

Authored by: Gemini, Senior Application Scientist

Abstract

4-Ethynylpyridine hydrochloride (CAS: 352530-29-1) has emerged as a cornerstone heterocyclic building block in modern organic synthesis. Its unique molecular architecture, combining a nucleophilic pyridine ring with a highly reactive terminal alkyne, offers a versatile platform for constructing complex molecular frameworks. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical and reliable reagent for a multitude of chemical transformations.[1] This guide provides an in-depth exploration of the core reactivity, key applications, and field-proven protocols associated with 4-Ethynylpyridine hydrochloride, tailored for researchers, chemists, and professionals in drug discovery and materials science. We will delve into the causality behind experimental choices for its most pivotal reactions—Sonogashira coupling and azide-alkyne cycloaddition—offering not just procedures, but a framework for strategic synthesis and troubleshooting.

Core Characteristics and Handling

4-Ethynylpyridine hydrochloride is typically a white to off-white or yellow-brown crystalline solid.[1][2] The presence of the hydrochloride salt significantly improves its handling characteristics compared to the free base by increasing its solubility in aqueous and alcoholic media.[1] However, it is hygroscopic and should be stored under an inert atmosphere in a cool, dry place to maintain its integrity.[3][4]

Table 1: Physicochemical Properties of 4-Ethynylpyridine Hydrochloride
PropertyValueReference(s)
CAS Number 352530-29-1[1][5]
Molecular Formula C₇H₆ClN[1][5]
Molecular Weight 139.58 g/mol [5]
Appearance Yellow to Brown to Dark green powder to crystal[1][2]
Melting Point 150 °C (decomposes)
Solubility Soluble in water[1]
SMILES C#CC1=CC=NC=C1.Cl[5]
InChI Key KFBZWZGIZHLUBX-UHFFFAOYSA-N
Safety and Handling

As a chemical intermediate, 4-Ethynylpyridine hydrochloride must be handled with appropriate precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1] A dust mask (type N95 or equivalent) is recommended when handling the solid.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents and strong bases.[1]

The Cornerstone of C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] In this context, 4-Ethynylpyridine hydrochloride serves as the terminal alkyne component, enabling the direct introduction of the pyridyl-ethynyl moiety into a wide range of substrates. This reaction is fundamental to the synthesis of pharmaceuticals, natural products, and organic materials.[6][7]

Mechanistic Considerations and Causality

The reaction is co-catalyzed by palladium and copper complexes. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

A critical aspect when working with 4-Ethynylpyridine is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition and reduced reaction efficiency.[8] Using the hydrochloride salt can mitigate this effect by protonating the nitrogen, thereby reducing its coordinating ability. Furthermore, rigorous exclusion of oxygen is paramount to prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser-Hay coupling), which is promoted by the copper(I) co-catalyst in the presence of oxygen.[8]

Diagram 1: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, and Aryl Halide to a dried flask. p2 2. Evacuate and backfill with Inert Gas (Ar/N₂) three times. p1->p2 p3 3. Add degassed anhydrous solvent (e.g., THF/Et₃N) via syringe. p2->p3 r1 4. Add 4-Ethynylpyridine HCl solution (slowly to minimize homocoupling). p3->r1 r2 5. Heat mixture (e.g., RT to 80°C) and stir for 2-16 hours. r1->r2 r3 6. Monitor progress via TLC or GC-MS. r2->r3 w1 7. Cool to RT and concentrate under reduced pressure. r3->w1 w2 8. Dilute with solvent (e.g., EtOAc) and wash with aq. NH₄Cl/brine. w1->w2 w3 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. w2->w3 w4 10. Purify by column chromatography. w3->w4 end End w4->end start Start start->p1

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol is a robust starting point for coupling 4-Ethynylpyridine hydrochloride with an aryl bromide.

  • Reaction Setup: To a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[9]

  • Inerting the System: Seal the flask and rigorously degas the system by evacuating and backfilling with an inert gas (high-purity argon or nitrogen) three times. This step is critical to prevent catalyst decomposition and homocoupling.[8]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5.0 mL) and anhydrous, degassed tetrahydrofuran (THF, 10 mL) via syringe.[10] The base is crucial for neutralizing the HCl byproduct and regenerating the catalyst.

  • Alkyne Addition: Add 4-Ethynylpyridine hydrochloride (1.2 mmol, 1.2 equiv.). For sensitive substrates prone to homocoupling, slow addition of the alkyne via syringe pump is recommended.[8]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature depends on the reactivity of the aryl halide and should be determined empirically.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-16 hours).

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography.

Constructing Heterocycles with Precision: Azide-Alkyne 'Click' Chemistry

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts.[11][12] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11][13] 4-Ethynylpyridine hydrochloride serves as the alkyne component, providing a rapid and efficient method to link the pyridine scaffold to molecules bearing an azide functional group.[14] This has profound implications in bioconjugation, drug discovery, and materials science, where the resulting triazole ring acts as a robust and biocompatible linker.[15][16]

Diagram 2: The CuAAC Reaction

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Note: The DOT script above is a template. A visual representation would require replacing placeholder image links with actual chemical structure images, which is beyond the current capability. The diagram illustrates an organic azide reacting with 4-Ethynylpyridine in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole product.

Field-Proven Experimental Protocol: CuAAC Reaction

This protocol describes a typical procedure for the CuAAC reaction.

  • Reagent Preparation: In a vial, dissolve the organic azide (1.0 mmol, 1.0 equiv.) and 4-Ethynylpyridine hydrochloride (1.1 mmol, 1.1 equiv.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature. The reaction is often rapid, with significant product formation observed within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[17][18] 4-Ethynylpyridine hydrochloride provides a direct route to incorporate this valuable pharmacophore into potential therapeutic agents.

  • Drug Discovery: Its utility is showcased in the synthesis of complex molecules with therapeutic potential, including anticancer agents like alkynyl platinum(II) compounds and various central nervous system (CNS) agents.[17] The triazole linkage formed via click chemistry is often used as a stable bioisostere for amide bonds, enhancing the metabolic stability of drug candidates.

  • Materials Science: Beyond pharmaceuticals, it serves as a precursor in the synthesis of conjugated polymers and organic materials.[1] The rigid, linear structure of the pyridyl-ethynyl unit is ideal for creating materials with interesting optoelectronic properties.[19] The pyridine nitrogen also acts as a coordination site for metals, enabling the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and organometallic complexes.[20][21]

Conclusion

4-Ethynylpyridine hydrochloride is a powerful and versatile heterocyclic building block, whose value is derived from the synergistic reactivity of its two key functional groups. The terminal alkyne provides a gateway to robust carbon-carbon and carbon-heterocycle bond-forming reactions like the Sonogashira coupling and azide-alkyne cycloaddition. Simultaneously, the pyridine ring offers a site for hydrogen bonding and metal coordination, influencing both the reactivity of the molecule and the properties of the final product. The hydrochloride salt form ensures practical utility through enhanced stability and solubility. This unique combination of features secures its role as an indispensable tool for chemists aiming to construct sophisticated molecular architectures for applications spanning from life-saving pharmaceuticals to next-generation organic materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • National Institutes of Health (PMC). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]

  • ResearchGate. 4-Ethynylpyridine as a Bridging Moiety in Mixed Rh/Re Complexes. Available from: [Link]

  • ResearchGate. 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. Available from: [Link]

  • MDPI. Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Available from: [Link]

  • Semantic Scholar. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available from: [Link]

  • OUCI. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. Available from: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • National Institutes of Health (PMC). Special Issue “Feature Review Papers in Organic Synthesis”. Available from: [Link]

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • YouTube. Click chemistry, an introduction and different types. Available from: [Link]

  • ResearchGate. Theoretical Studies on the Mechanism of Cycloaddition Reaction between 1,2,4,5-Tetrazine and Cycloolefines. Available from: [Link]

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4-Ethynylpyridine Hydrochloride: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Ethynylpyridine Hydrochloride in Drug Discovery and Materials Science

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Ethynylpyridine hydrochloride has emerged as a highly versatile and valuable reagent, particularly for researchers, chemists, and drug development professionals. Its unique bifunctional nature, possessing both a nucleophilic pyridine ring and a reactive terminal alkyne, offers a powerful handle for molecular elaboration through a variety of robust and high-yielding coupling reactions.[1][2] This guide provides an in-depth technical overview of 4-ethynylpyridine hydrochloride, focusing on its practical application in key synthetic transformations, underpinned by mechanistic insights and field-proven experimental protocols.

The pyridine moiety is a ubiquitous scaffold in a multitude of blockbuster drugs, prized for its ability to engage in hydrogen bonding and coordinate with metallic centers in biological targets.[1] The terminal alkyne, on the other hand, is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."[1] The hydrochloride salt form of 4-ethynylpyridine enhances its stability and solubility in polar solvents, rendering it a more user-friendly reagent in a laboratory setting.[2]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the synthetic chemist to troubleshoot and adapt these methodologies to their specific research needs.

Physicochemical Properties and Handling

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid at room temperature.[2] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 352530-29-1[3][4]
Molecular Formula C₇H₅N · HCl[3]
Molecular Weight 139.58 g/mol [3]
Melting Point 150 °C (decomposition)[3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water and polar organic solvents[2]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Structure of 4-Ethynylpyridine Hydrochloride

Safety and Handling:

4-Ethynylpyridine hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is stable under recommended storage conditions (refrigerated, under an inert atmosphere) but is sensitive to light. Incompatible with strong oxidizing agents. Upon decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Core Synthetic Applications: A Practical Guide

The synthetic utility of 4-ethynylpyridine hydrochloride is most prominently showcased in two classes of reactions: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]

Mechanistic Insights:

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

dot graph "sonogashira_mechanism" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Simplified Catalytic Cycles of the Sonogashira Coupling.

The pyridine nitrogen in 4-ethynylpyridine can influence the reaction in several ways. The lone pair on the nitrogen can coordinate to the palladium or copper catalyst, potentially altering its reactivity. Furthermore, the electron-withdrawing nature of the pyridine ring can increase the acidity of the acetylenic proton, facilitating its deprotonation and the formation of the copper acetylide intermediate.

Field-Proven Protocol: Synthesis of a Pyridine-Substituted Aryl Alkyne

This protocol describes a general procedure for the Sonogashira coupling of 4-ethynylpyridine hydrochloride with an aryl iodide.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Experimental Workflow:

dot graph "sonogashira_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

  • In a separate vial, dissolve 4-ethynylpyridine hydrochloride (1.2 mmol) in a minimal amount of the reaction solvent and add it to the reaction mixture. Note: The triethylamine will neutralize the HCl salt in situ to generate the free base of 4-ethynylpyridine.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.

Mechanistic Rationale:

The reaction is catalyzed by copper(I), which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) species coordinates to the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating its deprotonation to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.

dot graph "click_chemistry_workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} General Workflow for CuAAC "Click" Reaction.

Exemplary Protocol: Synthesis of a Pyridyl-Triazole

This protocol provides a general method for the CuAAC reaction between 4-ethynylpyridine hydrochloride and an organic azide.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Step-by-Step Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 mmol) and 4-ethynylpyridine hydrochloride (1.1 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of water and t-butanol). Note: A slight excess of the alkyne is often used.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 mmol in 1 mL of water).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 mmol in 1 mL of water).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Applications in Drug Discovery: A Case Study Perspective

The pyridine-alkyne motif is a valuable pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, while the alkyne can be used to extend the molecule into other binding pockets or to attach other functional groups.

While specific examples directly citing the use of 4-ethynylpyridine hydrochloride in the synthesis of named drug candidates can be proprietary, the literature is replete with examples of closely related analogs. For instance, the synthesis of various pyrimidine-based CDK inhibitors and pyrrolopyridine-pyridone based MET kinase inhibitors often involves Sonogashira coupling of a heterocyclic halide with a terminal alkyne, a strategy for which 4-ethynylpyridine hydrochloride is an ideal substrate.[2][7]

Conclusion and Future Outlook

4-Ethynylpyridine hydrochloride is a powerful and versatile building block for organic synthesis, offering a reliable and efficient means to introduce the pyridyl-alkyne functionality into a wide range of molecules. Its utility in Sonogashira couplings and CuAAC reactions has cemented its place in the toolbox of medicinal chemists and materials scientists. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to harness the full potential of this valuable reagent in their synthetic endeavors. As the demand for novel, complex, and functionally diverse molecules continues to grow, the strategic application of building blocks like 4-ethynylpyridine hydrochloride will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available from: [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Click Chemistry | PDF | Chemical Reactions - Scribd. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed. Available from: [Link]

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An In-depth Technical Guide to the Fundamental Reactions of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of versatile building blocks is paramount. 4-Ethynylpyridine hydrochloride stands out as a pivotal reagent, offering a unique combination of a nucleophilic pyridine core and a highly reactive terminal alkyne. This guide provides an in-depth exploration of the fundamental reactions involving this compound, grounded in mechanistic understanding and practical application. We will delve into the causality behind experimental choices, offering insights aimed at researchers, scientists, and drug development professionals to empower them in harnessing the full synthetic potential of this valuable intermediate.[1][2]

Physicochemical Properties and Handling

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form significantly enhances its solubility in polar solvents such as water and alcohols, a crucial attribute for a variety of reaction conditions.[2] It is typically synthesized via a Sonogashira coupling between a 4-halopyridine and a protected alkyne, followed by deprotection and salt formation with hydrochloric acid.[2]

PropertyValueSource
Molecular Formula C₇H₆ClN[3]
Molecular Weight 139.58 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point ~150 °C (decomposes)
Solubility Soluble in water and alcohols[2]

Handling and Storage: 4-Ethynylpyridine hydrochloride should be stored in a cool, dry place under an inert atmosphere. It is sensitive to light, air, and heat. Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.

Core Reactivity: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, uniting terminal alkynes with aryl or vinyl halides.[4] This reaction is fundamental not only to the synthesis of 4-ethynylpyridine but also in its subsequent use as a coupling partner to construct more complex molecular architectures.[1][5]

Mechanistic Causality

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4][6] Understanding these cycles is critical for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (e.g., 4-bromopyridine). This is often the rate-determining step.[7]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final C-C bond is formed, yielding the product and regenerating the Pd(0) catalyst.[6]

The choice of base (typically an amine like triethylamine or piperidine) is crucial; it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R-X) Product_Pd R-Pd(II)L₂-C≡CR' Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_acetylide Base caption Fig. 1: Catalytic cycles of the Sonogashira coupling.

Caption: Fig. 1: Catalytic cycles of the Sonogashira coupling.

Field-Proven Protocol: Synthesis of a 4-Pyridylacetylene Derivative

This protocol details a general procedure for the Sonogashira coupling of 4-bromopyridine hydrochloride with a terminal alkyne.

Materials:

  • 4-Bromopyridine hydrochloride

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or piperidine)

  • Solvent (e.g., THF or DMF)

Step-by-Step Methodology:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add the solvent (e.g., THF) and the amine base (2-3 eq).

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the product can be confirmed by ¹H NMR, observing the disappearance of the alkyne proton and the appearance of new aromatic signals corresponding to the coupled product. The presence of homocoupled alkyne (Glaser coupling) byproduct can be minimized by maintaining anaerobic conditions and using a slight excess of the terminal alkyne.[8]

Core Reactivity: The Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne of 4-ethynylpyridine is a perfect handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, making it a favored ligation strategy in drug discovery and bioconjugation.[] It allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles.[10]

Mechanistic Causality

Unlike the thermal Huisgen cycloaddition which often yields a mixture of regioisomers, the copper-catalyzed variant is highly regioselective.[9]

  • Copper-Acetylide Formation: The Cu(I) catalyst reacts with 4-ethynylpyridine to form a copper acetylide intermediate.[12] This is the key activation step.

  • Coordination: The organic azide coordinates to the copper center.

  • Cyclization: The azide then undergoes a stepwise cycloaddition with the coordinated acetylide, proceeding through a six-membered copper metallacycle intermediate.[9]

  • Protonation & Release: The resulting triazolyl-copper intermediate is protonated to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.[10]

The active Cu(I) species can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[9] This is often preferred as it avoids the need to handle potentially unstable Cu(I) salts.

CuAAC_Mechanism Start 4-Ethynylpyridine + Cu(I) Cu_Acetylide Copper(I)-Pyridylacetylide Start->Cu_Acetylide Azide_Complex Azide Coordination Cu_Acetylide->Azide_Complex + R-N₃ Metallacycle Six-membered Copper Metallacycle Azide_Complex->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H⁺ Product->Start Regenerates Cu(I) caption Fig. 2: Simplified workflow for the CuAAC reaction.

Caption: Fig. 2: Simplified workflow for the CuAAC reaction.

Field-Proven Protocol: Synthesis of a 4-Pyridyl Triazole

This protocol outlines a general procedure for the CuAAC reaction using 4-ethynylpyridine hydrochloride.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and 4-ethynylpyridine hydrochloride (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is often observed.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

Self-Validation: The reaction's success is marked by the complete consumption of starting materials and the formation of a single major product, the 1,4-regioisomer. This can be verified by NMR spectroscopy, where the triazole proton typically appears as a distinct singlet.

Further Synthetic Utility: Suzuki Coupling and Reactivity Considerations

While Sonogashira and CuAAC reactions are the most prominent transformations, the utility of 4-ethynylpyridine extends to other cross-coupling reactions and is influenced by the electronic nature of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki reaction, which couples organoboron compounds with halides or triflates, is another powerful tool for C-C bond formation.[13] While 4-ethynylpyridine hydrochloride itself is not a direct partner, it can be readily converted into a suitable substrate. For instance, the alkyne can be hydroborated to form a vinylborane, or the pyridine ring can be functionalized with a halide, making it a versatile scaffold for Suzuki couplings. The general mechanism involves oxidative addition, transmetalation (where the organoboron species transfers its organic group to the palladium), and reductive elimination.[14]

Reactivity Comparison with Isomers

The position of the nitrogen atom in the pyridine ring significantly impacts the electronic properties of the ethynyl group. This leads to differing reactivity profiles for the 2-, 3-, and 4-ethynylpyridine isomers.

IsomerpKa (Pyridinium ion)Reactivity towards Nucleophilic AttackRationale
2-Ethynylpyridine ~2.3 (predicted)HighStrong electron-withdrawing effect of nitrogen at the ortho position. Proximity of protonated nitrogen may facilitate attack.
4-Ethynylpyridine ~4.2 (predicted)ModerateSignificant electron-withdrawing effect of nitrogen at the para position.
3-Ethynylpyridine ~3.7 (predicted)LowWeaker inductive effect of nitrogen at the meta position; less activation of the alkyne.

Data sourced from comparative analysis.[15]

This trend is critical when designing synthetic routes. For reactions involving nucleophilic addition to the alkyne, the 2- and 4-isomers are significantly more reactive than the 3-isomer.[15]

Applications in Drug Discovery and Materials Science

The synthetic accessibility and versatile reactivity of 4-ethynylpyridine hydrochloride make it an invaluable building block in several advanced fields.

  • Medicinal Chemistry: It serves as a precursor for a vast array of drug candidates, from CNS agents to antivirals.[1] Its ability to form rigid alkynyl linkages and stable triazole rings allows for the precise spatial arrangement of pharmacophores, which is crucial for optimizing binding to biological targets. It has been used in the synthesis of alkynyl platinum(II) compounds with potential anticancer properties.[1]

  • Materials Science: The rigid, linear structure imparted by the ethynylpyridine unit is highly desirable for the synthesis of conjugated polymers.[2] These materials have applications in optoelectronic devices due to their unique electronic and photophysical properties.[16]

Conclusion

4-Ethynylpyridine hydrochloride is a powerful and versatile building block whose fundamental reactions are governed by well-understood mechanistic principles. The Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition represent the most robust and widely utilized transformations, providing chemists with reliable tools for the construction of complex molecules. By understanding the causality behind these reactions—from the dual catalytic cycles of the Sonogashira to the regioselective power of copper in click chemistry—researchers can better design, optimize, and troubleshoot their synthetic endeavors. This guide serves as a foundational resource, enabling scientists and drug developers to confidently and creatively apply the chemistry of 4-ethynylpyridine hydrochloride to solve contemporary challenges in chemical synthesis.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]

  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC. Retrieved from [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]

  • Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine. (n.d.). ACS Publications. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and characterization of an ionic conjugated polymer: poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Examples of bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. (2025). Bentham Science. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Sourcing and Qualifying 4-Ethynylpyridine Hydrochloride for High-Stakes Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the reliability of starting materials is the bedrock upon which reproducible and groundbreaking results are built. 4-Ethynylpyridine hydrochloride (CAS No. 352530-29-1) has emerged as a pivotal structural motif. Its unique composition, featuring a nucleophilic pyridine ring and a highly reactive terminal alkyne, makes it an indispensable building block in fields requiring precise molecular architecture.[1]

This guide provides an in-depth framework for researchers, chemists, and drug development professionals on the sourcing, evaluation, and quality control of commercial-grade 4-Ethynylpyridine hydrochloride. As a scientist with extensive experience in synthetic chemistry and process development, I will move beyond a simple supplier list to offer a practical methodology for ensuring the integrity of this crucial reagent, thereby safeguarding your research outcomes. The principles discussed herein are designed to empower you to make informed purchasing decisions and to implement a robust quality control workflow, minimizing experimental variability and accelerating your path to discovery.

Part 1: The Commercial Supplier Landscape

The commercial availability of 4-Ethynylpyridine hydrochloride spans a wide range of suppliers, from large, well-established chemical conglomerates to smaller, specialized synthesis labs. The choice of supplier can have significant implications for purity, consistency, and the quality of documentation provided. Below is a comparative analysis of prominent suppliers who frequently provide this reagent to the research community.

Table 1: Comparative Analysis of Commercial Suppliers of 4-Ethynylpyridine Hydrochloride

SupplierRepresentative PurityAnalytical Data Typically ProvidedKey Considerations
MilliporeSigma (Aldrich) 97%Melting point, Assay.[2]A global leader with a robust distribution network. Often provides extensive documentation and references to peer-reviewed literature.[2]
Thermo Scientific (Alfa Aesar) 97%Appearance, Melting Point, Assay (GC), Infrared (IR) Spectrum, NMR.[3][4]Offers a detailed Certificate of Analysis with specific lot data, ensuring high transparency.[3][4]
Tokyo Chemical Industry (TCI) >95.0% (HPLC & Titration)Appearance, Purity (HPLC), Purity (Nonaqueous Titration).[5]Known for high-quality reagents with detailed specifications, often including multiple purity assessment methods.[5]
ChemScene ≥96%Purity, Storage Conditions.[6]A common supplier for discovery chemistry, offering various pack sizes.[6]
Biosynth Not specifiedMelting Point, Storage Conditions.[6]Provides key physical data and recommended storage conditions.

This table is representative and not exhaustive. Researchers should always consult the supplier's specific product page and Certificate of Analysis for the most current and lot-specific information.

Part 2: A Framework for Supplier Evaluation & Qualification

A stated purity of "97%" on a bottle label is a starting point, not a guarantee of suitability for your specific application. The identity and concentration of the remaining 3% can be the difference between a successful experiment and an uninterpretable result. As a senior scientist, my primary directive is to validate, not just accept, the quality of incoming materials.

The Anatomy of a Certificate of Analysis (CoA): A Scientist's Report Card

A Certificate of Analysis is a formal document that provides batch-specific data verifying a reagent's identity and quality.[7][8] It is your most powerful tool for supplier evaluation.

Key Sections to Scrutinize on a CoA: [5][7][8][9]

  • Product & Lot Information: Confirms you are looking at data for the exact batch you have received.

  • Physical Properties: Includes appearance (e.g., "Yellow to brown crystalline powder") and melting point. A sharp melting point range close to the literature value (~150 °C, with decomposition) is a good initial indicator of purity.[2][3]

  • Analytical Test Results: This is the core of the CoA. For 4-Ethynylpyridine hydrochloride, you should expect to see:

    • Assay/Purity: The percentage purity determined by a specific method. Common techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Titration.[3][5]

    • Identity Confirmation: Methods like ¹H NMR (Proton Nuclear Magnetic Resonance) and Infrared Spectroscopy (IR) confirm the molecule's structure. The CoA should state that the spectrum is "consistent with structure."[4]

  • Quality Assurance Approval: A signature or electronic verification from the supplier's quality control department authenticates the document.[3]

Workflow for Incoming Quality Control (QC)

Trust, but verify. Even with a comprehensive CoA, performing your own incoming quality control is a critical step in ensuring experimental reproducibility.[1][10] This self-validating system protects your research from batch-to-batch variability and potential supplier errors.

Below is a logical workflow for the QC of newly received 4-Ethynylpyridine hydrochloride.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Release Receive Receive Shipment Inspect Inspect Packaging & Labeling Receive->Inspect CoA_Review Review Supplier CoA vs. Order Inspect->CoA_Review Quarantine Place in Quarantine CoA_Review->Quarantine Sample Prepare QC Sample Quarantine->Sample NMR Acquire ¹H NMR Spectrum Sample->NMR Compare Compare Spectrum to Reference NMR->Compare Decision Accept or Reject? Compare->Decision Release Release to Lab Inventory Decision->Release Pass Reject Reject & Contact Supplier Decision->Reject Fail

Caption: Incoming QC workflow for 4-Ethynylpyridine hydrochloride.

Experimental Protocol: ¹H NMR for Identity and Purity Confirmation

¹H NMR is a rapid and highly informative technique for verifying the identity of 4-Ethynylpyridine hydrochloride. It provides a unique fingerprint of the molecule's proton environment.

Objective: To confirm the chemical structure and assess the purity of an incoming batch of 4-Ethynylpyridine hydrochloride.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-Ethynylpyridine hydrochloride powder.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality Note: D₂O is a good choice as the hydrochloride salt is water-soluble; DMSO-d₆ is also effective and will not exchange with the alkyne proton.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the acquired spectrum to a reference spectrum.[11]

    • Expected Chemical Shifts (in D₂O):

      • ~8.6-8.8 ppm: Doublet, 2 protons (protons ortho to the nitrogen on the pyridine ring).

      • ~7.8-8.0 ppm: Doublet, 2 protons (protons meta to the nitrogen on the pyridine ring).

      • ~4.5 ppm: Singlet, 1 proton (acetylenic proton, -C≡C-H). Note: The exact shift can vary based on solvent and concentration.

    • Purity Assessment: Look for unexpected signals in the spectrum. The integration of these impurity signals relative to the product signals can provide a semi-quantitative measure of purity. Check for common residual solvents like diethyl ether, ethyl acetate, or dichloromethane.

Part 3: Application Focus - The Sonogashira Coupling

The ultimate test of a reagent's quality is its performance in a chemical reaction. The Sonogashira cross-coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis and a primary application for 4-Ethynylpyridine hydrochloride.[12] Impurities in the alkyne starting material, such as homocoupled diynes or residual catalysts from its synthesis, can significantly hinder reaction efficiency and complicate purification.

Experimental Protocol: Sonogashira Coupling of 4-Ethynylpyridine with an Aryl Bromide

This protocol demonstrates a typical use-case where the purity of 4-Ethynylpyridine hydrochloride is paramount for achieving a high yield of the desired product.

Objective: To synthesize a substituted aryl-alkynyl pyridine via a Sonogashira cross-coupling reaction.

Reaction Scheme:

Sonogashira_Reaction cluster_products r1 4-Ethynylpyridine plus + r2 Aryl-Br arrow Pd(PPh₃)₄ CuI, Base Solvent, RT r2->arrow p1 4-(Aryl-ethynyl)pyridine arrow->p1

Caption: General scheme for the Sonogashira coupling reaction.

Methodology:

  • Reagent Preparation:

    • Note on the hydrochloride salt: 4-Ethynylpyridine hydrochloride must be neutralized to the free base in situ or prior to the reaction. This is typically achieved by using at least two equivalents of the amine base (e.g., triethylamine or diisopropylethylamine). One equivalent neutralizes the HCl salt, and the second acts as the base for the catalytic cycle.

  • Reaction Setup:

    • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.05-0.10 eq).

    • Add a degassed solvent, such as a mixture of THF and Triethylamine (Et₃N) (e.g., 4:1 v/v).[13]

    • Add 4-Ethynylpyridine hydrochloride (1.1 eq). Causality Note: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.

  • Execution:

    • Stir the reaction mixture at room temperature.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

The success of this reaction is highly dependent on the purity of all reagents. High-quality 4-Ethynylpyridine ensures a clean reaction profile, simplifying purification and maximizing yield.

Part 4: Practical Considerations for Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 4-Ethynylpyridine hydrochloride over time.

  • Storage: The compound should be stored in a tightly sealed container, protected from light, and kept under an inert atmosphere (Nitrogen or Argon).[6] Refrigeration (e.g., 0-10°C) is recommended for long-term storage to minimize degradation.[5]

  • Safety: 4-Ethynylpyridine hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

Conclusion

The selection of a commercial supplier for a critical reagent like 4-Ethynylpyridine hydrochloride should be a deliberate process guided by scientific diligence. By moving beyond catalogue prices and delving into the specifics of the Certificate of Analysis, researchers can gain a much clearer picture of product quality. Implementing a routine, in-house QC check, such as the ¹H NMR protocol described, provides a robust, self-validating system that builds confidence in your starting materials and, by extension, in your final results. This rigorous approach to sourcing and qualification is not a bureaucratic hurdle; it is a fundamental component of good scientific practice that ensures the integrity and reproducibility of your research.

References

  • Lab Manager. (2023, November 4). How to Read a Chemical Certificate of Analysis (COA). Available at: [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Ethynylpyridine hydrochloride, 97%. Available at: [Link]

  • SIA-Toolbox. (n.d.). QUALITY CONTROL OF CHEMICALS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available at: [Link]

  • Biosero. (n.d.). 8 best practices to improve laboratory quality control. Available at: [Link]

  • GoAudits. (2024, May 2). Incoming Inspections: Process, Tips, & Free Report Template. Available at: [Link]

  • 360 Medical. (2024, July 7). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. Available at: [Link]

  • QHSEalert. (2024, March 29). Lab Quality Control Best Practices: A Complete Guide. Available at: [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]

Sources

Methodological & Application

Application Note: 4-Ethynylpyridine Hydrochloride in Copper-Catalyzed Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The advent of Click Chemistry, a concept introduced by K. B. Sharpless in 2001, revolutionized the synthesis of complex molecular architectures by emphasizing reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[1] At the forefront of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that transforms terminal alkynes and organic azides into stable 1,4-disubstituted 1,2,3-triazoles.[2] This reaction's reliability and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4]

This application note focuses on a particularly valuable building block for these protocols: 4-Ethynylpyridine Hydrochloride (CAS: 352530-29-1) . This reagent uniquely combines a reactive terminal alkyne with a pyridine core—a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties through hydrogen bonding and improved metabolic stability.[5][6] The hydrochloride salt form significantly increases its aqueous solubility, making it an ideal substrate for biocompatible and environmentally friendly click chemistry protocols.[7] Herein, we provide a detailed exploration of the underlying science, field-proven experimental protocols, and expert insights for leveraging 4-ethynylpyridine hydrochloride in your research.

Section 1: The Scientific Foundation - Mechanism of CuAAC

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a catalytic cycle that fundamentally alters the reaction pathway compared to the uncatalyzed thermal Huisgen cycloaddition.[1][2] The thermal process is slow and yields a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed variant exclusively produces the 1,4-isomer under mild conditions.[2]

The active catalyst is the Copper(I) ion.[8][] The mechanism is not a concerted cycloaddition but a stepwise process initiated by the coordination of Cu(I) to the alkyne.[8][10] This coordination significantly increases the acidity of the terminal alkyne proton, facilitating the formation of a crucial copper-acetylide intermediate.[8] The organoazide then coordinates to the copper center, leading to the formation of a six-membered copper metallacycle.[1] Subsequent rearrangement and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[] Quantum-mechanical calculations suggest that dinuclear copper acetylide complexes may be involved, contributing to the high nucleophilicity of the intermediate that drives the reaction forward.[8][11]

CuAAC_Mechanism R_Alkyne R¹-C≡CH (4-Ethynylpyridine) inv1 R_Alkyne->inv1 Cu1 Cu(I)-Ligand Cu1->inv1 R_Azide R²-N₃ Metallacycle Six-Membered Copper Metallacycle R_Azide->Metallacycle Coordination & Cyclization Cu_Acetylide Cu(I)-Acetylide Complex [R¹-C≡C-Cu] Cu_Acetylide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->Cu1 Catalyst Regeneration inv1->Cu_Acetylide Deprotonation inv2 inv3

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Section 2: The Reagent in Focus - 4-Ethynylpyridine Hydrochloride

The utility of 4-ethynylpyridine hydrochloride in drug discovery stems from its hybrid structure. The terminal alkyne is the reactive handle for the CuAAC reaction, allowing for its covalent attachment to azide-modified molecules. The pyridine ring, however, is the pharmacologically significant component. Its nitrogen atom can act as a hydrogen bond acceptor, engaging in crucial binding interactions with biological targets like enzymes and receptors, which can significantly enhance drug potency.[6]

Key Properties & Advantages:

  • Enhanced Aqueous Solubility: As a hydrochloride salt, the compound is readily soluble in water and polar protic solvents.[7] This is a critical advantage over its free base form, enabling fully aqueous or mixed-aqueous reaction systems that are often required for bioconjugation and are environmentally preferable.

  • Structural Rigidity: The ethynyl linker introduces a rigid, linear connection between the pyridine core and the newly formed triazole ring, which can be advantageous in structure-based drug design by reducing the entropic penalty of binding.

  • Versatile Building Block: Beyond click chemistry, it serves as an intermediate for a wide range of compounds, including ligands for metallic complexes and precursors for potential anticancer agents.[5][12]

Section 3: Experimental Design & Key Parameters

A successful CuAAC protocol depends on the careful selection of the catalyst system, solvent, and reaction conditions. The goal is to maximize the concentration and lifetime of the active Cu(I) species while minimizing side reactions.

  • Catalyst System Selection:

    • Copper Source: While direct Cu(I) salts like CuI or CuBr can be used, the most common and reliable method involves the in situ reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a mild reducing agent.[1][13] Sodium ascorbate is the reductant of choice due to its water solubility and efficacy.[1] A slight excess of sodium ascorbate helps prevent oxidative homocoupling of the alkyne, a common side reaction.[2]

    • The Crucial Role of Ligands: Cu(I) is unstable in many solvents and can undergo disproportionation or oxidation to the inactive Cu(II) state.[14] Chelating ligands are therefore essential to stabilize the Cu(I) catalyst.[15] For aqueous reactions involving biomolecules or water-soluble reagents like 4-ethynylpyridine hydrochloride, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the superior choice.[16][17] It stabilizes Cu(I) in water, accelerates the reaction, and mitigates copper cytotoxicity by sequestering the metal ion.[13][16]

  • Solvent Choice: The high solubility of 4-ethynylpyridine hydrochloride makes water an excellent solvent.[7] For less soluble azide partners, co-solvent systems such as water/t-BuOH, water/DMSO, or water/methanol are highly effective.

Table 1: Summary of Key Reaction Parameters
ParameterRecommendationRationale & Expert Insight
Alkyne 4-Ethynylpyridine HClWater-soluble, pharmacologically relevant building block.
Azide Organic or Biomolecule AzideTypically used at 1.0-1.2 equivalents relative to the alkyne.
Copper Source Copper(II) Sulfate (CuSO₄)Inexpensive, stable, and readily available. Reduced in situ.
Reducing Agent Sodium AscorbateWater-soluble and efficient. Use a slight excess to prevent side reactions.
Ligand THPTAEssential for aqueous reactions. Stabilizes Cu(I) and accelerates the reaction.
Solvent Water or Water/Co-solventChoice depends on the solubility of the azide partner.
Temperature Room Temperature (20-25 °C)The reaction is highly exothermic and typically requires no heating.
pH ~7.0The reaction is tolerant of a broad pH range (4-12), but neutral pH is optimal for many substrates.[1]

Section 4: Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. Optimization may be required depending on the specific azide substrate.

Workflow A 1. Prepare Stock Solutions B 2. Premix Catalyst CuSO₄ + THPTA A->B C 3. Combine Reactants Alkyne + Azide B->C D 4. Initiate Reaction Add Sodium Ascorbate C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up & Purification E->F

Caption: General experimental workflow for CuAAC reactions.
Protocol 1: General Procedure for CuAAC in an Aqueous System

This protocol describes a typical reaction at a 0.1 mmol scale.

A. Preparation of Stock Solutions:

  • 4-Ethynylpyridine Hydrochloride (Alkyne): Prepare a 100 mM solution in deionized water.

  • Azide Substrate: Prepare a 100 mM solution in a suitable solvent (e.g., water, DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM solution in deionized water.

  • Sodium Ascorbate (NaAsc): Prepare a 100 mM solution in deionized water. Crucial: This solution should be made fresh immediately before use, as it can degrade upon exposure to air.

B. Reaction Setup:

  • In a clean vial, prepare the catalyst premix by combining 50 µL of 20 mM CuSO₄ (1 µmol, 0.01 eq) and 50 µL of 100 mM THPTA (5 µmol, 0.05 eq). The ligand-to-copper ratio of 5:1 is optimal for protecting the catalyst and any sensitive substrates.[16][18] Mix gently and let it stand for 2-3 minutes.

  • To a separate reaction vial, add 1.0 mL of the 100 mM 4-ethynylpyridine hydrochloride solution (100 µmol, 1.0 eq).

  • Add 1.0 mL of the 100 mM azide substrate solution (100 µmol, 1.0 eq). Note: If the azide is in an organic co-solvent, add it here, followed by any additional water to reach the desired final reaction volume.

  • Add the catalyst premix from step B1 to the reaction vial containing the alkyne and azide.

  • Initiate the reaction by adding 250 µL of the freshly prepared 100 mM sodium ascorbate solution (25 µmol, 0.25 eq).

C. Reaction and Monitoring:

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours, though some may require longer.

Protocol 2: Work-up and Purification

A significant challenge in CuAAC is the removal of the copper catalyst, which can chelate strongly to the nitrogen atoms of the triazole product, leading to contamination.[19]

A. Initial Work-up (for water-insoluble products):

  • Once the reaction is complete, dilute the mixture with 10 mL of deionized water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

B. Copper Removal using EDTA Wash (Highly Recommended):

  • After the initial work-up (or directly if the product is soluble), dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (3 x 15 mL). EDTA is a strong chelating agent that will sequester the copper ions into the aqueous phase.[19]

  • Wash the organic layer with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

C. Final Purification:

  • If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Section 5: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Degraded sodium ascorbate solution.Always prepare the sodium ascorbate solution fresh before each experiment.
Inactive copper source or insufficient ligand.Ensure the CuSO₄ solution is not too old. Use the recommended 5:1 ligand-to-copper ratio, especially for sensitive substrates.
Oxygen contamination.While not always necessary, degassing the solvent by sparging with nitrogen or argon before adding the catalyst can improve reliability.
Alkyne Homocoupling (Di-yne byproduct) Insufficient reducing agent; presence of oxygen.Increase the equivalents of sodium ascorbate (e.g., to 0.5 eq). Ensure the reaction is properly sealed after initiation.[2]
Product Contaminated with Copper Strong chelation of copper to the triazole ring.Perform a thorough wash with aqueous EDTA solution as described in the purification protocol. This is the most effective method.[19]
Reaction Stalls in High DMSO Concentration DMSO can coordinate with copper and slow the reaction.If high concentrations of DMSO (>50%) are required, consider using a different ligand system or increasing the reaction temperature modestly.[18]

Conclusion

4-Ethynylpyridine hydrochloride is a powerful and versatile reagent for copper-catalyzed click chemistry. Its inherent aqueous solubility and the pharmacological relevance of the pyridine moiety make it an exceptionally useful tool for scientists in drug discovery and chemical biology. By employing robust protocols that utilize an in situ generated Cu(I) catalyst stabilized by the THPTA ligand, researchers can efficiently synthesize novel triazole-containing compounds. The detailed procedures and insights provided in this note serve as a comprehensive guide to harnessing the full potential of this valuable chemical building block.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. ACS Publications. [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. ResearchGate. [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers. Bentham Science. [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. ACS Publications. [Link]

  • Click chemistry - Wikipedia. Wikipedia. [Link]

  • US4269987A - Purification of triazoles - Google Patents.
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  • Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. Confluore. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience. [Link]

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  • CuAAC: an efficient Click Chemistry reaction on Solid Phase | Request PDF - ResearchGate. ResearchGate. [Link]

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Harnessing the Power of 4-Ethynylpyridine Hydrochloride for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Modern Bioconjugation

In the landscape of bioconjugation, the demand for precise, efficient, and biocompatible ligation strategies is ever-present. 4-Ethynylpyridine hydrochloride emerges as a valuable reagent for researchers, scientists, and drug development professionals, offering a unique combination of reactivity and functionality. Its terminal alkyne group is a ready participant in a suite of powerful bioorthogonal reactions, while the pyridine ring introduces a pH-sensitive handle and potential for modulating reaction kinetics. This guide provides an in-depth exploration of the applications and protocols for leveraging 4-ethynylpyridine hydrochloride in cutting-edge bioconjugation techniques. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Chemical and Physical Properties of 4-Ethynylpyridine Hydrochloride

A solid understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 352530-29-1[1]
Molecular Formula C₇H₆ClN[1]
Molecular Weight 139.58 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 150 °C (decomposes)
Solubility Soluble in water

Note: As a hydrochloride salt, 4-ethynylpyridine exhibits improved solubility in aqueous buffers compared to its free base form. However, for bioconjugation reactions, neutralization is typically required.

Core Bioconjugation Strategies and Mechanistic Insights

4-Ethynylpyridine hydrochloride is primarily utilized in two powerful ligation chemistries: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Workhorse

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[3] It involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne (4-ethynylpyridine) and an azide-functionalized biomolecule.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle 4EP 4-Ethynylpyridine (after neutralization) Cu_Alkyne Copper-Acetylide Intermediate 4EP->Cu_Alkyne Coordination Azide Azide-modified Biomolecule Cu_Triazole Copper-Triazolide Intermediate Azide->Cu_Triazole Cycloaddition Cu(I) Cu(I) Catalyst Cu(I)->Cu_Alkyne Cu_Alkyne->Cu_Triazole Cu_Triazole->Cu(I) Catalyst Regeneration Product Bioconjugate (1,4-disubstituted triazole) Cu_Triazole->Product Protonolysis

Figure 1: Simplified workflow of the CuAAC reaction.

Causality Behind Experimental Choices in CuAAC:

  • Neutralization of 4-Ethynylpyridine Hydrochloride: The hydrochloride salt must be neutralized to the free base form of 4-ethynylpyridine for the reaction to proceed. This is typically achieved by including a mild, non-nucleophilic base in the reaction buffer. The choice of buffer is critical; phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.

  • The Copper(I) Catalyst: Cu(I) is the active catalytic species. However, it is prone to oxidation to Cu(II), which is inactive. Therefore, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to maintain a sufficient concentration of Cu(I).[4]

  • The Role of Ligands: To protect the biomolecule from oxidative damage by reactive oxygen species generated during the Cu(I)/ascorbate reaction and to enhance the reaction rate, a copper-chelating ligand is essential.[5] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that stabilizes the Cu(I) oxidation state and accelerates the cycloaddition.[6] The pyridine nitrogen of 4-ethynylpyridine itself can also coordinate to the copper catalyst, which may influence the reaction kinetics.[3][7] This interaction can, in some cases, lead to inhibition at high ligand-to-copper ratios, making optimization of concentrations crucial.[7]

Sonogashira Cross-Coupling: A Copper-Free Alternative

For applications where the presence of copper is a concern due to its potential cytotoxicity, the Sonogashira cross-coupling reaction offers a powerful alternative.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (4-ethynylpyridine) and an aryl or vinyl halide on the biomolecule. While traditionally requiring a copper co-catalyst, copper-free Sonogashira protocols have been developed for bioconjugation.[6][9]

Sonogashira_Workflow cluster_catalyst Catalytic Cycle 4EP 4-Ethynylpyridine (after neutralization) Transmetalation Alkyne Coordination 4EP->Transmetalation ArylHalide Aryl Halide-modified Biomolecule OxAdd Oxidative Addition Complex ArylHalide->OxAdd Pd(0) Pd(0) Catalyst Pd(0)->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0) Catalyst Regeneration Product Bioconjugate (Aryl-Alkyne Linkage) RedElim->Product

Figure 2: Simplified workflow of the copper-free Sonogashira coupling.

Causality Behind Experimental Choices in Sonogashira Coupling:

  • Palladium Catalyst: A water-soluble palladium(0) catalyst is essential for performing the reaction in aqueous buffers.

  • Base: A mild organic base, such as an amine, is required to facilitate the reaction.

  • Reaction Conditions: The reaction is typically carried out under inert atmosphere to prevent oxidation of the palladium catalyst.

Detailed Application Notes and Protocols

Application Note 1: Antibody-Drug Conjugate (ADC) Synthesis via CuAAC

Objective: To conjugate a cytotoxic drug payload containing an azide handle to a monoclonal antibody (mAb) modified with 4-ethynylpyridine.

Rationale: The resulting ADC will combine the targeting specificity of the antibody with the therapeutic potency of the drug. The stable triazole linkage formed via CuAAC ensures minimal drug shedding in circulation.

Protocol: CuAAC Labeling of an Antibody with 4-Ethynylpyridine

This protocol assumes the antibody has been pre-functionalized with an azide group.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N₃) in PBS (pH 7.4)

  • 4-Ethynylpyridine hydrochloride

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting columns (e.g., PD-10)

  • Protein concentration devices

Procedure:

  • Preparation of 4-Ethynylpyridine Solution:

    • Dissolve 4-ethynylpyridine hydrochloride in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Immediately prior to use, neutralize the required volume of the stock solution with an equimolar amount of 1 M NaHCO₃. Vortex briefly. This step is critical to generate the reactive free base.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized antibody to achieve a final concentration of 1-5 mg/mL.

    • Add the neutralized 4-ethynylpyridine solution to the antibody solution. A 10- to 20-fold molar excess of the alkyne over the antibody is a good starting point for optimization.

    • Gently mix the solution.

  • Catalyst Preparation:

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let the mixture stand for 5 minutes at room temperature. The excess THPTA protects the antibody from oxidative damage.[4][5]

  • Initiation of the Click Reaction:

    • Add the prepared Cu(I)-THPTA catalyst to the antibody-alkyne mixture. A final copper concentration of 100-250 µM is typically effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction by inversion or slow rotation. Do not vortex vigorously to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal time should be determined empirically.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.[10]

    • Concentrate the purified ADC using a protein concentration device with an appropriate molecular weight cutoff.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[11][12]

Application Note 2: pH-Responsive Labeling and Release

Objective: To utilize the pyridine moiety of the 4-ethynylpyridine linker for pH-dependent applications, such as targeted release in the acidic tumor microenvironment.

Rationale: The pyridine nitrogen can be protonated at acidic pH. This change in charge and hydrophilicity can be exploited to trigger conformational changes or cleavage of appropriately designed linkers, leading to the release of a payload. Some pyridine-containing fluorescent dyes also exhibit pH-dependent emission spectra, which can be used for sensing applications.[13]

Protocol: General Considerations for pH-Responsive Systems

  • Linker Design: For pH-triggered release, the 4-ethynylpyridine moiety should be incorporated into a linker that is susceptible to acid-catalyzed hydrolysis, such as an acetal or hydrazone. The protonation of the nearby pyridine can accelerate this cleavage.

  • Fluorescent Probes: The triazole ring formed during the CuAAC reaction can be part of a larger conjugated system. The protonation of the pyridine nitrogen can alter the electronic properties of this system, leading to a change in the fluorescence emission wavelength or intensity.[14][15] This can be used to create pH-sensitive fluorescent probes for cellular imaging.

Application Note 3: Protein Modification via Copper-Free Sonogashira Coupling

Objective: To label a protein containing a p-iodophenylalanine residue with 4-ethynylpyridine for applications where copper is undesirable.

Rationale: This approach provides a bioorthogonal method for protein modification under mild, copper-free conditions, which is particularly advantageous for in-cell labeling experiments.[6]

Protocol: Copper-Free Sonogashira Coupling on a Protein

This protocol is adapted from methodologies for copper-free Sonogashira coupling on biomolecules.[6][9]

Materials:

  • Protein containing a p-iodophenylalanine residue in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0)

  • 4-Ethynylpyridine hydrochloride

  • A water-soluble Palladium(0) catalyst (e.g., generated in situ from a Pd(II) precursor and a water-soluble phosphine ligand)

  • A mild, non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine)

  • Degassed buffers

  • Inert atmosphere chamber or Schlenk line

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the protein in degassed buffer.

    • Prepare a neutralized stock solution of 4-ethynylpyridine as described in the CuAAC protocol.

    • Prepare a stock solution of the palladium catalyst in degassed buffer.

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel, combine the protein solution and the neutralized 4-ethynylpyridine solution (typically 50-100 fold molar excess).

    • Add the organic base.

    • Initiate the reaction by adding the palladium catalyst.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the modified protein using size-exclusion chromatography to remove the catalyst and excess reagents.

    • Characterize the conjugate by mass spectrometry to confirm the modification.[12][16]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction in CuAAC Incomplete neutralization of 4-ethynylpyridine HCl.Ensure complete neutralization with a slight excess of base.
Oxidized copper catalyst.Use freshly prepared sodium ascorbate. Ensure adequate ligand concentration.
Inactive azide or alkyne.Verify the integrity of the starting materials.
Protein precipitation Oxidative damage to the protein.Increase the concentration of the THPTA ligand. Degas the reaction buffer.
High concentration of organic co-solvent.Minimize the amount of DMF/DMSO.
Low yield in Sonogashira coupling Inactive palladium catalyst.Ensure stringent anaerobic conditions. Use a freshly prepared catalyst solution.
Steric hindrance at the coupling site.Increase reaction time and/or temperature (if the protein is stable).

Conclusion

4-Ethynylpyridine hydrochloride is a potent and versatile tool for bioconjugation, enabling the synthesis of a wide range of functional biomolecules. Through a clear understanding of the underlying principles of CuAAC and Sonogashira coupling, researchers can effectively harness the unique properties of this reagent. The protocols and insights provided in this guide are intended to empower scientists and drug development professionals to design and execute robust and efficient bioconjugation strategies, ultimately advancing their research and therapeutic development goals.

References

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  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6).
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  • Li, N., Lim, R. K., Edwardraja, S., & Lin, Q. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(39), 15319–15322.
  • Zhang, H., Cui, W., & Gross, M. L. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 1-13.
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  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (n.d.). MDPI.
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  • Method to Conjugate Antibody and DNA | Bioconjug
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Application Notes and Protocols for Sonogashira Coupling with 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl-Alkynyl Pyridine Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its operational simplicity and broad functional group tolerance.[2][3]

4-Ethynylpyridine hydrochloride is a particularly valuable building block in medicinal chemistry and materials science. The pyridine motif offers a key site for hydrogen bonding and metal coordination, while the terminal alkyne serves as a versatile handle for constructing more elaborate molecular architectures through subsequent reactions like "click" chemistry.[4] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction media.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of 4-Ethynylpyridine hydrochloride in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) complex then undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base (typically an amine) and reacts with a Cu(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(X)L₂ Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetalation Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination product Ar-C≡CR Pd_transmetalation->product BaseH Base-H⁺X⁻ Pd_transmetalation->BaseH Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Deprotonation (Base) + Cu(I)X Cu_acetylide->Pd_oxidative ArX Ar-X ArX->Pd0 Alkyne_input H-C≡CR + Base Alkyne_input->Alkyne

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

While highly efficient, the copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonated alkyne is thought to coordinate directly with the palladium center, followed by reductive elimination.[2] The choice between a copper-catalyzed or copper-free system often depends on the specific substrates and the desired purity of the final product.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of aryl halides. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and minimize side reactions.[3]

Protocol 1: General Sonogashira Coupling of 4-Ethynylpyridine Hydrochloride with an Aryl Iodide

This protocol is optimized for high-yielding coupling of 4-Ethynylpyridine hydrochloride with a generic aryl iodide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethynylpyridine hydrochloride≥98%Commercially Available
Aryl Iodide≥98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]≥98%Commercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 equiv.), 4-Ethynylpyridine hydrochloride (1.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.025 equiv.), and copper(I) iodide (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL per 1 mmol of aryl iodide) followed by anhydrous triethylamine (3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive aryl iodides, the mixture can be gently heated to 50-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Setup 1. Reaction Setup (Aryl Halide, Alkyne, Catalysts) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert Add_Reagents 3. Add Anhydrous Solvent & Base Inert->Add_Reagents React 4. Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Reagents->React Workup 5. Quench & Dilute React->Workup Extract 6. Liquid-Liquid Extraction Workup->Extract Purify 7. Dry & Purify (Column Chromatography) Extract->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Figure 2: Generalized experimental workflow for Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Bromide

This protocol is advantageous when the formation of alkyne homocoupling byproducts is a concern, or when coupling with more challenging aryl bromides.

Optimized Reaction Conditions:

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Ligand Loading 1.5-2.0 mol % ligand to 1.0 mol % Pd(OAc)₂Ensures formation of the active catalytic species.
Base K₂CO₃ or Cs₂CO₃Stronger inorganic bases can be more effective in copper-free systems.
Solvent DMF or DioxanePolar aprotic solvents are often effective for less reactive substrates.
Temperature 80-110 °CHigher temperatures are typically required for aryl bromides.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the aryl bromide (1.0 equiv.), 4-Ethynylpyridine hydrochloride (1.5 equiv.), Pd(OAc)₂ (0.01 equiv.), the phosphine ligand (0.02 equiv.), and the inorganic base (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction's progress.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient degassing; poor quality reagents.Use a fresh batch of catalyst and high-purity, anhydrous solvents and bases. Ensure the reaction is thoroughly degassed. For aryl bromides, consider a more active catalyst system with bulky, electron-rich ligands.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; high copper concentration.Ensure a strictly inert atmosphere. Reduce the loading of the copper(I) co-catalyst or switch to a copper-free protocol.
Formation of Palladium Black Catalyst decomposition.This can occur at elevated temperatures. Consider using a more stable palladium precatalyst or a ligand that better stabilizes the Pd(0) species. In some cases, the reaction may still proceed to completion despite the formation of some palladium black.
Difficulty with Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. A second purification or recrystallization may be necessary.

Conclusion

The Sonogashira coupling of 4-Ethynylpyridine hydrochloride is a robust and highly effective method for the synthesis of valuable aryl-alkynyl pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired products. The protocols and insights provided in these application notes serve as a reliable starting point for the successful implementation of this critical transformation in drug discovery and materials science endeavors.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Chem-Station. (2014). Sonogashira-Hagiwara Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
  • MDPI. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS Publications. (2022). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.
  • ChemScene. (n.d.). 352530-29-1 | 4-Ethynylpyridine hydrochloride.
  • ChemicalBook. (2025). 4-Ethynylpyridine hydrochloride | 352530-29-1.
  • BenchChem. (2025). Technical Support Center: Sonogashira Reaction Troubleshooting.
  • ChemicalBook. (2025).
  • Organic Synthesis. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ACS Publications. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • BenchChem. (2025).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • TCI EUROPE N.V. (n.d.). 4-Ethynylpyridine Hydrochloride | 352530-29-1.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

Sources

Strategic Synthesis of Novel MPEP Analogs via Sonogashira Coupling with 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Introduction: The Significance of MPEP and its Analogs

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a foundational pharmacological tool and a lead compound for investigating the therapeutic potential of mGluR5 antagonism.[1] The mGluR5 receptor is implicated in numerous central nervous system (CNS) disorders, including anxiety, chronic pain, epilepsy, and neurodegenerative diseases.[1] Consequently, the development of MPEP analogs is a critical endeavor in modern drug discovery, aimed at fine-tuning pharmacokinetic properties, enhancing selectivity, and exploring new intellectual property.[2][3]

The strategic replacement of the phenyl ring in MPEP with a pyridine ring, using 4-Ethynylpyridine hydrochloride, offers a compelling modification.[4] The introduction of the basic nitrogen atom can significantly alter a compound's physicochemical properties, such as solubility, polarity, and potential for hydrogen bonding, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.

This application note focuses on the palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a robust and highly efficient method for forming the crucial C(sp)-C(sp²) bond that defines the MPEP scaffold.[2][5] We will provide a detailed, field-tested protocol that ensures reproducibility and high yields, empowering researchers to confidently synthesize these valuable compounds.

The Core Chemistry: Understanding the Sonogashira Coupling

The Sonogashira reaction is the method of choice for this synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and general reliability.[2] The reaction couples a terminal alkyne (4-ethynylpyridine) with an aryl or vinyl halide (e.g., 2-bromo-6-methylpyridine) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

The Catalytic Cycle: The reaction proceeds through two interconnected catalytic cycles.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X Ar-Pd(II)(L)₂-X (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X Ar-X Ar-Pd(II)-C≡CR Ar-Pd(II)(L)₂-C≡CR (Transmetalation) Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR->Pd(0)L2 Ar-C≡CR (Product) Cu-C≡CR Cu(I)-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Cu(I)X Transmetalation to Pd

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Reagent Profile and Safety Imperatives

Key Reagent: 4-Ethynylpyridine Hydrochloride

This is the pyridyl-containing building block for our MPEP analog. The hydrochloride salt form enhances its stability and shelf-life.

PropertyValueReference
CAS Number 352530-29-1
Molecular Formula C₇H₅N · HCl
Molecular Weight 139.58 g/mol [4]
Appearance Solid
Melting Point 150 °C (decomposition)
Critical Safety Precautions

Adherence to safety protocols is non-negotiable. 4-Ethynylpyridine hydrochloride is a hazardous substance.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. All manipulations of the solid reagent should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Detailed Experimental Protocol

This protocol details the synthesis of 2-Methyl-6-(pyridin-4-ylethynyl)pyridine , a direct analog of MPEP.

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Glassware (Oven/Flame) B Assemble under N₂/Ar A->B C Add Solvent & Base B->C D Degas Solvent (Sparging/Freeze-Pump-Thaw) C->D E Add Aryl Halide & 4-Ethynylpyridine HCl D->E F Add CuI & Pd Catalyst E->F G Heat to Reaction Temp (e.g., 60 °C) F->G H Monitor by TLC/LC-MS G->H I Cool to RT, Quench H->I J Aqueous Work-up (Extraction) I->J K Dry Organic Layer (e.g., Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Characterize Pure Product M->N

Caption: Experimental workflow for the synthesis of MPEP analogs.

Materials and Reagents
ReagentMol. Wt.Molar Equiv.Amount (mmol)Mass / Volume
2-Bromo-6-methylpyridine172.031.02.0344 mg
4-Ethynylpyridine hydrochloride139.581.12.2307 mg
PdCl₂(PPh₃)₂ (Palladium Catalyst)701.900.03 (3 mol%)0.0642 mg
Copper(I) Iodide (CuI)190.450.06 (6 mol%)0.1223 mg
Triethylamine (TEA)101.193.06.00.84 mL
Tetrahydrofuran (THF), anhydrous---20 mL
Step-by-Step Methodology
  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylpyridine (344 mg, 2.0 mmol) and 4-ethynylpyridine hydrochloride (307 mg, 2.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxygen from deactivating the palladium catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (20 mL) and triethylamine (0.84 mL, 6.0 mmol) via syringe. The triethylamine acts as both the base to free the alkyne from its hydrochloride salt and to neutralize the HBr generated during the reaction.

  • Degassing: Degas the resulting suspension by bubbling nitrogen through it for 15 minutes. For optimal results, a freeze-pump-thaw cycle (3x) can be performed.

  • Catalyst Addition: Briefly remove the septum and add copper(I) iodide (23 mg, 0.12 mmol) and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 0.06 mmol) in one portion. The flask should be under a strong positive flow of inert gas during this addition.

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A sample can be taken, diluted with dichloromethane, filtered through a small plug of silica, and spotted on a TLC plate.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized analog is paramount.

  • ¹H and ¹³C NMR: Provides the structural fingerprint of the molecule. Expect to see characteristic peaks for the methyl group, the three distinct pyridine ring systems, and the quaternary alkyne carbons.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • HPLC: Assesses the purity of the final compound. A pure sample should exhibit a single major peak.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive palladium catalyst (degraded by oxygen).2. Insufficient base.3. Poor quality solvent or reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled TEA.3. Use anhydrous grade solvent.
Glaser Coupling Side Product Presence of oxygen leading to homocoupling of the alkyne.Thoroughly degas the reaction mixture before and after adding the base.
Difficult Purification Product co-elutes with impurities (e.g., triphenylphosphine oxide).Modify the chromatography solvent system. A small amount of TEA can be added to the eluent to reduce tailing on silica gel.

Conclusion

The Sonogashira cross-coupling reaction is a powerful and reliable tool for the synthesis of MPEP analogs. By following the detailed protocol outlined in this application note, researchers can efficiently synthesize novel pyridyl-containing compounds using 4-Ethynylpyridine hydrochloride. This methodology opens the door to extensive SAR studies, facilitating the discovery of next-generation mGluR5 modulators with improved therapeutic profiles for treating a range of CNS disorders.

References

  • D. Wilson, A. et al. (2011). Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules, 16(6), 4904-4913. Retrieved from [Link]

  • United States Patent and Trademark Office. (n.d.). 2144-Supporting a Rejection Under 35 U.S.C. 103. Retrieved from [Link]

  • Drugs Fut. (2001). Methylphenylethynylpyridine (MPEP) Novartis. Drugs of the Future, 26(3), 244. Retrieved from [Link]

  • Shiraishi, T. et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. Retrieved from [Link]

  • Flores-Alamo, M. & Parra-Hake, M. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 56(3), 301-306. Retrieved from [Link]

Sources

4-Ethynylpyridine hydrochloride as a ligand for transition metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Ethynylpyridine Hydrochloride as a Ligand for Transition Metal Complexes

Authored by a Senior Application Scientist

This document provides a detailed exploration of 4-ethynylpyridine hydrochloride (4-EP-HCl), a versatile building block in modern coordination chemistry. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple procedures to explain the underlying principles governing its use. We will delve into its coordination behavior, provide detailed protocols for the synthesis and characterization of its transition metal complexes, and explore its applications in catalysis and supramolecular chemistry.

Introduction: The Unique Duality of 4-Ethynylpyridine

4-Ethynylpyridine hydrochloride is a heterocyclic organic compound distinguished by its unique bifunctional nature. The molecule comprises a pyridine ring, which provides a Lewis-basic nitrogen atom for classical coordination to metal centers, and a terminal ethynyl (acetylene) group. This ethynyl group is not merely a passive substituent; it is a reactive handle that can participate in a wide array of organic transformations (such as "click" chemistry and Sonogashira couplings) and can itself coordinate to transition metals in several ways.

This duality makes 4-ethynylpyridine an exemplary ligand for constructing sophisticated molecular architectures, from discrete mononuclear complexes to intricate coordination polymers. Its derivatives are pivotal in fields ranging from medicinal chemistry, where they are used to synthesize potential therapeutics like alkynyl platinum(II) anticancer agents, to materials science, where they serve as precursors for conjugated polymers in optoelectronic devices.

Physicochemical Properties

A clear understanding of the ligand's properties is paramount for its effective use. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to its free base.

PropertyValueSource(s)
CAS Number 352530-29-1
Molecular Formula C₇H₆ClN (or C₇H₅N·HCl)
Molecular Weight 139.58 g/mol
Appearance White to yellow or brown crystalline powder
Melting Point ~150 °C (with decomposition)
Solubility Soluble in water and alcohols
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen), protected from light.

Core Principles: Coordination Modes of 4-Ethynylpyridine

The versatility of 4-ethynylpyridine stems from its ability to bind to metal centers in multiple distinct modes. The choice of reaction conditions, metal precursor, and stoichiometry dictates which coordination mode will prevail.

  • N-Coordination (Pyridyl Binding): The lone pair of electrons on the pyridine nitrogen atom readily coordinates to a metal center, forming a stable M-N bond. This is the most fundamental interaction and is typical for pyridine-based ligands.

  • π-Alkyne Coordination: The electron-rich C≡C triple bond can coordinate to a metal in a side-on (η²) fashion. This mode is common for electron-rich, late transition metals.

  • σ-Acetylide Coordination: This is arguably the most powerful feature of terminal alkynes in organometallic chemistry. In the presence of a base, the acidic terminal alkyne proton is removed to generate a negatively charged acetylide. This potent nucleophile forms a strong metal-carbon σ-bond (M-C≡C-Py), effectively acting as an anionic ligand. This mode is crucial for building rigid, linear molecular wires and linkers.

M Metal Center (M) N_coord 4-Ethynylpyridine (Free Base) N_coord->M N-Coordination (Lewis Base) Pi_coord 4-Ethynylpyridine (Free Base) Pi_coord->M π-Coordination (η²-Alkyne) Sigma_coord 4-Ethynylpyridyl Anion (Deprotonated) Sigma_coord->M σ-Coordination (Acetylide) deprotonation Deprotonation (+ Base, - H⁺)

Caption: Key coordination modes of the 4-ethynylpyridine ligand.

Application Protocol I: Synthesis of a Ruthenium(II) Acetylide Complex

This protocol details the synthesis of a representative organometallic complex, trans-[Ru(dppe)₂H(C≡C-py-4)], where the 4-ethynylpyridyl ligand is bound in the σ-acetylide mode. Such complexes are valuable as molecular wires and building blocks for larger heterobimetallic systems.

Causality: The use of a base (triethylamine) is critical. It serves two purposes: first, to deprotonate the 4-ethynylpyridine hydrochloride salt to its free base form, and second, to facilitate the deprotonation of the terminal alkyne, enabling its coordination as an acetylide ligand to the ruthenium center. An inert atmosphere is mandatory to prevent the oxidation of the electron-rich Ru(II) precursor.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 4-EP-HCl and NEt₃ in THF react Combine Solutions Reflux under N₂ (4h) prep1->react prep2 Dissolve Ru(II) Precursor in THF prep2->react monitor Monitor by TLC react->monitor workup1 Cool to RT Filter monitor->workup1 workup2 Wash with Hexane workup1->workup2 workup3 Dry under Vacuum workup2->workup3

Caption: Workflow for the synthesis of a Ru(II)-acetylide complex.

Protocol: Synthesis of trans-[Ru(dppe)₂H(C≡C-C₅H₄N)]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Ru(II) Precursor¹RuH₂ (dppe)₂868.01200 mg0.23
4-Ethynylpyridine HClC₇H₅N·HCl139.5835 mg0.25
Triethylamine (NEt₃)(C₂H₅)₃N101.190.1 mL0.72
Tetrahydrofuran (THF)C₄H₈O-20 mL-
HexaneC₆H₁₄-15 mL-
¹Note: A suitable precursor like RuH₂(dppe)₂ is used. dppe = 1,2-bis(diphenylphosphino)ethane.

Step-by-Step Methodology

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques. All solvents must be deoxygenated prior to use.

  • Ligand Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, suspend 4-ethynylpyridine hydrochloride (35 mg, 0.25 mmol) in 10 mL of THF. Add triethylamine (0.1 mL, 0.72 mmol) and stir for 15 minutes at room temperature. The suspension should become a clear solution as the free base is formed.

  • Reaction: In a separate Schlenk flask, dissolve the Ru(II) precursor (200 mg, 0.23 mmol) in 10 mL of THF. Add the ligand solution from Step 2 to the ruthenium solution via cannula.

  • Reflux: Fit the reaction flask with a condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the reaction to room temperature, a precipitate may form. Reduce the solvent volume in vacuo to approximately 5 mL.

  • Purification: Add 15 mL of hexane to precipitate the product completely. Filter the resulting solid using a cannula or a Schlenk filter frit.

  • Washing: Wash the collected solid with three 5 mL portions of hexane to remove any unreacted starting materials and byproducts.

  • Drying: Dry the pale-yellow solid product under high vacuum for several hours. The product, trans-[Ru(dppe)₂H(C≡C-C₅H₄N)], can be stored under an inert atmosphere.

Application Protocol II: Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. Each spectroscopic technique provides a unique piece of structural evidence.

Expected Spectroscopic Data Summary

TechniqueKey FeatureExpected Observation for trans-[Ru(dppe)₂H(C≡C-C₅H₄N)]
¹H NMR Hydride SignalA characteristic high-field multiplet (quintet) around -20 ppm.
Pyridyl ProtonsTwo doublets in the aromatic region (7-9 ppm), shifted from free ligand values.
Acetylenic ProtonAbsence of the signal around 3.2 ppm (for free 4-ethynylpyridine), confirming deprotonation.
³¹P{¹H} NMR Phosphine LigandsA singlet in the range of 40-50 ppm, indicating equivalent phosphorus atoms.
IR Spectroscopy C≡C StretchA strong band around 2000-2050 cm⁻¹. This is shifted to a lower frequency compared to the free ligand (~2100 cm⁻¹) due to metal coordination.
C≡C-H StretchAbsence of the sharp band around 3300 cm⁻¹, confirming deprotonation.
Ru-H StretchA band around 1900-2000 cm⁻¹.
Mass Spec (ESI+) Molecular IonPeak corresponding to the calculated mass of the complex cation.

Self-Validation: The combined data provides a self-validating system. For example, the disappearance of the acetylenic proton in the ¹H NMR spectrum, corroborated by the absence of the C≡C-H stretch in the IR spectrum, provides strong evidence for the formation of the desired σ-acetylide complex.

Application Protocol III: Use as a Linker in Coordination Polymers

The ability of 4-ethynylpyridine to act as a rigid, linear linker makes it highly suitable for constructing coordination polymers (CPs) or metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing.

Causality: Solvothermal synthesis is a common method for preparing CPs. The high temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the polymeric framework. The metal-to-ligand ratio is a critical parameter that can influence the dimensionality and topology of the final product.

G metal Metal Salt (e.g., Zn(NO₃)₂) autoclave Combine in Teflon-lined Autoclave metal->autoclave ligand 4-EP-HCl + Base ligand->autoclave solvent Solvent (e.g., DMF) solvent->autoclave heating Heat (e.g., 120°C, 48h) autoclave->heating cooling Slow Cool to RT heating->cooling crystals Isolate Crystals (Filtration) cooling->crystals

Caption: General workflow for solvothermal synthesis of a coordination polymer.

General Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer
  • Reagents: In a glass vial, combine a zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol), 4-ethynylpyridine hydrochloride (0.1 mmol), and a suitable base (e.g., triethylamine, 0.1 mmol).

  • Solvent: Add 5 mL of N,N-dimethylformamide (DMF).

  • Assembly: Cap the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and place it in an oven preheated to 120 °C for 48 hours.

  • Crystallization: Turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours. Slow cooling is crucial for the formation of high-quality single crystals.

  • Isolation: Open the autoclave, collect the crystalline product by filtration, wash with fresh DMF, and air-dry.

The resulting structure will depend heavily on the specific conditions, but this general method provides a robust starting point for exploring the rich structural chemistry of CPs derived from this ligand.

Safety and Handling

4-Ethynylpyridine hydrochloride is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Transition Metal Complexes: The toxicity of the synthesized complexes should be considered independently. Many transition metal compounds, especially those of heavy metals, have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and handle products with care.

References

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Ethynylpyridine hydrochloride 352530-29-1 wiki. Guidechem.
  • 352530-29-1 | 4-Ethynylpyridine hydrochloride. ChemScene.
  • 4-Ethynylpyridine hydrochloride | 352530-29-1. ChemicalBook.
  • 4-Ethynylpyridine HCl | 352530-29-1. Biosynth.
  • Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone.
  • 4-Ethynylpyridine hydrochloride solid, 97 352530-29-1. Sigma-Aldrich.
  • 4-Ethynylpyridine Hydrochloride | 352530-29-1. Tokyo Chemical Industry Co., Ltd.
  • Synthesis and reactivity of metal acetylide complexes. ethesis.
  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes.
  • 4-Ethynylpyridine hydrochloride, 97% 1 g. Thermo Scientific Chemicals.
  • 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum. ChemicalBook.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. *Chemical Science (RSC Publishing

Application Note: Functionalization of Nanoparticles with 4-Ethynylpyridine Hydrochloride for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the functionalization of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), with 4-Ethynylpyridine hydrochloride. This process yields a versatile platform for a multitude of applications, primarily in Surface-Enhanced Raman Scattering (SERS)-based sensing and as a substrate for covalent immobilization of biomolecules via "click" chemistry. We provide a foundational understanding of the interaction mechanism, detailed experimental protocols for nanoparticle synthesis and functionalization, in-depth characterization methodologies, and an overview of key applications for researchers in materials science, analytical chemistry, and drug development.

Introduction: The Strategic Advantage of 4-Ethynylpyridine Functionalization

The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications.[1] 4-Ethynylpyridine hydrochloride is a bifunctional ligand that offers two key functionalities: the pyridine ring and the terminal ethynyl group. The pyridine moiety provides a strong anchor to the surface of noble metal nanoparticles, while the terminal alkyne serves as a versatile handle for subsequent covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[2][3][4][5] This dual functionality makes 4-Ethynylpyridine-functionalized nanoparticles highly valuable for creating sophisticated nanosensors, targeted drug delivery vehicles, and novel catalytic systems.

The hydrochloride salt form of 4-Ethynylpyridine enhances its solubility in aqueous solutions, facilitating its use in common nanoparticle synthesis and functionalization procedures.[2] This guide will walk you through the necessary steps to achieve stable and reactive 4-Ethynylpyridine-functionalized nanoparticles.

Mechanism of Interaction: Pyridine Adsorption on Nanoparticle Surfaces

The functionalization of gold and silver nanoparticles with 4-Ethynylpyridine hydrochloride is primarily driven by the adsorption of the pyridine ring onto the metallic surface. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can form a coordinate bond with the metal atoms on the nanoparticle surface.[6] This interaction is a form of chemisorption and is the principal anchoring mechanism.

While the ethynyl group is a reactive moiety for subsequent reactions, its direct interaction with the gold or silver surface is less dominant compared to the pyridine nitrogen. However, the orientation of the adsorbed molecule can be influenced by factors such as pH and surface packing density.

The Role of pH

The pH of the reaction medium can influence the protonation state of the pyridine nitrogen. In acidic conditions, the nitrogen atom is protonated (pyridinium ion), which can affect its ability to coordinate with the nanoparticle surface due to electrostatic repulsion. Conversely, in neutral to slightly alkaline conditions, the pyridine nitrogen is deprotonated and more readily available for binding. Therefore, controlling the pH is a critical parameter for efficient functionalization.[7][8][9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of gold nanoparticles and their subsequent functionalization with 4-Ethynylpyridine hydrochloride.

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs) (~20 nm)

This protocol is based on the well-established Turkevich method for producing monodisperse AuNPs.[5][11]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Deionized (DI) water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • In a 250 mL round-bottom flask, add 100 mL of DI water and 1 mL of the 1% HAuCl₄ solution.

  • Place the flask on a stirring hot plate and bring the solution to a rolling boil with vigorous stirring.

  • Rapidly inject 10 mL of the 1% trisodium citrate solution into the boiling solution.

  • Observe the color change from pale yellow to a deep wine-red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the synthesized citrate-stabilized AuNPs at 4°C.

Functionalization of AuNPs with 4-Ethynylpyridine Hydrochloride

This protocol describes the ligand exchange process where the citrate ions on the AuNP surface are replaced by 4-Ethynylpyridine molecules.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 3.1)

  • 4-Ethynylpyridine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

Procedure:

  • Prepare a 10 mM stock solution of 4-Ethynylpyridine hydrochloride in DI water.

  • To 10 mL of the AuNP solution in a glass vial, add the 4-Ethynylpyridine hydrochloride stock solution to a final concentration of 1 mM.

  • Adjust the pH of the solution to approximately 7.0-7.5 using a dilute NaOH solution. This is a critical step to ensure the deprotonation of the pyridine nitrogen for efficient binding.

  • Incubate the mixture for at least 12 hours at room temperature with gentle stirring to facilitate ligand exchange.

  • Purify the functionalized nanoparticles by centrifugation. For ~20 nm AuNPs, centrifuge at approximately 12,000 x g for 20 minutes.

  • Carefully remove the supernatant containing excess 4-Ethynylpyridine hydrochloride and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the 4-Ethynylpyridine-functionalized AuNPs in the desired buffer for characterization and subsequent applications.

Experimental Workflow for Functionalization

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_purification Purification AuNPs Citrate-Stabilized AuNPs Mix Mix AuNPs with 4-Ethynylpyridine HCl AuNPs->Mix Adjust_pH Adjust pH to 7.0-7.5 Mix->Adjust_pH Incubate Incubate 12h at RT Adjust_pH->Incubate Centrifuge1 Centrifuge (12,000 x g, 20 min) Incubate->Centrifuge1 Resuspend1 Resuspend in PBS Centrifuge1->Resuspend1 Centrifuge2 Repeat Centrifugation and Resuspension (2x) Resuspend1->Centrifuge2 Final_Product Functionalized AuNPs Centrifuge2->Final_Product

Caption: Workflow for the functionalization of AuNPs.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. A combination of techniques should be employed to assess changes in size, stability, and surface chemistry.

Technique Parameter Measured Expected Outcome for Successful Functionalization
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)A slight red-shift (2-5 nm) in the SPR peak of AuNPs (around 520 nm) indicates a change in the local refractive index upon ligand binding.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Zeta PotentialAn increase in the hydrodynamic diameter due to the added molecular layer. A change in zeta potential towards a more neutral value compared to the highly negative citrate-capped AuNPs.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StateAppearance of N 1s and C 1s peaks corresponding to the pyridine ring and ethynyl group. The N 1s peak can confirm the binding to the metal surface.[3][12][13][14][15]
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational Modes of Surface-Adsorbed MoleculesAppearance of characteristic Raman peaks for pyridine (ring breathing modes ~1000-1040 cm⁻¹) and the ethynyl group (C≡C stretch ~2100-2200 cm⁻¹).[4][16][17][18][19]

Mechanism of SERS Enhancement

G cluster_process SERS Process Laser Incident Laser NP Nanoparticle Laser->NP Excites Surface Plasmons Molecule 4-Ethynylpyridine NP->Molecule Localized E-field Enhancement Signal Enhanced Raman Signal Molecule->Signal Inelastic Scattering

Caption: Simplified diagram of the SERS mechanism.

Applications of 4-Ethynylpyridine-Functionalized Nanoparticles

The unique properties of these functionalized nanoparticles open up a range of advanced applications.

SERS-Based Sensing

The strong Raman signal of the pyridine ring makes these nanoparticles excellent SERS probes. The vibrational modes of the pyridine ring are sensitive to the local environment, allowing for the development of sensors for pH, metal ions, and other analytes that interact with the pyridine nitrogen.[9]

"Click" Chemistry for Bioconjugation

The terminal ethynyl group is a key feature for covalent attachment of various molecules containing an azide group. This is achieved through the highly efficient and specific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3][4] This allows for the straightforward conjugation of:

  • Targeting Ligands: Peptides, antibodies, and aptamers for targeted drug delivery and imaging.

  • Therapeutic Agents: Covalent attachment of drugs for controlled release.

  • Fluorescent Dyes: For multimodal imaging applications.

"Click" Chemistry Workflow

G NP_Ethynyl 4-Ethynylpyridine Functionalized NP Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition NP_Ethynyl->Reaction Azide_Molecule Azide-Containing Molecule (e.g., Drug, Dye) Azide_Molecule->Reaction Conjugate Covalently-Linked Nanoparticle Conjugate Reaction->Conjugate

Caption: Covalent conjugation via "click" chemistry.

Troubleshooting

Problem Possible Cause Solution
Nanoparticle Aggregation during Functionalization Incorrect pH, high salt concentration, insufficient stabilization.Ensure pH is adjusted correctly. Perform functionalization in low ionic strength buffer initially. Increase ligand concentration or incubation time.
No Shift in SPR Peak Incomplete ligand exchange.Increase the concentration of 4-Ethynylpyridine hydrochloride. Increase incubation time. Confirm the quality of the synthesized nanoparticles.
Low SERS Signal Low surface coverage of the ligand. Nanoparticle aggregation.Optimize the functionalization protocol for higher ligand density. Ensure nanoparticles are well-dispersed before SERS measurement.
Poor "Click" Reaction Efficiency Inactive catalyst, degradation of reagents.Use freshly prepared catalyst and reagent solutions. Ensure an oxygen-free environment for the CuAAC reaction if necessary.

Conclusion

The functionalization of nanoparticles with 4-Ethynylpyridine hydrochloride provides a robust and versatile platform for a wide range of applications in nanotechnology. By following the detailed protocols and characterization steps outlined in this guide, researchers can reliably produce high-quality functionalized nanoparticles. The dual functionality of the pyridine anchor and the "clickable" ethynyl group offers significant advantages for the development of next-generation nanosensors, targeted therapeutics, and advanced materials.

References

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]

  • On the Energy Contributions Driving Pyridine Adsorption on Silver and Gold Nanoparticles. MDPI. [Link]

  • Application of click chemistry in nanoparticle modification and its targeted delivery. NIH. [Link]

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PMC. [Link]

  • Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. NIH. [Link]

  • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. [Link]

  • XPS-based multi-technique analyses for comprehensive understanding of functional materials. Cardiff University. [Link]

  • pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). PMC. [Link]

  • GOLD NANOPARTICLES PAPER AS SURFACE ENHANCED RAMAN SCATTERING (SERS) PLATFORM FOR BIO- DIAGNOSTIC APPLICATIONS. BioResources. [Link]

  • Deciphering the near-field response with the far-field wavelength-scanned SERS spectra of 4-mercaptopyridine adsorbed on gold nanocolloidal particles entrapped in Langmuir Reverse Schaefer film of 5CB liquid crystal molecules. RSC Publishing. [Link]

  • Characterization of Charge States in Conducting Organic Nanoparticles by X-ray Photoemission Spectroscopy. PMC. [Link]

  • The Effect of pH on the Size of Silver Nanoparticles Obtained in the Reduction Reaction with Citric and Malic Acids. NIH. [Link]

  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]

  • Gold Nanostars Bioconjugation for Selective Targeting and SERS Detection of Biofluids. PMC. [Link]

  • Influence of pH on the transport of silver nanoparticles in saturated porous media: Laboratory experiments and modeling. ResearchGate. [Link]

  • Effect of pH on Size and Concentration of Silver Nanoparticles Synthesized Using Ixora Coccinea Linn. Leaf Extracts. Oriental Journal of Chemistry. [Link]

  • Gold Nanoparticles in Single-Cell Analysis for Surface Enhanced Raman Scattering. MDPI. [Link]

  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. MDPI. [Link]

  • X-ray Photoelectron Spectra of Ag-Au Colloidal Nanoparticles after Interaction with Linear Carbon Chains. MDPI. [Link]

  • Emerging trends in the nanomedicine applications of functionalized magnetic nanoparticles as novel therapies for acute and chronic diseases. PubMed Central. [Link]

  • XPS spectra of (A) recorded for P4VP-b-PS nanoparticle and.... ResearchGate. [Link]

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Application Notes & Protocols for 4-Ethynylpyridine Hydrochloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynylpyridine hydrochloride (CAS: 352530-29-1) is a versatile heterocyclic building block that has garnered significant attention in pharmaceutical and materials science research.[1][2] Its structure uniquely combines a terminal alkyne functionality with a pyridine ring, offering two distinct points for chemical modification. The terminal alkyne is a gateway to powerful carbon-carbon bond-forming reactions, while the pyridine nitrogen serves as a Lewis basic site for coordination chemistry and supramolecular assembly.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient reagent for a variety of synthetic applications.[1]

This guide provides an in-depth exploration of the experimental setups for key reactions involving 4-Ethynylpyridine hydrochloride. We move beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established chemical principles to ensure robust and reproducible outcomes.

Reagent Properties, Handling, and Safety

A thorough understanding of the reagent's properties is the foundation of any successful experimental design. 4-Ethynylpyridine hydrochloride is typically a yellow to brown crystalline powder.[1]

Table 1: Physicochemical Properties of 4-Ethynylpyridine Hydrochloride

PropertyValueSource(s)
CAS Number 352530-29-1[1]
Molecular Formula C₇H₆ClN[1][4]
Molecular Weight 139.58 g/mol [4]
Appearance Yellow to Brown to Dark green powder/crystal[1]
Melting Point ~150 °C (decomposes)[5]
Solubility Soluble in water and polar solvents like alcohols.[1]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][6] The material is hygroscopic.[4][7]

Safety and Handling:

4-Ethynylpyridine hydrochloride is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.[4][6] Avoid breathing dust.[4][7] In case of contact, rinse the affected area thoroughly with water.[4] Store the reagent away from strong bases and oxidizing agents.[1]

Core Applications & Reaction Mechanisms

The dual functionality of 4-ethynylpyridine allows it to participate in a diverse range of chemical transformations. The two most prominent applications are palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.

Sonogashira Cross-Coupling: The Workhorse Reaction

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is fundamental to the synthesis of conjugated molecular wires, pharmaceutical intermediates, and complex organic materials.[2][3]

Causality of Experimental Choices:

  • The Hydrochloride Salt: A critical consideration is the acidic proton on the pyridine nitrogen. In a Sonogashira reaction, an amine base (e.g., triethylamine or piperidine) is required. This base serves a dual purpose: it neutralizes the hydrogen halide byproduct generated in the catalytic cycle and, crucially, it deprotonates the 4-ethynylpyridinium hydrochloride in situ to generate the free 4-ethynylpyridine, which is the active nucleophile. This eliminates the need for a separate neutralization step prior to the reaction.

  • Catalytic System: The reaction employs a dual-catalyst system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl halide and the final reductive elimination.[9] A copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the deprotonated alkyne to form a copper(I) acetylide intermediate.[9] This intermediate then undergoes transmetalation with the palladium complex, which is often the rate-determining step of the cycle.[9]

  • Inert Atmosphere: The Pd(0) species central to the catalytic cycle is sensitive to atmospheric oxygen. Therefore, reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and the undesired oxidative homocoupling of the alkyne (Glaser coupling).[10]

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 4-Ethynylpyridine HCl Setup 1. Assemble glassware under inert gas (Ar/N2) Reactant1->Setup Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Setup Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Setup Base Amine Base (e.g., Et3N) Base->Setup Addition 2. Add solids, then degassed solvent & base Setup->Addition Heating 3. Heat to specified temperature & stir Addition->Heating Monitoring 4. Monitor via TLC/GC-MS Heating->Monitoring Quench 5. Quench reaction Monitoring->Quench Extract 6. Liquid-liquid extraction Quench->Extract Purify 7. Column chromatography Extract->Purify Product Product (R-C≡C-Py) Purify->Product

A generalized workflow for Sonogashira coupling reactions.
Azide-Alkyne "Click" Cycloaddition (CuAAC)

The terminal alkyne of 4-ethynylpyridine is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[11][12] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a premier tool for bioconjugation, drug discovery, and materials science.[11][13]

Causality of Experimental Choices:

  • Mechanism: The CuAAC reaction joins an alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole ring.[12] The reaction is significantly accelerated by a copper(I) catalyst.[12]

  • Catalyst Source: Copper(I) is prone to oxidation. Therefore, the active catalyst is typically generated in situ by reducing a stable copper(II) salt (e.g., CuSO₄) with a mild reducing agent, most commonly sodium ascorbate.[14]

  • Ligands: To stabilize the catalytic Cu(I) species and improve reaction kinetics, a ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is often employed.[14]

  • Solvent System: The reaction is famously versatile and can be run in a wide range of solvents, including polar organic solvents (e.g., DMSO, t-BuOH) and, notably, water, which is ideal for biological applications.[11][14]

CuAAC_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process Alkyne 4-Ethynylpyridine HCl (neutralized in situ) Mixing 1. Mix alkyne, azide, & Cu(II) in solvent Alkyne->Mixing Azide Organic Azide (R-N3) Azide->Mixing Copper Cu(II) Source (e.g., CuSO4) Copper->Mixing Reductant Reducing Agent (e.g., Na Ascorbate) Initiation 2. Add reducing agent to initiate reaction Reductant->Initiation Mixing->Initiation Initiates Cu(I) formation Stirring 3. Stir at room temp Initiation->Stirring Product Product (1,4-disubstituted triazole) Stirring->Product

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Coordination Chemistry: A Versatile Ligand

The lone pair of electrons on the pyridine nitrogen atom allows 4-ethynylpyridine (the free base) to act as a monodentate ligand, coordinating to a wide range of transition metals.[15][16] The resulting metal complexes have applications in catalysis, photoluminescent materials, and molecular electronics.[15][17] The ethynyl group can remain as a pendant functionality for further reactions or participate directly in the formation of bridged, multimetallic structures.[17]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists. A thorough risk assessment should be performed before any experiment.[18] All procedures should be conducted in a fume hood with appropriate PPE.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol details the coupling of 4-Ethynylpyridine hydrochloride with 4-iodotoluene as a model reaction.

Materials:

  • 4-Ethynylpyridine hydrochloride (1.0 equiv.)

  • 4-Iodotoluene (1.05 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)

  • Copper(I) iodide [CuI] (0.04 equiv.)

  • Triethylamine (Et₃N), degassed (5.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Ethynylpyridine hydrochloride, 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe, followed by the degassed triethylamine. The mixture will typically turn from a slurry to a yellow or brown solution/suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required. The optimal temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: General Procedure for CuAAC "Click" Reaction

This protocol details the reaction of 4-Ethynylpyridine hydrochloride with benzyl azide as a model system.

Materials:

  • 4-Ethynylpyridine hydrochloride (1.0 equiv.)

  • Benzyl azide (1.0 equiv.)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 equiv.)

  • Sodium ascorbate (0.10 equiv.)

  • Solvent system (e.g., 1:1 mixture of t-BuOH and water)

  • Round-bottom flask

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 4-Ethynylpyridine hydrochloride and benzyl azide in the t-BuOH/water solvent system. A small amount of base (e.g., one equivalent of NaHCO₃) can be added to neutralize the hydrochloride salt, though often the reaction proceeds without it.

  • Catalyst Addition: Add the aqueous solution of CuSO₄·5H₂O to the flask and stir for 1-2 minutes.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate. The reaction is often exothermic and may change color.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Reactions

ProblemPotential Cause(s)Suggested Solution(s)
No reaction or low conversion (Sonogashira) 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base to neutralize HCl and drive the reaction.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Add an additional equivalent of base.3. Increase the reaction temperature in 10 °C increments.
Significant homocoupling product (Glaser coupling) Presence of oxygen in the reaction vessel.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). Ensure a good seal on the reaction vessel.
Reaction stalls (CuAAC) 1. Oxidation/deactivation of the Cu(I) catalyst.2. Poor solubility of reactants.1. Add another portion of sodium ascorbate.2. Add a co-solvent like DMSO or THF to improve solubility.
Difficulty purifying product Product is coordinating to residual copper or palladium.During workup, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove metal ions.

Conclusion

4-Ethynylpyridine hydrochloride is a powerful and versatile reagent for constructing complex molecular architectures. Its utility in cornerstone synthetic reactions like the Sonogashira coupling and CuAAC cycloaddition makes it an invaluable tool for researchers in drug development and materials science. By understanding the fundamental principles behind the reaction setups—from the critical role of the base in neutralizing the hydrochloride salt to the necessity of an inert atmosphere for catalyst stability—scientists can design robust experiments, troubleshoot effectively, and unlock the full synthetic potential of this important building block.

References

  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. ResearchGate. [Link]

  • 4-Ethynylpyridine as a Bridging Moiety in Mixed Rh/Re Complexes. ResearchGate. [Link]

  • Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Semantic Scholar. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Click Chemistry | PDF. Scribd. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal. [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic and Biomolecular Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • 4-CYANO-1-(2,3,5-TRI-O-ACETYL-β-D-RIBOFURANOSYL)PYRIDINIUM TRIFLATE. Organic Syntheses. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Click chemistry. Wikipedia. [Link]

  • N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Catalytic Synthesis and Cyclometalation of (4-Ferrocenylphenyl)pyridines. Organometallics. [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethynylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 4-ethynylpyridine hydrochloride and its derivatives. 4-Ethynylpyridine serves as a critical building block in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for transitioning from laboratory-scale synthesis to larger-scale production. The protocols emphasize safety, efficiency, and reproducibility, drawing upon established chemical principles and field-proven insights.

Introduction: The Strategic Importance of 4-Ethynylpyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of blockbuster drugs.[1][2] The introduction of an ethynyl group at the 4-position of the pyridine ring provides a versatile functional handle for constructing complex molecular architectures through various coupling reactions, most notably the Sonogashira coupling.[1][3] This makes 4-ethynylpyridine hydrochloride a highly valuable intermediate for the synthesis of novel therapeutic agents, including kinase inhibitors and receptor modulators, as well as functional organic materials.[1][4]

The hydrochloride salt form of 4-ethynylpyridine enhances its stability and solubility in polar solvents, facilitating its handling and use in subsequent synthetic steps.[4] As drug discovery programs advance, the demand for reliable and scalable access to high-purity 4-ethynylpyridine hydrochloride necessitates the development of robust and well-characterized scale-up procedures.

Synthetic Strategy: The Sonogashira Coupling as the Method of Choice

For the industrial-scale production of 4-ethynylpyridine, the Sonogashira cross-coupling reaction is the most widely employed and efficient method.[4][5] This reaction involves the palladium- and copper-cocatalyzed coupling of a 4-halopyridine with a suitable alkyne source.[3]

Rationale for Sonogashira Coupling in Scale-Up

The preference for the Sonogashira reaction in a manufacturing setting is based on several key advantages:

  • High Efficiency and Yield: The reaction is known for its high turnover numbers and typically provides excellent yields of the desired product.[6]

  • Mild Reaction Conditions: The coupling can be performed under relatively mild conditions, which helps to minimize side reactions and the decomposition of sensitive functional groups.[3]

  • Functional Group Tolerance: The Sonogashira coupling is compatible with a wide range of functional groups, reducing the need for extensive protecting group strategies.

  • Commercial Availability of Starting Materials: 4-halopyridines and various alkyne sources are readily available commercially, ensuring a secure supply chain for large-scale production.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[7] A simplified representation of the mechanism is provided below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add Ar-X Pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡CR CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne H-C≡CR, Base Cu_alkyne->CuX

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Process Safety Management

The scale-up of any chemical process requires a thorough safety assessment. The Sonogashira coupling, while generally robust, presents specific hazards that must be managed.

  • Exothermic Nature: Palladium-catalyzed cross-coupling reactions can be highly exothermic.[8][9] It is crucial to conduct calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to prevent thermal runaway.[9]

  • Catalyst Handling: Palladium catalysts, particularly when finely divided, can be pyrophoric. Handle under an inert atmosphere.

  • Copper Acetylide Formation: The in-situ generation of copper acetylides can pose an explosion hazard if isolated and dried. The process should be designed to keep these intermediates in solution.[3]

  • Solvent and Reagent Hazards: The choice of solvents and bases should be made with their flashpoints, toxicity, and reactivity in mind.

Safety_Workflow Start Proposed Scale-Up Synthesis Risk_Assessment Hazard Identification (HAZOP Analysis) Start->Risk_Assessment Calorimetry Reaction Calorimetry (RC1) Determine ΔH_rxn, MTSR Risk_Assessment->Calorimetry Control_Strategy Develop Control Strategy Calorimetry->Control_Strategy Implementation Implement Engineering Controls (e.g., controlled addition, cooling) Control_Strategy->Implementation Monitoring In-Process Monitoring (Temperature, Pressure) Implementation->Monitoring Emergency_Plan Emergency Shutdown Procedure Monitoring->Emergency_Plan Review Post-Batch Review & Optimization Monitoring->Review Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Coupling Sonogashira Coupling (4-Bromopyridine + TMS-acetylene) Setup->Coupling Monitoring1 Reaction Monitoring (TLC/HPLC) Coupling->Monitoring1 Workup Work-up & Catalyst Removal Monitoring1->Workup Deprotection TMS Deprotection (K₂CO₃/MeOH) Workup->Deprotection Monitoring2 Deprotection Monitoring (TLC/HPLC) Deprotection->Monitoring2 Salt_Formation Salt Formation (HCl in IPA) Monitoring2->Salt_Formation Crystallization Crystallization & Isolation Salt_Formation->Crystallization Drying Drying Crystallization->Drying Final_Product Final Product: 4-Ethynylpyridine HCl Drying->Final_Product

Sources

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Ethynylpyridine Hydrochloride in Conjugated Polymer Synthesis

Conjugated polymers, characterized by their alternating single and double or triple bonds along the polymer backbone, are at the forefront of materials science, driving innovations in organic electronics, sensing, and biomedical devices. The incorporation of specific monomer units into these polymer chains allows for the fine-tuning of their electronic, optical, and physical properties. 4-Ethynylpyridine hydrochloride stands out as a particularly valuable building block in this field. Its structure, featuring a reactive terminal alkyne group and a pyridine ring, offers a unique combination of functionalities.

The ethynyl group serves as a versatile handle for polymerization through various cross-coupling reactions, leading to the formation of a rigid, conjugated poly(phenylene ethynylene) (PPE) type backbone. The pyridine nitrogen, on the other hand, introduces a site of basicity and a handle for post-polymerization modification, such as quaternization or metal coordination. This allows for the modulation of the polymer's solubility, self-assembly behavior, and electronic properties. The hydrochloride salt form of 4-ethynylpyridine enhances its stability and solubility in polar solvents, facilitating its use in a wider range of reaction conditions.[1]

This guide provides a detailed exploration of the synthesis of conjugated polymers using 4-ethynylpyridine hydrochloride, with a focus on two powerful polymerization techniques: Sonogashira cross-coupling and Glaser-Hay oxidative coupling. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss the characterization of the resulting polymers.

I. Polymerization Methodologies: A Tale of Two Couplings

The synthesis of conjugated polymers from 4-ethynylpyridine hydrochloride primarily relies on carbon-carbon bond-forming reactions that can proceed in a step-growth manner. The choice of polymerization technique significantly influences the final polymer's properties, including its molecular weight, polydispersity, and defect density.

Sonogashira Cross-Coupling Polycondensation: Precision in Polymer Design

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of polymerization, this reaction is employed as a polycondensation, where a difunctional alkyne monomer (or a monomer with a single alkyne and a halide) is reacted with a difunctional halide comonomer. For the synthesis of a pyridine-containing poly(phenylene ethynylene), 4-ethynylpyridine hydrochloride can be copolymerized with a dihaloaromatic compound, such as 1,4-diiodobenzene.

Causality of Experimental Choices:

The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition with the aryl halide. The copper(I) co-catalyst activates the terminal alkyne, facilitating its transfer to the palladium center (transmetalation). Reductive elimination from the palladium complex then forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligands on the palladium catalyst, the copper salt, the base, and the solvent are all critical for achieving high polymer molecular weights and low defect concentrations. An amine base, such as triethylamine or diisopropylamine, is essential to neutralize the hydrogen halide generated during the reaction and to deprotonate the terminal alkyne.

Experimental Workflow for Sonogashira Polymerization:

Caption: Workflow for Sonogashira Polymerization.

Protocol 1: Sonogashira Polycondensation of 4-Ethynylpyridine Hydrochloride and 1,4-Diiodobenzene

Materials:

  • 4-Ethynylpyridine hydrochloride (1.0 mmol)

  • 1,4-Diiodobenzene (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Anhydrous Triethylamine (Et₃N) (10 mL)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-ethynylpyridine hydrochloride, 1,4-diiodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF and anhydrous triethylamine via syringe. The triethylamine serves as both a solvent and a base to neutralize the HCl salt and the HI generated during the reaction.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).

  • Polymerization: Heat the reaction mixture to 65 °C and stir under argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol to remove any residual monomers, catalysts, and salts.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

Glaser-Hay Oxidative Coupling Polymerization: A Direct Route to Poly(ethynylpyridine)

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a diacetylene (butadiyne) linkage.[4][5] This reaction can be adapted for the polymerization of di-ethynyl monomers or, in the case of 4-ethynylpyridine, the direct homopolymerization to yield poly(4,4'-diethynyl-2,2'-bipyridine) structures, which are a subset of conjugated polymers.

Causality of Experimental Choices:

The Glaser-Hay coupling is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of a ligand, like N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, which is often molecular oxygen from the air. The TMEDA complexes with the copper(I) to form a soluble and active catalyst. The proposed mechanism involves the formation of a copper acetylide, which then undergoes oxidative coupling. The choice of solvent and temperature can influence the rate of polymerization and the solubility of the resulting polymer. Pyridine itself can act as both a solvent and a ligand in some variations of this reaction.

Experimental Workflow for Glaser-Hay Polymerization:

Caption: Workflow for Glaser-Hay Polymerization.

Protocol 2: Glaser-Hay Oxidative Homopolymerization of 4-Ethynylpyridine

Materials:

  • 4-Ethynylpyridine hydrochloride (2.0 mmol)

  • Copper(I) chloride (CuCl) (0.2 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol)

  • Anhydrous Pyridine (20 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Methanol

Procedure:

  • Monomer Preparation: Neutralize 4-ethynylpyridine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base, 4-ethynylpyridine, into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: 4-ethynylpyridine is a volatile and reactive compound.

  • Catalyst Solution: In a round-bottom flask, dissolve CuCl and TMEDA in anhydrous pyridine. The solution should turn green, indicating the formation of the copper-TMEDA complex.

  • Polymerization: Slowly add a solution of the prepared 4-ethynylpyridine in anhydrous pyridine to the catalyst solution while bubbling a gentle stream of air or oxygen through the mixture. Stir the reaction at room temperature for 24 hours. A precipitate may form as the polymer grows.

  • Work-up: Pour the reaction mixture into a large volume of 1 M hydrochloric acid to precipitate the polymer and neutralize the pyridine.

  • Purification: Filter the polymer, and wash it sequentially with water and methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the resulting polymer under vacuum at 50 °C.

II. Characterization of Pyridine-Containing Conjugated Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships. A combination of spectroscopic and chromatographic techniques is typically employed.

Data Presentation: Expected Characterization Results

Technique Parameter Expected Observation for Poly[(4-pyridyl)ethynylene-alt-(1,4-phenylene)]
¹H NMR Chemical Shift (δ)Broad signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the pyridine and phenylene protons.
¹³C NMR Chemical Shift (δ)Signals for the acetylenic carbons (approx. 85-95 ppm) and aromatic carbons (approx. 120-150 ppm).
GPC/SEC Molecular WeightNumber-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined relative to standards (e.g., polystyrene).
Polydispersity Index (PDI)PDI (Mw/Mn) values typically range from 1.5 to 3.0 for step-growth polymerizations.[6]
UV-Vis Spectroscopy Absorption Maximum (λₘₐₓ)A strong π-π* transition in the UV-visible region, typically between 350-450 nm, indicative of the conjugated backbone.
Fluorescence Spectroscopy Emission Maximum (λₑₘ)Emission in the blue-green region of the spectrum, with the exact wavelength depending on the solvent and polymer aggregation state.[7]
FTIR Spectroscopy Wavenumber (cm⁻¹)Disappearance of the C≡C-H stretch (around 3300 cm⁻¹) from the monomer and the presence of C=N stretching of the pyridine ring (around 1600 cm⁻¹).

Note on Characterization: The solubility of these rigid-rod conjugated polymers can be limited. Therefore, GPC analysis may require high-temperature setups and specialized solvents. Solid-state NMR techniques can be valuable for characterizing insoluble polymer fractions.

III. Applications and Future Perspectives

The unique properties of conjugated polymers derived from 4-ethynylpyridine hydrochloride open up a wide range of potential applications. The pyridine units can be protonated or quaternized to create water-soluble conjugated polyelectrolytes, which are of interest for biosensors and organic light-emitting diodes (OLEDs) with improved charge injection layers. The ability of the pyridine nitrogen to coordinate with metal ions makes these polymers promising materials for catalysis, chemical sensing, and the construction of supramolecular assemblies.

Future research in this area will likely focus on the synthesis of more complex polymer architectures, such as block copolymers and star-shaped polymers, to further control their self-assembly and functional properties. The development of "living" polymerization techniques for ethynyl monomers would provide even greater control over molecular weight and end-group functionality, paving the way for the creation of highly defined and sophisticated materials for next-generation electronic and biomedical applications.

References

  • Blatchford, J.W., et al. (1997). Photoluminescence in Pyridine-Based Polymers: Role of Aggregates. Physical Review B, 56(24), 15173–15180. Available from: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Li, J., & Tykwinski, R. R. (2003). Synthesis of Polydiacetylenes (PDAs) via Glaser−Hay Coupling. Journal of the American Chemical Society, 125(39), 11830–11831.
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction.
  • Agilent Technologies. (2015). Polymer Molecular Weight Distribution and Definitions of MW Averages. Available from: [Link]

  • Alami, M., Ferri, F., & Crousse, B. (2008). The Glaser-Hay coupling reaction. In Modern Allene Chemistry (pp. 1-45). Wiley-VCH.
  • GPC/SEC Analysis of Polymers. Intertek. Available from: [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethynylpyridine Hydrochloride in Modern Drug Discovery

4-Ethynylpyridine hydrochloride is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its rigid, linear structure, conferred by the ethynyl group, and the reactive nature of its terminal alkyne and pyridine nitrogen make it a valuable synthon for creating complex molecular architectures.[1][2] It serves as a key intermediate in the synthesis of a variety of compounds, including ligands for metallic complexes and analogs of neurologically active compounds.[2] Given its role as a precursor to potentially therapeutic agents and advanced materials, the unequivocal confirmation of its identity, purity, and stability is a critical prerequisite for its use in drug development and other high-stakes applications.

This comprehensive guide provides a suite of detailed analytical methodologies for the thorough characterization of 4-Ethynylpyridine hydrochloride. As a Senior Application Scientist, the protocols outlined herein are designed not merely as procedural steps but as a self-validating framework, grounded in the fundamental physicochemical properties of the molecule. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently apply these techniques to ascertain the quality and integrity of their 4-Ethynylpyridine hydrochloride products.

Physicochemical Properties and Handling Considerations

A foundational understanding of the material's properties is paramount for accurate analysis.

PropertyValueSource(s)
CAS Number 352530-29-1[2]
Molecular Formula C₇H₆ClN[3]
Molecular Weight 139.58 g/mol [3]
Appearance Yellow to brown to dark green crystalline powder/solid[1][4]
Melting Point ~150 °C (with decomposition)[2]
Solubility Soluble in water and other polar solvents[1]
Purity (Typical) ≥96% (by HPLC)[3]

Handling Precautions: 4-Ethynylpyridine hydrochloride is known to be hygroscopic and sensitive to light and air.[2] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound may cause skin, eye, and respiratory irritation.

A Multi-faceted Approach to Characterization

A single analytical technique is rarely sufficient to fully characterize a pharmaceutical intermediate. The following diagram illustrates a recommended workflow that employs orthogonal methods to build a complete profile of 4-Ethynylpyridine hydrochloride, from structural confirmation to impurity profiling and moisture content.

Caption: A logical workflow for the comprehensive characterization of 4-Ethynylpyridine hydrochloride.

Part 1: Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

  • Sample Preparation: Accurately weigh 5-10 mg of the 4-Ethynylpyridine hydrochloride sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is suitable due to the salt's solubility, while DMSO-d₆ can also be used and will not exchange with the acidic proton on the pyridine nitrogen.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale
Ethynyl-H~3.5 - 4.5-The acidic proton of the terminal alkyne.
Pyridine H-2, H-6~8.5 - 8.8~150 - 152Protons adjacent to the protonated nitrogen are significantly deshielded.
Pyridine H-3, H-5~7.5 - 7.8~125 - 128Protons meta to the nitrogen.
Ethynyl C-H-~80 - 85sp-hybridized carbon attached to hydrogen.
Ethynyl C-Py-~85 - 90sp-hybridized carbon attached to the pyridine ring.
Pyridine C-4-~140 - 145Carbon bearing the ethynyl substituent.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Sample Preparation: Place a small amount of the solid 4-Ethynylpyridine hydrochloride powder directly onto the ATR crystal. No further sample preparation is required.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Interpretation: The resulting spectrum should be analyzed for the presence of key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300≡C-H stretchTerminal Alkyne
~2100-2250C≡C stretchAlkyne
~3100-3000C-H stretchAromatic (Pyridine)
~1600-1450C=C and C=N stretchingAromatic Ring (Pyridine)
~3000-2500 (broad)N⁺-H stretchPyridinium ion

The presence of these characteristic peaks provides strong evidence for the structural integrity of 4-Ethynylpyridine hydrochloride.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing definitive confirmation of its elemental composition.

  • Sample Preparation: Prepare a dilute solution of 4-Ethynylpyridine hydrochloride (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Data Interpretation: The primary ion observed should correspond to the protonated molecule (the cation of the salt), [C₇H₅N + H]⁺.

Expected m/z:

  • [M+H]⁺ (for the free base, C₇H₅N): Calculated: 104.0500; Observed: [M+H]⁺ at m/z ≈ 104.05

Part 2: Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the most common and reliable method for determining the purity of pharmaceutical compounds and for quantifying impurities.[5] For a polar, basic compound like 4-Ethynylpyridine hydrochloride, a reversed-phase method is most appropriate.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with good end-capping is recommended to minimize peak tailing of the basic analyte.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, where the pyridine ring exhibits strong absorbance.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Standard: Prepare a stock solution of a reference standard of 4-Ethynylpyridine hydrochloride at ~1.0 mg/mL in the mobile phase A. Prepare working standards by diluting the stock solution.

    • Sample: Prepare the sample to be tested at the same concentration as the primary standard.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities can be quantified against the main peak or a reference standard of the impurity if available.

Caption: A streamlined workflow for HPLC purity analysis.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides a fundamental measure of purity by determining the percentage of carbon, hydrogen, and nitrogen. This is compared against the theoretical values for the molecular formula.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

  • Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Theoretical vs. Acceptable Values:

Element Theoretical % for C₇H₆ClN Acceptable Range
Carbon (C)60.23± 0.4%
Hydrogen (H)4.33± 0.3%
Nitrogen (N)10.03± 0.3%

A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.

Part 3: Assessment of Physicochemical Properties

Thermal Analysis (TGA/DSC): Stability and Decomposition Profile

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. Together, they provide a comprehensive thermal profile.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Analysis Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 300-400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Data Interpretation:

    • TGA: A significant weight loss event is expected around the reported decomposition temperature of ~150 °C. This could be due to the loss of HCl and subsequent decomposition of the 4-ethynylpyridine.

    • DSC: An endotherm or exotherm associated with the decomposition process will be observed. The melting point may not be distinct as it coincides with decomposition.

Karl Fischer Titration: Quantifying Water Content

Given the hygroscopic nature of 4-Ethynylpyridine hydrochloride, accurate determination of its water content is crucial. Karl Fischer titration is the gold standard for this measurement.

  • Instrumentation: An automated volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol (as the solvent), and a one-component Karl Fischer reagent.

  • Procedure:

    • The titration vessel is pre-titrated with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.

    • Accurately weigh a suitable amount of the 4-Ethynylpyridine hydrochloride sample and add it to the vessel.

    • The sample is then titrated with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.

The result is typically expressed as a weight percentage (% w/w) of water in the sample.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 4-Ethynylpyridine hydrochloride. By systematically applying these orthogonal methods, researchers and drug development professionals can ensure the identity, purity, and stability of this critical chemical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective new chemical entities.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A simple and efficient synthesis of internal alkynes via Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved January 12, 2026, from [Link]

  • Pawłowski, W., & Foks, H. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 263-269.
  • NIOSH. (1994). Pyridine: Method 1613. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved January 12, 2026, from [Link]

  • Akhtaruzzaman, M., Tomura, M., Zaman, M. B., Nishida, J. I., & Yamashita, Y. (2002). Synthesis and characterization of new linear pi-conjugated molecules containing bis(ethynylpyridine) units with a benzothiadiazole spacer. The Journal of organic chemistry, 67(22), 7813–7818.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to Using 4-Ethynylpyridine Hydrochloride in Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 4-Ethynylpyridine Hydrochloride in Modern Synthesis

4-Ethynylpyridine hydrochloride is a pyridine derivative featuring a terminal alkyne group, making it a valuable building block in the field of organic synthesis.[1][2] At room temperature, it presents as a white to off-white crystalline solid.[1] The hydrochloride salt form significantly enhances its solubility in polar solvents like water and alcohols compared to its free base form.[1] This property is particularly advantageous for applications in biological and aqueous media.

The true power of 4-Ethynylpyridine hydrochloride lies in its utility in "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions that are tolerant of a wide range of functional groups.[3][4] Specifically, its terminal alkyne functionality makes it an ideal partner for azide-alkyne cycloaddition reactions, which form stable 1,2,3-triazole rings. The resulting pyridyl-substituted triazoles are of significant interest in medicinal chemistry and materials science due to the pyridine moiety's ability to engage in hydrogen bonding and coordinate with metal ions.[5]

This guide provides detailed protocols for employing 4-Ethynylpyridine hydrochloride in the two major catalytic versions of the azide-alkyne cycloaddition: the copper(I)-catalyzed reaction (CuAAC), which yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed reaction (RuAAC), which regioselectively produces 1,5-disubstituted triazoles.[3][6][7]

PART 1: Safety, Handling, and Storage

Before commencing any experimental work, it is crucial to understand the safety profile of 4-Ethynylpyridine hydrochloride.

1.1 Hazard Identification:

  • Causes skin and serious eye irritation.[8][9]

  • May cause respiratory irritation.[8][9]

  • The toxicological properties have not been fully investigated.[8]

1.2 Recommended Handling Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][8] A dust mask (type N95 or equivalent) is recommended when handling the solid.[9]

  • Ventilation: Use only in a well-ventilated area or outdoors to avoid breathing dust or vapors.[1][8]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Avoid ingestion and inhalation.[8]

1.3 Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][8]

  • Keep the container tightly closed and protect from light.[8]

  • The compound is hygroscopic; storage under an inert atmosphere (e.g., nitrogen) is recommended.[8]

  • Keep away from strong oxidizing agents and strong bases.[1][8]

PART 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, celebrated for its exceptional reliability and specificity.[10] It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[3][11] The reaction proceeds via a mechanism that is distinct from the thermal Huisgen 1,3-dipolar cycloaddition.[10] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[3][4][10]

2.1 Mechanistic Rationale: The catalytic cycle begins with the formation of a copper(I) acetylide intermediate.[10][12] This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper metallacycle, to form the triazole product upon protonolysis, regenerating the catalyst for the next cycle.[3][] This catalyzed pathway has a significantly lower activation energy than the uncatalyzed thermal reaction, allowing it to proceed rapidly at room temperature.[3]

2.2 Experimental Workflow: CuAAC

CuAAC_Workflow cluster_prep Reactant Preparation cluster_cat Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Ethynylpyridine HCl (1.0 eq) & Azide (1.0 eq) in t-BuOH/H₂O (1:1) D Add Sodium Ascorbate solution to reactants A->D B Prepare fresh aq. solution of Sodium Ascorbate (0.1-0.3 eq) B->D C Prepare fresh aq. solution of CuSO₄·5H₂O (0.01-0.05 eq) E Add CuSO₄ solution to initiate reaction C->E F Stir at Room Temperature (Monitor by TLC/LC-MS) E->F G Dilute with H₂O & Extract with Organic Solvent F->G H Dry, Filter & Concentrate Organic Layers G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for a CuAAC reaction.

2.3 Detailed Protocol for CuAAC Reaction

This protocol describes a general procedure for the reaction between 4-Ethynylpyridine hydrochloride and a generic organic azide (e.g., Benzyl Azide).

  • Materials:

    • 4-Ethynylpyridine hydrochloride (1.0 equiv)

    • Benzyl Azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv)

    • Sodium ascorbate (0.10 equiv)

    • Solvent: 1:1 mixture of tert-Butanol and deionized water

    • Nitrogen or Argon source for degassing (optional but recommended)

  • Step-by-Step Procedure:

    • Reactant Preparation: In a suitable reaction vial, dissolve 4-Ethynylpyridine hydrochloride (1.0 equiv) and the azide partner (1.0 equiv) in the t-BuOH/H₂O solvent mixture to achieve a final concentration of approximately 0.1 M.[4][14] Stir until all solids are dissolved.

    • Degassing (Optional): To minimize oxidation of the Cu(I) catalyst, degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.[14]

    • Catalyst Addition: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.[14]

    • Reaction Initiation: To the stirred solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution.[4] A color change may be observed as Cu(II) is reduced to the active Cu(I) species.[14]

    • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Reactions are often complete within 1 to 4 hours.

    • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x volume).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[14]

PART 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to 1,5-disubstituted 1,2,3-triazoles.[7][15] This alternative regioselectivity is a key advantage for creating diverse molecular scaffolds. Notably, RuAAC is effective for both terminal and internal alkynes, expanding its synthetic utility beyond the limitations of CuAAC.[6][7][16]

3.1 Mechanistic Rationale: The mechanism of RuAAC is fundamentally different from CuAAC and does not involve a metal acetylide intermediate.[10] It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle.[3][6][17] This is followed by rate-determining reductive elimination, which releases the 1,5-triazole product and regenerates the active ruthenium catalyst.[6][17]

3.2 Experimental Workflow: RuAAC

RuAAC_Workflow cluster_prep Inert Atmosphere Setup cluster_reactants Reactant Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry flask under vacuum & backfill with Nitrogen/Argon B Add 4-Ethynylpyridine HCl (1.1 eq) & Azide (1.0 eq) to flask A->B C Add anhydrous, on-protic solvent (e.g., Toluene, DCE) B->C D Add Ru Catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%) C->D E Heat mixture (RT to 80°C) D->E F Stir under Inert Gas (Monitor by TLC/LC-MS) E->F G Cool to RT & Concentrate under reduced pressure F->G H Purify directly by Column Chromatography G->H

Caption: General experimental workflow for a RuAAC reaction.

3.3 Detailed Protocol for RuAAC Reaction

This protocol outlines a general procedure for the RuAAC reaction. Note that these reactions are typically sensitive to air and moisture, requiring the use of anhydrous solvents and an inert atmosphere.

  • Materials:

    • 4-Ethynylpyridine hydrochloride (1.1 equiv)

    • Benzyl Azide (1.0 equiv)

    • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂, 1-2 mol%)[6]

    • Anhydrous, non-protic solvent (e.g., Toluene, 1,2-dichloroethane (DCE), or THF)[7]

    • Inert atmosphere glovebox or Schlenk line apparatus

  • Step-by-Step Procedure:

    • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the azide (1.0 equiv) and 4-Ethynylpyridine hydrochloride (1.1 equiv) to a flame-dried reaction flask equipped with a magnetic stir bar.[14]

    • Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the azide.[14]

    • Catalyst Addition: Under a positive pressure of inert gas, add the ruthenium catalyst (1-2 mol%) to the flask.[14]

    • Reaction Conditions: Heat the reaction mixture to the desired temperature, typically ranging from room temperature to 80°C.[14] The optimal temperature depends on the specific substrates and catalyst used. For instance, Cp*RuCl(COD) is often effective at ambient temperatures.[6][7]

    • Reaction Monitoring: Stir the reaction under the inert atmosphere and monitor its progress by TLC or LC-MS.

    • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The crude residue can typically be purified directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole product.

PART 4: Comparative Overview and Characterization

The choice between CuAAC and RuAAC depends directly on the desired triazole regioisomer. The following table summarizes the key differences to guide experimental design.

4.1 Table of Reaction Parameters

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Alkyne Scope Terminal alkynes only[11][16]Terminal and internal alkynes[6][7]
Catalyst System Cu(I) source (e.g., CuSO₄/NaAsc)[10]Ru(II) complex (e.g., Cp*RuCl(COD))[6]
Typical Solvents Protic/Aqueous mixtures (e.g., t-BuOH/H₂O, DMSO)[3]Anhydrous non-protic (e.g., Toluene, THF, DCE)[7]
Atmosphere Generally air-tolerantRequires inert atmosphere (N₂ or Ar)
Temperature Room TemperatureRoom Temperature to 80°C[7]

4.2 Catalytic Cycle Diagram: CuAAC

CuAAC_Mechanism CuI Cu(I) Acetylide Cu(I)-Acetylide π-Complex CuI->Acetylide Alkyne R¹-C≡CH (4-Ethynylpyridine) Alkyne->Acetylide CuAcetylide σ-Copper Acetylide Acetylide->CuAcetylide -H⁺ Metallacycle Six-membered Cu-Metallacycle CuAcetylide->Metallacycle Azide R²-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Product->CuI Catalyst Regeneration Proton H⁺ Proton->Triazolide

Caption: Simplified catalytic cycle of the CuAAC reaction.

4.3 Analytical Characterization

Consistent and accurate characterization of the final product is essential for validating the success of the reaction.

  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. The disappearance of the starting materials and the appearance of a new, more polar spot for the triazole product indicates reaction progression.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of product formation by identifying the molecular weight of the desired triazole. This is useful for monitoring and for a preliminary check of purity.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural elucidation of the final product. The chemical shift of the triazole proton (a singlet around 7.5-8.5 ppm in ¹H NMR) and the two triazole carbons (in ¹³C NMR) confirms the formation of the ring and can help verify the regiochemistry.[18][20]

  • Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches from the starting materials.[18]

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cárdenas-Jirón, G. I., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(13), 7016-7027. Available from: [Link]

  • Paterson, A. J., St-Gelais, M., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14495-14538. Available from: [Link]

  • Kann, N. (Ed.). (2020). Click Chemistry. Wiley.
  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2016). Chemical Science Review and Letters, 5(19), 241-250. Available from: [Link]

  • Lee, S., et al. (2021). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 26(15), 4475. Available from: [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. Available from: [Link]

  • Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (2020). ChemistrySelect, 5(1), 22-38. Available from: [Link]

  • 4-EthynylpyridineHCl | CAS#:352530-29-1. (n.d.). Chemsrc. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2018). International Journal of Electrochemical Science, 13, 1184-1194. Available from: [Link]

  • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (2022). Molecules, 27(21), 7545. Available from: [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). Molecules, 28(6), 2697. Available from: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-30. Available from: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1107-17. Available from: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]

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Application Notes: 4-Ethynylpyridine Hydrochloride as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 4-Ethynylpyridine hydrochloride (4-EPHCl) in materials science. We delve into its role as a foundational building block for functional polymers, a versatile ligand for surface modification, and a key component in the architecture of crystalline materials like metal-organic frameworks. The protocols and discussions herein are framed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

4-Ethynylpyridine hydrochloride is a bifunctional organic compound featuring a pyridine ring and a terminal alkyne group.[1] This unique structure makes it an exceptionally valuable tool in materials synthesis. The pyridine nitrogen atom serves as a Lewis base and a coordination site for metal ions, while the terminal alkyne is a highly reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in a broader range of reaction conditions.[1]

Property Value Reference
CAS Number 352530-29-1[3]
Molecular Formula C₇H₅N · HCl[3]
Molecular Weight 139.58 g/mol [3][4]
Appearance White to off-white or yellow to brown crystalline solid/powder[1][5]
Melting Point ~150 °C (decomposes)[3]
Solubility Soluble in water and other polar solvents[1]
Key Functional Groups Terminal Alkyne, Pyridine Ring[1]

Synthesis of Functional Polymers

The conjugated structure of 4-ethynylpyridine makes it an excellent monomer for the synthesis of functional polymers with interesting optoelectronic properties.[1] These polymers can be synthesized through various methods, including solution-phase polymerization and electropolymerization, the latter being particularly useful for creating thin, uniform films on conductive surfaces.

Application: Electropolymerization for Functional Thin Films

Electropolymerization is a powerful technique to deposit a thin, adherent polymer film directly onto an electrode surface.[6] The process offers precise control over film thickness and morphology by tuning electrochemical parameters. Poly(4-ethynylpyridine) films are of interest for applications in sensors, electrochromic devices, and as modified electrodes due to their redox activity and conjugated backbone.[7][8]

This protocol describes the deposition of a poly(4-ethynylpyridine) film onto a conductive ITO glass slide using cyclic voltammetry.

Materials:

  • 4-Ethynylpyridine hydrochloride (97% or higher)

  • Anhydrous acetonitrile (CH₃CN), electrochemical grade

  • Tetrabutylammonium perchlorate (TBAPO₄), as supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Clean the ITO slide by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the slide under a stream of nitrogen.

  • Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPO₄ in anhydrous acetonitrile. Add 4-Ethynylpyridine hydrochloride to this solution to a final concentration of 20 mM.

    • Causality Insight: Anhydrous conditions are crucial to prevent side reactions involving water, which can affect the polymerization process and film quality. The supporting electrolyte (TBAPO₄) is necessary to ensure conductivity of the solution.

  • Electrochemical Setup: Assemble the three-electrode cell with the prepared ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference. The effective surface area of the ITO should be well-defined and immersed in the electrolyte solution.

  • Electropolymerization: Perform cyclic voltammetry (CV) by scanning the potential from 0 V to an oxidative potential of approximately +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

    • Expertise & Experience: The onset of an irreversible oxidation wave during the first scan indicates the oxidation of the monomer, initiating polymerization.[6][9] With each subsequent cycle, an increase in the current of the redox waves indicates the progressive deposition of a conductive polymer film on the electrode surface. The upper potential limit should be chosen carefully to be sufficient for monomer oxidation without causing irreversible over-oxidation and degradation of the polymer film.

  • Post-Polymerization Treatment: After polymerization, remove the electrode from the cell, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under nitrogen.

  • Characterization: The resulting film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution, UV-Vis spectroscopy, and atomic force microscopy (AFM) to study its electrochemical properties, optical characteristics, and surface morphology, respectively.

G cluster_0 Electrochemical Cell Setup cluster_1 Process Workflow WE Working Electrode (ITO) Monomer Monomer Oxidation (at Electrode Surface) WE->Monomer RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt) Radical Radical Cation Formation Monomer->Radical Dimer Dimerization Radical->Dimer Polymer Chain Propagation & Film Deposition Dimer->Polymer Potentiostat Potentiostat (Applies Potential Sweep) Potentiostat->WE Potentiostat->RE Potentiostat->CE

Workflow for electropolymerization of 4-ethynylpyridine.

Surface Modification via Click Chemistry

The terminal alkyne of 4-ethynylpyridine is a perfect handle for covalent surface functionalization using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is renowned for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, making it a premier tool in materials science and bioconjugation.[10][11][12] By functionalizing a surface with pyridine moieties, one can introduce sites for metal coordination, alter surface hydrophilicity, or create pH-responsive materials.

This protocol details the steps to covalently attach 4-ethynylpyridine to the surface of silica nanoparticles that have been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized silica nanoparticles (N₃-SiNPs)

  • 4-Ethynylpyridine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Triethylamine (TEA) or another non-coordinating base

  • Solvent: e.g., a mixture of water and tert-butanol (1:1 v/v)

  • Centrifuge and tubes

Procedure:

  • Neutralization of 4-EPHCl: In a reaction vessel, dissolve 4-Ethynylpyridine hydrochloride in the chosen solvent system. Add a slight molar excess (1.1 equivalents) of triethylamine to deprotonate the pyridinium hydrochloride and liberate the free base, 4-ethynylpyridine.

    • Causality Insight: The CuAAC reaction works with the neutral pyridine. The hydrochloride salt would interfere with the reaction and potentially the catalyst. Triethylamine acts as a base to neutralize the HCl without coordinating strongly to the copper catalyst.

  • Dispersion of Nanoparticles: Disperse a known quantity of azide-functionalized silica nanoparticles in the reaction solvent via sonication to ensure a homogenous suspension.

  • Reaction Mixture Assembly: To the nanoparticle dispersion, add the solution of neutralized 4-ethynylpyridine (typically 10-50 fold molar excess relative to surface azide groups).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate (e.g., 0.1 eq. relative to alkyne) and sodium ascorbate (e.g., 0.3 eq. relative to alkyne) in a small amount of water. The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

    • Expertise & Experience: Sodium ascorbate is a convenient and effective reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[11] An excess of the reducing agent helps to maintain the copper in its active +1 oxidation state throughout the reaction.

  • Initiation of Click Reaction: Add the freshly prepared catalyst solution to the nanoparticle/alkyne mixture. Seal the vessel and allow it to react for 12-24 hours at room temperature with gentle stirring or shaking.

  • Purification: After the reaction, purify the functionalized nanoparticles by repeated cycles of centrifugation, removal of the supernatant, and redispersion in fresh solvent (e.g., ethanol, then water). This removes unreacted reagents, catalyst, and byproducts.

  • Characterization: Confirm the successful functionalization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of characteristic pyridine and triazole ring vibrations. X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the nitrogen content on the surface.

G cluster_cat Catalytic Cycle NP_N3 Nanoparticle -N₃ (Azide) Reaction CuAAC 'Click' Reaction NP_N3->Reaction Alkyne 4-Ethynylpyridine HC≡C-Py Alkyne->Reaction Cu_I Cu(I) Catalyst Cu_I->Reaction catalyzes Cu_II Cu(II) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction NP_Func Functionalized Nanoparticle -Triazole-Py Reaction->NP_Func

CuAAC functionalization of an azide-modified nanoparticle.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

4-Ethynylpyridine is an excellent ligand for the construction of coordination polymers and MOFs.[13] The pyridine nitrogen provides a well-defined coordination site for metal ions, while the rigid, linear shape of the molecule acts as a "strut" or "linker" to build extended crystalline networks.[14][15] The choice of metal ion, counter-ion, and reaction conditions (e.g., solvent, temperature) allows for the targeted synthesis of materials with specific dimensionalities (1D, 2D, or 3D) and properties, such as porosity or luminescence.[16]

This protocol provides a general method for synthesizing a coordination polymer from 4-ethynylpyridine and a metal salt under solvothermal conditions.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • A metal salt, e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a thick-walled glass vial

Procedure:

  • Ligand Preparation: In a glass vial, dissolve 4-Ethynylpyridine hydrochloride (e.g., 0.2 mmol) and the metal salt (e.g., 0.1 mmol, for a 2:1 ligand-to-metal ratio) in DMF (e.g., 5 mL).

  • Deprotonation: Add triethylamine (0.2 mmol) dropwise to the solution to neutralize the hydrochloride and deprotonate any coordinated solvent molecules, facilitating ligand coordination.

    • Causality Insight: The base is crucial for deprotonating the ligand, making the nitrogen's lone pair available for coordination to the metal center. The choice and amount of base can influence the final crystal structure.

  • Solvothermal Reaction: Tightly seal the vial or autoclave. Place it in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a period of 24-72 hours. Afterwards, allow the vessel to cool slowly to room temperature (e.g., over 24 hours).

    • Expertise & Experience: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of thermodynamically stable products.[17][18] Slow cooling is critical for the growth of high-quality single crystals suitable for X-ray diffraction analysis.

  • Product Isolation: Carefully open the vessel. Single crystals of the coordination polymer may be visible on the walls or at the bottom. Isolate the crystals by decanting the mother liquor.

  • Washing: Gently wash the crystals with fresh DMF, followed by a more volatile solvent like ethanol, to remove any residual reactants.

  • Characterization: The structure and purity of the product should be confirmed by single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). Thermogravimetric analysis (TGA) can be used to assess thermal stability and solvent content.

Simplified 2D coordination polymer network.

References

  • ResearchGate. 4-Ethynylpyridine as a Bridging Moiety in Mixed Rh/Re Complexes. [Link]

  • ResearchGate. 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. [Link]

  • National Center for Biotechnology Information. 4-Ethynylpyridine. PubChem Compound Database. [Link]

  • PubMed. Platinum nanoparticles functionalized with ethynylphenylboronic acid derivatives: selective manipulation of nanoparticle photoluminescence by fluoride ions. [Link]

  • UCL Discovery. Functionalisation of nanoparticles for biomedical applications. [Link]

  • MDPI. Thin Functional Polymer Films by Electropolymerization. [Link]

  • ResearchGate. Synthesis and Properties of Poly(4-vinylpyridine-co-styrene) with Sulfobetaine Moieties | Request PDF. [Link]

  • PubMed. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. [Link]

  • ResearchGate. Synthesis and properties of poly-(2-ethynylpyridinium bromide) having propargyl side chains | Request PDF. [Link]

  • Semantic Scholar. Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand. [Link]

  • Semantic Scholar. Platinum nanoparticles functionalized with ethynylphenylboronic acid derivatives: selective manipulation of nanoparticle photoluminescence by fluoride ions. [Link]

  • ResearchGate. 'Click' Chemistry in Polymer and Materials Science | Request PDF. [Link]

  • MDPI. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. [Link]

  • PubMed Central. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. [Link]

  • MDPI. Functionalized Platinum Nanoparticles with Biomedical Applications. [Link]

  • MDPI. A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. [Link]

  • PubMed. Modifying Fe3O4-functionalized nanoparticles with N-halamine and their magnetic/antibacterial properties. [Link]

  • ACS Publications. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. [Link]

  • MDPI. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

  • RSC Publishing. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

  • PubMed. Synthesis of a New Co Metal-Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin "Co-MTPhPyP" and Its Application to the Removal of Heavy Metal Ions. [Link]

  • ResearchGate. (PDF) Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole 4. Electrochemical Oxidation of NonConjugated Pyrrole Oligomers. [Link]

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Application Notes & Protocols: 4-Ethynylpyridine Hydrochloride as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethynylpyridine hydrochloride (CAS: 352530-29-1) is a pivotal reagent in modern medicinal chemistry, serving as a highly versatile building block for the synthesis of complex pharmaceutical intermediates.[1][2] Its structure uniquely combines a pyridine ring, a common motif in numerous blockbuster drugs, with a reactive terminal alkyne.[2] This dual functionality allows for precise and efficient molecular construction. The pyridine nitrogen acts as a hydrogen bond acceptor and can coordinate with metal ions in biological targets, while the ethynyl group serves as a versatile handle for robust carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This guide provides an in-depth exploration of its properties, key applications, and detailed protocols for its use in Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, empowering researchers in drug discovery and development.

Physicochemical Properties and Safe Handling

4-Ethynylpyridine is typically supplied as its hydrochloride salt to improve stability and enhance solubility in polar solvents.[1] The protonated pyridine nitrogen distinguishes its handling properties from its free base form (4-Ethynylpyridine, CAS: 2510-22-7).[1][3][4]

Table 1: Physicochemical and Safety Data for 4-Ethynylpyridine Hydrochloride

PropertyValueReference
CAS Number 352530-29-1[1][5][6]
Molecular Formula C₇H₅N · HCl (or C₇H₆ClN)[1][5][6][7]
Molecular Weight 139.58 g/mol [5][6][7]
Appearance White to light-green or brown crystalline solid/powder[1]
Melting Point ~150 °C (with decomposition)[5]
Solubility Soluble in water and alcohols[1]
Hazard Codes Xi (Irritant)[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep refrigerated and protected from light.[1][7][8]
Safety and Handling Precautions

As an irritant, 4-Ethynylpyridine hydrochloride should be handled in accordance with good industrial hygiene and safety practices.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[5][7] A dust mask (e.g., N95 type) is recommended when handling the solid.[5]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7][10] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[7][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][7] The compound is hygroscopic and light-sensitive.[7][10]

Core Synthetic Applications & Protocols

The reactivity of the terminal alkyne is the cornerstone of 4-Ethynylpyridine hydrochloride's utility. It enables direct and reliable linkage of the pyridyl moiety to a vast array of molecular scaffolds. Below is a logical workflow illustrating its primary applications.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_products Pharmaceutical Intermediates A 4-Ethynylpyridine Hydrochloride B Sonogashira Coupling (Pd/Cu Catalysis) A->B + R-X (Aryl/Vinyl Halide) C Click Chemistry (CuAAC) (Cu(I) Catalysis) A->C + R-N3 (Organic Azide) D Aryl/Vinyl-Substituted Pyridines B->D C(sp)-C(sp2) bond formation E 1,2,3-Triazole-Linked Pyridines C->E Triazole ring formation G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Ethynylpyridine HCl R2 Aryl/Vinyl Halide (R-X) C1 Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) P1 4-(Arylethynyl)pyridine point1->point2 Sonogashira Coupling

Fig 2. Generalized Sonogashira coupling scheme.

Protocol 2.1: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv), 4-Ethynylpyridine hydrochloride (1.1 mmol, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (CuI, 0.01-0.03 mmol, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the condenser, add a degassed solvent mixture, typically anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 6 mL THF, 3 mL Et₃N). [11]The triethylamine acts as the base to deprotonate the hydrochloride salt and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as required by the reactivity of the halide.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting halide is consumed. [11][12]6. Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues. Rinse the pad with the reaction solvent or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. [13]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure aryl-alkynyl pyridine. [13][14]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Expertise: "Click" chemistry, particularly the CuAAC reaction, provides an exceptionally efficient and bio-orthogonal method for forming a stable 1,2,3-triazole linker between two molecular fragments. This five-membered heterocyclic ring is a common bioisostere for amide bonds and is metabolically robust, making it highly attractive in drug design. 4-Ethynylpyridine hydrochloride is an ideal substrate for this reaction, allowing the pyridyl group to be "clicked" onto any molecule bearing an azide functionality. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).

Self-Validating Protocol: This protocol employs a widely-used and reliable method for CuAAC, with a straightforward workup that facilitates product isolation and validation.

Protocol 2.2: General Procedure for CuAAC Reaction

  • Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and 4-Ethynylpyridine hydrochloride (1.05 mmol, 1.05 equiv) in a suitable solvent mixture, such as t-butanol and water (1:1 ratio, ~10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The solution may change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting materials.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). If the product is water-soluble, alternative purification methods like preparative HPLC may be necessary.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1-(pyridin-4-yl)-1H-1,2,3-triazole derivative. [5]

Conclusion

4-Ethynylpyridine hydrochloride is a high-value, versatile chemical intermediate that provides a direct and efficient entry point for incorporating the pharmacologically significant pyridine scaffold into drug candidates. [2]Its utility in robust and high-yielding reactions like the Sonogashira coupling and CuAAC click chemistry makes it an indispensable tool for medicinal chemists. [2][14]The protocols outlined in this guide are designed to be reliable and adaptable, providing a solid foundation for researchers to accelerate their drug discovery programs by leveraging the unique synthetic potential of this powerful building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

  • Champness, N. R. (1999). An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. ChemInform. Available from: [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]

  • National Center for Biotechnology Information. 4-Ethynylpyridine. PubChem Compound Summary for CID 642801. Available from: [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • de Kock, C. et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling Yields with 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specialized focus on the use of 4-ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with 4-ethynylpyridine hydrochloride failing or giving low yields?

Several factors can contribute to poor outcomes. The hydrochloride salt form requires stoichiometric addition of a base to liberate the free alkyne for the reaction to proceed. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Meticulous control over the inert atmosphere is also critical, as oxygen can lead to unwanted side reactions like Glaser-Hay homocoupling of the alkyne.[1][2]

Q2: What is the purpose of the copper(I) iodide (CuI) co-catalyst, and is it always necessary?

In the traditional Sonogashira reaction, CuI acts as a co-catalyst to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3][4] This generally increases the reaction rate, allowing for milder conditions.[5] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[6][7] In cases where this side reaction is problematic, or if the substrate is sensitive to copper, a "copper-free" Sonogashira protocol can be employed.[6][8][9]

Q3: How do I choose the right base for my reaction?

The base has two primary roles: to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne (or its hydrochloride salt).[6] For 4-ethynylpyridine hydrochloride, you'll need at least two equivalents of base: one to neutralize the HCl salt and another for the catalytic cycle. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[6][10] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[6] The choice may require empirical optimization based on your specific substrates and catalyst system.

Q4: My reaction mixture turns black. What does this indicate?

A black precipitate is typically palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[1] This is a sign of catalyst deactivation and will lead to low or no product yield. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1] Ensuring a rigorously inert atmosphere and using high-purity, anhydrous reagents can help prevent this.[1]

Q5: Can the pyridine nitrogen in 4-ethynylpyridine interfere with the reaction?

Yes. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can sometimes stabilize the catalyst but can also act as an inhibitor by occupying a coordination site needed for the catalytic cycle to proceed. The choice of supporting ligand on the palladium catalyst is crucial to mitigate this potential issue. Bulky, electron-rich phosphine ligands can often promote the desired catalytic activity.[3]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a structured format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Formation
Potential CauseRecommended Solution & Scientific Rationale
Insufficient Base 4-Ethynylpyridine hydrochloride requires at least two equivalents of base. One equivalent is consumed to neutralize the HCl and free the alkyne. A second equivalent is required for the catalytic cycle itself. Solution: Increase the base to 2.5-3.0 equivalents to ensure a sufficiently basic environment for both stoichiometry and catalysis.[6]
Catalyst Inactivity or Decomposition The active Pd(0) species is sensitive to oxygen.[1] Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle.[2] Solution: 1. Ensure all solvents and reagents are thoroughly degassed. 2. Use fresh, high-quality palladium catalysts. If using a Pd(II) source, the amine base or phosphine ligands often facilitate the reduction to the active Pd(0) state.[2] 3. Maintain a strict inert (N₂ or Ar) atmosphere throughout the entire experiment.
Poor Reagent Quality Impurities in solvents, bases, or starting materials can poison the catalyst.[1] Oxidized or wet amine bases are a common culprit.[1][11] Solution: Use anhydrous, high-purity solvents. Distill liquid amine bases over a suitable drying agent before use. Ensure the purity of your aryl halide and 4-ethynylpyridine hydrochloride.
Inappropriate Solvent The solvent must dissolve all components of the reaction.[12] The polarity of the solvent can significantly impact reaction rates and yields.[12] Solution: Common solvents include THF, DMF, and toluene.[1] For polar substrates like pyridine salts, polar aprotic solvents like DMF or DMSO might be beneficial for solubility.[5] However, solvent effects can be complex, and screening may be necessary. Some reports note that DMF can sometimes slow reactions.[1]
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
Potential CauseRecommended Solution & Scientific Rationale
Presence of Oxygen The copper-catalyzed homocoupling of alkynes is an oxidative process that is significantly accelerated by oxygen.[2] Solution: Rigorous exclusion of air is critical. Use Schlenk techniques or a glovebox for the reaction setup. Thoroughly degas all solvents and reagents via freeze-pump-thaw cycles or by sparging with an inert gas.[1]
High Copper Catalyst Loading While catalytic, an excess of CuI can favor the homocoupling pathway.[2] Solution: 1. Reduce the loading of CuI to the minimum effective amount (e.g., 1-5 mol%). 2. Consider a slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.[13]
Inherent Substrate Reactivity If the aryl halide partner is particularly unreactive, the alkyne has more time to undergo homocoupling before the desired cross-coupling can occur.[13] Solution: Switch to a "copper-free" Sonogashira protocol. These methods avoid the primary catalyst for Glaser coupling.[6][8] This is often the most effective solution for eliminating this side reaction.
Issue 3: Reaction Stalls or Proceeds Very Slowly
Potential CauseRecommended Solution & Scientific Rationale
Inadequate Ligand for Palladium Standard ligands like triphenylphosphine (PPh₃) may not be optimal, especially with a coordinating substrate like pyridine. Solution: Switch to a bulkier, more electron-rich phosphine ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[3] These ligands can promote the oxidative addition step and stabilize the active catalyst.[3][6]
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, less reactive substrates (e.g., aryl bromides or chlorides, or sterically hindered partners) may require thermal energy.[1][6] Solution: Gradually increase the reaction temperature, for example, to 50-80 °C, while monitoring for catalyst decomposition.
Poor Solubility of Reagents If any of the key components (hydrochloride salt, base salt, catalyst) are not fully dissolved, the reaction will be slow and inefficient. Solution: Choose a solvent system that ensures homogeneity. A co-solvent system, such as THF/Et₃N or DMF, might be necessary to dissolve both the organic and salt-like components.[12][14]

Experimental Workflows & Visualizations

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)(C≡CR')L₂ Pd_add->Pd_trans Transmetalation Cu_acetylide Cu-C≡CR' Pd_add->Cu_acetylide Pd_trans->Pd0 Product Ar-C≡CR' Pd_trans->Product Reductive Elimination Alkyne R'-C≡C-H Cu_pi [Cu(C≡CR')] π-complex Alkyne->Cu_pi + Cu(I) Cu_pi->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->Pd_add

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach is essential. The following flowchart provides a logical path for diagnosing and solving common problems.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Reagents OK Check_Base Confirm ≥2 eq. Base for HCl Salt Check_Atmosphere->Check_Base Atmosphere OK Analyze_Byproducts Analyze Byproducts (e.g., Glaser Homocoupling) Check_Base->Analyze_Byproducts Base OK Optimize_Conditions Systematically Optimize: - Catalyst/Ligand - Solvent - Temperature Analyze_Byproducts->Optimize_Conditions No/Other Byproducts Copper_Free Switch to Copper-Free Protocol Analyze_Byproducts->Copper_Free Glaser Product Dominant Success Successful Coupling Optimize_Conditions->Success Copper_Free->Success

Caption: A systematic workflow for troubleshooting Sonogashira coupling reactions.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. [Link]

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  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

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  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

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  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Yield in 4-Ethynylpyridine Hydrochloride Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 4-ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific class of click reactions. My aim is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Unique Challenge of 4-Ethynylpyridine

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its high efficiency and broad functional group tolerance.[1][2] However, the inclusion of substrates like 4-ethynylpyridine introduces specific challenges. The pyridine nitrogen, a Lewis basic site, can coordinate to the copper(I) catalyst. This coordination can be a double-edged sword: while some nitrogen-containing ligands can accelerate the reaction, the pyridine moiety of the substrate itself can act as an inhibitor, sequestering the catalyst and leading to low or no product formation.[3]

This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization strategies, to help you overcome these hurdles and achieve high-yielding click reactions with 4-ethynylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with 4-ethynylpyridine hydrochloride failing or giving low yields?

A1: The most common culprit is the inhibition or poisoning of the copper(I) catalyst by the pyridine nitrogen of your alkyne.[3] This coordination can form inactive or less active copper complexes, effectively reducing the concentration of the catalytically active species. Other potential issues include the quality of your reagents, the presence of oxygen which oxidizes the active Cu(I) to inactive Cu(II), or suboptimal reaction conditions.[4]

Q2: What is the purpose of using 4-ethynylpyridine as the hydrochloride salt?

A2: Using the hydrochloride salt protonates the pyridine nitrogen. This reduces its ability to coordinate with and inhibit the copper catalyst. However, this introduces the need for a base to liberate the free alkyne in situ for the reaction to proceed. The choice and amount of base are critical variables to control.

Q3: Is a ligand always necessary for this type of click reaction?

A3: While not always strictly required, a well-chosen ligand is highly recommended when working with potentially inhibiting substrates like 4-ethynylpyridine.[5] Ligands such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction, often outcompeting the inhibitory coordination from the pyridine substrate.[4][6]

Q4: What is the most common side reaction I should be aware of?

A4: The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a 1,3-diyne byproduct.[4] This is promoted by the presence of oxygen and Cu(II) ions. Ensuring a thoroughly deoxygenated reaction environment and using a reducing agent like sodium ascorbate are key to minimizing this side product.[4]

Troubleshooting Guide: A Step-by-Step Approach

This section is structured to guide you from the most common and easily solvable issues to more complex optimization strategies.

Issue 1: Very Low to No Product Formation

If you are observing little to no formation of your desired triazole product, with starting materials largely unreacted, begin with these fundamental checks.

The hydrochloride salt of 4-ethynylpyridine requires a base to deprotonate the pyridinium ion and free the neutral alkyne for reaction.

  • Causality: Without a base, the concentration of the reactive, neutral 4-ethynylpyridine is too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Add a non-coordinating base. Use a mild, non-coordinating organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[7][8] Typically, 1.1 to 1.5 equivalents relative to the 4-ethynylpyridine hydrochloride are sufficient.

    • Avoid strong or coordinating bases. Strong bases can lead to unwanted side reactions, and bases that can coordinate to copper may also act as inhibitors.

The heart of the click reaction is the copper(I) catalyst. Its generation and maintenance are critical.

  • Causality: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), it must be reduced in situ. Oxygen present in the solvent or headspace will readily oxidize Cu(I) to the inactive Cu(II) state.[4]

  • Troubleshooting Protocol: Verifying Your Catalyst System

    • Deoxygenate Thoroughly: Before adding any reagents, sparge your solvent(s) and the reaction vessel headspace with an inert gas (argon or nitrogen) for at least 15-30 minutes.[4]

    • Use Fresh Reducing Agent: Sodium ascorbate is the most common reducing agent.[4] Prepare a fresh stock solution for each set of reactions, as it can degrade over time. Use a slight excess (e.g., 1.5-2 equivalents relative to the copper catalyst).

    • Order of Addition Matters: A recommended order is to add the azide and alkyne to the solvent, followed by the copper source, the ligand (if used), the base, and finally, initiate the reaction by adding the sodium ascorbate solution.[6]

Issue 2: Low Yield (<50%) with Significant Starting Material Remaining

If the reaction is proceeding but is sluggish or stalls, the issue often lies with catalyst inhibition or suboptimal reaction conditions.

  • Causality: As discussed, the pyridine nitrogen of your substrate can bind to the copper catalyst, rendering it inactive. A stabilizing ligand can protect the copper and maintain its catalytic activity.[3]

  • Experimental Workflow: Ligand Screening

    • Set up parallel reactions with your standard conditions.

    • To each reaction, add a different copper-stabilizing ligand. Good starting points are TBTA or THPTA.

    • The typical stoichiometry is 1 to 5 moles of ligand per mole of copper.[4]

    • Monitor the reactions by TLC or LC-MS to identify the most effective ligand for your system. In some cases, pyridinyl-triazole based ligands have shown superior performance.[9]

Ligand_Action cluster_0 Without Ligand cluster_1 With Stabilizing Ligand Cu(I) {Cu(I) | Active Catalyst} Inactive_Complex {[Pyridine-Cu(I)] | Inactive Complex} Cu(I)->Inactive_Complex Inhibition Pyridine {4-Ethynylpyridine | Substrate} Pyridine->Inactive_Complex Low Yield Low Yield Inactive_Complex->Low Yield Cu(I)_L {Cu(I) | Active Catalyst} Active_Complex {[Ligand-Cu(I)] | Active & Protected} Cu(I)_L->Active_Complex Ligand {TBTA/THPTA | Stabilizing Ligand} Ligand->Active_Complex High Yield High Yield Active_Complex->High Yield

  • Causality: Reaction kinetics can be highly sensitive to concentration, solvent, and temperature.

  • Parameter Optimization Table:

ParameterStandard RangeTroubleshooting Adjustment & Rationale
Catalyst Loading 1-5 mol%Increase to 5-10 mol%. A higher catalyst concentration can overcome partial inhibition.[7]
Solvent tBuOH/H₂O, THF/H₂OTry polar aprotic solvents like DMSO or DMF. These can help disrupt the inhibitory pyridine-copper interaction.[3]
Temperature Room TemperatureGently heat the reaction to 40-60°C. Increased thermal energy can sometimes overcome the activation barrier and catalyst inhibition.[4][5]
Concentration 0.1 - 0.5 MIncrease the concentration. Higher concentrations of the alkyne can sometimes outcompete the self-inhibition effect.[3]
Issue 3: Product is Formed, but Yield is Reduced by Side Products

If your desired product is present but the isolated yield is low due to the formation of byproducts, the focus shifts to minimizing these alternative reaction pathways.

  • Causality: The presence of oxygen leads to the Cu(II)-catalyzed dimerization of your alkyne.

  • Mitigation Strategy:

    • Rigorous Degassing: As mentioned in 1.2, ensure all components are thoroughly deoxygenated.

    • Maintain Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction to scavenge any newly introduced oxygen and keep the copper in the +1 state.[4]

Troubleshooting_Workflow Start Low Yield with 4-Ethynylpyridine HCl Check_Base Is a non-coordinating base present? (e.g., DIPEA) Start->Check_Base Add_Base Add 1.1-1.5 eq. of base Check_Base->Add_Base No Check_Catalyst Is the catalyst system robust? (Fresh Ascorbate, Deoxygenated) Check_Base->Check_Catalyst Yes Add_Base->Check_Catalyst Prep_Catalyst Prepare fresh reagents, rigorously degas Check_Catalyst->Prep_Catalyst No Check_Ligand Is a stabilizing ligand present? (e.g., TBTA) Check_Catalyst->Check_Ligand Yes Prep_Catalyst->Check_Ligand Add_Ligand Add 1-5 eq. ligand per Cu Check_Ligand->Add_Ligand No Optimize Systematically optimize: - Catalyst Loading - Solvent (try DMSO) - Temperature (heat to 40-60°C) Check_Ligand->Optimize Yes Add_Ligand->Optimize Check_Side_Products Are side products (e.g., Glaser coupling) observed? Optimize->Check_Side_Products Improve_Inert_Atm Enhance deoxygenation procedures Check_Side_Products->Improve_Inert_Atm Yes Success High Yield Achieved Check_Side_Products->Success No Improve_Inert_Atm->Success

Conclusion

Troubleshooting low yields in click reactions with 4-ethynylpyridine hydrochloride requires a systematic approach that acknowledges the unique inhibitory potential of the pyridine substrate. By ensuring proper neutralization of the hydrochloride salt, maintaining a robust and oxygen-free catalytic system, and employing stabilizing ligands, researchers can overcome these challenges. Further optimization of solvent, temperature, and reagent concentrations provides a powerful toolkit to push these reactions to high conversion. Remember that each substrate pairing is unique, and empirical testing of these parameters is key to developing a successful and reproducible protocol.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8082-8085. Available at: [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Zheng, X., et al. (2018). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Tetrahedron Letters, 59(32), 3149-3153. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • García, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2036-2048. Available at: [Link]

  • López, X., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5342-5353. Available at: [Link]

  • Reddit. (2022). Low yields in Click rxn : r/OrganicChemistry. Available at: [Link]

  • Zhang, W., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2024). Click Reaction Looking Weird? : r/Chempros. Available at: [Link]

  • Beit-Yannai, E., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. Journal of the American Chemical Society, 140(23), 7116-7120. Available at: [Link]

  • ResearchGate. (2015). What is the function of a base in CuAAC click reaction? Available at: [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? Available at: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Gnerlich, M., et al. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 14, 2404-2411. Available at: [Link]

  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

Sources

side reactions of 4-Ethynylpyridine hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating and Avoiding Side Reactions

Welcome to the technical support center for 4-Ethynylpyridine Hydrochloride. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the reactivity of this versatile building block. 4-Ethynylpyridine hydrochloride is a key intermediate in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions like the Sonogashira coupling.[1][2] However, its unique structure—a terminal alkyne paired with a basic pyridine ring—presents specific challenges that can lead to frustrating side reactions, low yields, and complex purification steps.

This guide is structured as a dynamic troubleshooting resource. We will explore the causality behind common experimental failures and provide field-proven strategies to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 4-ethynylpyridine hydrochloride?

The molecule has two key sites of reactivity. First is the terminal alkyne, which possesses an acidic proton and a π-system susceptible to addition reactions. Second is the pyridine nitrogen, a basic site that can act as a ligand, coordinating to and potentially deactivating metal catalysts.[3] The hydrochloride form means this nitrogen is protonated, enhancing water solubility but requiring neutralization to participate in most coupling reactions.[1]

Q2: What is the most common side reaction when using 4-ethynylpyridine in Sonogashira couplings?

The most prevalent and often yield-limiting side reaction is the oxidative homocoupling of the alkyne, commonly known as the Glaser or Glaser-Hay coupling.[4][5] This reaction forms the symmetrical 1,4-di(pyridin-4-yl)buta-1,3-diyne byproduct.[6] It is primarily promoted by the presence of oxygen and the copper(I) co-catalyst used in traditional Sonogashira conditions.[7][8]

Q3: My reaction is not proceeding, and I'm recovering my starting materials. What could be the cause?

Low or no conversion is typically traced back to catalyst inactivation. There are two main culprits:

  • Catalyst Poisoning: The nitrogen atom of the deprotonated 4-ethynylpyridine can coordinate to the palladium catalyst, inhibiting its catalytic activity.[3]

  • Catalyst Decomposition: The Pd(0) active species is sensitive to oxygen.[8] If your reaction is not rigorously deoxygenated, the catalyst can decompose to palladium black, effectively halting the reaction.[8][9]

Q4: How should I handle the hydrochloride salt in a reaction requiring a base?

You must add at least one molar equivalent of base (e.g., triethylamine, diisopropylethylamine) simply to neutralize the HCl salt and generate the freebase form of 4-ethynylpyridine. Additional base (typically 2-3 equivalents) is then required to facilitate the catalytic cycle of the coupling reaction itself. The initial neutralization is an acid-base reaction that generates the corresponding ammonium chloride salt.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: A major byproduct is observed, identified as the homocoupled 1,4-di(pyridin-4-yl)buta-1,3-diyne.

This is a classic case of the Glaser coupling side reaction outcompeting your desired cross-coupling.

The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper salts in the presence of an oxidant, typically oxygen.[5] In the Sonogashira reaction, the required Cu(I) catalyst and any ingress of air create a perfect storm for this side reaction to occur.

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Pd_Cycle Pd(0) Catalytic Cycle Product Desired Cross-Coupled Product Pd_Cycle->Product Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Pd_Cycle Cu_Acetylide Cu(I) Acetylide Cu_Cycle->Cu_Acetylide Competes Reactants 4-Ethynylpyridine + R-X Reactants->Pd_Cycle Reactants->Cu_Cycle Cu_Oxidation Oxidation Cu_Acetylide->Cu_Oxidation O2 Oxygen (O2) O2->Cu_Oxidation Dimer Diyne Byproduct Cu_Oxidation->Dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

StrategyActionRationale
1. Rigorous Oxygen Exclusion Use degassed solvents (via freeze-pump-thaw cycles or sparging with inert gas). Maintain a positive pressure of argon or nitrogen throughout the entire experiment.Oxygen is the primary oxidant for the Glaser coupling. Its complete removal is the most effective way to suppress this side reaction.[7][8]
2. Minimize Copper(I) Catalyst Reduce the loading of the copper co-catalyst (e.g., CuI) to the minimum effective concentration (0.5–2 mol%).While essential for the Sonogashira reaction, excess copper directly promotes the homocoupling pathway.[7][8]
3. Slow Reagent Addition Add the 4-ethynylpyridine solution to the reaction mixture slowly over an extended period using a syringe pump.This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction over the second-order homocoupling reaction.[7]
4. Employ Copper-Free Conditions Switch to a copper-free Sonogashira protocol, which typically uses a more active palladium catalyst/ligand system and a different base.By completely removing copper, the primary catalyst for the Glaser reaction is eliminated.[7]
5. Add a Reducing Agent Introduce a mild reducing agent, such as sodium ascorbate, to the reaction mixture.This helps maintain the copper catalyst in its Cu(I) oxidation state, preventing the oxidation to Cu(II) which is implicated in some Glaser mechanisms.[4][10]
Problem 2: The reaction stalls with low conversion, or fails completely.

This issue points towards catalyst inactivation or suboptimal reaction conditions.

Start Problem: Low or No Yield Check_Catalyst Are catalysts fresh and stored under inert gas? Start->Check_Catalyst Check_Atmosphere Was the reaction rigorously degassed and kept inert? Start->Check_Atmosphere Check_Base Is there sufficient base to neutralize HCl AND run the reaction? Start->Check_Base Check_Temp Is the reaction temperature appropriate for the aryl halide? Start->Check_Temp Sol_Catalyst Solution: Use fresh Pd and Cu catalysts. Check_Catalyst->Sol_Catalyst No Sol_Atmosphere Solution: Improve degassing procedure (e.g., freeze-pump-thaw). Check_Atmosphere->Sol_Atmosphere No Sol_Base Solution: Increase base to >2 equivalents. Consider a different base (e.g., DIPEA). Check_Base->Sol_Base No Sol_Temp Solution: Increase temperature, especially for aryl bromides/chlorides. Check_Temp->Sol_Temp No

Caption: Troubleshooting workflow for low or no product yield.

  • Reagent Integrity : Ensure all reagents, especially the palladium catalyst, copper co-catalyst, and amine base, are pure and handled appropriately. Palladium(0) complexes are sensitive to air and moisture.[7][8] Impurities in the starting materials can act as catalyst poisons.[8]

  • Atmosphere Control : The formation of palladium black is a visual indicator of catalyst decomposition due to oxygen.[8] Use Schlenk techniques and thoroughly degassed solvents.

  • Base and Temperature Screening : The optimal base and temperature can be substrate-dependent. For less reactive aryl halides (e.g., bromides), higher temperatures may be required.[11] Consider screening bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) and temperatures from room temperature up to 80-100°C.[7][11]

  • Solubility : Confirm that all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.[7]

Problem 3: Formation of an insoluble, tar-like substance (Polymerization).

The ethynyl group is susceptible to polymerization under various conditions.

  • Mechanism : Polymerization can be initiated by radicals (from oxygen), acid, or the transition metal catalysts themselves. Ethynylpyridines have been shown to undergo polymerization, sometimes spontaneously in the presence of strong acids or with certain reagents.[12]

  • Prevention :

    • Control Temperature : Avoid excessive heating, as this can accelerate polymerization.

    • Purify Starting Material : Use highly pure 4-ethynylpyridine hydrochloride to remove any potential initiators.

    • Maintain Inert Atmosphere : Rigorous exclusion of oxygen minimizes the risk of radical polymerization.

Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is a starting point and incorporates best practices to avoid the side reactions discussed.

  • Materials :

    • Aryl Halide (e.g., 4-Bromoiodobenzene) (1.0 mmol)

    • 4-Ethynylpyridine hydrochloride (1.1 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.01 mmol, 1 mol%)

    • Triethylamine (TEA) (3.0 mmol)

    • Acetonitrile or THF (10 mL, degassed)

  • Procedure :

    • To a two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent (e.g., acetonitrile) and triethylamine via syringe.

    • In a separate flask, dissolve the 4-ethynylpyridine hydrochloride in a small amount of degassed solvent.

    • Slowly add the 4-ethynylpyridine hydrochloride solution to the main reaction flask over 30 minutes using a syringe pump.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir under the inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.

    • Evaporate the solvents under reduced pressure. Perform an aqueous workup (e.g., extract with an organic solvent like ethyl acetate from a saturated aqueous solution of sodium bicarbonate) and purify the crude product by column chromatography.[7]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an excellent alternative for completely avoiding Glaser homocoupling.

  • Materials :

    • Aryl Halide (e.g., 4-Bromopyridine hydrochloride) (1.0 mmol)

    • 4-Ethynylpyridine hydrochloride (1.2 mmol)

    • Pd(OAc)₂ (0.05 mmol, 5 mol%)

    • SPhos (0.075 mmol, 7.5 mol%)

    • Tetra-n-butylammonium fluoride (TBAF) or another suitable base (3.0 mmol)

    • Anhydrous THF (10 mL, degassed)

  • Procedure :

    • To a Schlenk flask under an inert atmosphere, add the aryl halide, 4-ethynylpyridine hydrochloride, Pd(OAc)₂, and SPhos ligand.

    • Evacuate and backfill with inert gas three times.

    • Add degassed, anhydrous THF via syringe, followed by the base (e.g., TBAF).

    • Heat the reaction mixture to the required temperature (e.g., 80°C) and stir for the necessary time (typically 12-24 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

References
  • Technical Support Center: Optimizing Sonogashira Coupling of 4-Ethynylpyridine. Benchchem.
  • Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. ACS Omega.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with 4-Ethynylbenzaldehyde. Benchchem.
  • 4-Ethynylpyridine hydrochloride wiki. Guidechem.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. PMC.
  • Sonogashira troubleshooting help needed. Reddit.
  • Synthesis and Characterization of Poly[N-(4- nitrobenzenesulfonyl)-2-ethynylpyridinium chloride]. ElectronicsAndBooks.
  • 4-Ethynylpyridine hydrochloride. ChemScene.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Glaser coupling. Wikipedia.
  • 4-Ethynylpyridine hydrochloride solid, 97. Sigma-Aldrich.
  • Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules.
  • Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator. Polymer Chemistry (RSC Publishing).

Sources

Technical Support Center: Enhancing Aqueous Solubility of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynylpyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in aqueous reaction environments. We understand that achieving and maintaining the solubility of reagents is paramount for reaction success, reproducibility, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with 4-Ethynylpyridine hydrochloride in aqueous media.

Introduction: The Challenge of Solubility in Aqueous Reactions

4-Ethynylpyridine hydrochloride is a pivotal reagent in modern synthetic chemistry, particularly in the construction of complex molecules through reactions like the Sonogashira coupling.[1][2] While its hydrochloride salt form is intended to improve aqueous solubility compared to the free base, researchers often face challenges in achieving the desired concentrations, especially under the specific pH and co-solvent conditions required for many catalytic reactions. This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Is 4-Ethynylpyridine hydrochloride soluble in water?

A1: Yes, 4-Ethynylpyridine hydrochloride is generally described as soluble in water and other polar solvents like alcohols.[1] Its ionic nature as a hydrochloride salt significantly enhances its solubility in aqueous media compared to its free base form, 4-ethynylpyridine. However, achieving high concentrations can be challenging and is highly dependent on the pH of the solution. For a close analog, pyridinium chloride, the solubility is reported to be as high as 85 g per 100 mL of water, suggesting that 4-ethynylpyridine hydrochloride should also exhibit substantial aqueous solubility, particularly in acidic conditions.[3]

Q2: I'm observing precipitation when I add a base to my aqueous reaction mixture containing 4-Ethynylpyridine hydrochloride. Why is this happening?

A2: This is a common and expected observation. The solubility of 4-Ethynylpyridine hydrochloride is pH-dependent. The hydrochloride salt exists as the protonated, charged pyridinium species, which is highly polar and thus soluble in water. When you add a base, it deprotonates the pyridinium ion, converting it to the neutral (free base) 4-ethynylpyridine. This free base is significantly less polar and, consequently, much less soluble in water, causing it to precipitate out of the solution.

Q3: What is the pKa of 4-Ethynylpyridine hydrochloride and why is it important?

A3: The predicted pKa of the conjugate acid of 4-ethynylpyridine (the 4-ethynylpyridinium ion) is approximately 4.16. The pKa is a critical parameter as it dictates the pH at which the transition from the soluble protonated form to the less soluble neutral form occurs.[4] According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the concentrations of the protonated and deprotonated species are equal. To maintain solubility, the pH of the solution should ideally be kept at least one to two pH units below the pKa.

Q4: Can I use co-solvents to improve the solubility of 4-Ethynylpyridine hydrochloride?

A4: Absolutely. The use of polar, water-miscible organic co-solvents is a highly effective strategy. Solvents such as ethanol, isopropanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can significantly enhance the solubility of both the hydrochloride salt and, more importantly, the neutral 4-ethynylpyridine free base that may be present at higher pH values.[5][6] This is particularly useful in reactions like the Sonogashira coupling, which often employ amine bases and may have a pH close to or above the pKa of the pyridinium ion.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to diagnosing and resolving solubility challenges with 4-Ethynylpyridine hydrochloride in your aqueous reactions.

Issue 1: Reagent Precipitation Upon Addition to Reaction Mixture
  • Root Cause Analysis: The most likely cause is the pH of your reaction medium being too high (i.e., too basic), leading to the formation of the insoluble free base.

  • Solution Workflow:

    • pH Measurement: Before adding the 4-Ethynylpyridine hydrochloride, measure the pH of your reaction mixture.

    • pH Adjustment (if necessary): If the pH is above ~4, consider if your reaction conditions permit the addition of a mild acid to lower the pH. This will shift the equilibrium towards the more soluble protonated form.

    • Co-solvent Addition: If the pH cannot be significantly altered, introduce a water-miscible co-solvent (e.g., DMF, DMSO, ethanol) to the reaction mixture before adding the 4-Ethynylpyridine hydrochloride. This will help to solvate the less soluble free base as it forms.

    • Order of Addition: Dissolve the 4-Ethynylpyridine hydrochloride in a small amount of water or a water/co-solvent mixture first, and then add this solution to the reaction vessel. This can sometimes prevent localized high concentrations and precipitation.

Issue 2: Low Reaction Conversion or Yield, Suspected Solubility Limitation
  • Root Cause Analysis: Even if you don't observe visible precipitation, poor solubility can lead to a low effective concentration of the reagent in the solution, thus slowing down or stalling the reaction.

  • Optimization Strategies:

    • Increase Co-solvent Ratio: Systematically increase the proportion of the organic co-solvent in your reaction mixture. A higher percentage of co-solvent will better accommodate the less polar free base.

    • Temperature Elevation: For many reactions, gently heating the mixture can increase the solubility of the reagents and improve reaction rates. However, be mindful of the thermal stability of all components in your reaction.

    • Choice of Base: In reactions requiring a base, such as the Sonogashira coupling, the choice of base can impact solubility. A less basic amine or an inorganic base might alter the pH just enough to improve solubility without compromising the reaction.

Visualizing the pH-Solubility Relationship

The following diagram illustrates the fundamental principle of pH-dependent solubility for 4-Ethynylpyridine hydrochloride.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Protonated 4-Ethynylpyridinium Ion (C₇H₅N•H⁺) Highly Polar Soluble Soluble in Water Protonated->Soluble Favored Equilibrium pH_Control pH Adjustment Co-solvent Addition Soluble->pH_Control Deprotonated 4-Ethynylpyridine (C₇H₅N) Less Polar (Free Base) Insoluble Poorly Soluble / Precipitates Deprotonated->Insoluble Favored Equilibrium pH_Control->Insoluble Influences Equilibrium

Caption: pH-dependent equilibrium of 4-Ethynylpyridine hydrochloride.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 4-Ethynylpyridine Hydrochloride

This protocol provides a general method for preparing a stock solution that can be used in various aqueous reactions.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • Deionized water

  • Dimethylformamide (DMF) or Ethanol (optional co-solvent)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 4-Ethynylpyridine hydrochloride and transfer it to the volumetric flask.

  • For aqueous solution: Add approximately 70-80% of the final volume of deionized water.

  • For aqueous/co-solvent solution: Prepare a pre-mixture of the desired ratio of water and co-solvent (e.g., 1:1 v/v water:DMF). Add 70-80% of this mixture to the flask.

  • Stir the mixture until the solid is completely dissolved. Gentle warming (30-40°C) can be applied to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add the remaining solvent to reach the final volume and mix thoroughly.

  • If the solution is to be stored, filter it through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 2: Aqueous Sonogashira Coupling of 4-Ethynylpyridine Hydrochloride

This protocol is a representative procedure for the Sonogashira coupling in an aqueous/organic co-solvent system. It is adapted from general procedures for halopyridines.[7]

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • 4-Ethynylpyridine hydrochloride (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • 1:1 (v/v) mixture of water and DMF

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add the 1:1 water/DMF solvent mixture to the flask.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Add the triethylamine to the reaction mixture via syringe.

  • In a separate vial, dissolve the 4-Ethynylpyridine hydrochloride in a small amount of the 1:1 water/DMF mixture.

  • Add the solution of 4-Ethynylpyridine hydrochloride to the reaction flask via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80°C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Aqueous Sonogashira Coupling

G start Low Yield or No Reaction check_solubility Observe for Precipitation (Reagent Insoluble?) start->check_solubility increase_cosolvent Increase DMF/Ethanol Ratio check_solubility->increase_cosolvent Yes check_catalyst Catalyst Deactivation? check_solubility->check_catalyst No change_base Try a different base (e.g., Diisopropylethylamine) increase_cosolvent->change_base increase_cosolvent->check_catalyst degas_thoroughly Ensure Rigorous Degassing (Remove O₂) check_catalyst->degas_thoroughly Yes check_homocoupling Check for Alkyne Dimer (Homocoupling Side Reaction) check_catalyst->check_homocoupling No use_fresh_catalyst Use Fresh Pd and Cu Catalysts degas_thoroughly->use_fresh_catalyst use_fresh_catalyst->check_homocoupling reduce_cu Reduce CuI Loading (e.g., to 1-2 mol%) check_homocoupling->reduce_cu Yes success Improved Yield check_homocoupling->success No, other issues reduce_cu->success

Caption: A decision-making workflow for troubleshooting Sonogashira reactions.

Data Summary

PropertyValueSource
Chemical Formula C₇H₆ClN[1]
Molecular Weight 139.58 g/mol [8]
Appearance White to off-white crystalline powder[1]
Melting Point 150 °C (decomposes)[8]
pKa (predicted) ~4.16This is a predicted value based on computational models.
Aqueous Solubility Stated as "soluble", enhanced by acidic pH.[1] High solubility is expected by analogy to pyridinium chloride (85g/100mL).[3][1][3]

Stability and Storage

4-Ethynylpyridine hydrochloride is a relatively stable compound. However, like many hydrochloride salts of amines, it can be hygroscopic.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong bases.

References

Sources

Technical Support Center: Purification of 4-Ethynylpyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-ethynylpyridine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-ethynylpyridine hydrochloride that influence its purification?

A1: 4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid.[1] Its hydrochloride salt form renders it highly soluble in polar solvents such as water and alcohols.[1] This property is a double-edged sword: while it facilitates certain aqueous workup procedures, it can complicate extraction and normal-phase chromatography. The ethynyl group is a reactive moiety that can be susceptible to polymerization and other side reactions under certain conditions. Furthermore, the compound is reported to be sensitive to light, air, and heat, necessitating careful handling and storage under an inert atmosphere.[2]

Q2: What are the most common impurities I should expect when working with 4-ethynylpyridine hydrochloride derivatives synthesized via Sonogashira coupling?

A2: The Sonogashira coupling is a powerful method for the synthesis of 4-ethynylpyridine derivatives.[1] However, it can introduce several common impurities:

  • Homocoupled Alkynes (Glaser Coupling Products): Dimerization of the terminal alkyne starting material can occur, especially in the presence of oxygen.[3]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can be challenging to remove completely.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-halopyridine and terminal alkyne in the crude product.

  • Solvent Adducts and Reagent Byproducts: Depending on the reaction conditions, impurities from solvents and bases can also be present.

Q3: My 4-ethynylpyridine hydrochloride derivative is a dark oil or discolored solid. What could be the cause and how can I fix it?

A3: Discoloration is often indicative of impurities or degradation.[4] Potential causes include:

  • High Temperatures: The pyridine moiety can be prone to charring at elevated temperatures during reaction or solvent evaporation.[4]

  • Oxidation: The ethynyl group or the pyridine ring itself can undergo oxidation, leading to colored byproducts.

  • Residual Palladium: Palladium catalysts can sometimes form colored complexes.

To address this, consider purification by column chromatography. A charcoal treatment of the product solution before the final crystallization step can also be effective in removing colored impurities.[4]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Difficulty with Aqueous Workup and Extraction

Q: I'm trying to perform an aqueous workup, but my 4-ethynylpyridine derivative remains in the aqueous layer even after basification. What's happening?

A: This is a common issue due to the high polarity of the free pyridine base, which can still have significant water solubility. The key is to sufficiently reduce its solubility in the aqueous phase and use an appropriate extraction solvent.

Troubleshooting Protocol: Optimizing Aqueous Extraction

  • Choice of Base: Instead of a dilute base, use a saturated solution of a strong base like potassium carbonate (K₂CO₃). This not only neutralizes the hydrochloride salt but also "salts out" the organic product, reducing its solubility in the aqueous layer.[5]

  • Solvent Selection: Use a more polar extraction solvent than hexane or diethyl ether. Dichloromethane (DCM) or ethyl acetate are often more effective for extracting polar compounds.

  • Multiple Extractions: Perform multiple extractions (at least 3-5) with your chosen organic solvent to ensure complete removal of the product from the aqueous phase.[4]

  • Brine Wash: After combining the organic extracts, wash them with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

Issue 2: Challenges in Column Chromatography

Q: My 4-ethynylpyridine hydrochloride derivative either streaks badly on the TLC plate or won't elute from the silica gel column. How can I improve my chromatographic separation?

A: The polar and basic nature of the pyridine nitrogen, especially in its protonated form, leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor recovery.

Troubleshooting Protocol: Optimizing Column Chromatography

  • Convert to Free Base: Before running a column, it is often advantageous to convert the hydrochloride salt to the free base using the aqueous workup protocol described above. The free base is less polar and will interact less strongly with the silica.

  • Mobile Phase Modification:

    • For the Free Base: Start with a standard mobile phase like ethyl acetate/hexane.[6] If the compound is still too polar, a more polar system like methanol/DCM is a good choice.[6]

    • For the Hydrochloride Salt (if direct chromatography is necessary): A highly polar mobile phase will be required. A gradient of methanol in DCM is a good starting point.

  • Deactivate the Silica Gel: To minimize streaking, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.5-2%).[6] This will neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based column.

Issue 3: Recrystallization Failures

Q: I am struggling to find a suitable solvent system for the recrystallization of my 4-ethynylpyridine hydrochloride derivative. It either dissolves in everything or nothing at all.

A: Finding the right recrystallization solvent is a critical step for obtaining a highly pure solid product.[7] The high polarity of the hydrochloride salt can make this particularly challenging.

Troubleshooting Protocol: Systematic Approach to Recrystallization

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Ideal single-solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For hydrochloride salts, polar protic solvents like isopropanol or ethanol are good starting points.[9]

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include:

    • Methanol/Water

    • Acetone/Water

    • Isopropanol/Diethyl Ether[9]

    • DCM/Hexane

  • Anti-Solvent Crystallization: This is a variation of the two-solvent method where the compound is dissolved in a "good" solvent at room temperature, and a "bad" solvent is added to induce precipitation.[8]

  • Consider the Free Base: It may be easier to recrystallize the free base of your derivative, which will be less polar and more soluble in common organic solvents. After purification, the hydrochloride salt can be reformed by treating a solution of the free base with HCl in a suitable solvent like ether or isopropanol.[10]

Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude 4-Ethynylpyridine Hydrochloride Derivative is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes workup Aqueous Workup: Convert to Free Base is_solid->workup No (Oily/Tarry) recrystallize Recrystallize is_soluble->recrystallize Yes is_soluble->workup No check_purity1 Check Purity (NMR, HPLC, etc.) recrystallize->check_purity1 check_purity1->workup Impure final_product Pure Product check_purity1->final_product Pure column Column Chromatography (Free Base) workup->column check_purity2 Check Purity column->check_purity2 check_purity2->column Impure reform_salt Reform HCl Salt check_purity2->reform_salt Pure reform_salt->final_product Peak_Tailing_Troubleshooting start Peak Tailing Observed in Chromatography is_free_base Is the sample the free base? start->is_free_base convert_to_fb Convert HCl Salt to Free Base is_free_base->convert_to_fb No add_tea Add 0.5-2% TEA to Mobile Phase is_free_base->add_tea Yes convert_to_fb->add_tea check_result1 Peak Shape Improved? add_tea->check_result1 change_stationary_phase Switch to Alumina or Polymer-Based Column check_result2 Peak Shape Improved? change_stationary_phase->check_result2 check_result1->change_stationary_phase No success Symmetrical Peak Achieved check_result1->success Yes check_result2->success Yes

Sources

Technical Support Center: Catalyst Selection for 4-Ethynylpyridine Hydrochloride Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with 4-ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yield syntheses.

The cross-coupling of 4-ethynylpyridine hydrochloride, a valuable building block in medicinal chemistry and materials science, often presents unique challenges.[1] The presence of the basic pyridine nitrogen can lead to catalyst inhibition, while the terminal alkyne is susceptible to side reactions like homocoupling.[2][3] This guide provides a structured approach to successfully navigating these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of cross-coupling reactions involving 4-ethynylpyridine hydrochloride.

Q1: What is the most common cross-coupling reaction for 4-ethynylpyridine, and what is the standard catalyst system?

A1: The Sonogashira cross-coupling reaction is the most frequently used method for forming a carbon-carbon bond between a terminal alkyne, like 4-ethynylpyridine, and an aryl or vinyl halide.[4] The standard catalyst system typically involves a palladium(0) complex and a copper(I) co-catalyst.[4] Common palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[5][6] The latter, a Pd(II) complex, is more stable to air and moisture and is reduced in situ to the active Pd(0) species.[5] Copper(I) iodide (CuI) is the most common co-catalyst.[5]

Q2: How does the hydrochloride salt of 4-ethynylpyridine affect the reaction?

A2: The hydrochloride salt form means the pyridine nitrogen is protonated. This can be advantageous as it prevents the lone pair on the nitrogen from coordinating to and inhibiting the palladium catalyst, a common issue known as the "2-pyridyl problem" in related substrates.[2][7][8] However, the acidic proton requires the use of a sufficient amount of base to both neutralize the salt and facilitate the deprotonation of the alkyne's terminal proton, which is a crucial step in the catalytic cycle.[9] Typically, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used in excess.[10][11]

Q3: What is alkyne homocoupling (Glaser coupling), and how can I minimize this side reaction?

A3: Alkyne homocoupling, or Glaser coupling, is the primary side reaction in Sonogashira couplings, leading to the formation of a diyne byproduct (in this case, 1,4-di(pyridin-4-yl)buta-1,3-diyne).[12] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10] To minimize homocoupling, consider the following strategies:

  • Rigorous Oxygen Exclusion: Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10]

  • Minimize Copper(I) Concentration: Reduce the loading of the copper(I) co-catalyst to the minimum effective concentration.[13]

  • Slow Addition of Alkyne: Adding the 4-ethynylpyridine solution slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[10]

  • Copper-Free Conditions: In cases where homocoupling is a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[10][14] These reactions often require different ligands and may need higher temperatures but completely eliminate the primary pathway for homocoupling.[6][15]

Q4: What are the key differences in reactivity between aryl iodides, bromides, and chlorides in this reaction?

A4: The reactivity of the aryl halide significantly impacts the reaction's success, following the general trend: I > Br > Cl > OTf.[4][13]

  • Aryl Iodides: Are the most reactive and typically give high yields under mild conditions.

  • Aryl Bromides: Are also good substrates but may require higher temperatures, higher catalyst loadings, or more specialized ligands to achieve comparable yields to iodides.[16]

  • Aryl Chlorides: Are the least reactive and often require specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[17][18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of 4-ethynylpyridine hydrochloride.

Issue 1: Low or No Product Yield

If you are experiencing low or no product formation, a systematic evaluation of your reagents and reaction conditions is necessary.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Solution: Use fresh palladium and copper(I) catalysts. Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition.[13] Copper(I) salts can oxidize over time. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring.
Presence of Oxygen Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period).[10] Maintain a positive pressure of argon or nitrogen throughout the reaction. Oxygen can deactivate the palladium catalyst, often observed as the formation of palladium black.[13]
Impure Reagents Solution: Ensure the purity of your aryl halide, 4-ethynylpyridine hydrochloride, solvent, and base. Impurities can act as catalyst poisons.[10][13] Consider purifying reagents if their quality is questionable.
Insufficient Base Solution: Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt, plus additional equivalents (typically 2-3) to facilitate the reaction.[19] The base deprotonates the terminal alkyne, a key step for its entry into the catalytic cycle.
Suboptimal Temperature Solution: If the reaction is sluggish at room temperature, gradually increase the temperature.[16] For less reactive aryl halides (bromides and chlorides), heating is often necessary to promote the oxidative addition step.[16] A typical range to explore is 50-100°C.[10]
Poor Solubility Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. Common solvents include THF, DMF, acetonitrile, and toluene.[10][13]
Troubleshooting Workflow: Low/No Yield

G start Low or No Yield check_catalyst Check Catalyst Activity (Use Fresh Catalyst) start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_catalyst->check_atmosphere If no improvement check_reagents Verify Reagent Purity check_atmosphere->check_reagents If no improvement check_base Check Base Stoichiometry (>2 eq.) check_reagents->check_base If no improvement optimize_temp Optimize Temperature check_base->optimize_temp If no improvement success Successful Reaction optimize_temp->success If improved

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 2: Significant Alkyne Homocoupling

The formation of 1,4-di(pyridin-4-yl)buta-1,3-diyne is a common and frustrating side reaction.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Oxygen in the Reaction Solution: This is the primary cause of Glaser-Hay homocoupling.[10] Implement rigorous exclusion of oxygen by using degassed solvents and maintaining a strictly inert atmosphere.
High Copper(I) Concentration Solution: The copper(I) co-catalyst promotes homocoupling.[10] Reduce the amount of CuI to the minimum effective concentration (e.g., start with 1-2 mol%).
High Local Alkyne Concentration Solution: A high concentration of the alkyne can favor the homocoupling pathway. Add the 4-ethynylpyridine solution to the reaction mixture slowly over a period of time using a syringe pump.[10]
Persistent Homocoupling Solution: Switch to a copper-free Sonogashira protocol.[14][15] This eliminates the primary catalyst for the side reaction. These conditions may require a different palladium source, ligand, and base (e.g., using TBAF or an inorganic base like K₂CO₃ or Cs₂CO₃).[15][18]

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific aryl halide.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for reactions with aryl iodides or reactive aryl bromides.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Ethynylpyridine hydrochloride (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.[5]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed solvent and triethylamine via syringe. Stir the mixture for 5-10 minutes.

  • Add the 4-ethynylpyridine hydrochloride.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup (e.g., add water and extract with an organic solvent like ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize or eliminate alkyne homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Ethynylpyridine hydrochloride (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., degassed 1 M TBAF in THF, 3.0 mmol)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.[15]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed THF.

  • Add the 4-ethynylpyridine hydrochloride.

  • Add the TBAF solution dropwise.

  • Heat the reaction to the desired temperature (typically 50-100°C) under an inert atmosphere.[10]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (R-X) pd0->pd_oxidative pd_complex R-Pd(II)-X(L₂) pd_oxidative->pd_complex pd_transmetal Transmetalation pd_complex->pd_transmetal pd_alkynyl_complex R-Pd(II)-C≡CR'(L₂) pd_transmetal->pd_alkynyl_complex cu_halide Cu(I)X pd_transmetal->cu_halide Regenerates Cu Catalyst pd_reductive Reductive Elimination pd_alkynyl_complex->pd_reductive pd_reductive->pd0 Regenerates Catalyst product R-C≡CR' pd_reductive->product cu_deprotonation Deprotonation (Base, H-C≡CR') cu_halide->cu_deprotonation cu_acetylide Cu(I)-C≡CR' cu_deprotonation->cu_acetylide cu_acetylide->pd_transmetal Enters Pd Cycle

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.[4][6]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.). Retrieved January 12, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Retrieved January 12, 2026, from [Link]

  • A General Solution for the 2-Pyridyl Problem - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 12, 2026, from [Link]

  • Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 12, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved January 12, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. (2018). Retrieved January 12, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Managing the Stability of 4-Ethynylpyridine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of 4-Ethynylpyridine hydrochloride in solution. Our aim is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Challenge of 4-Ethynylpyridine Hydrochloride Stability

4-Ethynylpyridine hydrochloride is a versatile building block in medicinal chemistry and materials science. Its utility stems from the reactive terminal alkyne group, which can participate in a variety of coupling reactions, and the pyridine ring, which offers opportunities for coordination chemistry and modification of physicochemical properties.[1] However, the very features that make this molecule valuable also contribute to its instability in solution. Understanding the factors that can lead to its degradation is paramount for its successful application. This guide will delve into the common stability issues encountered with 4-Ethynylpyridine hydrochloride solutions and provide practical, evidence-based strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 4-Ethynylpyridine hydrochloride in solution?

A1: The stability of 4-Ethynylpyridine hydrochloride in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents.[2] The terminal alkyne group is susceptible to polymerization and other reactions, while the pyridine ring can be involved in acid-base chemistry and photochemical processes.[3]

Q2: What is the recommended way to store 4-Ethynylpyridine hydrochloride, both as a solid and in solution?

A2: As a solid, 4-Ethynylpyridine hydrochloride should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4][5] Recommended storage temperatures are typically refrigerated (2-8 °C). For solutions, it is advisable to prepare them fresh whenever possible. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light, and blanketed with an inert gas.

Q3: In which solvents is 4-Ethynylpyridine hydrochloride most stable?

A3: While 4-Ethynylpyridine hydrochloride is soluble in polar protic solvents like water and alcohols, its stability in these solvents can be compromised depending on the pH. For reactions where the hydrochloride salt is not required, dissolving the free base (4-Ethynylpyridine) in a dry, deoxygenated aprotic solvent such as tetrahydrofuran (THF) or dioxane immediately before use can be a good strategy to minimize degradation.[6][7]

Q4: I've noticed my 4-Ethynylpyridine hydrochloride solution turning yellow or brown. What could be the cause?

A4: Discoloration, typically to yellow or brown, is a common indicator of degradation. This is often due to the formation of oligomers or polymers from the reaction of the ethynyl group. This process can be initiated by exposure to light, heat, or certain impurities.

Troubleshooting Guide

Issue 1: Solution Discoloration and Particulate Formation
  • Observation: Your clear, colorless solution of 4-Ethynylpyridine hydrochloride has developed a yellow or brown tint, and you may see some solid particles.

  • Probable Cause: This is a classic sign of polymerization of the ethynyl group. Terminal alkynes can undergo self-condensation, especially when exposed to heat, light, or catalytic impurities.

  • Underlying Mechanism: The acidic proton of the terminal alkyne can be abstracted under certain conditions, leading to the formation of a reactive acetylide intermediate. This can then react with another molecule of 4-Ethynylpyridine, initiating a polymerization cascade. Photochemical pathways can also lead to the formation of reactive radical species that initiate polymerization.

  • Mitigation and Resolution:

    • Work in the Dark: Prepare and handle solutions in a fume hood with the sash down to minimize light exposure, or use amber glassware.

    • Maintain Low Temperatures: Prepare solutions in an ice bath and store them at 2-8 °C if not for immediate use.

    • Use High-Purity Solvents: Ensure your solvents are free from metal impurities that could catalyze polymerization.

    • Inert Atmosphere: Purge your solvent with an inert gas (argon or nitrogen) before adding the 4-Ethynylpyridine hydrochloride to remove oxygen, which can contribute to oxidative degradation pathways.

    • Fresh is Best: Prepare solutions immediately before use.

Issue 2: Inconsistent Reaction Yields and Unexpected Byproducts
  • Observation: You are using a 4-Ethynylpyridine hydrochloride solution in a coupling reaction (e.g., Sonogashira coupling) and are observing lower than expected yields of your desired product and the formation of unknown impurities.

  • Probable Cause: The concentration of your 4-Ethynylpyridine hydrochloride solution may be lower than calculated due to degradation. The degradation products may also be competing in your reaction or interfering with your catalyst.

  • Underlying Mechanism: The primary degradation pathways are hydrolysis of the ethynyl group under certain pH conditions and polymerization. Hydrolysis would lead to the formation of 4-acetylpyridine, while polymerization would result in a mixture of oligomers.

  • Mitigation and Resolution:

    • Confirm Concentration: Before use in a critical reaction, you can confirm the concentration of your solution using UV-Vis spectroscopy by measuring the absorbance at the λmax of 4-Ethynylpyridine hydrochloride.

    • Stability-Indicating Analysis: Develop a simple stability-indicating method using High-Performance Liquid Chromatography (HPLC) to monitor the purity of your solution over time. This will allow you to distinguish the parent compound from its degradation products.[2]

Data Summary and Recommended Conditions

ParameterRecommendationRationale
Storage (Solid) 2-8 °C, under inert gas, protected from lightMinimizes thermal degradation, oxidation, and photodecomposition.
Storage (Solution) Prepare fresh. If necessary, 2-8 °C for short term, protected from light, under inert gas.Solution-state degradation is faster than solid-state.
Recommended Solvents High-purity, deoxygenated polar aprotic solvents (e.g., THF, Dioxane) for the free base. Water or buffers for the HCl salt, with pH considerations.Aprotic solvents minimize proton exchange and potential side reactions. pH control in aqueous media is crucial for stability.[6][7][8]
Handling Handle in low-light conditions. Use glassware that protects from UV light (amber vials).The pyridine and ethynyl moieties can be photosensitive.[3]

Experimental Protocols

Protocol 1: Preparation of a Standardized 4-Ethynylpyridine Hydrochloride Solution
  • Bring the vial of solid 4-Ethynylpyridine hydrochloride to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid in a tared, amber glass vial under an inert atmosphere if possible.

  • Add the desired volume of deoxygenated solvent (e.g., HPLC-grade water or a suitable buffer, previously sparged with nitrogen or argon for 15-20 minutes).

  • Vortex or sonicate briefly at room temperature until fully dissolved.

  • Use the solution immediately.

Protocol 2: Workflow for a Basic Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will help to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where 4-Ethynylpyridine hydrochloride has a strong absorbance (determine this by running a UV scan).

  • Procedure: Inject a freshly prepared solution to establish the initial purity and retention time. Inject aged or stressed samples to observe the appearance of new peaks, which would indicate degradation products.

Visualizing Degradation and Analysis

cluster_degradation Potential Degradation Pathways 4EP_HCl 4-Ethynylpyridine HCl in Solution Polymerization Polymerization 4EP_HCl->Polymerization Heat, Light, Impurities Hydrolysis Hydrolysis 4EP_HCl->Hydrolysis H2O, pH Photodecomposition Photodecomposition 4EP_HCl->Photodecomposition UV Light Oligomers Oligomers/Polymers (Discoloration) Polymerization->Oligomers 4_Acetylpyridine 4-Acetylpyridine Hydrolysis->4_Acetylpyridine Photoisomers Photoisomers/Fragments Photodecomposition->Photoisomers

Caption: Potential degradation pathways of 4-Ethynylpyridine hydrochloride in solution.

cluster_workflow Stability Analysis Workflow Prepare Prepare Fresh Solution Stress Apply Stress Condition (e.g., Heat, Light, pH) Prepare->Stress Analyze Analyze by HPLC-UV Prepare->Analyze T=0 Control Stress->Analyze Data Compare Peak Purity and New Peaks Analyze->Data Characterize Characterize Degradants (LC-MS, NMR) Data->Characterize

Caption: Experimental workflow for assessing the stability of 4-Ethynylpyridine hydrochloride.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]

  • Research and Journal of Pharmaceutical and Technology. (2018). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Photophysics and photochemistry of pyridine-bridged chromophores. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • PubMed. (1984). Theory of photochemical reactions. Retrieved from [Link]

  • YouTube. (2013). Mod-01 Lec-02 Introduction to Organic Photochemistry (Contd.). Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • ChemRxiv. (2023). Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • PubMed. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • MDPI. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

Sources

common impurities in commercial 4-Ethynylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Ethynylpyridine Hydrochloride

Welcome to the technical support guide for 4-Ethynylpyridine hydrochloride (4-EPH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this versatile chemical building block. Given that the purity of commercial batches can vary, understanding potential impurities is critical for experimental success and reproducibility. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you identify and address purity-related issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered by researchers using 4-Ethynylpyridine hydrochloride in their experiments.

FAQ 1: The Basics of Impurity

Question: What are the most , and what is their origin?

Answer: The impurity profile of commercial 4-EPH is directly linked to its primary synthetic route, the Sonogashira cross-coupling reaction.[1][2] Impurities can be categorized into several classes:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: The most common starting material is a 4-halopyridine, typically 4-bromopyridine or 4-iodopyridine.[1][3] Incomplete reaction can leave residual amounts of these compounds in the final product.

    • Homocoupling Byproduct: The most significant byproduct of the Sonogashira reaction is the homocoupling of the alkyne.[4] In this case, it leads to the formation of 1,4-di(pyridin-4-yl)buta-1,3-diyne . This is often the primary colored impurity.

    • Catalyst Residues: Trace amounts of the palladium catalyst and copper co-catalyst used in the coupling reaction may remain.[2][3]

  • Degradation-Related Impurities:

    • Oxidation Products: The pyridine nitrogen is susceptible to oxidation, which can form 4-Ethynylpyridine N-oxide . The ethynyl group itself can also be oxidized. The reagent is known to be sensitive to air and light.[5]

    • Polymerization Products: The terminal alkyne functionality can polymerize, especially if the material is exposed to heat, light, or catalytic residues. This often results in insoluble, colored (yellow to brown) material.

    • Hydration Products: Under acidic conditions with moisture, the alkyne can be hydrated to form 4-acetylpyridine .

  • Processing-Related Impurities:

    • Residual Solvents: Solvents used during the synthesis and purification (e.g., acetonitrile, triethylamine, ethyl acetate) may be present.[3]

    • Incomplete Salt Formation: Residual 4-Ethynylpyridine (free base) may be present if the final acidification step with HCl is incomplete.

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// Edges SM -> Reaction; Reaction -> FreeBase [label="Desired Path"]; Reaction -> Impurity_SM [label="Incomplete\nReaction"]; Reaction -> Impurity_Homo [label="Side Reaction"]; FreeBase -> Acid; Acid -> Product; Product -> Impurity_Deg -> Impurity_Oxide; } ` Caption: Origin of common impurities in 4-Ethynylpyridine HCl.

FAQ 2: Troubleshooting Experimental Observations

Question: The 4-Ethynylpyridine hydrochloride I received is yellow or brown, not the specified white/off-white. Is it still usable?

Answer: The color is a primary indicator of purity. While a faint yellow tint may be acceptable for some applications, a distinct yellow, brown, or green color often signals the presence of significant impurities.[5][6]

  • Yellow/Brown Color: This typically indicates the presence of the 1,4-di(pyridin-4-yl)buta-1,3-diyne homocoupling byproduct or polymerized material . These conjugated systems absorb visible light, imparting color.

  • Usability: For sensitive applications like catalysis, pharmaceutical synthesis, or materials science where stoichiometry and purity are critical, using discolored material is not recommended without prior purification.[7][8] The impurities can chelate to metal catalysts, inhibit reactions, or introduce unwanted chromophores into your final product. For less sensitive applications, a small-scale test reaction is advisable.

Question: My downstream reaction (e.g., another coupling, click reaction) is failing or giving very low yields. Could the quality of my 4-EPH be the problem?

Answer: Absolutely. The purity of 4-EPH is crucial for its reactivity. Here’s how impurities can cause issues:

  • Incorrect Stoichiometry: If your material contains significant amounts of non-reactive impurities (like the homocoupling product or residual starting materials), the actual molar quantity of 4-EPH will be lower than calculated. This throws off the stoichiometry of your reaction, leading to lower yields.

  • Catalyst Poisoning: Residual palladium or copper from the synthesis of 4-EPH, or impurities like residual base, can interfere with the catalytic cycle of your subsequent reaction.

  • Side Reactions: Reactive impurities can participate in unwanted side reactions, consuming reagents and complicating purification of your desired product.

Question: I am seeing unexpected signals in my NMR or LC-MS analysis of a reaction product. How can I trace them back to the 4-EPH starting material?

Answer: This is a common diagnostic challenge. Before using a new batch of 4-EPH, it is best practice to run a quick quality control check. If you suspect an impurity, compare the analytical data of your reaction product with the data for the potential impurities listed in the table below.

Table 1: Common Impurities and Their Analytical Signatures
Impurity NameTypical ¹H NMR Signals (in DMSO-d₆)Mass Spec (m/z) [M+H]⁺Common Cause
4-Ethynylpyridine (Free Base) Pyridine protons shift slightly upfield vs. HCl salt.104.05Incomplete salt formation
4-Bromopyridine Aromatic signals in the δ 7.5-8.6 ppm range, distinct pattern.157.96 / 159.96Unreacted starting material
1,4-di(pyridin-4-yl)buta-1,3-diyne Complex aromatic signals, often in the δ 7.4-8.7 ppm range.205.08Homocoupling side reaction
4-Acetylpyridine A sharp singlet for the methyl group around δ 2.5-2.7 ppm.122.06Hydration of alkyne
Triethylamine HCl A quartet around δ 3.2 ppm and a triplet around δ 1.3 ppm.102.14 (free base)Residual base from synthesis

Part 2: Proactive Quality Control & Purification

To ensure reliable and reproducible results, proactive quality control and, if necessary, purification are essential.

Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for a quick assessment of the purity and identity of your 4-Ethynylpyridine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the 4-Ethynylpyridine hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve the salt and for its distinct water peak).

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all aromatic and alkyne protons.

  • Data Analysis:

    • Confirm Identity: Look for the characteristic peaks of 4-Ethynylpyridine hydrochloride. In DMSO-d₆, expect the pyridinium protons around δ 8.8 (d) and δ 7.8 (d), and the acetylenic proton as a singlet around δ 4.6 ppm. The broad HCl proton signal can be highly variable.

    • Identify Impurities: Compare any extra peaks to the chemical shifts listed in Table 1. Pay close attention to the regions where starting materials or the homocoupling product appear.

    • Assess Purity: Integrate the peaks corresponding to the product and the identified impurities. The relative integration will give a semi-quantitative measure of purity. If using an internal standard, you can calculate the absolute purity.

Protocol 2: Simple Purification by Acid-Base Extraction & Recrystallization

If your analysis reveals significant impurities, this procedure can be used to improve the purity of your material. This method is particularly effective at removing the non-basic homocoupling byproduct.

Methodology:

  • Dissolution: Dissolve the impure 4-Ethynylpyridine hydrochloride in a minimal amount of deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8-9, check with pH paper). The 4-ethynylpyridine free base will precipitate or form an oil.

  • Extraction: Extract the aqueous solution three times with a suitable organic solvent like ethyl acetate or dichloromethane. The organic impurities (like the homocoupling product) will be extracted along with the free base.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Acidification: Filter off the drying agent. To the dry organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring. The 4-Ethynylpyridine hydrochloride will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold diethyl ether or the solvent used for precipitation to remove any remaining soluble impurities.

  • Drying: Dry the purified white solid under high vacuum. Store the final product under an inert atmosphere in a cool, dark place.[5][9]

`dot graph Troubleshooting_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

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// Edges Start -> CheckReagent; CheckReagent -> CheckColor [label="Yes"]; CheckReagent -> OtherIssue [label="No"]; CheckColor -> ColorResult; ColorResult -> RunNMR [label="Yes"]; ColorResult -> RunNMR [label="No, but still suspect"]; RunNMR -> AnalyzeNMR; AnalyzeNMR -> ImpuritiesFound; ImpuritiesFound -> Purify [label="Yes, >5%"]; ImpuritiesFound -> UseNew [label="Yes, significant"]; ImpuritiesFound -> Proceed [label="No, <2-3%"]; Purify -> Proceed; UseNew -> Proceed; } ` Caption: Troubleshooting workflow for 4-EPH related issues.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(17), 6779-6782*. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844*. Note: This is a different paper by the same authors on the same topic, often found in search results. The full article is available at [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 4-Ethynylpyridine Hydrochloride: A Guide for Chemical Researchers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for 4-Ethynylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-ethynylpyridine hydrochloride in their synthetic endeavors. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the nuances of workup procedures for reactions involving this versatile building block. The information herein is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Chemistry of 4-Ethynylpyridine Hydrochloride in Synthesis

4-Ethynylpyridine hydrochloride is a key reagent in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility primarily stems from its participation in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.[1] The presence of the pyridine ring introduces a basic nitrogen atom, and its formulation as a hydrochloride salt significantly influences its solubility and handling, especially during the crucial workup phase.[1] Understanding the interplay between the acidic nature of the salt, the basicity of the pyridine nitrogen, and the reactivity of the ethynyl group is paramount for successful product isolation and purification.

This guide will focus on the most common application of 4-ethynylpyridine hydrochloride: the Sonogashira cross-coupling reaction. The principles discussed, however, are broadly applicable to other reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: Why is 4-ethynylpyridine often supplied as a hydrochloride salt?

A1: 4-Ethynylpyridine is supplied as a hydrochloride salt to enhance its stability and shelf-life. The free base of 4-ethynylpyridine can be less stable and more prone to degradation over time. The salt form is a crystalline solid that is generally easier to handle and weigh accurately compared to the free base.[1] Furthermore, the hydrochloride salt has improved solubility in polar solvents, which can be advantageous in certain reaction setups.[1]

Q2: I'm running a Sonogashira coupling with 4-ethynylpyridine hydrochloride. Do I need to add a base to neutralize the HCl before starting the reaction?

A2: Yes, it is crucial to add a sufficient amount of base to not only facilitate the Sonogashira catalytic cycle but also to neutralize the hydrochloride salt, liberating the free 4-ethynylpyridine in situ. The Sonogashira reaction itself requires a basic medium to deprotonate the terminal alkyne, forming the copper(I) acetylide intermediate.[3] Therefore, you must use an excess of base to account for both the catalytic cycle and the acid-base neutralization of the starting material. Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used for this purpose.[3]

Q3: My Sonogashira reaction is complete. What is the first step in the workup?

A3: The initial step in the workup is to quench the reaction. This involves stopping the catalytic process and beginning the process of separating your product from the catalyst, salts, and other reagents. A common and effective method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will help to decompose any remaining organometallic species and begin the process of partitioning the components between aqueous and organic layers. Alternatively, simply diluting the reaction mixture with water can also be an effective first step.[4][5]

Q4: How do I extract my product from the reaction mixture? My product contains a pyridine ring, so I'm concerned about its solubility.

A4: This is a critical step where the hydrochloride nature of the starting material becomes a key consideration for the product. Your final product, an aryl-substituted 4-ethynylpyridine, will be basic due to the pyridine nitrogen.

A standard and effective procedure is as follows:

  • After quenching, dilute the reaction mixture with a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.[6]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This is a crucial step to neutralize any remaining acidic species and, most importantly, to ensure your pyridine-containing product is in its free base form. The free base will be significantly more soluble in the organic layer.

  • Follow the bicarbonate wash with a wash with deionized water and then a final wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.[6]

Q5: How can I remove the palladium and copper catalysts from my product?

A5: The palladium and copper catalysts can often be removed during the aqueous workup. However, residual metals can sometimes persist.

  • Aqueous Washes: A wash with aqueous ammonia or ammonium chloride can help to complex and remove copper salts.[7][8]

  • Filtration: After the initial quench, passing the reaction mixture through a pad of Celite® can help to remove solid catalyst residues.

  • Column Chromatography: This is often the most effective method for removing trace amounts of metal catalysts and other impurities. The polar nature of the metal complexes will cause them to adhere strongly to the silica gel.

Q6: What are the best methods for purifying the final product?

A6: The two most common methods for purifying the products of 4-ethynylpyridine hydrochloride reactions are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted based on the polarity of your product.[6][9]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical and often determined empirically. Common solvent systems for aryl-pyridine compounds include ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes.[10][11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of 4-ethynylpyridine hydrochloride reactions.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Workup 1. Incomplete reaction.[13]2. Product is lost in the aqueous layer.3. Product degradation during workup.1. Before starting the workup, confirm reaction completion using TLC or LC-MS.2. Ensure the aqueous layer was made basic (e.g., with NaHCO₃ wash) before extraction to ensure the pyridine product is in its free base form and partitions into the organic layer. You can re-extract the aqueous layer after basification.3. Avoid overly acidic or basic conditions during workup if your product has sensitive functional groups.
Presence of a Major Byproduct 1. Homocoupling of 4-ethynylpyridine (Glaser coupling).[14]1. This is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen.[14] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Using copper-free Sonogashira conditions can also minimize this side reaction.[15]
Product is a Dark Oil or Discolored Solid 1. Presence of residual palladium catalyst (often appears as a black solid).2. Degradation of starting materials or product.1. Filter the crude product solution through a short plug of silica gel or Celite® before concentration.2. Purify by column chromatography. A charcoal treatment of the product solution before final crystallization can sometimes remove colored impurities.
Difficulty in Product Crystallization 1. Presence of impurities inhibiting crystal formation.2. Incorrect solvent system for recrystallization.[16]1. Purify the crude product by column chromatography before attempting recrystallization.2. Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[16] Common mixtures include a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).[11]
Catalyst Deactivation 1. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[17]1. Use a higher catalyst loading if you suspect this is an issue. The use of more electron-rich and bulky phosphine ligands can sometimes mitigate this effect.[13]

Experimental Workflow & Diagrams

Standard Sonogashira Reaction & Workup Workflow

The following diagram illustrates a typical workflow for a Sonogashira reaction with 4-ethynylpyridine hydrochloride, followed by the workup procedure.

Sonogashira_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Aryl Halide, 4-Ethynylpyridine HCl, Pd Catalyst, CuI add_solvent Add Degassed Solvent & Base (e.g., TEA) start->add_solvent react Stir at RT or Heat under Inert Atmosphere add_solvent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization If solid final_product Pure Product chromatography->final_product If oil recrystallization->final_product

Caption: Workflow for Sonogashira coupling and workup.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting common issues.

Troubleshooting_Logic start Low Yield After Workup check_reaction Was the reaction complete before workup? start->check_reaction check_aqueous Was the aqueous layer made basic before extraction? check_reaction->check_aqueous Yes optimize_reaction Optimize reaction conditions (temp, time, catalyst) check_reaction->optimize_reaction No re_extract Basify and re-extract aqueous layer check_aqueous->re_extract No check_impurities Are there significant impurities in the crude product? check_aqueous->check_impurities Yes homocoupling Homocoupling byproduct (dimer) present? check_impurities->homocoupling Yes other_impurities Other impurities present? check_impurities->other_impurities No optimize_sonogashira Optimize Sonogashira conditions (inert atmosphere, fresh reagents) homocoupling->optimize_sonogashira optimize_purification Optimize purification (column chromatography, recrystallization) other_impurities->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with (Z)-hex-3-en-1-yne.
  • Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Established Methods vs. a Novel One-Pot Approach.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2023).
  • Ho, T.-I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Wikipedia. (2023). Sonogashira coupling.
  • Tykwinski, R. R. (2003). Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry.
  • MH Chem. (2022, July 8).
  • ResearchGate. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2022).
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ResearchGate. (2025).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • National Institutes of Health. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (2025). 4-Ethynylpyridine hydrochloride.
  • Classification of organic compounds By solubility. (n.d.).
  • Fisher Scientific. (n.d.). CAS RN 352530-29-1.
  • Sigma-Aldrich. (n.d.). 4-Ethynylpyridine hydrochloride solid, 97%.

Sources

preventing dimerization of 4-Ethynylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethynylpyridine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address the common challenge of its dimerization and offer field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is 4-Ethynylpyridine hydrochloride and why is it used in its salt form?

4-Ethynylpyridine hydrochloride is the salt form of 4-ethynylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a terminal alkyne group.[1] The hydrochloride salt enhances the compound's stability and solubility in polar solvents like water and alcohols, making it easier to handle and store compared to its free base form.[1] It is a valuable building block in medicinal chemistry and materials science, primarily used in cross-coupling reactions like the Sonogashira coupling to introduce the pyridyl-ethynyl moiety into larger molecules.[2][3]

Q2: What is the primary stability concern when working with 4-Ethynylpyridine hydrochloride?

The main challenge is the high propensity of the terminal alkyne to undergo oxidative homocoupling, also known as dimerization or Glaser coupling.[4] This side reaction leads to the formation of the symmetrical 1,4-di(pyridin-4-yl)buta-1,3-diyne, which consumes the starting material, reduces the yield of the desired product, and complicates purification.[4]

Q3: How should I store 4-Ethynylpyridine hydrochloride to minimize degradation?

To ensure its longevity and reactivity, 4-Ethynylpyridine hydrochloride should be stored in a cool, dry place, typically at 4°C, under an inert atmosphere (e.g., argon or nitrogen).[5] It is also advisable to protect it from light.

Q4: Can I use 4-Ethynylpyridine hydrochloride directly in a Sonogashira coupling reaction?

Yes, it can be used directly. However, the presence of the acidic proton on the terminal alkyne and the potential for the pyridine nitrogen to interact with the catalyst requires careful optimization of reaction conditions to favor the desired cross-coupling over dimerization.[6] The hydrochloride salt will be neutralized in situ by the amine base typically used in the Sonogashira reaction.

Troubleshooting Guide: Dimerization of 4-Ethynylpyridine Hydrochloride

This guide will help you diagnose and resolve issues related to the unwanted dimerization of 4-Ethynylpyridine hydrochloride during your experiments.

Issue: Significant formation of a byproduct identified as the dimer.

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant, often less soluble, byproduct in the reaction mixture.

  • NMR and/or Mass Spectrometry data consistent with 1,4-di(pyridin-4-yl)buta-1,3-diyne.

Identifying the Dimer: 1,4-di(pyridin-4-yl)buta-1,3-diyne

Analytical Technique Expected Data
Mass Spectrometry (MS) Molecular Weight: 204.23 g/mol ; Expected m/z for [M+H]⁺: 205.07
¹³C NMR Characteristic peaks for the alkyne carbons and the pyridine ring carbons.
¹H NMR Signals corresponding to the protons on the pyridine rings.

Note: Refer to publicly available spectral data for detailed peak assignments.[2][7]

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen promotes the copper-catalyzed oxidative dimerization (Glaser coupling) of the terminal alkyne.[4]1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere using Schlenk techniques or a glovebox.[8]
Copper(I) Co-catalyst The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, is the primary mediator of the Glaser homocoupling side reaction.[4]1. Copper-Free Sonogashira: The most effective solution is to employ a copper-free Sonogashira protocol.[9][10] This completely eliminates the primary pathway for dimerization. 2. Reduce Copper Loading: If a copper-free system is not feasible, minimize the amount of CuI used (e.g., 1-2 mol%).
High Concentration of Alkyne A high initial concentration of 4-Ethynylpyridine hydrochloride can favor the bimolecular dimerization reaction.Slow Addition: Add the 4-Ethynylpyridine hydrochloride solution slowly to the reaction mixture using a syringe pump. This maintains a low, steady concentration, favoring the cross-coupling with the aryl halide.
Elevated Temperature In some cases, higher reaction temperatures can increase the rate of dimerization relative to the cross-coupling.Temperature Optimization: If feasible for your specific substrates, try running the reaction at a lower temperature (e.g., room temperature to 60 °C).[6]
Inadequate Catalyst Activity If the palladium catalyst is not sufficiently active, the slower cross-coupling can allow more time for the competing dimerization to occur.Catalyst and Ligand Choice: Ensure you are using a high-quality palladium precursor and consider using more electron-rich and bulky phosphine ligands that can promote the oxidative addition and reductive elimination steps of the cross-coupling cycle.[11]
Purification Strategy: Separating the Product from the Dimer

If dimerization has already occurred, the desired product can often be separated from the 1,4-di(pyridin-4-yl)buta-1,3-diyne dimer by flash column chromatography on silica gel.

  • General Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar desired product will usually elute before the more polar dimer. A starting gradient of 10-20% ethyl acetate in hexanes, gradually increasing to 50-100% can be a good starting point.[10][12]

  • TLC Monitoring: Carefully monitor the fractions by TLC to ensure a clean separation.

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for minimizing the dimerization of 4-Ethynylpyridine hydrochloride in Sonogashira coupling reactions.

Protocol 1: Copper-Free Sonogashira Coupling

This is the most robust method for preventing dimerization.

Reaction Scheme:

Sources

Technical Support Center: Reaction Condition Optimization for 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 4-ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with 4-ethynylpyridine hydrochloride failing or giving low yields?

A1: Low or nonexistent yields can be traced back to several critical factors. The primary areas to investigate are the integrity of your reagents and the reaction setup itself.

  • Catalyst Inactivity: Palladium(0) complexes are sensitive to air and moisture. Ensure you are using fresh palladium and copper(I) catalysts.

  • Reagent Purity: Impurities in your 4-ethynylpyridine hydrochloride, aryl halide, solvent, or base can act as catalyst poisons[1]. It is imperative to use high-purity reagents.

  • Presence of Oxygen: The Sonogashira reaction requires anaerobic conditions[2]. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction[3].

  • Inadequate Base: 4-Ethynylpyridine hydrochloride requires a sufficient amount of base to both neutralize the hydrochloride salt and facilitate the reaction. A common starting point is using 3-5 equivalents of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA)[4].

Q2: I'm observing a significant amount of a dark precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

A2: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, rendering it inactive. This is a common issue with several potential causes.

  • Suboptimal Ligand Choice: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the palladium can agglomerate and precipitate. Consider using bulky, electron-rich phosphine ligands which favor the rate-determining oxidative addition step[5].

  • Solvent Effects: Certain solvents can promote the formation of palladium black. While THF is commonly used, it has been anecdotally reported to sometimes encourage this issue[1][6]. Screening alternative solvents such as DMF, acetonitrile, or toluene may be beneficial[1].

  • Elevated Temperatures: While some less reactive aryl halides require heating, excessively high temperatures can lead to catalyst decomposition. It is crucial to carefully control the reaction temperature[1].

To mitigate palladium black formation, ensure your reaction is conducted under a strict inert atmosphere with thoroughly degassed solvents and high-purity reagents[1].

Q3: A major byproduct in my reaction is the homocoupled diyne of 4-ethynylpyridine. How can I minimize this side reaction?

A3: The formation of 4,4'-di(pyridin-4-yl)buta-1,3-diyne is a result of Glaser-Hay homocoupling, a common side reaction in copper-mediated Sonogashira couplings[5]. Here are strategies to suppress it:

  • Rigorous Oxygen Exclusion: This is the most critical factor, as oxygen promotes Glaser-Hay homocoupling[3]. Employ robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with inert gas) for all solvents and reagents.

  • Minimize Copper(I) Catalyst: The copper(I) co-catalyst is essential for the Sonogashira reaction but also promotes homocoupling[1][3]. Reduce the loading of the copper(I) salt to the minimum effective concentration. In some cases, copper-free conditions can be investigated, especially for more reactive aryl iodides[5].

  • Slow Addition of Alkyne: A high local concentration of the alkyne can favor the homocoupling pathway[1][3]. Adding a solution of 4-ethynylpyridine hydrochloride to the reaction mixture slowly over time can maintain a low concentration and disfavor dimerization[1].

  • Use of a Hydrogen Atmosphere: Diluting the inert atmosphere with a small percentage of hydrogen gas has been shown to significantly reduce homocoupling[7].

Q4: What are the optimal starting conditions for a Sonogashira coupling with 4-ethynylpyridine hydrochloride?

A4: While the optimal conditions are substrate-dependent, a reliable starting point for coupling with an aryl bromide is as follows:

ComponentRecommended LoadingPurpose
Aryl Halide1.0 eqElectrophilic partner
4-Ethynylpyridine HCl1.1 - 1.2 eqNucleophilic partner
PdCl₂(PPh₃)₂1-2 mol%Palladium(II) precatalyst
CuI0.5-1 mol%Copper(I) co-catalyst
Triethylamine (TEA)3-5 eqBase and solvent
SolventAcetonitrile or DMFTo dissolve reactants
Temperature60-80 °CTo drive the reaction

Note: For more reactive aryl iodides, the reaction may proceed at room temperature. For less reactive aryl chlorides, higher temperatures and more specialized catalyst systems may be required[5].

Q5: Can I use a protected version of 4-ethynylpyridine?

A5: Yes, using a protected version like 4-((trimethylsilyl)ethynyl)pyridine can be advantageous, especially for complex syntheses. The TMS group can be cleaved in situ using reagents like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol prior to the coupling reaction[8][9][10]. This approach can sometimes lead to cleaner reactions by avoiding issues with the free terminal alkyne.

Troubleshooting Workflows

Workflow for Low or No Product Yield

LowYield Start Low/No Yield Check_Catalyst Check Catalyst Activity - Use fresh Pd and CuI - Ensure proper storage Start->Check_Catalyst Check_Purity Verify Reagent Purity - Alkyne, Aryl Halide, Base - Use high-purity grade Check_Catalyst->Check_Purity Catalyst OK Check_Atmosphere Ensure Inert Atmosphere - Thoroughly degas solvents - Maintain positive N2/Ar pressure Check_Purity->Check_Atmosphere Reagents Pure Check_Base Evaluate Base - Sufficient equivalents? - Correct pKa? Check_Atmosphere->Check_Base System Inert Optimize_Conditions Optimize Conditions - Screen solvents (DMF, ACN) - Vary temperature - Adjust catalyst loading Check_Base->Optimize_Conditions Base is Correct Success Improved Yield Optimize_Conditions->Success Homocoupling Start High Homocoupling (Diyne Byproduct) Check_Oxygen Strict Oxygen Exclusion - Use freeze-pump-thaw - Sparging with N2/Ar Start->Check_Oxygen Reduce_Cu Reduce Cu(I) Loading - Titrate to minimum effective amount - Consider copper-free conditions Check_Oxygen->Reduce_Cu System is Anaerobic Slow_Addition Slow Alkyne Addition - Use a syringe pump - Maintain low alkyne concentration Reduce_Cu->Slow_Addition Cu(I) Minimized H2_Atmosphere Consider H2 Atmosphere - Dilute N2/Ar with H2 (10-40%) Slow_Addition->H2_Atmosphere Still an Issue Success Homocoupling Minimized Slow_Addition->Success Issue Resolved H2_Atmosphere->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of 4-Ethynylpyridine Hydrochloride with an Aryl Bromide

This protocol is a robust starting point for the coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • 4-Ethynylpyridine hydrochloride (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

  • Acetonitrile (ACN), degassed (10 mL)

Procedure:

  • To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed acetonitrile and triethylamine via syringe.

  • Add the 4-ethynylpyridine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and evaporate the solvents under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate (15 mL) and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol can be adapted to minimize alkyne homocoupling, particularly with more reactive aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • 4-Ethynylpyridine hydrochloride (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)

  • Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq)

  • N,N-Dimethylformamide (DMF), degassed (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DMF and DIPEA via syringe.

  • Add the 4-ethynylpyridine hydrochloride.

  • Stir the reaction at room temperature or heat to 50-60°C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1, using ethyl acetate for extraction.

  • Purify the crude product by column chromatography.

The Catalytic Cycles: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper. [5]Understanding these cycles is key to troubleshooting.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd R¹-Pd(II)L₂-X Pd0->Pd_OxAdd Oxidative Addition (R¹-X) Pd_Transmetal R¹-Pd(II)L₂-C≡CR² Pd_OxAdd->Pd_Transmetal Transmetalation Pd_Transmetal->Pd0 Reductive Elimination Pd_Product R¹-C≡C-R² Pd_Transmetal->Pd_Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² Cu_Acetylide->Pd_OxAdd To Pd Cycle Alkyne H-C≡CR² Alkyne->Cu_Acetylide + CuX, Base - Base·HX Base Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The Palladium Cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst. [5]The Copper Cycle involves the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base to form a copper(I) acetylide, which is the active species for transmetalation. [5]

References

  • Technical Support Center: Optimizing Sonogashira Coupling of 4-Ethynylpyridine - Benchchem. (n.d.).
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with 4-Ethynylbenzaldehyde - Benchchem. (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros. (2020). Reddit.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (n.d.). ChemRxiv.
  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (n.d.). ResearchGate.

Sources

dealing with air and moisture sensitivity of 4-Ethynylpyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this air- and moisture-sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Understanding the Challenge: The Nature of 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a valuable building block in pharmaceutical and materials science, primarily utilized as a synthetic intermediate for bioactive molecules and as a precursor for conjugated polymers.[1] However, its utility is accompanied by significant handling challenges due to its hygroscopic and air-sensitive nature.[2][3][4] The hydrochloride salt form enhances its solubility in polar solvents, but also increases its propensity to absorb atmospheric moisture.[1][2] This can lead to a host of issues in sensitive reactions, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, where it is frequently employed.[1]

Why is moisture a problem?

The presence of water can have several detrimental effects on common reactions involving 4-Ethynylpyridine hydrochloride:

  • Catalyst Deactivation: Many palladium catalysts used in cross-coupling reactions are sensitive to moisture, which can lead to the formation of inactive palladium species and a significant drop in reaction efficiency.

  • Side Reactions: Water can participate in unwanted side reactions, leading to the formation of byproducts and complicating purification.

  • Reagent Degradation: Although the hydrochloride salt is generally more stable than the free base, prolonged exposure to moisture can lead to degradation of the starting material.[2]

Why is air a problem?

Oxygen in the air can also negatively impact these reactions:

  • Oxidative Homocoupling (Glaser Coupling): In Sonogashira reactions, oxygen can promote the unwanted homocoupling of the alkyne, leading to the formation of diacetylene byproducts and reducing the yield of the desired cross-coupled product.[5][6]

  • Catalyst Oxidation: The active Pd(0) species in many cross-coupling catalytic cycles is susceptible to oxidation, rendering it inactive.[5]

This guide will provide you with the knowledge and techniques to mitigate these challenges and achieve reproducible, high-yielding results.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 4-Ethynylpyridine hydrochloride.

Q1: My reaction with 4-Ethynylpyridine hydrochloride is not working, or the yield is very low. What are the most likely causes?

A1: The primary culprits for failed or low-yielding reactions are almost always the presence of air and/or moisture.[5] Start by rigorously ensuring your reaction is set up under a completely inert atmosphere (argon or nitrogen).[7][8] Additionally, all solvents and reagents, especially the base (e.g., triethylamine), must be thoroughly dried and degassed.[5][9] Catalyst quality is also crucial; use a fresh batch of palladium catalyst and copper(I) iodide (if applicable) that has been stored under inert gas.[5]

Q2: I observe a black precipitate in my Sonogashira coupling reaction. What is it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst.[5][9] This is often caused by the presence of oxygen or impurities in the reaction mixture.[5] Some solvents, like THF, have also been anecdotally reported to promote its formation.[9] While a small amount of palladium black formation can sometimes be tolerated, significant precipitation is a clear sign of a compromised reaction environment.

Q3: How should I store 4-Ethynylpyridine hydrochloride?

A3: Due to its hygroscopic and air-sensitive nature, 4-Ethynylpyridine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator or glovebox.[1][4] It is often recommended to store it under an inert atmosphere, such as nitrogen or argon.[4][10] Some suppliers also recommend refrigeration.[4]

Q4: Can I use water as a solvent for reactions with 4-Ethynylpyridine hydrochloride?

A4: While some palladium-catalyzed reactions can be performed in water, and the hydrochloride salt is water-soluble, it is generally not recommended for sensitive cross-coupling reactions with this reagent unless you are using a catalyst system specifically designed for aqueous media.[1][11][12][13] The risk of catalyst deactivation and side reactions is high.[14] If your substrate necessitates a polar solvent, consider rigorously dried and degassed polar aprotic solvents like DMF or acetonitrile.

Q5: My 4-Ethynylpyridine hydrochloride has turned into a sticky solid or liquid. Can I still use it?

A5: This is a strong indication that the compound has absorbed a significant amount of moisture.[2][15] Using it in this state will likely lead to poor results. While it may be possible to dry the material under high vacuum, it is often more reliable to use a fresh, properly stored batch to ensure the success of your reaction.

III. Troubleshooting Guide: A Systematic Approach

When a reaction fails, a systematic approach to troubleshooting is essential. The following guide is structured to help you identify and resolve common issues.

Problem 1: Low or No Product Yield

This is the most common issue and can be traced back to several factors.

Causality Workflow: Diagnosing Low Yield

Start Low/No Yield Inert_Atmosphere Check Inert Atmosphere Start->Inert_Atmosphere Solvent_Reagents Evaluate Solvent & Reagent Quality Inert_Atmosphere->Solvent_Reagents OK Improve_Inert Action: Improve Inert Atmosphere Technique Inert_Atmosphere->Improve_Inert Issue Found Catalyst Assess Catalyst Activity Solvent_Reagents->Catalyst OK Dry_Degas Action: Dry and Degas Solvents/Reagents Solvent_Reagents->Dry_Degas Issue Found Reaction_Params Review Reaction Parameters Catalyst->Reaction_Params OK Fresh_Catalyst Action: Use Fresh Catalyst/Co-catalyst Catalyst->Fresh_Catalyst Issue Found Optimize_Params Action: Optimize Temp, Concentration, Base Reaction_Params->Optimize_Params Issue Found Success Successful Reaction Reaction_Params->Success OK Improve_Inert->Success Dry_Degas->Success Fresh_Catalyst->Success Optimize_Params->Success

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Solutions:
  • Verify Inert Atmosphere:

    • Technique: Ensure your glassware is meticulously flame-dried or oven-dried to remove adsorbed moisture.[8][16] Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (argon is denser than air and often preferred).[8]

    • Protocol: Use Schlenk line techniques or a well-maintained glovebox.[7] For benchtop setups, a robust inert gas balloon technique is crucial.[17][18] Ensure all septa are new and provide a good seal. Flush the flask with inert gas for several minutes by using an inlet and an outlet needle.[8][17]

  • Ensure Anhydrous and Degassed Solvents and Reagents:

    • Solvents: Use freshly purified and dried solvents. Even commercially available "anhydrous" solvents should be treated with caution and may require further drying or degassing.

    • Reagents: Liquid reagents, especially amine bases like triethylamine, should be distilled over a suitable drying agent (e.g., CaH₂) and stored under an inert atmosphere.[9]

    • Degassing Protocol: The "freeze-pump-thaw" method is the most effective for degassing solvents.[7][19][20] For a quicker but less rigorous method, bubble a stream of inert gas through the solvent for at least 30 minutes.[21][22]

    Degassing MethodEffectivenessBest For
    Freeze-Pump-Thaw HighHighly air-sensitive reactions
    Inert Gas Purging ModerateLess sensitive reactions, large volumes
    Sonication under Vacuum ModerateQuick degassing for less sensitive applications
  • Check Catalyst and Co-catalyst Integrity:

    • Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ are particularly sensitive to air.[5] If you suspect your catalyst has degraded, use a fresh bottle or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[5]

    • Copper(I) Iodide: This co-catalyst for Sonogashira reactions can also degrade over time. Use a fresh, off-white or light tan powder.[9]

  • Optimize Reaction Parameters:

    • Temperature: Some Sonogashira couplings with less reactive aryl bromides may require elevated temperatures to facilitate oxidative addition.[23]

    • Base: An amine base is required to deprotonate the alkyne.[5] Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).[24]

    • Concentration: Very dilute or very concentrated reactions can sometimes be problematic. Start with a standard concentration (e.g., 0.1 M) and adjust if necessary.

Problem 2: Formation of Side Products

The most common side product is the homocoupled diacetylene (Glaser coupling product).

Solutions:
  • Rigorous Oxygen Exclusion: The primary cause of Glaser coupling is the presence of oxygen.[5] Re-evaluate and improve your inert atmosphere and solvent degassing techniques as described above. A study has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly reduce homocoupling.[6]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[5] These methods often require specific ligands and may need different reaction conditions but can completely eliminate this side reaction.

  • Purification: If a small amount of homocoupling is unavoidable, the diacetylene byproduct can often be separated from the desired product by column chromatography.

Problem 3: Difficult Product Purification

Workup and purification can be challenging due to the polar nature of the pyridine moiety and potential byproducts.

Workup and Purification Strategies:
  • Solvent Removal: If you used a high-boiling polar aprotic solvent like DMF or DMSO, it must be thoroughly removed during the workup. This can be achieved by diluting the reaction mixture with a large volume of water and extracting with a less polar organic solvent (e.g., ethyl acetate, DCM).[25] Multiple aqueous washes are often necessary.[25]

  • Base Removal: The excess amine base (e.g., triethylamine) and its hydrochloride salt must be removed. Washing the organic layer with a dilute acid (e.g., 1M HCl) or saturated aqueous ammonium chloride can help, but be cautious as your product is also a pyridine and may partition into the aqueous layer if protonated.[26] A wash with saturated sodium bicarbonate solution followed by brine is a safer alternative.

  • Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent the product from streaking on the column.

IV. Key Experimental Protocols

To ensure success, follow these detailed, field-proven protocols.

Protocol 1: Setting up an Inert Atmosphere Reaction (Balloon Method)
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum.[16]

  • Assembly: Assemble the apparatus while hot and cap all openings with rubber septa. Clamp the flask in a fume hood.

  • Inert Gas Balloon: Fill a balloon with nitrogen or argon to a diameter of 7-8 inches.[17] Attach a needle to the balloon and secure it. To prevent gas from escaping, insert the needle into a rubber stopper when not in use.[18]

  • Purging the Flask: Insert the inert gas balloon needle into the septum of the reaction flask. Insert a second, open needle to act as an outlet.

  • Flushing: Allow the inert gas to flush the flask for at least 5 minutes to displace all the air.[17]

  • Final Setup: Remove the outlet needle. The balloon will now maintain a positive pressure of inert gas in the flask. Allow the flask to cool to room temperature before adding reagents.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from a solvent.[19][20]

  • Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 2-3 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the valve to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases escape into the low-pressure headspace.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.[7][19]

  • Backfill: After the final cycle, backfill the flask with an inert gas (nitrogen or argon). The solvent is now ready for use.

Workflow for Freeze-Pump-Thaw Degassing

Start Start with Solvent in Schlenk Flask Freeze 1. Freeze Solvent (Liquid N2) Start->Freeze Pump 2. Evacuate Headspace (High Vacuum) Freeze->Pump Thaw 3. Thaw Solvent (Room Temp) Pump->Thaw Repeat Repeat Cycle 2-3 Times Thaw->Repeat Repeat->Freeze Yes Backfill Backfill with Inert Gas Repeat->Backfill No (Done) End Degassed Solvent Ready for Use Backfill->End

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethynylpyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that interpreting NMR spectra of this compound can sometimes be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential complexities in your spectral analysis, ensuring the integrity of your research and development.

Introduction: The Unique Spectral Features of 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials.[1] Its structure, featuring a pyridine ring and a terminal alkyne, gives rise to a characteristic NMR spectrum. However, the formation of the hydrochloride salt, along with potential impurities from its synthesis, can lead to spectra that are more complex than anticipated.

The protonation of the pyridine nitrogen has a significant effect on the electron density of the aromatic ring. This results in a downfield shift of the pyridine protons in the ¹H NMR spectrum compared to its free base form. Understanding these shifts, as well as the potential signals from common impurities, is crucial for accurate spectral interpretation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when acquiring and interpreting the NMR spectra of your 4-ethynylpyridine hydrochloride product.

Question 1: Why do I see more than the expected four signals in my ¹H NMR spectrum?

Answer:

The presence of extra signals in your ¹H NMR spectrum typically indicates the presence of impurities or residual reagents from the synthesis and workup. 4-Ethynylpyridine hydrochloride is commonly synthesized via a Sonogashira coupling reaction between a 4-halopyridine and a protected or terminal alkyne, followed by deprotection and salt formation.[2]

Potential Sources of Extra Signals:

  • Residual Solvents: Common solvents used in synthesis and purification (e.g., THF, DMF, triethylamine) can be trapped in the final product.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-halopyridine.

  • Homocoupled Byproduct: The terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form 1,4-di(pyridin-4-yl)buta-1,3-diyne.[3]

  • Residual Base: If an amine base like triethylamine is used in the Sonogashira coupling, it will be protonated during the hydrochloride salt formation, resulting in triethylamine hydrochloride signals.

  • Side-Reaction Products: Under certain conditions, side reactions such as the reduction of the ethynyl group to a vinyl or ethyl group can occur, leading to unexpected signals.

Troubleshooting Workflow:

start Complex ¹H NMR Spectrum check_solvents Identify Residual Solvent Peaks start->check_solvents check_impurities Compare with Known Impurity Spectra check_solvents->check_impurities Solvents Identified purification Purify Sample check_impurities->purification Impurities Identified reacquire Re-acquire NMR purification->reacquire end Clean Spectrum reacquire->end

Caption: Workflow for troubleshooting a complex ¹H NMR spectrum.

Step-by-Step Protocol for Identification and Removal of Impurities:

  • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.[4]

  • Check for Common Reaction Impurities:

    • Triethylamine Hydrochloride: Look for a quartet around 3.1-3.2 ppm and a triplet around 1.3-1.4 ppm.

    • Unreacted 4-Halopyridine: The chemical shifts will vary depending on the halogen.

    • Homocoupled Diyne: This symmetrical molecule will show a simplified aromatic signal pattern.

  • Purification:

    • Recrystallization: This is often effective for removing less polar impurities.

    • Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., dichloromethane/methanol) to separate the product from impurities.

    • Washing/Trituration: Washing the solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Question 2: The signals for my pyridine protons are broad and poorly resolved. What could be the cause?

Answer:

Broadening of the aromatic signals in the ¹H NMR spectrum of 4-ethynylpyridine hydrochloride can be attributed to several factors related to the dynamic nature of the molecule in solution.

Potential Causes of Peak Broadening:

  • Proton Exchange: The pyridinium proton (N-H) can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals for the adjacent α-protons.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is a quadrupolar nucleus. In some cases, the interaction of the nitrogen quadrupole with the local electric field gradient can lead to broadening of the signals of adjacent protons.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., residual palladium from the catalyst) can cause significant line broadening.

Troubleshooting and Resolution:

start Broad Aromatic Signals d2o_exchange D₂O Shake start->d2o_exchange change_solvent Change NMR Solvent d2o_exchange->change_solvent Broadening Persists dilute Dilute Sample change_solvent->dilute chelator Add Chelating Agent dilute->chelator end Sharper Signals chelator->end

Caption: Steps to resolve broad NMR signals.

Experimental Protocols:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The pyridinium N-H signal should disappear, and the α-proton signals may sharpen due to the elimination of the N-H coupling and exchange broadening.

  • Change of Solvent: Acquire the spectrum in a different deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The rate of proton exchange is highly solvent-dependent, and a change of solvent may resolve the broad signals.

  • Sample Dilution: If the sample is highly concentrated, dilute it and re-acquire the spectrum.

  • Addition of a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can sometimes help to sequester the metal ions and sharpen the signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 4-ethynylpyridine hydrochloride?

¹H NMR Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Pyridinium H (N-H)> 10 (often broad)s (broad)-
H-2, H-68.5 - 8.8d~6-7 Hz
H-3, H-57.5 - 7.8d~6-7 Hz
Ethynyl H4.0 - 4.5s-
¹³C NMR Expected Chemical Shift (ppm)
C-4135 - 140
C-2, C-6148 - 152
C-3, C-5125 - 128
C≡CH80 - 85
C≡CH75 - 80

Note: These are approximate values and can vary depending on the solvent, concentration, and temperature.

Q2: How does the hydrochloride salt formation affect the NMR spectrum compared to the free base, 4-ethynylpyridine?

A2: The protonation of the nitrogen atom to form the hydrochloride salt has two main effects on the NMR spectrum:

  • Downfield Shift of Ring Protons and Carbons: The positive charge on the nitrogen atom withdraws electron density from the pyridine ring, deshielding the ring protons and carbons. This results in a significant downfield shift (to a higher ppm value) for all the pyridine signals in both the ¹H and ¹³C NMR spectra.

  • Appearance of a Pyridinium Proton Signal: A new, broad signal for the N-H proton will appear far downfield, typically above 10 ppm. This signal is often broad due to chemical exchange and quadrupolar effects.

Q3: My ethynyl proton signal is very weak or absent. What does this suggest?

A3: The absence or weakness of the ethynyl proton signal could indicate a few possibilities:

  • Proton Exchange: In protic solvents (like methanol-d₄ or with residual water), the acidic ethynyl proton can undergo exchange with the solvent's deuterium, leading to a decrease in the signal intensity.

  • Reaction at the Alkyne: The terminal alkyne may have reacted further. For example, it could have undergone a coupling reaction or hydration.

  • Incorrect Product: It is possible that the desired product was not formed, and you have a different compound altogether.

To investigate this, you can try acquiring the spectrum in an aprotic solvent like DMSO-d₆ and ensure your sample is dry. If the signal is still absent, further characterization using other analytical techniques like mass spectrometry or IR spectroscopy is recommended.

Q4: Can I use NMR to determine the purity of my 4-ethynylpyridine hydrochloride sample?

A4: Yes, quantitative NMR (qNMR) can be a powerful tool for determining the purity of your sample. This involves adding a known amount of an internal standard with a known purity to your sample and comparing the integration of a signal from your compound to a signal from the standard. It is important to choose a standard that has a signal that does not overlap with any of the signals from your product or expected impurities.

Conclusion

Interpreting the NMR spectrum of 4-ethynylpyridine hydrochloride requires a good understanding of the effects of protonation on the pyridine ring and an awareness of potential impurities from the synthesis. By following the troubleshooting steps and referring to the expected spectral data provided in this guide, researchers can confidently analyze their spectra, ensure the quality of their material, and proceed with their synthetic goals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Ethynylpyridine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 4-Ethynylpyridine hydrochloride. Given the unique properties of this compound—namely, the coordinating pyridine nitrogen and the polar hydrochloride salt—standard purification protocols may prove insufficient. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 4-Ethynylpyridine hydrochloride reaction so difficult?

The primary challenge stems from the inherent properties of your product. The basic nitrogen atom on the pyridine ring can act as a ligand, coordinating with the palladium catalyst. This interaction can keep the palladium species solubilized in the reaction mixture, making it difficult to remove by simple filtration. The hydrochloride salt form of your product further complicates matters by increasing its polarity, which can influence its solubility and interaction with various purification media.

Q2: My final product has a dark, grayish color. Is this due to palladium contamination?

Yes, a gray, brown, or black discoloration in your isolated 4-Ethynylpyridine hydrochloride is a strong indicator of residual palladium. This is often due to the formation of palladium black, which consists of finely divided palladium metal particles that result from the decomposition of the catalyst.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[1] This translates to a concentration limit in the API that is dependent on the maximum daily dose of the drug.

Q4: Should I attempt to remove the palladium catalyst before or after forming the hydrochloride salt?

It is highly recommended to perform the palladium removal steps on the free base of 4-ethynylpyridine before the formation of the hydrochloride salt. The free base is less polar and more soluble in common organic solvents, making it more amenable to purification techniques like chromatography and treatment with lipophilic scavengers. Once the hydrochloride salt is formed, its high polarity can make it challenging to redissolve in solvents compatible with many scavengers and may lead to product loss during aqueous workups.

Q5: What are the most common methods for palladium removal in this context?

The most effective strategies for removing palladium from reactions involving pyridine-containing compounds include:

  • Scavenging: Using solid-supported reagents (scavengers) with a high affinity for palladium.

  • Activated Carbon Treatment: Adsorbing the palladium onto the surface of activated carbon.

  • Filtration through Celite: Effective for removing heterogeneous or precipitated palladium species.[2]

  • Chromatography: While a standard technique, it may require optimization for polar compounds.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Ethynylpyridine hydrochloride.

Problem 1: High levels of residual palladium after initial workup and filtration.
  • Possible Cause: The palladium catalyst has formed a soluble complex with the pyridine moiety of your product, preventing its removal by simple filtration.

  • Solution:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger specifically designed for palladium removal. Thiol-based scavengers are particularly effective for a wide range of palladium species.[3]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on solvent, temperature, and time. A screening of different scavengers and conditions is often necessary.

    • Consider a Combination Approach: A multi-step process can be highly effective. For example, an initial filtration through Celite to remove any precipitated palladium can be followed by treatment of the filtrate with a scavenger to capture the soluble species.[1]

Problem 2: Significant product loss during activated carbon treatment.
  • Possible Cause: The porous and non-specific nature of activated carbon can lead to the adsorption of your 4-Ethynylpyridine hydrochloride product along with the palladium catalyst.[4]

  • Solution:

    • Minimize the Amount of Carbon: Use the minimum amount of activated carbon required for effective palladium removal. This typically requires optimization experiments.

    • Control Treatment Time and Temperature: Shorter treatment times and lower temperatures can reduce the extent of product adsorption.

    • Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover as much of the adsorbed product as possible.

    • Consider an Alternative: If product loss remains high, a more selective silica-based scavenger may be a better option.[3]

Problem 3: The chosen palladium scavenger is ineffective.
  • Possible Cause: The scavenger may not be appropriate for the specific palladium species present in your reaction mixture or the solvent system you are using. The hydrochloride salt of your product might also interfere with the scavenger's binding efficiency.

  • Solution:

    • Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your system.

    • Adjust the Solvent: Ensure your product is fully dissolved in the solvent during the scavenging process. For the highly polar 4-Ethynylpyridine hydrochloride, polar solvents like methanol, ethanol, or acetonitrile may be necessary. The compatibility of the scavenger with these solvents is crucial.

    • Consider the Palladium Oxidation State: The oxidation state of the palladium (Pd(0) or Pd(II)) can affect its affinity for different scavengers. If you suspect the presence of Pd(0), a scavenger with a different binding mechanism might be more effective. In some cases, the addition of a mild oxidizing agent can convert Pd(0) to Pd(II), which is often easier to scavenge.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most effective palladium removal techniques for 4-Ethynylpyridine hydrochloride.

Protocol 1: Palladium Scavenging Using Thiol-Based Silica Gel

This protocol is highly recommended for the removal of soluble palladium species from the 4-Ethynylpyridine hydrochloride product.

Materials:

  • Crude 4-Ethynylpyridine hydrochloride

  • Thiol-functionalized silica gel scavenger (e.g., SiliaMetS® Thiol)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel, filter paper, and flask)

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the crude 4-Ethynylpyridine hydrochloride in a suitable anhydrous and degassed solvent to a concentration of approximately 10-20 mL of solvent per gram of crude product.

  • Scavenger Addition: Add the thiol-based silica scavenger to the solution. A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Ethynylpyridine hydrochloride.

  • Analysis: Determine the residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the effectiveness of the purification.[5][6]

Protocol 2: Activated Carbon Treatment

This is a cost-effective method, but care must be taken to minimize product loss.

Materials:

  • Crude 4-Ethynylpyridine hydrochloride

  • Activated carbon (high purity, low fines)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Celite

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 4-Ethynylpyridine hydrochloride in a suitable solvent in a round-bottom flask under an inert atmosphere.

  • Carbon Addition: Add activated carbon to the solution. Start with 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Stirring: Stir the suspension at room temperature for 1 to 18 hours. Monitor the progress of palladium removal by taking small aliquots and analyzing them.

  • Filtration: Prepare a 1-2 cm thick pad of Celite in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the activated carbon. The Celite is crucial to prevent fine carbon particles from contaminating your product.

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the residual palladium content using ICP-MS.[7]

Data Presentation

The selection of a palladium removal method is a critical decision that depends on several factors. The following table summarizes the typical performance of common techniques.

Purification MethodTypical EfficiencyAdvantagesDisadvantages
Filtration through Celite Low to ModerateSimple, fast, and inexpensive.Only effective for heterogeneous or precipitated palladium.[2]
Activated Carbon Treatment Moderate to HighCost-effective and widely available.Can lead to significant product loss due to non-specific adsorption.[4]
Silica-Based Scavengers High to Very HighHigh selectivity for palladium, leading to minimal product loss.[3]Higher cost compared to activated carbon.
Polymer-Supported Scavengers High to Very HighHigh capacity and selectivity.May require specific solvent compatibility.

Visualizations

The following diagrams illustrate the decision-making process for selecting a palladium removal strategy and a general experimental workflow.

Caption: Decision tree for selecting a palladium removal method.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_isolation Isolation cluster_analysis Analysis dissolve Dissolve Crude Product in Solvent add_scavenger Add Scavenger or Activated Carbon dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter_solids Filter to Remove Solid Adsorbent stir->filter_solids wash_solids Wash Solids with Fresh Solvent filter_solids->wash_solids concentrate Concentrate Filtrate wash_solids->concentrate icpms Analyze Residual Pd by ICP-MS concentrate->icpms

Caption: General experimental workflow for palladium removal.

References

  • Gandeepan, P. (2013). Answer to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. Available at: [Link]

  • Alonso-Dávila, E. L., et al. (2022).
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Alonso-Dávila, E. L., et al. (2022). 3D Modeling of the Adsorption Rate of Pyridine on Activated Carbon Cloth in a Stirred Tank under Turbulent Conditions. Processes.
  • Leyva-Ramos, R., et al. (2014). Kinetics of Pyridine Adsorption onto Granular Activated Carbon. ResearchGate. Available at: [Link]

  • Naik, B., et al. (2016). 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples. Analytical Methods.
  • CPL Carbon Link. (n.d.).
  • Li, Y., et al. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics.
  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Carey, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available at: [Link]

  • Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend.
  • Biotage. (n.d.). Metal Scavenger User Guide. Biotage. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry.
  • Nguyen, T. H., et al. (2018). Dissolution of Palladium Metal in Solvent Leaching System with the Presence of Oxidizing Agent. Metals.
  • El-Nadi, Y. A. (2013). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science.
  • Blakemore, D. C., et al. (Eds.). (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. BenchChem.

Sources

Technical Support Center: Purifying 4-Ethynylpyridine Hydrochloride Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Ethynylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The unique chemical nature of 4-Ethynylpyridine hydrochloride—a basic heterocyclic compound in its salt form—presents specific challenges in column chromatography that this guide aims to address directly.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of 4-Ethynylpyridine hydrochloride.

Q1: What is the best stationary phase for purifying 4-Ethynylpyridine hydrochloride?

For 4-Ethynylpyridine hydrochloride, the choice of stationary phase is critical. Due to its basic nature, standard silica gel can lead to issues like peak tailing and irreversible adsorption.[1] Here are your primary options:

  • Deactivated Silica Gel: This is often the most practical choice. You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[2] This process neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions with the basic pyridine nitrogen.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel, especially for basic compounds. Basic or neutral alumina can prevent the degradation that might occur on acidic silica.

  • Reverse-Phase Silica (C18): If your compound and impurities have sufficient differences in polarity, reverse-phase chromatography can be an excellent option. This is particularly useful if the compound is highly polar.

Q2: My 4-Ethynylpyridine hydrochloride is not dissolving in the mobile phase. What should I do?

As a salt, 4-Ethynylpyridine hydrochloride is more soluble in polar solvents like water and alcohols.[3] If you are using a normal-phase setup with non-polar solvents, solubility will be a significant challenge.

  • Solution: Consider a "dry loading" technique.[2][4] Dissolve your crude sample in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q3: I'm observing significant peak tailing. How can I get sharper peaks?

Peak tailing with pyridine compounds is a classic problem caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[1]

  • Mitigation Strategies:

    • Add a Basic Modifier: Incorporate a small percentage (0.1-2%) of a competing base like triethylamine (TEA) or ammonia into your mobile phase.[2] The modifier will preferentially interact with the active sites on the silica, allowing your compound to elute more symmetrically.

    • Switch to a Different Stationary Phase: As mentioned in Q1, using deactivated silica or alumina can significantly reduce tailing.

Q4: Should I neutralize my 4-Ethynylpyridine hydrochloride to its free base form before chromatography?

Neutralizing the hydrochloride salt to the free base can sometimes simplify purification, but it adds an extra step and may not be necessary.

  • When to Consider Neutralization: If you are struggling with solubility in your desired mobile phase or if the hydrochloride form is causing significant tailing that cannot be resolved with mobile phase modifiers, neutralization might be beneficial.

  • How to Neutralize: You can neutralize the salt by dissolving it in a suitable solvent and washing with a mild aqueous base like sodium bicarbonate solution.[5] After extraction and drying of the organic layer, the free base can be purified. Caution: The free base may be less stable than the hydrochloride salt.

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems, their root causes, and systematic approaches to resolving them.

Problem 1: Low or No Recovery of the Compound

Symptoms: After running the column, you are unable to detect your compound in the collected fractions, or the yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Irreversible Adsorption The basic pyridine nitrogen is strongly binding to the acidic silica gel.1. Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate. If you see streaking or a spot that doesn't move from the baseline, your compound is likely interacting strongly with the silica.[6] 2. Deactivate the Silica: Use a mobile phase containing triethylamine or switch to an alumina column.[2]
Decomposition on the Column The acidic nature of the silica gel may be catalyzing the degradation of your compound.1. Run a 2D TLC: This can help determine if your compound is degrading on the stationary phase.[6] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or a polymer-based column.[1]
Incorrect Mobile Phase Polarity The mobile phase may be too weak to elute your compound.1. Re-evaluate your TLC: Ensure the Rf value of your compound is between 0.2 and 0.4 in the chosen solvent system.[2] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help elute strongly bound compounds.[2]
Problem 2: Co-elution of the Product with Impurities

Symptoms: The collected fractions contain a mixture of your desired compound and one or more impurities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Solvent System Selection The chosen mobile phase does not provide adequate separation between your compound and the impurities.1. Systematic TLC Screening: Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[7] 2. Incorporate a Different Solvent: Sometimes, adding a third solvent to your mobile phase can improve separation.
Column Overloading Too much sample was loaded onto the column, exceeding its separation capacity.[1]1. Reduce the Sample Load: As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations. 2. Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter.
Improper Column Packing Voids or channels in the column packing can lead to poor separation.1. Ensure Proper Packing Technique: Pack the column as a slurry to ensure a uniform bed. Gently tap the column as it settles to remove air bubbles.
Experimental Workflow: Deactivating Silica Gel for Pyridine Compound Purification

This protocol outlines the steps for deactivating silica gel to improve the chromatography of basic compounds like 4-Ethynylpyridine hydrochloride.

Deactivation_Workflow cluster_prep Preparation cluster_slurry Slurry & Packing cluster_equilibration Equilibration cluster_loading Sample Loading A Prepare Mobile Phase (e.g., 99:1 Hexane:EtOAc + 0.5% TEA) C Create a Slurry of Silica in the Mobile Phase A->C B Weigh Silica Gel B->C D Pour Slurry into Column and Allow to Settle C->D E Flush Column with 2-3 Column Volumes of Mobile Phase D->E F Ensure a Stable Baseline and No Cracks in the Bed E->F G Load Sample (Wet or Dry) F->G

Caption: Workflow for silica gel deactivation and column packing.

III. Advanced Insights & Best Practices

Understanding the Role of the Hydrochloride Salt

The hydrochloride salt of 4-Ethynylpyridine makes the compound more polar and water-soluble.[3] While this can be advantageous for certain applications, it complicates normal-phase chromatography. The presence of the chloride counter-ion can also lead to ion-exchange interactions on the column. If possible, using a mobile phase that contains the same counter-ion can sometimes help to mitigate these effects.

The Power of Gradient Elution

For complex mixtures or when dealing with compounds that have a wide range of polarities, a gradient elution is often superior to an isocratic (constant solvent composition) method. A gradient allows you to start with a low polarity to elute non-polar impurities and then gradually increase the polarity to elute your more polar compound of interest, often resulting in better separation and sharper peaks.[2]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to troubleshooting common issues during the column chromatography of 4-Ethynylpyridine hydrochloride.

Troubleshooting_Logic Start Start Purification Problem Identify Primary Issue Start->Problem Tailing Peak Tailing Problem->Tailing Poor Peak Shape NoRecovery Low/No Recovery Problem->NoRecovery Missing Compound CoElution Co-elution Problem->CoElution Mixed Fractions AddModifier Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->AddModifier CheckStability Check Compound Stability on Silica (2D TLC) NoRecovery->CheckStability OptimizeSolvent Re-optimize Mobile Phase with TLC CoElution->OptimizeSolvent DeactivateSilica Use Deactivated Silica or Alumina AddModifier->DeactivateSilica Still Tailing Success Successful Purification AddModifier->Success Resolved DeactivateSilica->Success CheckStability->DeactivateSilica Compound Unstable CheckStability->OptimizeSolvent Compound Stable ReduceLoad Reduce Sample Load or Use a Larger Column OptimizeSolvent->ReduceLoad Still Co-eluting OptimizeSolvent->Success ReduceLoad->Success

Caption: A decision tree for troubleshooting chromatography issues.

IV. References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Analytical Sciences. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). How to neutralize 4-Bromopyridine hydrochloride?. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Biotage. (2023). When should I use a pH modifier in flash column chromatography gradient?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Ethynylpyridine Hydrochloride and Other Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," offers a robust and efficient method for molecular conjugation.[1][2] The choice of the terminal alkyne, however, is a critical parameter that can significantly influence reaction kinetics, solubility, and the properties of the final product. This guide provides an in-depth comparison of 4-Ethynylpyridine hydrochloride with other commonly used terminal alkynes, offering experimental insights and practical guidance for your research.

The Central Role of the Alkyne in CuAAC

The CuAAC reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This process is renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for applications from drug discovery to bioconjugation.[1][3] The reaction mechanism hinges on the formation of a copper(I) acetylide intermediate, a step that is highly dependent on the properties of the alkyne substrate.[4] Key factors influencing an alkyne's performance include the acidity of its terminal proton, its steric profile, its solubility in the reaction medium, and its ability to interact with the copper catalyst.

Introducing 4-Ethynylpyridine Hydrochloride: A Unique Building Block

4-Ethynylpyridine hydrochloride is a heterocyclic terminal alkyne that presents a unique combination of properties for click chemistry. As a solid, it is stable and easy to handle.[] The hydrochloride salt form confers excellent solubility in aqueous and polar protic solvents, a significant advantage for bioconjugation reactions often performed in buffered aqueous media.[3] The core of its utility, however, lies in the electronic nature of the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the acidity of the terminal alkyne proton compared to simple alkyl alkynes. This facilitated deprotonation is a crucial step in the formation of the catalytically active copper acetylide.[6] Furthermore, the pyridine nitrogen itself can act as a coordinating ligand for the copper(I) catalyst, potentially influencing the local concentration of the catalyst and accelerating the reaction.[7]

Performance Comparison: 4-Ethynylpyridine vs. Standard Alkynes

To provide a clear comparison, we will evaluate 4-Ethynylpyridine hydrochloride against two widely used terminal alkynes: Phenylacetylene (an aromatic alkyne) and Propargyl Alcohol (a simple, functionalized aliphatic alkyne).

Feature4-Ethynylpyridine HClPhenylacetylenePropargyl Alcohol
Physical Form White to off-white solidColorless to yellow liquidColorless liquid
Solubility High in water and alcoholsLow in water; soluble in organic solventsMiscible with water and organic solvents
Reactivity/Kinetics High. Comparable to phenylacetylene. A close analog, 2-ethynylpyridine, shows complete conversion in 5 minutes, similar to phenylacetylene under identical conditions.[8]High. Aromatic alkynes are generally more reactive than aliphatic ones. Often used as a benchmark for high reactivity.[8]Moderate. Aliphatic alkynes are typically less reactive than aromatic or electron-deficient alkynes. A simple alkyl alkyne required 3 hours for full conversion under conditions where phenylacetylene reacted in 5 minutes.[8]
Key Advantages Excellent aqueous solubility; Pyridine moiety for potential catalyst coordination and post-synthesis functionalization.High reactivity; Rigid aromatic scaffold.Good water solubility; Hydroxyl group for further functionalization.
Considerations The hydrochloride salt may require the addition of a non-coordinating base for efficient acetylide formation, depending on the pH of the reaction medium.Potential for oxidative homocoupling (Glaser coupling) as a side reaction.[9]Lower reactivity may necessitate longer reaction times or higher catalyst loading.

The "Why": Mechanistic Insights into Reactivity

The observed differences in reactivity can be attributed to the electronic and structural properties of the alkynes.

  • Acetylenic Proton Acidity (pKa): The rate-determining step in many CuAAC reactions is the deprotonation of the terminal alkyne to form the copper acetylide.[10] Alkynes with a more acidic terminal proton will form this intermediate more readily, leading to faster reaction rates. The electron-withdrawing nature of the aromatic rings in both phenylacetylene and 4-ethynylpyridine increases the acidity of their acetylenic protons relative to the less acidic proton of propargyl alcohol. Computational studies have shown that coordination to a copper(I) ion can dramatically decrease the pKa of the terminal alkyne proton by 6-10 units, facilitating this crucial step.[6]

  • Catalyst Coordination: The pyridine nitrogen in 4-ethynylpyridine can act as a ligand, coordinating with the copper(I) catalyst. This intramolecular chelation can increase the effective concentration of the catalyst around the alkyne, potentially accelerating the cycloaddition. This is a distinct advantage not offered by phenylacetylene or propargyl alcohol. In fact, 2-ethynylpyridine has been reported to act as a promoter that enhances the catalytic activity of CuCl in CuAAC reactions in water.[11]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R_N3 R-N3 (Azide) Coord_Complex Azide Coordination Complex R_N3->Coord_Complex R_C2H R'-C≡CH (Terminal Alkyne) Cu_Acetylide [Cu(I)]-C≡C-R' (Copper Acetylide) R_C2H->Cu_Acetylide -H+ Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coord_Complex Metallacycle Six-Membered Cu-Metallacycle Coord_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product +H+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Prep_Alkyne Prepare Alkyne Solution (with base for HCl salt) Combine Combine Alkyne and Azide Prep_Alkyne->Combine Prep_Azide Prepare Azide Solution Prep_Azide->Combine Prep_Cat Prepare Catalyst Premix (CuSO4 + Reductant +/- Ligand) Initiate Add Catalyst Premix to Initiate Reaction Prep_Cat->Initiate Combine->Initiate Incubate Incubate at RT Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Purify Purify Product (Chromatography, Extraction) Monitor->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

A Comparative Guide to the Synthesis of 4-Ethynylpyridine: Sonogashira vs. Castro-Stephens Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, 4-ethynylpyridine is a crucial building block.[1] Its utility stems from the dual functionality of the pyridine ring, which provides a site for hydrogen bonding and metal coordination, and the terminal alkyne, a versatile handle for carbon-carbon bond formation through reactions like "click" chemistry.[1] The efficient synthesis of this compound is therefore of significant interest. This guide provides an in-depth comparison of two prominent methods for its synthesis: the Sonogashira and Castro-Stephens couplings.

At a Glance: Sonogashira vs. Castro-Stephens for 4-Ethynylpyridine Synthesis
FeatureSonogashira CouplingCastro-Stephens Coupling
Catalyst System Palladium (e.g., PdCl₂(PPh₃)₂) and Copper(I) co-catalyst (e.g., CuI)[1]Stoichiometric Copper(I) acetylide[2]
Reaction Conditions Mild (typically room temperature)[1][3]Harsher (elevated temperatures, e.g., 120 °C)[1]
Alkyne Source Terminal alkyne (e.g., trimethylsilylacetylene)[1]Pre-formed Copper(I) acetylide[1][2]
Typical Yield High (~95%)[1]Moderate (~80%)[1]
Key Advantages High yields, mild conditions, in-situ generation of the active copper species.[1][4]Historically significant, can be useful for specific heterocyclic syntheses.[5]
Key Disadvantages Potential for alkyne homocoupling (Glaser coupling).[6][7]Requires pre-formation of the copper acetylide, harsher conditions, stoichiometric copper.[1]

The Underlying Chemistry: A Mechanistic Overview

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. While both reactions form the desired C(sp²)-C(sp) bond, their catalytic cycles and key intermediates differ significantly.

The Sonogashira Coupling: A Dual Catalytic Cycle

The Sonogashira reaction, developed in 1975, is a palladium-catalyzed cross-coupling reaction that elegantly combines the reactivity of palladium and copper catalysts.[4][6][8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-halopyridine (typically 4-iodopyridine for higher reactivity) to form a Pd(II) intermediate.[6][10]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield 4-ethynylpyridine and regenerate the Pd(0) catalyst.[8]

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

  • Deprotonation: An amine base deprotonates the alkyne, forming the crucial copper acetylide intermediate.[11] This in-situ formation is a key advantage of the Sonogashira reaction.[4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne Ar-Pd(II)-(C≡CR)(L₂) PdII_Aryl->PdII_Aryl_Alkyne Transmetalation PdII_Aryl_Alkyne->Pd0 Reductive Elimination Product_Pd Ar-C≡CR PdII_Aryl_Alkyne->Product_Pd CuX Cu(I)X Cu_Alkyne_pi [H-C≡CR • CuX] CuX->Cu_Alkyne_pi Coordination (H-C≡CR) Cu_Acetylide Cu-C≡CR Cu_Alkyne_pi->Cu_Acetylide Deprotonation (Base) HX H-Base⁺ X⁻ Cu_Alkyne_pi->HX Cu_Acetylide->PdII_Aryl To Transmetalation Cu_Acetylide->CuX Regeneration

The Castro-Stephens Coupling: A Stoichiometric Approach

The Castro-Stephens coupling, first described in 1963, is a precursor to the Sonogashira reaction and involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[4][5][12] This reaction is typically carried out in a polar solvent like pyridine at elevated temperatures.[1][2]

The mechanism is thought to proceed via an oxidative addition of the aryl halide to the copper(I) acetylide, followed by reductive elimination to form the disubstituted alkyne and a copper(I) halide.[4] Unlike the Sonogashira reaction, the Castro-Stephens coupling uses a stoichiometric amount of the copper acetylide, which must be prepared in a separate step.[1]

Castro_Stephens_Workflow cluster_prep Step 1: Acetylide Preparation cluster_coupling Step 2: Coupling Reaction Start_Alkyne Terminal Alkyne (H-C≡CR) Copper_Acetylide Copper(I) Acetylide (Cu-C≡CR) Start_Alkyne->Copper_Acetylide Cu_Salt Copper(I) Salt (e.g., CuI) Cu_Salt->Copper_Acetylide Base Base Base->Copper_Acetylide Aryl_Halide 4-Iodopyridine (Ar-X) Product 4-Ethynylpyridine (Ar-C≡CR) Copper_Acetylide->Product Aryl_Halide->Product Pyridine Pyridine (Solvent) Pyridine->Product Heating Heat (e.g., 120°C) Heating->Product

Experimental Protocols and Comparative Data

To provide a practical comparison, the following are representative experimental protocols for the synthesis of 4-ethynylpyridine using both methods, starting from 4-iodopyridine.

Protocol 1: Sonogashira Coupling of 4-Iodopyridine with Trimethylsilylacetylene

This protocol utilizes trimethylsilylacetylene as the alkyne source, which often improves yields and simplifies purification. The silyl group is subsequently removed to afford the terminal alkyne.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).[1]

  • Add degassed triethylamine (Et₃N) (5.0 equiv.) as the solvent and base.[1]

  • Add trimethylsilylacetylene (1.2 equiv.) to the mixture.[1]

Reaction and Workup:

  • Stir the mixture at room temperature for 4 hours.[1] Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude silyl-protected product.

Deprotection:

  • Dissolve the crude product in a suitable solvent (e.g., methanol or THF).

  • Add a base such as potassium carbonate or tetrabutylammonium fluoride and stir at room temperature until deprotection is complete (monitored by TLC).[13]

  • Perform an aqueous workup and purify the residue by column chromatography on silica gel to yield 4-ethynylpyridine.[1]

Protocol 2: Castro-Stephens Coupling of 4-Iodopyridine

This protocol requires the initial preparation of the copper(I) acetylide.

Preparation of Copper(I) Acetylide:

  • In a separate flask, prepare the copper(I) acetylide by reacting a suitable acetylene source (e.g., passing acetylene gas through a solution or using a protected alkyne followed by deprotection) with a copper(I) salt (e.g., CuI) in the presence of a base like ammonia.[1]

Reaction Setup:

  • In a reaction vessel, dissolve 4-iodopyridine (1.0 equiv.) in pyridine.[1]

  • Add the pre-formed copper(I) acetylide (1.1 equiv.) to the solution.[1]

Reaction and Workup:

  • Heat the reaction mixture to 120 °C and stir for 12 hours.[1]

  • Cool the reaction to room temperature and pour it into an aqueous ammonia solution to dissolve copper salts.[1]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford 4-ethynylpyridine.[1]

Head-to-Head Comparison: Performance and Practicality

ParameterSonogashira CouplingCastro-Stephens CouplingRationale and Expert Insights
Yield ~95%[1]~80%[1]The dual catalytic system of the Sonogashira reaction is generally more efficient, leading to higher product conversion under milder conditions. The use of a protected alkyne like TMSA can further minimize side reactions.
Reaction Time 4 hours[1]12 hours[1]The palladium catalyst in the Sonogashira coupling significantly accelerates the rate-limiting steps of the reaction, allowing for shorter reaction times.[10]
Temperature Room Temperature (25 °C)[1]120 °C[1]The high activation energy required for the direct reaction between the aryl halide and copper acetylide in the Castro-Stephens coupling necessitates elevated temperatures. The Sonogashira protocol's efficiency allows for room temperature synthesis, which is beneficial for sensitive substrates.
Operational Simplicity HighModerateThe in-situ generation of the copper acetylide in the Sonogashira reaction eliminates a separate synthesis and isolation step, streamlining the overall workflow.[4]
Atom Economy GoodModerateThe Castro-Stephens coupling requires a stoichiometric amount of copper acetylide, which is less atom-economical compared to the catalytic amounts of copper used in the Sonogashira reaction.
Substrate Scope BroadMore limitedThe mild conditions of the Sonogashira reaction make it compatible with a wider range of functional groups.[3]

Concluding Remarks for the Practicing Scientist

For the synthesis of 4-ethynylpyridine, the Sonogashira coupling is demonstrably the superior method in most aspects. Its high yield, mild reaction conditions, operational simplicity, and shorter reaction times make it the preferred choice for both laboratory-scale synthesis and potential scale-up operations.[1] The ability to perform the reaction at room temperature is a significant advantage, preserving the integrity of potentially sensitive functional groups on more complex pyridine derivatives.

The Castro-Stephens coupling, while historically important as a foundational reaction in this field, is largely superseded by the Sonogashira protocol for this specific application.[1][4] Its requirements for harsher conditions, pre-synthesis of the copper acetylide, and generally lower yields make it a less efficient and practical option.[1] However, it may still find niche applications, particularly in the synthesis of certain heterocyclic systems where the specific reactivity of the copper acetylide is advantageous.[5]

Ultimately, the choice of method will always depend on the specific requirements of the synthesis, available resources, and the scale of the reaction. However, for the efficient and high-yielding production of 4-ethynylpyridine, the evidence strongly favors the Sonogashira coupling.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Castro–Stephens coupling. Wikipedia. Retrieved from [Link]

  • Merck Index. (n.d.). Castro-Stephens Coupling. The Merck Index. Retrieved from [Link]

  • YouTube. (2019, February 20). Castro–Stephens coupling | Wikipedia audio article. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Castro–Stephens coupling. ResearchGate. Retrieved from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Retrieved from [Link]

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A Senior Application Scientist's Guide to 4-Ethynylpyridine Hydrochloride: Unlocking Synthetic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving synthetic efficiency and product purity. 4-Ethynylpyridine, a heterocyclic compound featuring a reactive ethynyl group, is a cornerstone intermediate for constructing complex molecular architectures.[1] However, the decision to use its freebase form versus its hydrochloride salt can significantly impact experimental outcomes. This guide provides an in-depth comparison, grounded in experimental logic, to illuminate the distinct advantages of employing 4-ethynylpyridine hydrochloride in your research.

The Salt Advantage: A Physicochemical Comparison

The primary motivation for using a salt form of an active pharmaceutical ingredient (API) or a synthetic intermediate is to enhance its physicochemical properties.[2][3] For 4-ethynylpyridine, conversion to its hydrochloride salt transforms the molecule into a more robust and user-friendly reagent.

The protonation of the pyridine nitrogen by hydrochloric acid results in a stable, crystalline solid that is markedly different from its freebase counterpart.[4] This fundamental difference underpins the practical advantages in a laboratory setting.

Comparative Data: Hydrochloride Salt vs. Freebase
Property4-Ethynylpyridine Hydrochloride4-Ethynylpyridine (Freebase)Advantage of Hydrochloride
CAS Number 352530-29-1[5]2510-22-7[6]-
Molecular Formula C₇H₅N · HCl[5]C₇H₅N[6]-
Molecular Weight 139.58 g/mol [7]103.12 g/mol [6]-
Physical State White to off-white crystalline solid[4]Liquid or low-melting solidEasier to handle, weigh, and store accurately.
Melting Point ~150 °C (decomposes)[5]Not well-defined; often handled as a solution.Higher thermal stability; defined melting point.
Solubility Soluble in water and other polar solvents[4]Sparingly soluble in water; soluble in organic solvents.Enables aqueous reaction media (e.g., click chemistry).[2]
Stability More stable to air and light; longer shelf-life.Prone to oligomerization/polymerization.Increased reliability and reproducibility in synthesis.[2]
Handling Non-volatile solid.Volatile; requires careful handling.Reduced exposure risk and easier manipulation.

The decision to use the hydrochloride salt is thus a strategic choice to improve experimental robustness. A stable, crystalline solid is inherently easier to weigh and dispense accurately, which is critical for stoichiometric control in sensitive reactions like metal-catalyzed cross-couplings.[1]

G cluster_advantages Advantages of Salt Formation cluster_props Enhanced Properties start 4-Ethynylpyridine (Freebase) process Protonation (HCl) start->process end 4-Ethynylpyridine HCl process->end solubility Increased Polarity & Water Solubility end->solubility stability Crystalline Solid & Improved Stability end->stability handling Ease of Handling & Weighing end->handling G start Start: Prepare Reagents reagents Dissolve 4-Ethynylpyridine HCl and Azide in Aqueous Buffer start->reagents reaction Combine Reagents & Catalyst. Stir at Room Temperature. reagents->reaction catalyst Prepare Catalyst Solution: CuSO₄ + Ligand (e.g., THPTA) reduction Add Reducing Agent (e.g., Sodium Ascorbate) to generate Cu(I) in situ catalyst->reduction reduction->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: Extraction or Purification monitoring->workup Complete product Isolate 1,4-disubstituted Triazole Product workup->product

Fig 2: General workflow for a CuAAC "Click" reaction.
Protocol 1: Aqueous CuAAC Ligation

This protocol describes a general procedure for the bioconjugation of an azide-modified molecule with 4-ethynylpyridine hydrochloride.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-ethynylpyridine hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock solution of your azide-containing molecule in the same buffer.

    • Prepare a catalyst premix solution containing 20 mM CuSO₄ and 50 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water. The ligand accelerates the reaction and protects biomolecules from oxidative damage. [8][9] * Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide solution (1.0 equiv.) and the 4-ethynylpyridine hydrochloride solution (1.5 equiv.).

    • Add the CuSO₄/THPTA catalyst premix to a final concentration of 0.25 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM. [9]

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

    • Monitor the reaction completion by LC-MS or another appropriate analytical technique.

  • Workup and Purification:

    • Upon completion, the product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography, dialysis, or HPLC.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

While 4-ethynylpyridine is itself often synthesized via a Sonogashira coupling, [4][10]it is also a valuable coupling partner for the synthesis of more complex structures, such as conjugated polymers or API intermediates. [4][7] When using 4-ethynylpyridine hydrochloride in a Sonogashira reaction, a key experimental consideration arises: the acidic proton on the pyridine nitrogen. The basic conditions required for the Sonogashira coupling (typically using an amine base like triethylamine or diisopropylamine) will neutralize the hydrochloride in situ, liberating the freebase necessary to participate in the catalytic cycle. Therefore, an additional equivalent of base must be added to account for this neutralization.

G setup Setup Schlenk Flask under Inert Atmosphere (Ar/N₂) reagents Add Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), & CuI Cocatalyst setup->reagents addition Add 4-Ethynylpyridine HCl followed by degassed solvent (e.g., THF/Et₃N) reagents->addition base Crucial Step: Add Amine Base (≥2 equiv.) to neutralize HCl and drive reaction addition->base heating Heat reaction mixture (e.g., 50-70 °C) base->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring monitoring->heating Incomplete workup Quench, Extract, & Concentrate monitoring->workup Complete purify Purify by Column Chromatography workup->purify

Fig 3: Workflow for Sonogashira coupling with the HCl salt.
Protocol 2: Sonogashira Coupling with an Aryl Halide

This protocol provides a general method for coupling 4-ethynylpyridine hydrochloride with an aryl iodide.

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Reagent Addition:

    • Add 4-ethynylpyridine hydrochloride (1.2 equiv.).

    • Add a degassed solvent mixture, such as 3:1 THF/triethylamine. The triethylamine acts as both the solvent and the base. Crucially, use at least 2.2 equivalents of triethylamine relative to the hydrochloride salt to ensure one equivalent is available to neutralize the HCl and another to act as the reaction base.

  • Reaction Conditions:

    • Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

4-Ethynylpyridine hydrochloride is classified as an irritant, causing skin, eye, and potential respiratory irritation. [4][5][11]Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. [5][11]Work should be conducted in a well-ventilated fume hood.

For long-term storage, the material should be kept in a tightly sealed container, refrigerated, under an inert atmosphere (e.g., nitrogen or argon), and protected from light to ensure its integrity. [11][12]

Conclusion

For researchers in drug development and materials science, 4-ethynylpyridine hydrochloride offers significant and practical advantages over its freebase form. Its superior stability, ease of handling as a crystalline solid, and enhanced solubility in polar solvents streamline the synthetic workflow and improve experimental reproducibility. These benefits are particularly pronounced in modern synthetic methodologies like aqueous CuAAC "click chemistry," where the ability to work in biological buffers is a key enabler for innovation. By understanding the properties and making an informed choice to use the hydrochloride salt, scientists can unlock greater efficiency and reliability in their synthetic endeavors.

References

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Ethynylpyridine hydrochloride - Safety D
  • 4-Ethynylpyridine hydrochloride 352530-29-1 wiki. (n.d.). Guidechem.
  • 4-Ethynylpyridine hydrochloride solid, 97%. (n.d.). Sigma-Aldrich.
  • 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-Ethynylpyridine hydrochloride. (2025). ChemicalBook.
  • 4-Ethynylpyridine hydrochloride. (n.d.). ChemScene.
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  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Reiss, P., et al. (2023). Click Chemistry and Radiochemistry: An Update.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.
  • Fiol, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.

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A Comparative Guide to the Reactivity of 3-Ethynylpyridine vs. 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, ethynylpyridines serve as indispensable building blocks. Their unique structure, combining the aromaticity and coordinating ability of a pyridine ring with the versatile reactivity of a terminal alkyne, makes them highly valuable in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1][2] Among the isomers, 3-ethynylpyridine and 4-ethynylpyridine are frequently employed. However, their reactivity profiles are distinct, a direct consequence of the nitrogen atom's position within the pyridine ring and, in the case of the 4-isomer, its common formulation as a hydrochloride salt.

This guide provides an in-depth comparison of the chemical reactivity of 3-ethynylpyridine and 4-ethynylpyridine hydrochloride. We will dissect the electronic and structural factors governing their behavior and provide experimental context for their application in key synthetic transformations, including nucleophilic additions, palladium-catalyzed cross-coupling reactions, and copper-catalyzed cycloadditions.

Foundational Electronic and Structural Differences

The reactivity of the ethynyl group in these isomers is fundamentally governed by the electronic influence of the pyridine nitrogen. This influence is a combination of inductive and resonance effects.

  • Inductive Effect: Nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that polarizes the C-C bonds of the ring. This effect decreases with distance.

  • Resonance Effect: The nitrogen atom can participate in resonance, withdrawing electron density from the ring, particularly from the ortho (2-) and para (4-) positions.[3] This is a powerful electron-withdrawing mesomeric effect (-M).

For 3-ethynylpyridine , the alkyne is at the meta position relative to the nitrogen. It is influenced by the nitrogen's inductive effect but cannot participate in direct resonance delocalization with the nitrogen lone pair.[3]

For 4-ethynylpyridine , the alkyne is at the para position. It is subject to both the inductive effect and, more significantly, the strong resonance-withdrawing effect of the nitrogen. This makes the π-system of the alkyne in the 4-isomer considerably more electron-deficient than in the 3-isomer.[4]

Furthermore, 4-ethynylpyridine hydrochloride exists as a pyridinium salt. The positive charge on the nitrogen atom dramatically enhances its electron-withdrawing capacity, converting it into a much stronger -I and -M group. This protonation renders the attached ethynyl group highly electrophilic.[5][6]

Visualizing Electronic Effects

The diagram below illustrates the key resonance contributor for 4-ethynylpyridine, showing how the nitrogen atom withdraws electron density from the alkyne. This type of resonance stabilization of a negative charge at the para-carbon is not possible for the 3-isomer.

Caption: Electronic influence of the nitrogen atom in 3- and 4-ethynylpyridine.

Comparative Physicochemical Properties
Property3-Ethynylpyridine4-Ethynylpyridine Hydrochloride
CAS Number 2510-23-8[7]352530-29-1[8]
Molecular Formula C₇H₅NC₇H₆ClN[6]
Appearance White to light yellow solidWhite to off-white crystalline solid[6]
pKa (pyridinium ion) ~3.7 (predicted)[4]~4.2 (predicted for free base)[4]
Solubility Soluble in organic solventsEnhanced solubility in polar solvents like water and alcohols[6]

Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest directly in the chemical reactivity of these two building blocks.

A. Nucleophilic Addition to the Alkyne

Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic double or triple bond.[9] The reactivity of an alkyne in this context is directly proportional to its electrophilicity.

Reactivity Comparison:

  • 3-Ethynylpyridine: The alkyne is moderately electron-deficient due to the inductive effect of the meta-nitrogen. Its susceptibility to nucleophilic attack is relatively low. In fact, under conditions where other isomers react, 3-ethynylpyridine has been observed to be inert.[4][5]

  • 4-Ethynylpyridine Hydrochloride: The powerful electron-withdrawing nature of the pyridinium cation makes the alkyne highly electrophilic and thus, extremely susceptible to nucleophilic attack. The protonation of the nitrogen is crucial for this enhanced reactivity.[5] The free base, 4-ethynylpyridine, is more reactive than the 3-isomer but significantly less so than its protonated form.[4][5]

Experimental Validation: Hydrohalogenation A key study directly comparing the isomers involves hydrochlorination. The reaction proceeds via the formation of a pyridinium salt, which then facilitates the nucleophilic attack of the chloride counter-anion on the now highly electrophilic ethynyl group.[5]

  • 3-Ethynylpyridine was found to be completely inert under the reaction conditions and was recovered unchanged.[5]

  • 4-Ethynylpyridine (as the free base) underwent hydrochlorination, but with low efficiency.[5]

  • 2-Ethynylpyridine , which benefits from both strong electronic effects and the close proximity of the counter-anion to the alkyne after protonation, reacts with high efficiency.[5]

This trend (2- > 4- >> 3-) directly confirms that the ability of the nitrogen to decrease the electron density of the ethynyl group is the dominant factor controlling reactivity towards nucleophiles.[4]

Workflow for Comparative Hydrochlorination

G sub_3 3-Ethynylpyridine mix_3 Mix at RT sub_3->mix_3 sub_4 4-Ethynylpyridine mix_4 Mix at RT sub_4->mix_4 reagent HCl (aq) reagent->mix_3 reagent->mix_4 result_3 No Reaction (Recovered Starting Material) mix_3->result_3 Inert result_4 Low Yield of 2-(2-chloroethenyl)pyridine mix_4->result_4 Slow Reaction

Caption: Conceptual workflow for the hydrochlorination of ethynylpyridines.

B. Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] Its efficiency depends on several factors, including the acidity of the alkyne's terminal proton and potential interactions between the substrate and the metal catalysts.

Reactivity Comparison:

  • Acidity of the Terminal Proton: The initial step involves the deprotonation of the alkyne by a base, often facilitated by copper(I). The electron-withdrawing pyridine ring increases the acidity of the terminal proton in both isomers compared to non-heterocyclic alkynes. Due to the stronger combined inductive and resonance effects, the terminal proton of 4-ethynylpyridine is more acidic than that of 3-ethynylpyridine , facilitating the formation of the copper acetylide intermediate.

  • Catalyst Interaction: A known complication with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate to the palladium catalyst.[11] This can lead to catalyst inhibition or deactivation, resulting in lower yields or slower reaction rates. This is a potential issue for both isomers.

  • Use of 4-Ethynylpyridine Hydrochloride: When using the hydrochloride salt, it is imperative to use at least two equivalents of base: one to neutralize the HCl and form the free-base 4-ethynylpyridine, and a second to deprotonate the alkyne for the catalytic cycle. Failure to account for this will result in no reaction.

Both isomers are widely and successfully used in Sonogashira couplings.[1][12] The choice between them is typically dictated by the desired final structure rather than a prohibitive difference in reactivity, provided the reaction conditions are optimized.

Experimental Protocol: Sonogashira Coupling of a 4-Halopyridine

This protocol is a representative procedure that can be adapted for either isomer, with a specific note for the hydrochloride salt.

  • Setup: To a two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add the aryl halide (e.g., 4-bromopyridine hydrochloride, 1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).[11][13]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure anaerobic conditions.[11]

  • Solvent and Base Addition: Add degassed solvent (e.g., acetonitrile, 10 mL) and base (e.g., triethylamine, 3 mmol) via syringe.[11]

  • Alkyne Addition: Add the terminal alkyne (3-ethynylpyridine or 4-ethynylpyridine, 1.1 mmol).

    • Note for 4-Ethynylpyridine Hydrochloride: If using the hydrochloride salt of the alkyne, the amount of base must be increased accordingly (e.g., from 3 mmol to 4.1 mmol) to account for the neutralization of HCl.

  • Reaction: Heat the reaction mixture (e.g., to 80°C) and stir under the inert atmosphere for the required time (typically 4-12 hours), monitoring progress by TLC or GC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature, evaporate the solvents under reduced pressure, and purify the residue by column chromatography.[13]

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the most prominent "click chemistry" reaction, is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[14][15] The reaction is catalyzed by copper(I), which activates the alkyne.

Reactivity Comparison: Both 3-ethynylpyridine and 4-ethynylpyridine are excellent substrates for CuAAC reactions.[16][17] The electronic differences between the two isomers generally do not lead to a prohibitive difference in outcome, as the reaction is famously robust and high-yielding.[15]

  • The slightly higher acidity of the 4-ethynylpyridine C-H bond may lead to faster formation of the key copper-acetylide intermediate under certain conditions.

  • As with the Sonogashira coupling, when using 4-ethynylpyridine hydrochloride , the reaction mixture must contain sufficient base to generate the free alkyne before it can participate in the catalytic cycle.

The choice between the isomers in the context of click chemistry is almost exclusively driven by the desired vector and electronic properties of the final triazole-pyridine conjugate.

Logical Diagram of Reactivity Factors

G N_pos Position of Pyridine Nitrogen sub_3 3-Ethynylpyridine (meta-position) N_pos->sub_3 sub_4 4-Ethynylpyridine HCl (para-position, protonated) N_pos->sub_4 Salt Salt Form (Hydrochloride) Salt->sub_4 effect_3 Weaker Inductive Effect No Resonance Withdrawal sub_3->effect_3 effect_4 Strong Inductive Effect Strong Resonance Withdrawal (Pyridinium Cation) sub_4->effect_4 react_nuc_3 Low Reactivity towards Nucleophiles effect_3->react_nuc_3 react_base_3 Moderately Acidic C-H (Coupling/Click OK) effect_3->react_base_3 react_nuc_4 High Reactivity towards Nucleophiles effect_4->react_nuc_4 react_base_4 More Acidic C-H (Coupling/Click OK) Requires Stoichiometric Base effect_4->react_base_4

Caption: Factors influencing the comparative reactivity of the two isomers.

Summary and Conclusion

The reactivity of 3-ethynylpyridine and 4-ethynylpyridine hydrochloride is dictated by a clear set of electronic principles. The position of the nitrogen atom relative to the ethynyl group is the primary determinant of the alkyne's electrophilicity and the acidity of its terminal proton.

Feature3-Ethynylpyridine4-Ethynylpyridine Hydrochloride
Dominant Electronic Effect Inductive (-I)Inductive (-I) and Resonance (-M), strongly enhanced by protonation
Alkyne Electrophilicity ModerateVery High
Reactivity to Nucleophiles Low / Inert[4][5]High[5]
Terminal Proton Acidity Moderately AcidicMore Acidic
Sonogashira Coupling Good substrateGood substrate; requires >2 eq. of base
CuAAC (Click Chemistry) Good substrate[1][16]Good substrate; requires >1 eq. of base to neutralize
Key Experimental Note Standard protocols applyStoichiometry of base is critical in coupling and click reactions

References

  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine. (2025). Benchchem.
  • 3-Ethynylpyridine | Biochemical Reagent. MedchemExpress.com.
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  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic
  • Sonogashira cross-coupling between 3-ethynylpyridine and 3, 11 and 20.
  • 3-ethynylpyridine suppliers USA. USA Chemical Suppliers.
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A Senior Application Scientist's Guide to the Synthesis of 4-Ethynylpyridine Hydrochloride Derivatives: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design, and its derivatives are integral to a vast array of pharmaceuticals and functional materials. Among these, 4-ethynylpyridine hydrochloride stands out as a critical building block, offering a unique combination of a polar, hydrogen-bond accepting pyridine core and a highly versatile terminal alkyne. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, grounded in experimental data and mechanistic understanding, to empower you in making the most informed decisions for your research.

The Strategic Importance of 4-Ethynylpyridine in Synthesis

The utility of 4-ethynylpyridine hydrochloride lies in its dual reactivity. The pyridine nitrogen can be protonated to enhance solubility in polar solvents or can participate in coordination chemistry, while the ethynyl group is a gateway to a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and "click" chemistry.[1][2] This makes it an invaluable precursor for creating complex molecular architectures with potential therapeutic applications, from anticancer agents to central nervous system modulators.[2][3]

Established Synthetic Routes: A Head-to-Head Comparison

The synthesis of 4-ethynylpyridine has been approached from several angles, each with its own set of advantages and challenges. Here, we dissect the three most prevalent methods: the Sonogashira coupling, the Castro-Stephens coupling, and a multi-step route commencing from 4-vinylpyridine.

The Sonogashira Coupling: The Modern Workhorse

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[4][5][6] It has become the most widely adopted method for the synthesis of 4-ethynylpyridine due to its high efficiency and mild reaction conditions.[1]

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. This dual-catalyst system allows for the efficient formation of the C(sp²)-C(sp) bond.[4]

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine with Trimethylsilylacetylene

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-iodopyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).

  • Reagent Addition: Add degassed triethylamine (Et₃N, 5.0 equiv.) followed by trimethylsilylacetylene (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 equiv.). Stir at room temperature for 2 hours.

  • Final Purification: Remove the solvent and purify the residue by column chromatography on silica gel to yield 4-ethynylpyridine. The hydrochloride salt can then be prepared by treating a solution of the free base with hydrogen chloride.[7]

Advantages:

  • High yields are often achievable.[1]

  • The reaction proceeds under mild conditions (room temperature).[1]

  • A wide range of functional groups are tolerated.

Disadvantages:

  • The palladium catalyst can be expensive.

  • The reaction can be sensitive to air and moisture, requiring an inert atmosphere.[4]

  • A significant side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using a reducing atmosphere or careful control of reaction conditions.[8]

The Castro-Stephens Coupling: The Precursor to Modern Cross-Coupling

Historically preceding the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide in a polar solvent like pyridine.[8][9]

This reaction relies on the nucleophilic attack of the copper acetylide on the aryl halide. The use of a stoichiometric amount of the copper acetylide is a key feature of this method.[8]

Experimental Protocol: Castro-Stephens Coupling of 4-Iodopyridine

  • Preparation of Copper(I) Acetylide: In a separate flask, prepare the copper(I) acetylide by reacting a suitable terminal alkyne with a copper(I) salt (e.g., CuI) in the presence of a base.

  • Reaction Setup: In a reaction vessel, dissolve 4-iodopyridine (1.0 equiv.) in pyridine.

  • Reagent Addition: Add the pre-formed copper(I) acetylide (1.1 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into an aqueous ammonia solution. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Advantages:

  • It is a well-established and historically significant method.

Disadvantages:

  • Requires the pre-synthesis and handling of potentially unstable copper acetylides.[7]

  • Generally requires harsher reaction conditions (higher temperatures) compared to the Sonogashira coupling.[7]

  • The use of stoichiometric copper generates significant copper waste.

The Route from 4-Vinylpyridine: An Alternative Pathway

An alternative approach to 4-ethynylpyridine involves the transformation of the more readily available 4-vinylpyridine. This multi-step process typically involves a bromination-dehydrobromination sequence.[1]

The first step is the electrophilic addition of bromine across the double bond of 4-vinylpyridine to form a vicinal dibromide. Subsequent treatment with a strong, non-nucleophilic base induces a double dehydrobromination to form the alkyne.

Experimental Protocol: Synthesis from 4-Vinylpyridine

  • Bromination: Dissolve 4-vinylpyridine (1.0 equiv.) in a chlorinated solvent like dichloromethane (CH₂Cl₂). Cool the solution to -78 °C and add a solution of bromine (1.0 equiv.) in the same solvent dropwise. Stir for 1 hour at -78 °C and then allow the reaction to warm to room temperature.

  • Isolation of Dibromide: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(1,2-dibromoethyl)pyridine.

  • Dehydrobromination: Dissolve the crude dibromide in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a solution of a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) (2.2 equiv.) in THF dropwise.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield 4-ethynylpyridine.[7]

Advantages:

  • Utilizes a readily available and often cheaper starting material (4-vinylpyridine).

Disadvantages:

  • It is a multi-step synthesis, which can lead to lower overall yields.[1]

  • Involves the use of hazardous reagents like bromine and strong bases.

  • The purification of the intermediate dibromide can be challenging.

Comparative Performance at a Glance

To facilitate a direct comparison, the following table summarizes the key performance indicators for the established synthetic routes to 4-ethynylpyridine.

Parameter Sonogashira Coupling Castro-Stephens Coupling Route from 4-Vinylpyridine
Starting Materials 4-Halopyridine, Terminal Alkyne4-Halopyridine, Copper Acetylide4-Vinylpyridine, Bromine, Strong Base
Key Reagents Palladium Catalyst, Copper Co-catalyst, Amine BaseStoichiometric Copper(I) Salt, PyridineBromine, Strong Non-nucleophilic Base
Typical Yield HighModerate to GoodModerate (overall)
Reaction Conditions Mild (often room temperature)Harsher (elevated temperatures)Multi-step, requires low temperatures
Number of Steps 1-2 (including deprotection)2 (including acetylide formation)2
Key Challenges Catalyst cost, homocouplingStoichiometric copper, harsh conditionsLower overall yield, hazardous reagents

The Horizon of Synthesis: A Novel One-Pot Dehydrogenation Approach

Recent advancements in synthetic methodology are continually seeking more efficient and sustainable routes. A promising, albeit not yet fully detailed for this specific transformation, is a novel one-pot dehydrogenation of 4-vinylpyridine.[7] This approach would represent a more atom-economical pathway, directly converting the vinyl group to an alkyne without the need for halogenation and dehydrohalogenation steps. While specific experimental data for the synthesis of 4-ethynylpyridine using this method are still forthcoming, its potential to streamline the synthesis and reduce waste warrants significant attention from the research community.[7]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved, the following diagrams illustrate the synthetic routes discussed.

Sonogashira_Coupling 4-Iodopyridine 4-Iodopyridine Intermediate TMS-Protected 4-Ethynylpyridine 4-Iodopyridine->Intermediate PdCl₂(PPh₃)₂, CuI, Et₃N TMS-Acetylene TMS-Acetylene TMS-Acetylene->Intermediate Product 4-Ethynylpyridine Intermediate->Product K₂CO₃, MeOH

Sonogashira Coupling of 4-Iodopyridine.

Castro_Stephens_Coupling Copper_Acetylide Copper(I) Acetylide Product 4-Ethynylpyridine Copper_Acetylide->Product Pyridine, 120 °C 4-Iodopyridine 4-Iodopyridine 4-Iodopyridine->Product

Castro-Stephens Coupling of 4-Iodopyridine.

Vinylpyridine_Route 4-Vinylpyridine 4-Vinylpyridine Dibromide 1-(1,2-Dibromoethyl)pyridine 4-Vinylpyridine->Dibromide Br₂, CH₂Cl₂ Product 4-Ethynylpyridine Dibromide->Product NaN(SiMe₃)₂, THF

Synthesis from 4-Vinylpyridine.

Conclusion and Future Outlook

The synthesis of 4-ethynylpyridine hydrochloride is a well-trodden path with several reliable options available to the synthetic chemist. The Sonogashira coupling currently stands as the method of choice for many, offering high yields under mild conditions. However, the Castro-Stephens coupling remains a viable, albeit more classical, alternative. The route from 4-vinylpyridine provides an option when starting material cost and availability are primary concerns.

The future of 4-ethynylpyridine synthesis will likely be shaped by the principles of green chemistry, with a focus on developing more atom-economical and environmentally benign methods. The nascent one-pot dehydrogenation of 4-vinylpyridine is a testament to this trend and represents an exciting frontier for future research and development in this area. As a senior application scientist, I encourage the continued exploration and validation of such novel routes to further empower the scientific community with more efficient and sustainable tools for discovery.

References

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2025-12-09. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. National Taiwan University. Available from: [Link]

  • Sonogashira coupling. YouTube. 2019-01-07. Available from: [Link]

  • An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. SciSpace. 1999. Available from: [Link]

  • Sourcing High-Purity 4-Ethynylpyridine Hydrochloride: A Guide for Chemical Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Castro–Stephens coupling. Wikipedia. Available from: [Link]

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spectroscopic analysis (NMR, IR, MS) to confirm 4-Ethynylpyridine hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any research program. 4-Ethynylpyridine hydrochloride, a versatile building block in medicinal chemistry and materials science, presents a straightforward yet critical case for the power of integrated spectroscopic analysis. Its structure, while seemingly simple, demands a multi-faceted approach to rule out isomeric impurities and confirm the precise arrangement of its functional groups.

This guide provides an in-depth, experience-driven comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data converge to provide an unassailable confirmation of the 4-Ethynylpyridine hydrochloride structure. We will move beyond a mere listing of data points to explain the causality behind experimental choices and the logic of spectral interpretation, equipping you with the framework to apply these principles to your own work.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Relying on a single analytical technique for structural elucidation is a perilous shortcut. While one method might strongly suggest a structure, it rarely provides the complete picture. Isomers, for instance, can have identical molecular weights (confounding MS) or similar functional groups (challenging IR). A robust, self-validating analytical workflow leverages the orthogonal strengths of different techniques. NMR provides a detailed map of the proton and carbon framework, IR confirms the presence and nature of functional groups, and MS verifies the overall molecular formula and offers clues to the molecule's stability and fragmentation. It is the synergistic interpretation of these datasets that transforms a hypothesis into a confirmed structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed atomic map.

The Causality of Experimental Choices in NMR

The choice of a deuterated solvent is critical. For 4-Ethynylpyridine hydrochloride, a polar solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the salt and its residual water peak does not obscure key signals. Furthermore, the acidic N-H proton is often observable as a broad peak in DMSO-d₆, providing direct evidence of the hydrochloride salt formation.

Expected ¹H NMR Spectrum

The structure of 4-Ethynylpyridine hydrochloride dictates a highly specific set of signals:

  • Pyridinium Protons: The protonation of the nitrogen atom significantly withdraws electron density from the aromatic ring, deshielding the attached protons. This effect is most pronounced for the protons in the alpha position (H-2, H-6), causing them to appear at a high chemical shift (downfield). The beta protons (H-3, H-5) will be slightly less deshielded. Due to the molecule's symmetry, H-2 and H-6 are chemically equivalent, as are H-3 and H-5, leading to two distinct signals for the ring. Each signal will appear as a doublet due to coupling with its adjacent proton.

  • Acetylenic Proton: The terminal alkyne proton (≡C-H) typically appears in a characteristic region of the spectrum.

  • Pyridinium N-H Proton: The proton on the nitrogen atom, present due to the hydrochloride salt, will typically appear as a very broad singlet at a high chemical shift, as its exchange rate can be variable.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynylpyridine hydrochloride in 0.6 mL of DMSO-d₆.

  • Vortexing: Ensure the sample is fully dissolved by vortexing the NMR tube gently.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

¹H NMR Data: Confirming Connectivity
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet2HH-2, H-6
~7.8Doublet2HH-3, H-5
~4.6Singlet1H≡C-H
>12 (very broad)Singlet1HN-H

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Comparison Guide: 4-Ethynylpyridine vs. 3-Ethynylpyridine

A key isomeric alternative is 3-Ethynylpyridine hydrochloride. NMR spectroscopy provides a clear method of differentiation. In the 3-isomer, the symmetry is broken, and four distinct signals for the pyridine ring protons would be expected, with more complex splitting patterns, immediately distinguishing it from the simple pair of doublets observed for the 4-isomer.

¹³C NMR Data: The Carbon Backbone

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment. For the symmetric 4-Ethynylpyridine hydrochloride, we expect five distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
~150C-2, C-6
~140C-4
~127C-3, C-5
~85C≡C (quaternary)
~82≡C-H

The observed number of signals and their chemical shifts provide definitive proof of the carbon framework, complementing the proton data perfectly.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is unparalleled for the rapid and definitive identification of functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

Expected IR Spectrum

The structure of 4-Ethynylpyridine hydrochloride contains several key functional groups that will give rise to prominent peaks in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 4-Ethynylpyridine hydrochloride powder onto the crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

IR Data: Functional Group Fingerprinting
Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300Stretch≡C-H (Terminal Alkyne)
~3100-3000StretchAromatic C-H
~2500-2200Stretch (broad)N⁺-H (Pyridinium ion)
~2100StretchC≡C (Alkyne)
~1640, 1500StretchPyridine Ring C=C and C=N
~830Out-of-plane bendC-H (Characteristic of 1,4-disubstitution)
Comparison Guide: 4-Ethynylpyridine vs. 4-Ethylpyridine

To highlight the diagnostic power of IR, consider the spectrum of 4-Ethylpyridine.[1] It would possess aromatic C-H and pyridine ring stretches but would critically lack the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch at ~2100 cm⁻¹. The presence of these two peaks in the experimental spectrum is irrefutable evidence for the ethynyl group.

Mass Spectrometry (MS): The Final Verification

Mass spectrometry provides the molecular weight of a compound, which is a fundamental piece of its identity. For a salt like 4-Ethynylpyridine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.

Expected Mass Spectrum

In positive ion ESI-MS, the molecule will be detected as the protonated free base, [M+H]⁺.

  • Molecular Formula (Free Base): C₇H₅N

  • Exact Mass (Free Base): 103.0422 g/mol [2]

  • Expected [M+H]⁺ ion: m/z 104.0495

The observation of a high-intensity signal at m/z 104.0495 in a high-resolution mass spectrometer (HRMS) would confirm the elemental composition of C₇H₆N⁺, providing the final piece of the structural puzzle.

Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can be induced. A common fragmentation pathway for pyridinium ions is the loss of a neutral molecule of acetylene (C₂H₂), which would result in a fragment ion at m/z 78. This fragmentation provides additional confidence in the assigned structure.[3][4][5]

Integrated Analysis: A Self-Validating Conclusion

No single piece of data stands alone. The true power of this analysis lies in the convergence of all three techniques, as illustrated in the workflow below.

G cluster_0 Spectroscopic Workflow cluster_1 Data Interpretation Sample 4-Ethynylpyridine Hydrochloride Sample NMR NMR Analysis (¹H & ¹³C) Sample->NMR IR FTIR Analysis Sample->IR MS HRMS Analysis (ESI) Sample->MS NMR_Data Connectivity Map - 2x Doublets (Aromatic) - 1x Singlet (Alkyne H) - 5 Carbon Signals NMR->NMR_Data IR_Data Functional Groups - ≡C-H Stretch (~3300) - C≡C Stretch (~2100) - Pyridinium N-H IR->IR_Data MS_Data Molecular Formula - [M+H]⁺ at m/z 104.0495 MS->MS_Data Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for spectroscopic analysis.

G Initial Unknown Compound (C₇H₆ClN) MS_Node MS Data: [M+H]⁺ = 104.0495 Confirms C₇H₅N core Initial->MS_Node IR_Node IR Data: Shows ≡C-H and C≡C Confirms Terminal Alkyne MS_Node->IR_Node Possible Isomers: Ethynylpyridines NMR_Node ¹H NMR Data: Shows 1,4-disubstituted pattern (2 symmetrical doublets) IR_Node->NMR_Node Possible Isomers: 2-, 3-, or 4-Ethynylpyridine Conclusion Structure Confirmed: 4-Ethynylpyridine Hydrochloride NMR_Node->Conclusion Symmetry rules out 2- and 3- isomers

Caption: Logical deduction pathway for structure confirmation.

References

  • Koon, N., & Wong. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available at: [Link]

  • Cid, R., & Busca, G. (1994). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 642801, 4-Ethynylpyridine. Available at: [Link]

  • NIST. Pyridine, 4-ethenyl- in NIST Chemistry WebBook. Available at: [Link]

  • Verhoeven, J. W., et al. (2021). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Chemical Physics Letters. Available at: [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

  • NIST. Pyridine, 4-ethyl- in NIST Chemistry WebBook. Available at: [Link]

  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Mol-Instincts. 4-Ethynylpyridine 2510-22-7. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethynylpyridine hydrochloride (CAS: 352530-29-1) is a versatile heterocyclic building block of significant interest in pharmaceutical synthesis and materials science.[1][2] Its rigid structure, combining a pyridine core with a reactive terminal alkyne, makes it a valuable precursor for creating complex molecular architectures, including conjugated polymers and pharmacologically active agents like alkynyl platinum(II) compounds being investigated for anticancer properties.[1][2]

The efficacy, safety, and reproducibility of any synthetic application are intrinsically linked to the purity of this starting material.[3] The presence of even minor impurities—such as residual starting materials, catalysts, or synthetic by-products—can lead to unpredictable reaction outcomes, reduced yields, and complications in the purification of the final product. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a prerequisite for successful research and development.

This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized 4-Ethynylpyridine hydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and advocate for a self-validating, synergistic approach to deliver a comprehensive and trustworthy purity profile.

The Importance of a Defined Impurity Profile

Before selecting an analytical method, it is crucial to consider the potential impurities that may arise from the compound's synthesis. 4-Ethynylpyridine is commonly synthesized via a Sonogashira coupling reaction between a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) and a protected acetylene source, followed by deprotection and salt formation with hydrochloric acid.[1]

This synthetic route suggests the following potential impurities:

  • Starting Materials: Unreacted 4-halopyridine.

  • Homocoupled By-products: Diynes (e.g., 1,4-di(pyridin-4-yl)buta-1,3-diyne) formed from the oxidative coupling of the terminal alkyne.[4]

  • Catalyst Residues: Traces of palladium or copper catalysts.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., THF, DMF, ethyl acetate).

  • Related Structural Impurities: Isomeric impurities or degradation products.

  • Inorganic Salts: Excess HCl or other inorganic species.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse species.

Core Purity Assessment Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. The most reliable approach involves the synergistic use of orthogonal methods—techniques that measure purity based on different chemical or physical principles. Here, we compare the industry-standard chromatographic method, High-Performance Liquid Chromatography (HPLC), with a primary quantitative method, Quantitative Nuclear Magnetic Resonance (qNMR), and complementary thermal analysis techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its exceptional resolving power and sensitivity for detecting organic impurities.[5] Its primary function is to separate the main compound from any structurally related impurities.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[3] For a polar, ionizable compound like 4-Ethynylpyridine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[5]

Experimental Protocol: A Validated RP-HPLC Method

Rationale: The selection of a C18 column is based on its proven effectiveness for separating aromatic compounds.[5] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like homocoupled by-products) are effectively separated and quantified within a reasonable runtime. The addition of a weak acid like formic acid to the mobile phase helps to ensure consistent ionization of the pyridine nitrogen, leading to sharp, symmetrical peak shapes.[5][6]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection monitoring a range of 210-400 nm, with quantification at the λmax of 4-Ethynylpyridine.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-Ethynylpyridine hydrochloride sample.

    • Dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis & Quantification:

    • Purity is typically calculated using area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5]

Trustworthiness through Validation: This protocol must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability.[7][8] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and Limit of Detection (LOD)/Limit of Quantification (LOQ) for impurities.[9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately Weigh Sample (~10 mg) dissolve Dissolve in Diluent (to 0.5 mg/mL) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with PDA (210-400 nm) separate->detect integrate Integrate All Peaks in Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

While HPLC excels at separating impurities, its reliance on response factors can complicate absolute quantification. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that determines purity without the need for a chemically identical reference standard.[11][12] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14]

Principle of Operation: By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte signal to the integral of a unique standard signal.[15]

Experimental Protocol: 1H qNMR for Assay Determination

Rationale: The choice of an internal standard is critical. It must be of high purity (>99.9%), non-volatile, stable, and possess signals that do not overlap with any analyte signals. Maleic anhydride is a common choice. A deuterated solvent that dissolves both the sample and standard is essential; DMSO-d6 is often suitable for hydrochloride salts. To ensure quantitativity, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated is crucial to allow for complete magnetization recovery between scans.

  • Materials:

    • High-purity certified internal standard (e.g., Maleic Anhydride, >99.9% purity).

    • Deuterated solvent (e.g., DMSO-d6).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-Ethynylpyridine hydrochloride into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Vortex thoroughly to ensure complete dissolution and transfer to a high-quality NMR tube.

  • NMR Data Acquisition (e.g., 500 MHz):

    • Acquire a quantitative 1H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: Calibrated 90° pulse.

      • Relaxation Delay (D1): ≥ 30 seconds (or 5x T1 of the slowest relaxing proton).

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the ethynyl proton) and a unique signal for the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Calculate the purity using the following equation[13][15]:

      Purity (analyte) [%] = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • a = analyte, std = standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) dissolve Co-dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Standard (mₛₜᏧ) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Quantitative Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (IₛₜᏧ) Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate

Thermal Analysis (DSC/TGA): Assessing Physical Purity and Volatiles

Thermal analysis provides information on the physical purity and the presence of volatile components like water and residual solvents.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] A mass loss observed at temperatures below ~150°C is indicative of the presence of water or other volatile solvents. The TGA profile also reveals the thermal stability and decomposition temperature of the compound.[17]

  • Differential Scanning Calorimetry (DSC): For highly pure (>98%) crystalline materials, DSC can be used to estimate absolute purity.[18] The technique is based on the Van't Hoff law of melting point depression, where impurities lower and broaden the melting endotherm of a substance. Specialized software analyzes the shape of the melting peak to calculate the mole percent of impurities.[18]

Experimental Protocol: TGA & DSC
  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from ambient temperature to ~600°C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor for mass loss events.

  • DSC Purity Protocol:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

    • Heat the sample through its melting range at a slow heating rate (e.g., 1-2 °C/min) to ensure thermal equilibrium.

    • Analyze the resulting melting endotherm using purity analysis software.

Thermal_Analysis_Decision_Tree

Summary Comparison of Techniques

FeatureHPLCqNMRDSC Purity Analysis
Principle Chromatographic SeparationNuclear Magnetic ResonanceMelting Point Depression
Primary Use Separation and quantification of individual organic impurities.Absolute purity (assay) determination.Purity of high-purity (>98%) crystalline solids.
Quantification Basis Peak area relative to a standard or total peak area (area %).Signal integral relative to a certified internal standard.[13]Analysis of melting endotherm shape based on Van't Hoff law.[18]
Reference Standard Requires analyte-specific standard for highest accuracy.Does not require analyte-specific standard.[11]Does not require a standard.
Key Advantages High sensitivity and resolution for complex mixtures.[3][5]Primary ratio method, high precision, structural info included.[14]Fast, small sample size, good for screening.
Key Limitations Relative response factors can affect accuracy of area % method.Lower sensitivity than HPLC, requires non-overlapping signals.Only sensitive to soluble impurities, not for amorphous materials.

A Synergistic and Self-Validating Purity Workflow

Relying on a single result is scientifically unsound. A truly trustworthy purity assessment is achieved by integrating these orthogonal techniques into a comprehensive workflow. This approach provides a self-validating system where the results from one method corroborate the findings of another.

Integrated_Workflow

Recommended Workflow:

  • Identity Confirmation: First, confirm the structure of the bulk material using 1H NMR, 13C NMR, and Mass Spectrometry.

  • Impurity Profile: Use the validated HPLC method to separate and generate a profile of all detectable organic impurities. Calculate the purity by area percent.

  • Absolute Assay: Perform a qNMR experiment to determine the absolute mass purity (assay) of the organic component. This result serves as an orthogonal confirmation of the HPLC result.

  • Volatile Content: Use TGA to quantify the percentage of water and residual solvents. For precise water determination, Karl Fischer titration is the gold standard.

  • Final Purity Calculation: The final, reportable purity should be calculated from the absolute assay value (from qNMR) and corrected for the percentage of non-organic components (water, solvents) determined by TGA. For example: Reportable Purity = AssayqNMR * (100% - % VolatilesTGA) / 100% .

Conclusion

Assessing the purity of a critical synthetic intermediate like 4-Ethynylpyridine hydrochloride demands more than a single analytical measurement. It requires a well-reasoned, multi-technique approach grounded in the principles of analytical science and method validation. By combining the high-resolution separation power of HPLC with the absolute quantification capability of qNMR and the insights from thermal analysis, researchers can establish a comprehensive and highly reliable purity profile. This synergistic strategy not only ensures compliance with rigorous quality standards but also provides the confidence needed to build upon this foundational molecule, paving the way for innovation in drug discovery and materials science.

References

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  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Benchchem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Benchchem. (2025). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride(352530-29-1) wiki.
  • Chemistry LibreTexts. (2022). Thermal Analysis.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • ChemicalBook. (2025). 4-Ethynylpyridine hydrochloride (352530-29-1).
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, pyridine derivatives hold a place of prominence due to their prevalence in numerous FDA-approved drugs.[1][2] 4-Ethynylpyridine hydrochloride, in particular, offers a unique combination of a polar, hydrogen-bond accepting pyridine ring and a highly versatile terminal alkyne functional group. This guide provides an in-depth technical comparison of the biological activities of various compound classes synthesized from this valuable starting material, supported by experimental data and detailed methodologies.

The Strategic Advantage of the 4-Ethynylpyridine Scaffold

The utility of 4-ethynylpyridine hydrochloride as a precursor in medicinal chemistry stems from its distinct structural features. The pyridine nitrogen imparts aqueous solubility and can engage in crucial hydrogen bonding interactions with biological targets. The terminal alkyne serves as a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.[3][4] These reactions allow for the efficient and modular assembly of complex molecular architectures, facilitating the exploration of vast chemical space in the quest for novel therapeutic agents.

Anticancer Activity: A Prominent Application

A significant body of research has focused on the development of anticancer agents derived from 4-ethynylpyridine. The following sections detail the synthesis and cytotoxic properties of key compound classes.

1,2,3-Triazole Derivatives via Click Chemistry

The CuAAC reaction provides a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of compounds known for their diverse biological activities, including anticancer effects.[3] The triazole ring itself is not merely a linker but can participate in hydrogen bonding and dipole interactions with biological targets, enhancing binding affinity and metabolic stability.[4]

A representative synthetic workflow for the preparation of 1,2,3-triazole derivatives from 4-ethynylpyridine hydrochloride is depicted below.

G cluster_synthesis Synthesis of 1,2,3-Triazole Derivatives 4-Ethynylpyridine_HCl 4-Ethynylpyridine Hydrochloride CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) 4-Ethynylpyridine_HCl->CuAAC Organic_Azide Organic Azide (R-N3) Organic_Azide->CuAAC Triazole_Product 1-(Aryl/Alkyl)-4-(pyridin-4-yl)-1H-1,2,3-triazole CuAAC->Triazole_Product

Caption: Synthetic workflow for 1,2,3-triazole synthesis.

Comparative Cytotoxicity Data:

While direct studies originating from 4-ethynylpyridine hydrochloride are emerging, the broader class of pyridine-containing triazoles has demonstrated significant anticancer potential. For instance, novel 1,2,3-triazole derivatives have been synthesized and evaluated against various cancer cell lines, with some compounds showing promising IC50 values.[5] It is hypothesized that the pyridyl moiety enhances the interaction with specific biological targets.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Triazole HybridMCF-7 (Breast)12.37 ± 0.04Doxorubicin0.79 ± 0.05
Tetrahydroquinoline DerivativeHeLa (Cervical)0.34Adriamycin0.52
Imidazopyridine-Quinoline HybridMDA-MB-231 (Breast)0.32Adriamycin0.51

Table 1: Comparative anticancer activity of various heterocyclic compounds.[5][6]

It is important to note that the specific substitution on the triazole ring, introduced from the organic azide precursor, plays a crucial role in determining the cytotoxic potency and selectivity.[2]

Kinase Inhibitors via Sonogashira Coupling

The Sonogashira cross-coupling reaction is another powerful tool for elaborating the 4-ethynylpyridine scaffold. This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to various aryl or heteroaryl systems.[7] This methodology is particularly relevant for the synthesis of kinase inhibitors, as many approved drugs in this class feature a heterocyclic core.[8]

G cluster_synthesis Synthesis of Kinase Inhibitors 4-Ethynylpyridine 4-Ethynylpyridine Sonogashira Sonogashira Coupling (Pd/Cu catalysis) 4-Ethynylpyridine->Sonogashira Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Sonogashira Kinase_Inhibitor Aryl-Ethynyl-Pyridine Derivative Sonogashira->Kinase_Inhibitor

Caption: Synthesis of kinase inhibitors via Sonogashira coupling.

Comparative Kinase Inhibition Data:

Pyridine-based compounds have been extensively investigated as inhibitors of various kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2. While a comprehensive comparative study of kinase inhibitors derived specifically from 4-ethynylpyridine is a developing area, the existing data for structurally related compounds underscores the potential of this scaffold. For example, a comparative analysis of tyrosine kinase inhibitors revealed that lapatinib, which contains a substituted pyridine ring, exhibits high potency against both HER2 and HER4 receptors.[8]

Kinase InhibitorTarget KinaseIC50 (nM)
LapatinibHER2-32.36 kcal/mol (docking score)
LapatinibHER4-35.76 kcal/mol (docking score)
Acridine AnalogHaspin<60
Acridine AnalogDYRK2<400

Table 2: Comparative activity of various kinase inhibitors.[8][9] The docking scores for Lapatinib indicate strong binding affinity.

The structure-activity relationship (SAR) studies of pyridine derivatives often highlight the importance of the substitution pattern on the pyridine ring and the nature of the group coupled to it for achieving high potency and selectivity.[1][10]

Antimicrobial Activity

Beyond cancer, compounds derived from 4-ethynylpyridine have shown promise as antimicrobial agents. The pyridine nucleus is a common feature in many antibacterial and antifungal drugs.

Synthesis and Evaluation of Antimicrobial Pyridine Derivatives

The versatile reactivity of the ethynyl group allows for the synthesis of a wide array of pyridine derivatives with potential antimicrobial properties. These can include simple alkyl or aryl extensions, as well as more complex heterocyclic systems.

Comparative Antimicrobial Data:

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Alkyl PyridinolS. aureus0.5 - 1--
Dihydropyrimidine DerivativeS. aureus64Ciprofloxacin-
Pyridine SaltS. aureus56 ± 0.5% inhibition at 100 µg/mL--
Pyridine SaltE. coli55 ± 0.5% inhibition at 100 µg/mL--

Table 3: Comparative antimicrobial activity of pyridine derivatives.[11][12][13]

The data suggests that modifications to the pyridine scaffold can lead to potent antimicrobial agents. For instance, certain alkyl pyridinol compounds have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, it is essential to follow standardized experimental procedures.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Reagent->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

4-Ethynylpyridine hydrochloride is a highly valuable and versatile building block for the synthesis of a wide range of biologically active compounds. The strategic application of modern synthetic methodologies, such as click chemistry and Sonogashira coupling, allows for the creation of diverse molecular libraries with significant potential in anticancer and antimicrobial drug discovery. The comparative data presented in this guide highlights the promise of this scaffold and provides a foundation for the rational design of novel therapeutic agents. Further research focusing on the direct synthesis and comprehensive biological evaluation of compounds derived from 4-ethynylpyridine hydrochloride will undoubtedly lead to the discovery of new and improved medicines.

References

  • The IC50 results of the synthesized against 4 cancer cell lines. - ResearchGate. Available at: [Link]

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  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to 4-Ethynylpyridine Hydrochloride: A Comparative Review of its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of developing novel pharmaceuticals and functional materials. Among the myriad of heterocyclic intermediates, 4-Ethynylpyridine hydrochloride has emerged as a cornerstone reagent, prized for its unique combination of a nucleophilic pyridine core and a highly versatile terminal alkyne. This guide provides an in-depth technical comparison of 4-Ethynylpyridine hydrochloride's performance in key applications, grounded in experimental data and field-proven insights. We will explore its utility in medicinal chemistry, materials science, and as a versatile synthon in organic chemistry, offering a comparative analysis against alternative synthetic strategies.

The Strategic Advantage of the 4-Ethynylpyridine Moiety

The utility of 4-Ethynylpyridine hydrochloride stems from the distinct reactivity of its two key functional groups: the pyridine ring and the ethynyl group. The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor and a coordination site for metal ions, features that are crucial for biological activity and the formation of supramolecular structures.[1] The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions.[2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a wider range of reaction conditions compared to its free base counterpart.[2]

Core Applications: A Comparative Analysis

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyridine ring is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to engage in biological interactions and its favorable pharmacokinetic properties.[1] 4-Ethynylpyridine hydrochloride serves as a critical building block in the synthesis of complex molecular architectures with therapeutic potential.[1]

Case Study: Synthesis of mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) antagonists are a class of compounds investigated for their potential in treating various neurological and psychiatric disorders. A common structural feature of many potent mGluR5 antagonists is a pyridyl-ethynyl-phenyl scaffold.[3] 4-Ethynylpyridine hydrochloride is a key starting material for the synthesis of these compounds, including analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), a widely studied mGluR5 antagonist.[4]

Comparative Performance: 4-Ethynylpyridine vs. Alternative Building Blocks

Building BlockReaction TypeKey AdvantagesKey DisadvantagesRepresentative YieldReference
4-Ethynylpyridine HCl Sonogashira CouplingDirect introduction of the desired pyridyl-ethynyl moiety; high yields.Requires careful handling due to potential for homocoupling.~95%[5]
4-IodopyridineSonogashira CouplingReadily available starting material.Requires a separate alkyne coupling partner, adding a step to the synthesis.~85-95%[6][7]
4-BromopyridineSonogashira CouplingMore cost-effective than 4-iodopyridine.Generally lower reactivity than iodides, may require harsher conditions or more active catalysts.~70-90%[8]
4-VinylpyridineMulti-step (bromination/dehydrobromination)Readily available and inexpensive.Multi-step process with lower overall yield and use of hazardous reagents (e.g., Br₂).~60% (overall)[5]

Experimental Protocol: Synthesis of a Pyridyl-Ethynyl Phenyl Intermediate via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-Ethynylpyridine hydrochloride with an aryl halide, a key step in the synthesis of many mGluR5 antagonists.

  • Materials: 4-Ethynylpyridine hydrochloride, aryl iodide/bromide, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous solvent (e.g., DMF or THF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Add the anhydrous solvent, followed by triethylamine (3.0 equiv.).

    • To this mixture, add 4-Ethynylpyridine hydrochloride (1.1 equiv.).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

  • Amine Base: Triethylamine acts as both a base to neutralize the HCl generated from the hydrochloride salt and to form the active palladium(0) species, as well as a solvent in some cases.

Diagram: Sonogashira Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, PdCl₂(PPh₃)₂, CuI in Schlenk flask B Add Anhydrous Solvent and Triethylamine A->B C Add 4-Ethynylpyridine HCl B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Quench with NH₄Cl E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Generalized workflow for Sonogashira coupling.

Materials Science: Building Blocks for Functional Polymers and Frameworks

The rigid, linear structure and the presence of a coordinating nitrogen atom make 4-ethynylpyridine a valuable monomer for the synthesis of conjugated polymers and a linker for metal-organic frameworks (MOFs). These materials have applications in optoelectronics, sensing, and catalysis.[9][10]

Case Study: Synthesis of Conjugated Polymers

Conjugated polymers containing pyridine units are of interest due to their unique electronic and photophysical properties. The incorporation of the electron-deficient pyridine ring can influence the polymer's HOMO/LUMO energy levels, leading to tunable optical and electronic characteristics.[2][11]

Comparative Performance: 4-Ethynylpyridine vs. Phenylacetylene-based Monomers in Conjugated Polymers

PropertyPolymer with 4-Ethynylpyridine UnitsPolymer with Phenylacetylene UnitsRationale for Difference
Electron Affinity HigherLowerThe electron-withdrawing nature of the pyridine nitrogen lowers the LUMO energy level.[11]
Solubility Potentially higher in polar solventsGenerally soluble in nonpolar organic solventsThe polar pyridine unit can enhance solubility in more polar media.
Metal Coordination Capable of coordinating to metal ionsNot capableThe pyridine nitrogen provides a binding site for metals, enabling the formation of metallo-polymers.[9]
Photoluminescence Emission often red-shiftedVaries with substitutionThe pyridine unit can influence the intramolecular charge transfer characteristics of the polymer.[2]

Experimental Protocol: Synthesis of a Platinum(II) Terpyridine-Containing Conjugated Polymer via "Click" Chemistry

This protocol describes a post-polymerization modification approach where an azide-functionalized polymer is "clicked" with an alkyne-containing platinum(II) terpyridine complex, for which 4-ethynylpyridine can be a precursor.

  • Materials: Azide-functionalized polymer, alkyne-functionalized platinum(II) terpyridine complex, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Degassed solvent (e.g., DMF/water mixture).

  • Procedure:

    • Dissolve the azide-functionalized polymer and the alkyne-functionalized platinum(II) complex in the degassed solvent.

    • In a separate vial, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in degassed water.

    • Add the catalyst solution to the polymer/complex mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction by IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹) or GPC.

    • Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol) and subsequent washing.

Causality Behind Experimental Choices:

  • "Click" Chemistry: This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, specific, and tolerant of various functional groups, making it ideal for polymer modification.

  • Sodium Ascorbate: Acts as a reducing agent to generate the active Cu(I) catalyst from CuSO₄ in situ.

  • THPTA Ligand: Stabilizes the Cu(I) catalyst, preventing its disproportionation and oxidation, and increases its solubility in aqueous media.

Diagram: "Click" Chemistry for Polymer Modification

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction CuAAC Reaction cluster_purification Purification A Azide-functionalized Polymer E Combine Reactants and Catalyst in Solvent A->E B Alkyne-functionalized Pt(II) Complex B->E C CuSO₄ + THPTA C->E D Sodium Ascorbate D->E F Stir at Room Temperature E->F G Precipitation F->G H Washing & Drying G->H I I H->I Functionalized Polymer

Caption: Workflow for polymer functionalization via CuAAC.

Organic Synthesis: A Versatile Synthon

Beyond its direct incorporation into target molecules, 4-ethynylpyridine hydrochloride is a versatile intermediate for the synthesis of other valuable building blocks and ligands.

Case Study: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 4-ethynylpyridine readily participates in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. These triazole products are themselves important scaffolds in medicinal chemistry and materials science due to their stability, rigidity, and ability to act as linkers or pharmacophores.

Comparative Performance: Kinetics of 4-Ethynylpyridine in CuAAC

The rate of CuAAC reactions is influenced by the electronic nature of the alkyne. Electron-deficient alkynes generally exhibit faster reaction rates.

AlkyneRelative ReactivityRationale for Difference
4-Ethynylpyridine Faster than PhenylacetyleneThe electron-withdrawing pyridine ring increases the electrophilicity of the alkyne, accelerating the cycloaddition.[9]
PhenylacetyleneBaselineThe phenyl group is less electron-withdrawing than the pyridyl group.
PropiolamidesGenerally faster than 4-EthynylpyridineThe amide group is a strong electron-withdrawing group, further activating the alkyne.[12]

Note: Relative reactivities are general trends and can be influenced by specific reaction conditions.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole via CuAAC

  • Materials: 4-Ethynylpyridine hydrochloride, an organic azide, Copper(II) sulfate (CuSO₄), Sodium ascorbate, a suitable solvent (e.g., t-BuOH/H₂O or DMF).

  • Procedure:

    • Dissolve 4-ethynylpyridine hydrochloride (1.0 equiv.) and the organic azide (1.0 equiv.) in the chosen solvent.

    • Add an aqueous solution of CuSO₄ (0.01-0.05 equiv.).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 equiv.) to the reaction mixture.

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic catalyst components.

  • Stoichiometry of Catalyst and Reducing Agent: Catalytic amounts of copper are sufficient, with an excess of the reducing agent to ensure the copper remains in its active Cu(I) state.

Diagram: CuAAC Reaction Pathway

G A 4-Ethynylpyridine D [3+2] Cycloaddition A->D B Organic Azide B->D C Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) C->D catalyzes E 1,4-Disubstituted 1,2,3-Triazole D->E

Caption: Simplified mechanism of the CuAAC reaction.

Conclusion and Future Outlook

4-Ethynylpyridine hydrochloride has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its applications in medicinal chemistry, particularly in the development of CNS-active compounds, and in materials science for the creation of functional polymers and frameworks, are well-documented. The comparative analysis presented in this guide highlights its superior performance in many instances, particularly in Sonogashira couplings where it allows for the direct and efficient introduction of the pyridyl-ethynyl moiety.

The future of 4-ethynylpyridine hydrochloride likely lies in its continued use in the discovery of new bioactive molecules and the development of advanced materials with tailored properties. As our understanding of structure-activity and structure-property relationships deepens, the strategic incorporation of this versatile building block will undoubtedly lead to further innovations in both the life sciences and materials science. The experimental protocols and comparative data provided herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

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A Senior Application Scientist's Guide to 4-Ethynylpyridine Hydrochloride: A Comparative Performance Analysis in Key Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and materials science, the selection of appropriate reagents and solvent systems is paramount to achieving desired synthetic outcomes. 4-Ethynylpyridine hydrochloride stands as a critical structural motif and a versatile building block, prized for its pyridine ring that offers sites for hydrogen bonding and coordination, and a terminal alkyne that provides a reactive handle for pivotal carbon-carbon bond formations like Sonogashira couplings and "click" chemistry.[1][2] This guide provides an in-depth, objective comparison of the performance of 4-Ethynylpyridine hydrochloride in various solvent systems, supported by experimental insights to empower you in your synthetic endeavors.

Understanding 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a white to off-white crystalline solid.[3] The hydrochloride salt form significantly enhances its solubility in polar solvents, most notably in water and alcohols, a key distinction from its free base counterpart.[3] This characteristic is fundamental to its utility in a range of reaction conditions. It is typically synthesized through a Sonogashira coupling reaction involving a 4-halopyridine and a terminal alkyne, followed by acidification with hydrogen chloride.[1][3] Its primary applications lie in medicinal chemistry as a synthetic intermediate for bioactive molecules and receptor ligands, as well as a precursor in the synthesis of conjugated polymers for optoelectronic devices.[2][3][4][5]

Performance in Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone of modern organic synthesis for forging C(sp²)–C(sp) bonds, and 4-Ethynylpyridine hydrochloride is a frequent participant.[1] The choice of solvent in this palladium-catalyzed reaction is not trivial; it can dramatically influence reaction rates, yields, and even the product distribution. The solvent's polarity, dielectric constant, and hydrogen-bonding capabilities all play a crucial role in the reaction's efficiency.[6]

Comparative Data in Sonogashira Coupling
Solvent SystemBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)Observations
Acetonitrile (CH₃CN)Triethylamine (TEA)/PiperidinePd catalyst, CuIReflux894Found to be the best solvent for the coupling of 4-bromopyridine hydrochloride, minimizing homocoupling byproducts.[7]
Tetrahydrofuran (THF)Triethylamine (TEA)Pd(PPh₃)₂Cl₂ / CuI6516~85 (of silylated product)A common and reliable method, particularly for the coupling with trimethylsilylacetylene.[8] No reaction was observed in other instances.[7]
Dimethylformamide (DMF)Triethylamine (TEA)Pd(PPh₃)₄ / CuI254~70Effective at room temperature, though may slow the reaction in some cases by displacing ligands from the palladium complex.[6][8]
Toluenei-Pr₂NHPdCl₂(PPh₃)₂ / CuI8012~90 (of protected alkyne)A nonpolar option that can be effective, particularly in copper-free systems where it outperformed DMF.[6][8]

Expert Insights: The choice between acetonitrile and THF often depends on the specific coupling partners and the desired reaction conditions. Acetonitrile's polarity appears beneficial for the hydrochloride salt, potentially aiding in its dissolution and subsequent reaction. The failure of the reaction in THF in one reported case underscores the importance of empirical validation of solvent systems for your specific application.[7]

Experimental Protocol: Sonogashira Coupling of 4-Bromopyridine Hydrochloride with Phenylacetylene

This protocol is adapted from a procedure demonstrating high yield in acetonitrile.[7]

Materials:

  • 4-Bromopyridine hydrochloride

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Piperidine

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 4-bromopyridine hydrochloride (1.0 equiv.), the palladium catalyst (0.02 equiv.), and CuI (0.01 equiv.).

  • Add degassed anhydrous acetonitrile, followed by degassed triethylamine (3.0 equiv.) and piperidine (as a co-solvent and base).

  • To the stirred suspension, add phenylacetylene (1.1 equiv.) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 8 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Performance in Azide-Alkyne "Click" Cycloadditions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is another key application for 4-Ethynylpyridine hydrochloride. Solvent choice here is also critical, influencing the solubility of the reactants and the stability and activity of the copper catalyst.

While direct comparative studies for 4-Ethynylpyridine hydrochloride are not as readily available in the provided search results, the general principles of CuAAC suggest that a variety of polar solvents can be employed. The use of deep eutectic solvents (DESs) has also emerged as a sustainable and efficient medium for these reactions.[9]

Expert Insights: For the hydrochloride salt, polar protic solvents like water and ethanol, or polar aprotic solvents like DMSO and DMF are generally good starting points. The enhanced solubility of the hydrochloride salt in these systems is advantageous. For sensitive substrates, the use of a non-coordinating solvent may be preferred to avoid interference with the copper catalyst.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a general framework for the click reaction.

Materials:

  • 4-Ethynylpyridine hydrochloride

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., water, t-BuOH/water, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and 4-Ethynylpyridine hydrochloride (1.1 equiv.) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Sonogashira_Coupling A 4-Halopyridine B 4-Ethynylpyridine Hydrochloride A->B Sonogashira Coupling (Pd/Cu catalyst, Base) D Coupled Product B->D Further Reactions C Terminal Alkyne C->B

Caption: Sonogashira coupling workflow for synthesizing 4-Ethynylpyridine derivatives.

Click_Chemistry A 4-Ethynylpyridine Hydrochloride C 1,4-Disubstituted 1,2,3-Triazole A->C CuAAC 'Click' Reaction (Cu(I) catalyst) B Organic Azide B->C

Caption: Azide-Alkyne Cycloaddition (Click Chemistry) using 4-Ethynylpyridine HCl.

Alternatives to 4-Ethynylpyridine Hydrochloride

While 4-Ethynylpyridine hydrochloride is a valuable reagent, alternative strategies and compounds exist for introducing the 4-pyridylacetylene moiety.

Alternative Reagents:

  • Protected 4-Ethynylpyridines: Using a silyl-protected version, such as 4-((Trimethylsilyl)ethynyl)pyridine, can be advantageous in certain contexts, particularly when the terminal alkyne proton might interfere with other functionalities or reaction conditions. The silyl group can be readily removed post-coupling.

  • In situ generation from 4-vinylpyridine: A multi-step route from the more readily available 4-vinylpyridine, involving bromination and subsequent double dehydrobromination, can be a viable, albeit less direct, alternative.[1]

Alternative Synthetic Approaches:

For the broader goal of synthesizing substituted pyridines, numerous methods can be considered as alternatives to using a pre-functionalized building block like 4-Ethynylpyridine hydrochloride. These include classical methods like the Hantzsch and Kröhnke pyridine syntheses, as well as modern multicomponent reactions and transition-metal-catalyzed cycloadditions.[10]

Alternative Bases to Pyridine:

In reactions where the pyridine moiety of 4-Ethynylpyridine might also act as a base, or in contexts where a non-nucleophilic base is required, several alternatives to pyridine itself are available. These include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • N-Methylimidazole [11]

  • 2,6-Lutidine [11]

The choice of alternative will depend on the specific reaction requirements, such as basicity and steric hindrance.

Conclusion

4-Ethynylpyridine hydrochloride is an indispensable tool for the modern synthetic chemist. Its performance, particularly in pivotal reactions like the Sonogashira coupling, is intrinsically linked to the solvent system employed. Acetonitrile often emerges as a superior solvent for the hydrochloride salt in these couplings, though THF remains a reliable alternative in many cases. The enhanced solubility of the hydrochloride salt in polar solvents also makes it well-suited for aqueous or polar organic media in "click" chemistry. By understanding the interplay between this versatile building block and the solvent environment, researchers can optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, accelerated progress in the fields of drug discovery and materials science.

References

  • Lee, C.-H., & Lin, J. T. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Which is the alternative of pyridine as a base?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Retrieved from [Link]

  • ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]

Sources

cost-benefit analysis of different synthetic routes to 4-Ethynylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Ethynylpyridine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, scalability, and safety. 4-Ethynylpyridine hydrochloride is a vital building block, prized for its unique combination of a pyridine core for biological interactions and a reactive ethynyl group for versatile C-C bond formation via methods like Sonogashira coupling.[1] This guide provides a senior application scientist’s perspective on the primary synthetic routes to this key intermediate, offering a cost-benefit analysis grounded in experimental data to inform your selection process.

The Gold Standard: Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most prevalent and reliable method for synthesizing 4-ethynylpyridine.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields under relatively mild conditions.[2][4]

Reaction Scheme:

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[4][5] The palladium cycle involves oxidative addition of the palladium(0) catalyst to the 4-halopyridine, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product.[5][6] The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[4][6]

Experimental Protocol (Representative)
  • Reaction Setup: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 4-iodopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).[2]

  • Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 5.0 equiv.) as the base and solvent, followed by trimethylsilylacetylene (TMSA) (1.2 equiv.).[2]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Deprotection: Dissolve the crude silyl-protected product in methanol and add potassium carbonate (K₂CO₃, 2.0 equiv.). Stir at room temperature for 2 hours to remove the trimethylsilyl group.[2]

  • Purification & Salt Formation: Remove the solvent and purify the residue (4-ethynylpyridine free base) by column chromatography on silica gel.[2] Dissolve the purified free base in a suitable solvent like diethyl ether and treat with a solution of HCl in ether or dioxane to precipitate the desired 4-Ethynylpyridine hydrochloride salt.

Cost-Benefit Analysis:
  • Yield & Efficiency: High yields are consistently reported, often exceeding 80-90%. The mild reaction conditions (room temperature) are a significant advantage.[2]

  • Cost: The primary cost drivers are the palladium catalyst and the 4-halopyridine starting material. 4-iodopyridine is more reactive but also more expensive than 4-bromopyridine. Using TMSA adds a deprotection step but prevents self-coupling of the alkyne.

  • Scalability: The reaction is highly scalable and widely used in industrial settings for preparing pharmaceutical intermediates.[3]

  • Safety & Environmental: Palladium and copper are heavy metals, requiring careful waste management. Triethylamine is a flammable and corrosive base. However, the development of copper-free Sonogashira protocols can mitigate some of these concerns.[5]

The Precursor: Stephens-Castro Coupling

Historically significant, the Stephens-Castro coupling is a related reaction that involves the coupling of a pre-formed copper(I) acetylide with an aryl halide.[7][8] It predates the Sonogashira reaction and typically requires more forcing conditions.[2]

Reaction Scheme:

Mechanistic Insight: This reaction proceeds via the nucleophilic attack of the copper acetylide on the aryl halide.[9] Unlike the Sonogashira coupling, it does not employ a palladium catalyst and relies on stoichiometric amounts of the copper acetylide.[7][10]

Experimental Protocol (Representative)
  • Copper Acetylide Preparation: In a separate flask, prepare the copper(I) acetylide by reacting a terminal alkyne with a copper(I) salt (e.g., CuI) in the presence of a base like ammonia.

  • Reaction Setup: In a reaction vessel, dissolve 4-iodopyridine (1.0 equiv.) in pyridine.[2]

  • Reagent Addition: Add the pre-formed copper(I) acetylide (1.1 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours.[2]

  • Workup and Purification: Cool the reaction to room temperature and pour it into an aqueous ammonia solution to dissolve copper salts. Extract the product with an organic solvent, dry, and purify via chromatography or distillation, followed by conversion to the hydrochloride salt.

Cost-Benefit Analysis:
  • Yield & Efficiency: Yields are generally moderate to good but can be lower than the Sonogashira coupling. The reaction requires high temperatures and long reaction times.[2]

  • Cost: The avoidance of a costly palladium catalyst is an advantage. However, this is offset by the need to pre-form the copper acetylide and the use of stoichiometric copper.

  • Scalability: Scalability can be challenging due to the heterogeneous nature of the pre-formed copper acetylide and the high reaction temperatures.

  • Safety & Environmental: The use of large quantities of pyridine (a flammable and toxic solvent) at high temperatures is a significant safety concern. Stoichiometric copper waste is a major environmental drawback.

The Alternative Precursor: Route from 4-Vinylpyridine

This multi-step approach transforms the more readily available 4-vinylpyridine into the target alkyne.[2]

Reaction Scheme:

Mechanistic Insight: The synthesis begins with the electrophilic addition of bromine across the vinyl double bond to form a dibromoethane intermediate. This is followed by a double dehydrobromination (E2 elimination) using a strong base, such as sodium amide or potassium tert-butoxide, to form the alkyne.[2]

Experimental Protocol (Conceptual)
  • Bromination: Dissolve 4-vinylpyridine in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and cool in an ice bath. Add a solution of bromine (1.0 equiv.) dropwise.

  • Isolation of Intermediate: Once the reaction is complete (as indicated by the disappearance of the bromine color), remove the solvent to isolate the crude 1,2-dibromoethylpyridine intermediate.

  • Dehydrobromination: Dissolve the dibromo intermediate in a solvent like liquid ammonia or THF. Add a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (>2.0 equiv.) in portions and allow the reaction to proceed, often with gentle heating.

  • Workup and Purification: Quench the reaction carefully with water or an ammonium chloride solution. Extract the 4-ethynylpyridine free base, dry the organic layer, and purify as previously described before converting to the hydrochloride salt.

Cost-Benefit Analysis:
  • Yield & Efficiency: As a multi-step synthesis, the overall yield is often lower than that of cross-coupling methods. Each step requires separate workup and purification, reducing overall efficiency.[2]

  • Cost: 4-vinylpyridine can be a relatively inexpensive starting material. The reagents for bromination and elimination are also generally cost-effective.

  • Scalability: The handling of bromine and strong bases like sodium amide can pose challenges for large-scale synthesis. The double elimination step can sometimes be difficult to control.

  • Safety & Environmental: Bromine is highly corrosive and toxic. Strong bases like NaNH₂ are moisture-sensitive and can be hazardous to handle. The atom economy of this route is poorer than that of the coupling reactions.

Data Presentation: Comparison of Synthetic Routes

FeatureSonogashira CouplingStephens-Castro CouplingRoute from 4-Vinylpyridine
Starting Materials 4-Halopyridine, Terminal Alkyne4-Halopyridine, Copper Acetylide4-Vinylpyridine, Bromine
Key Reagents Pd catalyst, Cu(I) co-catalyst, Amine baseStoichiometric Cu(I), PyridineStrong base (e.g., NaNH₂)
Typical Yield High (>80%)Moderate to GoodModerate (lower overall)
Reaction Conditions Mild (Room Temperature)Harsh (120 °C)Variable (low temp then high)
Number of Steps 1-2 (including deprotection)2 (including acetylide prep)2-3
Cost Profile High catalyst cost, moderate reagent costLower catalyst cost, high solvent/waste costLow reagent cost
Pros High yield, mild conditions, reliablePalladium-freeInexpensive starting material
Cons Catalyst cost, metal contaminationHarsh conditions, stoichiometric copper wasteLower overall yield, hazardous reagents

Visualization of Synthetic Workflows

High-Level Comparison of Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Final Product 4-Halopyridine 4-Halopyridine Sonogashira Sonogashira 4-Halopyridine->Sonogashira Stephens-Castro Stephens-Castro 4-Halopyridine->Stephens-Castro 4-Vinylpyridine 4-Vinylpyridine Bromination / Elimination Bromination / Elimination 4-Vinylpyridine->Bromination / Elimination 4-Ethynylpyridine HCl 4-Ethynylpyridine HCl Sonogashira->4-Ethynylpyridine HCl High Yield Stephens-Castro->4-Ethynylpyridine HCl Moderate Yield Bromination / Elimination->4-Ethynylpyridine HCl Lower Overall Yield

Caption: High-level overview of the main synthetic routes to 4-Ethynylpyridine HCl.

Detailed Workflow for Sonogashira Coupling

G start Setup: Inert Atmosphere (Schlenk Flask) reagents Add Reagents: 4-Iodopyridine PdCl₂(PPh₃)₂ CuI start->reagents solvent Add Solvent & Base: Degassed Et₃N TMS-Acetylene reagents->solvent react Stir at RT (4-6 hours) Monitor by TLC solvent->react workup Workup: Concentrate Extract with EtOAc Wash & Dry react->workup deprotect Deprotection: Dissolve in MeOH Add K₂CO₃ workup->deprotect purify Purification: Column Chromatography deprotect->purify salt Salt Formation: Dissolve in Ether Add HCl Solution purify->salt end Product: 4-Ethynylpyridine HCl salt->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling route.

Expert Recommendation and Conclusion

For the majority of laboratory-scale and process development applications, the Sonogashira coupling is the superior and recommended route . Its reliability, high yields, and mild operating conditions provide a self-validating system that ensures reproducibility.[2] While the initial investment in a palladium catalyst is higher, the overall process efficiency, reduced reaction times, and cleaner reaction profiles often lead to lower costs at scale when factoring in labor, energy, and purification expenses.

The Stephens-Castro coupling may be considered in specific scenarios where palladium catalysis must be avoided, but its harsh conditions and stoichiometric copper waste make it less attractive from a modern process chemistry perspective.[2][9] The route from 4-vinylpyridine serves as a viable, albeit less efficient, alternative if the starting material offers a significant cost advantage and the multi-step process is acceptable.[2]

Ultimately, the choice of synthesis depends on the specific project goals. For rapid access to material for early-stage drug discovery, the Sonogashira coupling provides the most direct and dependable path to high-purity 4-Ethynylpyridine hydrochloride.

References

  • 4-Acetylpyridine oxime. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Castro–Stephens coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. (2025, December 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Castro-Stephens Coupling. (n.d.). Merck Index. Retrieved from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]

  • Castro–Stephens coupling | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

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Navigating the Aromatic Labyrinth: A Comparative Guide to Bioisosteres of 4-Ethynylpyridine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the molecular architect's toolbox is filled with building blocks that dictate a compound's ultimate therapeutic potential. Among these, 4-Ethynylpyridine hydrochloride has long been a favored scaffold. Its rigid, linear geometry conferred by the ethynyl group, coupled with the hydrogen bond accepting capability and aqueous solubility imparted by the pyridine ring, makes it a versatile connector for assembling complex molecular architectures.[1][2] This guide delves into the strategic alternatives to this crucial building block, offering a comparative analysis of their synthesis, biological impact, and pharmacokinetic profiles to empower researchers in navigating the nuanced landscape of lead optimization.

The pyridine motif is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[3] Its ability to engage in various biological interactions and contribute to favorable pharmacokinetic properties has cemented its importance.[3] The ethynyl group, on the other hand, serves as a powerful and versatile functional group, enhancing metabolic stability, optimizing pharmacokinetics, and increasing target selectivity.[4] The combination in 4-ethynylpyridine hydrochloride thus presents a potent starting point for drug design. However, the quest for improved efficacy, selectivity, and developability often necessitates the exploration of bioisosteric replacements. Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's properties to overcome challenges such as metabolic instability, off-target toxicity, or poor solubility.[5][6]

The Rationale for Alternatives: Beyond the Pyridine Core

While the pyridine ring offers many advantages, its metabolic fate can sometimes be a liability. Oxidation of the pyridine ring is a common metabolic pathway, which can lead to rapid clearance and reduced bioavailability.[7] Furthermore, the specific nitrogen position in the pyridine ring dictates its electronic properties and hydrogen bonding capacity, which may not always be optimal for a given biological target. This has driven the exploration of alternative nitrogen-containing aromatic alkynes, primarily the diazines: pyrimidine, pyrazine, and pyridazine.[8] These bioisosteres, while structurally similar, present subtle yet impactful differences in their physicochemical properties.

A Head-to-Head Comparison: Pyridine vs. Diazine Alkynes

The strategic replacement of the pyridine ring in 4-ethynylpyridine with a diazine can profoundly influence a drug candidate's profile. The introduction of a second nitrogen atom into the aromatic ring alters the electron distribution, dipole moment, and hydrogen bonding potential, which in turn affects target binding, solubility, and metabolic stability.[5]

Ethynylpyrimidines: The Versatile Modulators

Pyrimidine, or 1,3-diazine, is a particularly popular bioisostere for pyridine.[9] The positions of the nitrogen atoms in pyrimidine can significantly impact the molecule's properties. For instance, replacing a 4-substituted pyridine with a 5-substituted pyrimidine can lead to improved metabolic stability by altering the sites susceptible to enzymatic attack.[9]

Table 1: Comparative Physicochemical Properties of Ethynyl-Azines

Building BlockStructurepKa (approx.)cLogP (approx.)Key Features
4-Ethynylpyridine5.21.3Strong H-bond acceptor, moderate basicity.
5-Ethynylpyrimidine1.31.1Weaker base, alters metabolic profile.[9]
2-Ethynylpyrazine0.61.0Very weak base, potential for improved cell permeability.[8]
3-Ethynylpyridazine2.31.2Unique dipole moment, potential for novel interactions.[10]
Ethynylpyrazines: Enhancing Permeability and Reducing Basicity

Pyrazine, or 1,4-diazine, offers a symmetrical arrangement of nitrogen atoms, resulting in a significantly lower basicity compared to pyridine.[8] This reduction in pKa can be advantageous in several scenarios. For instance, highly basic compounds can sometimes lead to off-target effects through interactions with aminergic GPCRs or ion channels. By switching to a less basic pyrazine core, such liabilities may be mitigated. Furthermore, the reduced basicity can lead to a more neutral molecule at physiological pH, potentially enhancing its ability to cross cell membranes.

Ethynylpyridazines: Exploring New Chemical Space

Pyridazine, or 1,2-diazine, is the least commonly explored of the diazine bioisosteres for pyridine. However, its unique electronic and steric properties, arising from the adjacent nitrogen atoms, can offer novel opportunities in drug design.[10][11] The close proximity of the nitrogen lone pairs creates a distinct dipole moment, which could lead to unique and favorable interactions within a protein binding pocket that are not achievable with other azines.

Experimental Evidence: A Tale of Two Kinase Inhibitors

A compelling example of the strategic application of these alternative building blocks can be found in the development of kinase inhibitors. In a hypothetical study aimed at optimizing a series of kinase inhibitors, a lead compound containing a 4-ethynylpyridine moiety exhibits potent activity but suffers from rapid metabolism. To address this, a medicinal chemist might synthesize a series of analogs where the 4-ethynylpyridine is replaced with 5-ethynylpyrimidine, 2-ethynylpyrazine, and 3-ethynylpyridazine.

Table 2: Hypothetical Comparative Performance Data of Kinase Inhibitor Analogs

AnalogHeterocyclic AlkyneKinase IC50 (nM)Microsomal Stability (t½, min)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Lead Compound 4-Ethynylpyridine1015505
Analog 1 5-Ethynylpyrimidine1245607
Analog 2 2-Ethynylpyrazine25354012
Analog 3 3-Ethynylpyridazine1525754

In this hypothetical scenario, the switch to a 5-ethynylpyrimidine (Analog 1) results in a significant improvement in metabolic stability, with only a marginal loss in potency. This is a common and often desirable trade-off in lead optimization. The 2-ethynylpyrazine (Analog 2) , while showing a greater loss in potency, demonstrates a marked improvement in cell permeability, which could be crucial for targeting intracellular proteins. The 3-ethynylpyridazine (Analog 3) offers the best aqueous solubility, a critical parameter for oral drug formulation, while maintaining good potency. This data underscores the nuanced and context-dependent nature of bioisosteric replacement.

Synthetic Methodologies: Accessing the Alternatives

The synthesis of these alternative heterocyclic alkynes generally follows similar and well-established synthetic routes, most commonly the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a robust and versatile method for coupling a terminal alkyne with a halo-heterocycle.

General Sonogashira Coupling Protocol

Sonogashira_Coupling reagents Halo-heterocycle + Terminal Alkyne product Heterocyclic Alkyne reagents->product Sonogashira Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) catalyst->reagents

Caption: Generalized workflow for Sonogashira coupling.

Step-by-Step Protocol:

  • To a solution of the halo-heterocycle (e.g., 5-bromopyrimidine, 2-chloropyrazine, or 3-chloropyridazine) (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • A base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq), is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is worked up by quenching with water and extracting with an organic solvent.

  • The crude product is then purified by column chromatography to yield the desired heterocyclic alkyne.

The choice of halogen on the heterocycle (I > Br > Cl) and the specific reaction conditions (temperature, solvent, and base) will need to be optimized for each specific substrate.

Logical Framework for Selecting an Alternative Building Block

The decision to deviate from the well-trodden path of 4-ethynylpyridine hydrochloride should be a strategic one, guided by the specific challenges encountered during lead optimization. The following decision tree illustrates a logical approach to selecting an appropriate bioisostere.

Decision_Tree Start Lead compound with 4-Ethynylpyridine shows liability Metabolism Poor Metabolic Stability? Start->Metabolism Permeability Poor Cell Permeability? Metabolism->Permeability No Pyrimidine Consider 5-Ethynylpyrimidine Metabolism->Pyrimidine Yes Solubility Poor Aqueous Solubility? Permeability->Solubility No Pyrazine Consider 2-Ethynylpyrazine Permeability->Pyrazine Yes Pyridazine Consider 3-Ethynylpyridazine Solubility->Pyridazine Yes

Caption: Decision tree for selecting a heterocyclic alkyne bioisostere.

Conclusion: A Nuanced Approach to Molecular Design

The selection of a building block in drug discovery is a critical decision that reverberates through the entire development process. While 4-ethynylpyridine hydrochloride remains a valuable and versatile tool, a judicious exploration of its bioisosteric alternatives can unlock significant improvements in a drug candidate's profile. The diazine alkynes—ethynylpyrimidine, ethynylpyrazine, and ethynylpyridazine—each offer a unique set of physicochemical properties that can be strategically leveraged to overcome common hurdles in lead optimization, such as poor metabolic stability, low cell permeability, or inadequate solubility. By understanding the subtle yet profound impact of these structural modifications, medicinal chemists can navigate the complex landscape of drug design with greater precision and ultimately, greater success.

References

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A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis and drug discovery, 4-Ethynylpyridine hydrochloride stands as a versatile and highly valuable building block. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the reactive terminal alkyne, render it a compelling substrate for a variety of chemical transformations. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, developing novel catalytic systems, and ultimately, accelerating the discovery of new therapeutic agents and advanced materials.

This guide provides an in-depth comparative analysis of the kinetic behavior of 4-Ethynylpyridine hydrochloride in three key classes of reactions: hydrohalogenation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the Sonogashira coupling. We will delve into the mechanistic underpinnings that govern its reactivity, compare its performance with relevant alternative alkynes, and provide detailed experimental protocols for kinetic analysis.

Hydrohalogenation: A Study in Regioselectivity and Electronic Effects

The hydrohalogenation of ethynylpyridines provides a clear demonstration of how the position of the nitrogen atom within the pyridine ring profoundly influences the reactivity of the alkyne moiety. Kinetic studies, while often qualitative in this context, reveal a distinct reactivity trend among the isomers.

Comparative Reactivity of Ethynylpyridine Isomers

Experimental evidence from hydrochlorination reactions indicates the following reactivity order: 2-ethynylpyridine > 4-ethynylpyridine >> 3-ethynylpyridine.[1][2] This trend can be rationalized by considering the electronic effects of the protonated pyridine ring on the ethynyl group.

  • 2-Ethynylpyridine: The proximity of the protonated nitrogen to the alkyne in the 2-position strongly enhances the electrophilicity of the triple bond through both inductive and resonance effects. This facilitates a rapid nucleophilic attack by the halide ion.

  • 4-Ethynylpyridine: The nitrogen at the 4-position also activates the alkyne via a significant electron-withdrawing resonance effect. However, the greater distance compared to the 2-isomer results in a diminished inductive effect, leading to a slightly lower reaction efficiency.[1]

  • 3-Ethynylpyridine: In the 3-position, the nitrogen atom cannot exert a strong resonance-based electron-withdrawing effect on the alkyne. Consequently, 3-ethynylpyridine is found to be largely unreactive under the same conditions.[1]

IsomerReactivity in HydrochlorinationRationale
2-Ethynylpyridine HighStrong inductive and resonance effects from the proximate protonated nitrogen.
4-Ethynylpyridine ModerateSignificant resonance effect, but diminished inductive effect due to distance.[1]
3-Ethynylpyridine InertLack of significant resonance or inductive activation from the nitrogen atom.[1]
Experimental Protocol: Monitoring Hydrohalogenation Kinetics

A qualitative kinetic comparison can be achieved by monitoring the consumption of the starting material and the formation of the product over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine hydrochloride in a suitable solvent (e.g., acetonitrile).

  • Initiation: To each vessel, add an equivalent of concentrated hydrochloric acid at a controlled temperature.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis:

    • TLC: Spot the aliquots on a TLC plate and elute with an appropriate solvent system. Visualize the spots under UV light to observe the disappearance of the starting material and the appearance of the product.

    • NMR: Quench the reaction in the aliquot and prepare it for ¹H NMR analysis. Monitor the change in the integrals of characteristic peaks for the starting material and the product.

  • Data Interpretation: Compare the rate of disappearance of the starting material for the three isomers to establish the qualitative reactivity order.

Hydrohalogenation_Mechanism 4-Ethynylpyridine 4-Ethynylpyridine Protonation Protonation 4-Ethynylpyridine->Protonation HCl Pyridinium Intermediate Pyridinium Intermediate Protonation->Pyridinium Intermediate Formation of Pyridinium Salt Nucleophilic Attack Nucleophilic Attack Pyridinium Intermediate->Nucleophilic Attack Cl⁻ Vinyl Halide Product Vinyl Halide Product Nucleophilic Attack->Vinyl Halide Product

Mechanism of 4-Ethynylpyridine Hydrochlorination.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Influence of Electronics

The CuAAC, a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazoles. The kinetics of this reaction are highly sensitive to the electronic nature of the alkyne substrate.

Comparative Reactivity of Terminal Alkynes

Generally, terminal alkynes bearing electron-withdrawing groups exhibit enhanced reactivity in CuAAC. This is attributed to the increased acidity of the acetylenic proton, which facilitates the formation of the key copper(I) acetylide intermediate, a rate-determining step in many cases.

Alkyne TypeExpected Relative Reactivity in CuAACRationale
Alkynes with strong electron-withdrawing groups (e.g., propiolamides)Very HighSignificantly increased acidity of the acetylenic proton.[4]
4-Ethynylpyridine HighElectron-withdrawing pyridine ring increases proton acidity.
Phenylacetylene ModerateBenzene ring is relatively electron-neutral.
Alkyl-substituted alkynes LowElectron-donating alkyl groups decrease proton acidity.
Experimental Protocol: Kinetic Analysis of CuAAC Reactions

The kinetics of CuAAC reactions can be conveniently monitored using in-situ techniques like ¹H NMR or UV-Vis spectroscopy, particularly if one of the reactants or the product has a distinct spectroscopic signature.

Step-by-Step Protocol:

  • Stock Solutions: Prepare stock solutions of the azide (e.g., benzyl azide), the alkynes to be compared (e.g., 4-ethynylpyridine hydrochloride, phenylacetylene, and an alkyl alkyne), a copper(II) sulfate solution, and a sodium ascorbate solution (freshly prepared).

  • Reaction Setup (for NMR): In an NMR tube, combine the azide and alkyne solutions in a deuterated solvent.

  • Initiation: Add the copper sulfate solution followed by the sodium ascorbate solution to initiate the reaction.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a disappearing reactant and an appearing product. Plot the concentration versus time and fit the data to an appropriate rate law to determine the rate constant.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions Azide Alkyne CuSO₄ Na-Ascorbate Reaction_Setup Combine Reactants in NMR Tube Stock_Solutions->Reaction_Setup Initiation Add CuSO₄ then Na-Ascorbate Reaction_Setup->Initiation Data_Acquisition Acquire Time-Resolved ¹H NMR Spectra Initiation->Data_Acquisition Integration Integrate Reactant & Product Signals Data_Acquisition->Integration Plotting Plot Concentration vs. Time Integration->Plotting Rate_Constant Determine Rate Constant Plotting->Rate_Constant

Workflow for Kinetic Analysis of CuAAC Reactions.

Sonogashira Coupling: A Versatile C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The kinetics of this reaction are influenced by a multitude of factors, including the nature of the halide, the alkyne, the catalyst system, and the reaction conditions.

Factors Influencing Sonogashira Coupling Kinetics
  • Aryl Halide: The reactivity of the aryl halide is a dominant factor, with the C-X bond strength following the trend I > Br > Cl.[5]

  • Alkyne: The acidity of the terminal alkyne's C-H bond influences the ease of formation of the copper acetylide. Similar to CuAAC, more acidic alkynes are generally expected to react faster. Therefore, 4-ethynylpyridine, with its electron-withdrawing pyridine ring, is anticipated to be more reactive than simple alkyl alkynes.

  • Catalyst System: The choice of palladium source, ligands, and the copper co-catalyst significantly impacts the reaction rate.

ParameterInfluence on Reaction Rate
Aryl Halide I > Br > Cl
Alkyne Acidity More acidic alkynes generally react faster.
Catalyst/Ligand Bulky, electron-rich phosphine ligands often enhance catalytic activity.
Base The choice of base affects the deprotonation of the alkyne.
Solvent Solvent polarity can influence the solubility of reactants and catalyst stability.
Experimental Protocol: High-Throughput Kinetic Screening of Sonogashira Reactions

Modern high-throughput experimentation techniques allow for the rapid screening of various substrates and catalysts to determine relative reaction kinetics.

Step-by-Step Protocol:

  • Reaction Array Setup: In a multi-well reaction plate, dispense solutions of a common aryl halide (e.g., iodobenzene), a palladium catalyst, a copper co-catalyst, and a base.

  • Substrate Addition: To different wells, add solutions of the terminal alkynes to be compared (e.g., 4-ethynylpyridine hydrochloride, phenylacetylene, 1-hexyne).

  • Reaction and Sampling: Place the reaction plate in a heated shaker. At specified time points, an automated liquid handler can withdraw aliquots from each well and quench the reaction.

  • Analysis: The quenched samples can be analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion and yield.

  • Data Processing: The kinetic data for each reaction can be plotted to compare the reaction rates of the different alkynes.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu Cycle) Cu_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX CuX->Cu_Alkyne R-C≡CH, Base Cu_Alkyne->CuX to Pd Cycle

Catalytic Cycles in the Sonogashira Coupling Reaction.

Conclusion and Future Outlook

4-Ethynylpyridine hydrochloride is a highly reactive and versatile building block in organic synthesis. Its kinetic behavior is largely governed by the electron-withdrawing nature of the pyridine ring, which activates the terminal alkyne towards nucleophilic attack and facilitates deprotonation in metal-catalyzed reactions.

  • In hydrohalogenation , it is more reactive than its 3-isomer but slightly less reactive than the 2-isomer, a trend directly attributable to the position of the nitrogen atom.

  • In CuAAC , it is expected to be more reactive than electron-neutral or electron-rich alkynes due to the increased acidity of its acetylenic proton.

  • In Sonogashira coupling , its enhanced acidity should also contribute to a faster reaction rate compared to less acidic alkynes, although the overall kinetics are dependent on a complex interplay of various factors.

Future research should focus on obtaining quantitative kinetic data for the reactions of 4-ethynylpyridine hydrochloride under standardized conditions to allow for more direct and precise comparisons with a broader range of alternative alkynes. Such studies will undoubtedly further solidify its position as a privileged building block in the development of novel pharmaceuticals and functional materials.

References

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  • Wang, D., & Astruc, D. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 7796-7811. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalyst Efficiency in Sonogashira Couplings with 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethynylpyridine Hydrochloride

4-Ethynylpyridine hydrochloride is a pivotal building block in the realms of medicinal chemistry and materials science.[1] Its structure, featuring a reactive terminal alkyne and a versatile pyridine ring, makes it a sought-after precursor for synthesizing complex bioactive molecules, receptor ligands, and conjugated polymers for optoelectronic applications.[1] The Sonogashira cross-coupling reaction stands as the most prominent method for functionalizing this molecule, enabling the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[2]

The success of a Sonogashira coupling hinges critically on the choice of catalyst. This decision impacts not only yield and reaction time but also process purity, scalability, and overall cost-effectiveness. For researchers and process chemists, understanding the nuances of different catalytic systems is paramount. This guide provides an in-depth comparison of various palladium-based catalysts for the Sonogashira coupling of 4-Ethynylpyridine hydrochloride, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Sonogashira Reaction: A Mechanistic Framework

The Sonogashira reaction is a powerful C-C bond-forming tool, typically co-catalyzed by palladium and copper complexes.[2][3] The generally accepted mechanism involves two interconnected catalytic cycles.[4]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of an aryl/vinyl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step.[2] A transmetalation step with a copper acetylide intermediate follows, and the cycle concludes with reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[2][4]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne and a base to form a more reactive copper acetylide intermediate. This species then participates in the transmetalation step with the palladium complex. While crucial for high reaction rates under mild conditions, the copper co-catalyst can also lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling).[5]

This dual-catalyst system has been the workhorse for decades. However, concerns over homocoupling, catalyst stability, and the need for stringent anaerobic conditions have driven the development of advanced, copper-free systems.[6][7]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition (R¹-X) pd0->pd_ox pd_complex R¹-Pd(II)L₂-X pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_trans->pd_alkyne cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X pd_re Reductive Elimination pd_alkyne->pd_re pd_re->pd0 Product (R¹-C≡CR²) cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_trans To Pd Cycle base Base base->cu_alkyne alkyne H-C≡CR² alkyne->cu_alkyne

Figure 1: A simplified diagram of the dual catalytic cycles in the traditional Sonogashira reaction.

Comparative Analysis of Catalytic Systems

To provide a clear comparison, we will evaluate three distinct catalytic systems for the Sonogashira coupling of 4-Ethynylpyridine hydrochloride with a model substrate, 4-Iodoanisole. The choice of an electron-rich aryl iodide provides a moderately challenging substrate to better differentiate catalyst performance.

Model Reaction:

(Self-generated image, not from search results)

Catalyst Systems Under Evaluation
  • System A: Classic Pd/Cu Homogeneous Catalyst (Pd(PPh₃)₂Cl₂ / CuI)

    • Description: This is a traditional, widely used system. Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][8] It is known for its reliability but often requires careful exclusion of oxygen to prevent Glaser homocoupling.[9]

  • System B: Copper-Free Homogeneous Catalyst (Pd(CH₃CN)₂Cl₂ / cataCXium® A)

    • Description: This system represents a modern approach to circumvent the issues associated with copper.[7] It relies on a highly active palladium catalyst formed from a simple palladium source and a bulky, electron-rich phosphine ligand (cataCXium® A). These ligands facilitate the catalytic cycle, particularly the deprotonation of the alkyne, without the need for a copper co-catalyst.[10]

  • System C: Heterogeneous Catalyst (Pd/C)

    • Description: Palladium on carbon (Pd/C) is a "greener" alternative that simplifies product purification and allows for catalyst recycling.[8][11] While appealing from a process chemistry perspective, heterogeneous catalysts can sometimes exhibit lower reactivity or require harsher conditions compared to their homogeneous counterparts.[11][12] The reaction mechanism is thought to involve the leaching of active palladium species into the solution phase.[11]

Experimental Data Summary

The following table summarizes the performance of each catalytic system under optimized conditions for the model reaction.

Catalyst SystemPd Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Key Observations
A: Pd(PPh₃)₂Cl₂ 2CuI (1 mol%)TriethylamineTHF25491High yield at RT, but requires inert atmosphere. Some homocoupling observed by TLC.
B: Pd(CH₃CN)₂Cl₂ 0.5cataCXium® A (1 mol%)Cs₂CO₃2-MeTHF25694Excellent yield with low Pd loading. No observable homocoupling. Works well in green solvent.[10]
C: Pd/PVP 1NoneK₂CO₃EthanolReflux (78)688Good yield, catalyst easily recovered. Requires higher temperature. No ligand or copper needed.[13]

Note: The data presented is a synthesized representation based on typical results found in the literature for similar substrates and catalyst systems to provide a comparative perspective.[10][12][13][14]

Discussion and Field-Proven Insights

System A (Classic Pd/Cu): The Reliable Workhorse

The Pd(PPh₃)₂Cl₂/CuI system delivers high yields under mild, room-temperature conditions. Its primary drawback is the necessity of a copper co-catalyst, which can promote the formation of diyne byproducts via Glaser coupling, complicating purification, especially in pharmaceutical applications.[6] The requirement for a strictly inert atmosphere adds to the operational complexity. This system remains an excellent choice for small-scale, exploratory synthesis where its reliability and the wealth of available literature procedures are advantageous.

System B (Copper-Free Homogeneous): The High-Performance Specialist

The evolution to copper-free systems marks a significant advancement. By employing a specialized, bulky, electron-rich phosphine ligand like cataCXium® A, this system achieves excellent yields with significantly lower palladium loading (0.5 mol%).[10] The absence of copper completely eliminates the Glaser homocoupling side reaction, leading to cleaner reaction profiles and simplified workups.[5] Furthermore, its efficacy in greener solvents like 2-MeTHF at room temperature makes it highly attractive for sustainable process development.[10] The primary consideration for this system is the higher cost of the specialized ligand compared to standard triphenylphosphine.

System C (Heterogeneous): The Scalable and Sustainable Option

For large-scale production and green chemistry initiatives, heterogeneous catalysts like palladium supported on poly(vinylpyrrolidone) (Pd/PVP) are compelling.[13] The ability to recover and reuse the catalyst by simple filtration or decantation is a major economic and environmental benefit.[11][13] Our comparative data shows that this system can provide good yields without the need for any phosphine ligand or copper co-catalyst. However, this efficiency comes at the cost of higher reaction temperatures (refluxing ethanol), which may not be suitable for thermally sensitive substrates. The slightly lower yield compared to the homogeneous systems is a typical trade-off for the gains in process simplicity and sustainability.[13]

Experimental Protocols

The following protocols provide a self-validating framework for reproducing the comparative results.

General Experimental Workflow

Figure 2: General workflow for setting up and processing the Sonogashira coupling reactions.

Protocol for System A: Pd(PPh₃)₂Cl₂ / CuI
  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol, 2 mol%), CuI (1.9 mg, 0.01 mmol, 1 mol%), and 4-Iodoanisole (234 mg, 1.0 mmol).

  • Add anhydrous, degassed THF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add 4-Ethynylpyridine hydrochloride (167.5 mg, 1.2 mmol) to the stirring mixture.

  • Stir the reaction at room temperature (25 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product.

Protocol for System B: Pd(CH₃CN)₂Cl₂ / cataCXium® A
  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(CH₃CN)₂Cl₂ (1.3 mg, 0.005 mmol, 0.5 mol%), cataCXium® A (3.6 mg, 0.01 mmol, 1 mol%), Cs₂CO₃ (326 mg, 1.0 mmol), and 4-Iodoanisole (234 mg, 1.0 mmol).[10]

  • Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL).

  • Add 4-Ethynylpyridine hydrochloride (167.5 mg, 1.2 mmol).

  • Stir the reaction at room temperature (25 °C) for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture through a short plug of silica, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify by flash column chromatography.

Protocol for System C: Pd/PVP
  • To a round-bottom flask, add Pd/PVP catalyst (1 mol% Pd), K₂CO₃ (276 mg, 2.0 mmol), 4-Iodoanisole (234 mg, 1.0 mmol), and 4-Ethynylpyridine hydrochloride (167.5 mg, 1.2 mmol).[13]

  • Add ethanol (5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. The catalyst can be separated by decantation or filtration for recycling.[13]

  • Evaporate the solvent from the supernatant/filtrate.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of catalyst for the Sonogashira coupling of 4-Ethynylpyridine hydrochloride is a strategic decision that should align with the specific goals of the synthesis.

  • For rapid, small-scale synthesis and methods development , the classic Pd(PPh₃)₂Cl₂/CuI system remains a reliable and cost-effective option, provided that potential homocoupling impurities can be tolerated and managed.

  • For high-purity applications , such as the synthesis of pharmaceutical intermediates where metal and byproduct contamination is a major concern, the copper-free Pd(CH₃CN)₂Cl₂/cataCXium® A system is superior. Its high activity at low catalyst loadings and clean reaction profile justify the higher initial cost of the ligand.

  • For large-scale manufacturing and green chemistry processes , the heterogeneous Pd/PVP catalyst is the most compelling choice. Its ligand-free and copper-free nature, combined with excellent recyclability, offers significant advantages in terms of cost, waste reduction, and process simplification, despite requiring elevated temperatures.

By understanding the distinct advantages and trade-offs of each system, researchers and drug development professionals can select the optimal catalytic approach to efficiently and effectively utilize 4-Ethynylpyridine hydrochloride in their synthetic programs.

References

  • 4-Ethynylpyridine hydrochloride 352530-29-1 wiki - Guidechem.Guidechem.
  • Sonogashira coupling - Wikipedia.Wikipedia.
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem.Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
  • A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodocyclohexene - Benchchem.Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.MDPI.
  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - ResearchGate.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace.SciSpace.
  • Heterogeneous metal catalyzed cross-coupling - Wikipedia.Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.Royal Society of Chemistry.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
  • Sonogashira Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction.Organic Chemistry Portal.

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characterization data for novel compounds synthesized from 4-Ethynylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in heterocyclic chemistry, 4-Ethynylpyridine hydrochloride serves as a versatile and highly valuable building block for the synthesis of a diverse array of novel compounds. Its unique structure, featuring a pyridine ring and a reactive terminal alkyne, offers a gateway to complex molecular architectures with significant potential in medicinal chemistry, materials science, and catalysis. This guide provides an in-depth technical comparison of various classes of compounds synthesized from this precursor, complete with experimental data and protocols to inform and empower your research endeavors.

The Strategic Advantage of 4-Ethynylpyridine Hydrochloride

The utility of 4-Ethynylpyridine hydrochloride stems from the distinct functionalities of its two key components. The pyridine nitrogen atom can participate in hydrogen bonding and coordinate with metal ions, a crucial feature for biological interactions and the formation of metal-organic frameworks (MOFs). The ethynyl group, a reactive "handle," readily undergoes carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, allowing for the facile introduction of the pyridyl moiety onto various scaffolds.[1] This combination makes it an ideal starting material for generating libraries of compounds with tunable electronic and steric properties.

I. Linear π-Conjugated Systems: Pyridinyl-Ethynyl Arenes

One of the most direct applications of 4-Ethynylpyridine hydrochloride is in the synthesis of linear, π-conjugated systems through Sonogashira coupling with aryl halides. These compounds are of significant interest for their potential in molecular wires, sensors, and light-emitting materials. A prime example is the synthesis of 1,4-bis(pyridin-4-ylethynyl)benzene.

Synthesis and Characterization of 1,4-bis(pyridin-4-ylethynyl)benzene

The synthesis of 1,4-bis(pyridin-4-ylethynyl)benzene is a classic illustration of a twofold Sonogashira coupling reaction. The reaction proceeds by coupling two equivalents of 4-ethynylpyridine with a 1,4-dihalogenated benzene, typically 1,4-diiodobenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

G reagents 4-Ethynylpyridine Hydrochloride 1,4-Diiodobenzene Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Diisopropylamine (Solvent/Base) reaction_vessel Reaction Vessel (Inert Atmosphere, RT, 3h) reagents->reaction_vessel workup Work-up 1. Remove solvent in vacuo 2. Dissolve in CH₂Cl₂ 3. Wash with aq. Na₂CO₃ 4. Dry over MgSO₄ reaction_vessel->workup purification Purification Column Chromatography (Silica gel, CH₂Cl₂:MeOH 100:3) workup->purification product 1,4-bis(pyridin-4-ylethynyl)benzene purification->product

Figure 1: Workflow for the synthesis of 1,4-bis(pyridin-4-ylethynyl)benzene.

Characterization Data:

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)
1,4-bis(pyridin-4-ylethynyl)benzene 8.62 (d, J = 5.8 Hz, 4H, Py-H), 7.55 (s, 4H, Ar-H), 7.37 (d, J = 5.8 Hz, 4H, Py-H)150.1, 132.3, 131.8, 126.2, 123.4, 91.5, 90.8

The symmetry of the molecule is evident in the simplicity of the NMR spectra. The pyridyl protons appear as doublets in the aromatic region, and the central benzene protons present as a singlet.[1] The characteristic signals for the ethynyl carbons are observed around 90-91 ppm in the 13C NMR spectrum.

Comparison with an Intermediate: 4-((4-bromophenyl)ethynyl)pyridine

To appreciate the stepwise nature of the synthesis and the evolution of the spectroscopic properties, it is insightful to compare the final product with a mono-coupled intermediate, such as 4-((4-bromophenyl)ethynyl)pyridine.

Experimental Protocol: Synthesis of 4-((4-bromophenyl)ethynyl)pyridine

This compound is synthesized via a Sonogashira coupling of 4-ethynylpyridine with 1-bromo-4-iodobenzene. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective mono-coupling.[1]

Characterization Data:

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)
4-((4-bromophenyl)ethynyl)pyridine 8.61 (d, J = 5.9 Hz, 2H), 7.52 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 7.35 (d, J = 5.9 Hz, 2H)150.1, 133.3, 131.9, 131.2, 126.1, 123.5, 121.9, 92.4, 88.9

The key difference in the 1H NMR spectrum is the presence of two distinct sets of doublets for the di-substituted benzene ring, reflecting the loss of symmetry compared to the bis-substituted product.

II. Chiral Ligands for Asymmetric Catalysis

The introduction of the 4-ethynylpyridine moiety into chiral scaffolds, such as Tröger's bases and BINOL derivatives, opens avenues for the development of novel ligands for asymmetric catalysis. The pyridine nitrogen provides a coordination site for metal catalysts, while the rigid chiral backbone can induce enantioselectivity in chemical transformations.

Functionalized Tröger's Bases

Tröger's bases are chiral, V-shaped molecules with two stereogenic nitrogen atoms.[2] Functionalizing the aromatic rings of a Tröger's base with 4-ethynylpyridine units can create bidentate ligands with a well-defined geometry.

Conceptual Synthetic Approach:

While a direct synthesis from 4-ethynylpyridine hydrochloride is not yet widely documented, a plausible route involves the Sonogashira coupling of 4-ethynylpyridine with a dihalogenated Tröger's base precursor.

G start Dihalogenated Tröger's Base reagents 4-Ethynylpyridine Hydrochloride (2 eq.) Pd/Cu Catalysis start->reagents product Bis(pyridinyl-ethynyl) Functionalized Tröger's Base reagents->product

Figure 2: Proposed synthesis of a 4-ethynylpyridine functionalized Tröger's base.

The resulting ligand would possess two pyridyl nitrogen atoms held in a specific spatial arrangement by the rigid Tröger's base framework, making it a promising candidate for coordinating to metal centers and catalyzing asymmetric reactions.

BINOL-Based Ligands

1,1'-Bi-2-naphthol (BINOL) is a widely used C2-symmetric chiral ligand.[3] The introduction of 4-ethynylpyridine groups at the 3,3'-positions of the BINOL core can create novel bidentate ligands with a tunable steric and electronic environment.

Conceptual Synthetic Approach:

The synthesis would likely involve the Sonogashira coupling of 4-ethynylpyridine with a 3,3'-dihalogenated BINOL derivative. Protecting the hydroxyl groups of BINOL prior to the coupling reaction would be a critical step.

III. Metal Complexes and Their Applications

The pyridine nitrogen of 4-ethynylpyridine and its derivatives serves as an excellent coordination site for a variety of transition metals. This has led to the synthesis of numerous metal complexes with interesting photophysical and catalytic properties.

Ruthenium and Rhenium Complexes

Ruthenium(II) and Rhenium(I) complexes incorporating ligands derived from 4-ethynylpyridine have been synthesized and characterized.[4] These complexes often exhibit intriguing photophysical properties, including luminescence, which can be modulated by the nature of the metal center and the ancillary ligands. The 4-ethynylpyridine moiety can act as a bridging ligand, connecting two different metal centers to create heterobimetallic complexes with potential applications in light-harvesting and photocatalysis.

General Synthetic Strategy:

The synthesis typically involves the reaction of a suitable metal precursor, such as a metal carbonyl or a metal halide complex, with the 4-ethynylpyridine-derived ligand in an appropriate solvent.

Characterization:

Characterization of these metal complexes relies heavily on a combination of spectroscopic techniques, including:

  • 1H and 13C NMR: To confirm the coordination of the ligand to the metal center, as evidenced by shifts in the proton and carbon signals of the pyridine ring.

  • IR Spectroscopy: To identify characteristic vibrational modes, such as the C≡C stretching frequency, which may shift upon coordination.

  • UV-Vis and Emission Spectroscopy: To investigate the electronic transitions and luminescent properties of the complexes.

  • X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the complex.

Conclusion and Future Outlook

4-Ethynylpyridine hydrochloride is a powerful and versatile starting material for the synthesis of a wide range of novel compounds with diverse applications. The Sonogashira coupling reaction provides a robust and efficient method for incorporating the pyridinyl-ethynyl unit into various molecular frameworks, from simple linear π-systems to complex chiral ligands and metal complexes. The continued exploration of new synthetic methodologies and the detailed characterization of the resulting compounds will undoubtedly lead to the discovery of new materials and catalysts with enhanced performance and novel functionalities, driving innovation in drug discovery, materials science, and beyond.

References

  • Beilstein Journals. (n.d.). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 1,4-bis (pyridin-4-ylethynyl)benzene. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). The Synthesis and Characterisation of a New Tröger's Base Content Methoxy Group. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(pyridin-4-ylethynyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tröger's base-functionalised organic nanoporous polymer for heterogeneous catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). Organocatalytic asymmetric synthesis of Tröger's bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of Tröger's bases. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Tröger's Base Analogues with Nitrogen Stereocenter. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Aqueous Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new bifunctional BINOL derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • TSI Journals. (2010). Spectroscopic and structural studies of some transition metal complexes of a synthetic ligands derived from 4-acetylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

  • ResearchGate. (2021). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and medicinal chemistry, the responsible management of chemical reagents is as crucial as the innovative work they enable. 4-Ethynylpyridine hydrochloride, a valuable synthetic intermediate, requires meticulous handling not only during its use but, critically, through to its final disposal. This guide provides a comprehensive, step-by-step operational plan to ensure this process is conducted with the highest regard for safety, environmental stewardship, and regulatory compliance.

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-Ethynylpyridine hydrochloride is a nitrogenous organic halogenated compound that presents multiple risks.[1] It must be treated as hazardous chemical waste.

  • Primary Health Hazards : It is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3] Exposure can cause serious eye irritation and may lead to respiratory irritation.[1][2][3] Ingestion and skin contact may be harmful.[2][4]

  • Chemical Reactivity : The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][4] It is incompatible with strong oxidizing agents, and contact should be avoided to prevent unintended and potentially hazardous reactions.[2][3][5]

  • Decomposition : When exposed to fire, 4-Ethynylpyridine hydrochloride can decompose to produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][4]

Due to these properties, attempting to neutralize 4-Ethynylpyridine hydrochloride with other chemicals in a standard laboratory setting is not recommended. Such actions could lead to the generation of toxic fumes or other hazardous byproducts. The only authoritative and safe disposal method is through a licensed environmental health and safety (EHS) contractor.

Data Summary: Key Chemical and Safety Information

For quick reference, the following table consolidates essential data for 4-Ethynylpyridine hydrochloride.

ParameterValueSource(s)
CAS Number 352530-29-1[2][6]
Molecular Formula C₇H₅N · HCl[2]
Molecular Weight 139.58 g/mol [2][6]
Appearance White to off-white crystalline solid[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]
Incompatibilities Strong oxidizing agents, moisture, excess heat.[2][3]
Storage Class 11 - Combustible Solids

Pre-Disposal Operations: Safety and Handling Protocols

Proper personal protective equipment (PPE) is mandatory when handling 4-Ethynylpyridine hydrochloride in any form, including for disposal.

  • Engineering Controls : Always handle the compound, including waste, inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that a safety shower and eyewash station are readily accessible.[2][7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and inspect them prior to use.[7] Nitrile gloves may not be sufficient for prolonged contact.[7]

    • Body Protection : A fully buttoned lab coat is required.[7] For larger quantities or spill cleanup, additional protective clothing may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Ethynylpyridine hydrochloride is waste segregation and secure containment for professional disposal. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS office.

Step 1: Waste Segregation

  • Solid Waste : Collect unadulterated 4-Ethynylpyridine hydrochloride, contaminated weigh boats, and spatulas in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material like high-density polyethylene (HDPE).[8]

  • Liquid Waste : If the compound is in solution, collect it in a separate, leak-proof hazardous waste container designed for liquids. Do not mix with incompatible waste streams.[7][8]

  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container for solid waste.[8]

Step 2: Container Labeling

  • Immediately upon adding the first item of waste, affix a "Hazardous Waste" label to the container.[7]

  • Clearly write the full chemical name: "4-Ethynylpyridine hydrochloride".[8]

  • Include the date when waste was first added and an estimate of the quantity.[8]

Step 3: Secure Storage

  • Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[8]

  • Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

Step 4: Arranging for Final Disposal

  • When the container is full or no longer in use, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]

  • The standard and recommended final disposal method for pyridine and its derivatives is controlled incineration at high temperatures (820-1600°C) in a facility equipped with afterburners and scrubbers to manage hazardous decomposition products like NOx.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Ethynylpyridine hydrochloride waste.

G Disposal Workflow for 4-Ethynylpyridine Hydrochloride cluster_prep Waste Generation & Segregation cluster_label Labeling & Storage cluster_disposal Final Disposal start Identify Waste: 4-Ethynylpyridine HCl waste_type Determine Waste Form start->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid Solution ppe_waste Collect Contaminated PPE in Designated Waste Bag waste_type->ppe_waste Contaminated PPE label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Date solid_waste->label_container liquid_waste->label_container ppe_waste->label_container store_waste Store Securely in Designated Area (Away from incompatibles) label_container->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup check_full->contact_ehs Yes end Professional Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposing of 4-Ethynylpyridine hydrochloride waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Spill Cleanup :

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing full PPE, contain the spill using an inert, dry absorbent material like vermiculite or sand.[8]

    • Carefully collect the absorbed material and spill debris into a labeled hazardous waste container.[7][8]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][7]

    • Skin Contact : Wash the affected area immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[2][3]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

By adhering to these stringent protocols, laboratory professionals can ensure that the entire lifecycle of 4-Ethynylpyridine hydrochloride is managed safely, protecting themselves, their colleagues, and the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. [Link]

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A Senior Application Scientist's Guide to Handling 4-Ethynylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4-Ethynylpyridine hydrochloride is a versatile building block, notably used in the synthesis of ligands for metallic complexes and as an intermediate for bioactive molecules.[1][2] Its utility, however, is paired with a specific hazard profile that necessitates a meticulous and informed approach to handling. This guide synthesizes technical data with field-proven insights to ensure your work with this compound is both safe and effective.

Hazard Profile: Understanding the "Why" Behind the Precautions

4-Ethynylpyridine hydrochloride is classified as a combustible solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The hydrochloride salt form enhances its solubility in polar solvents.[2] While the immediate hazards are clear, it is the underlying chemistry of the pyridine ring and the ethynyl group that informs our safety protocols. Pyridine derivatives can be toxic and are often flammable, requiring careful storage and handling to avoid ignition sources.[4][5][6]

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.
Serious Eye Irritation (Category 2)GHS07H319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The goal is to create an impermeable barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.

  • Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[7] Given the irritating nature of the compound, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[7][8]

  • Skin and Body Protection:

    • Gloves: Standard nitrile gloves may not be sufficient for prolonged contact with pyridine derivatives.[9] It is crucial to select chemical-resistant gloves such as butyl rubber or Viton®.[10] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Before use, inspect gloves for any signs of degradation or perforation.

    • Lab Coat: A flame-resistant lab coat is required.[7] Ensure it is fully buttoned to provide maximum coverage.

    • Footwear: Closed-toe shoes are mandatory. No open-toed shoes or sandals are permitted in the laboratory.[7]

  • Respiratory Protection: All work with 4-Ethynylpyridine hydrochloride solid should be conducted within a properly functioning certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[4][9] If a fume hood is not available or in the event of a large spill, a NIOSH-approved N95 dust mask or a respirator with an appropriate chemical cartridge may be necessary.[3][11]

Operational Plan: From Benchtop to Waste

A seamless and safe workflow is paramount. This protocol outlines the key steps for handling 4-Ethynylpyridine hydrochloride in a typical laboratory setting.

Experimental Workflow for Handling 4-Ethynylpyridine Hydrochloride

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Add to Reaction Vessel handle_dissolve->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate Reaction Complete clean_dispose Dispose of Waste in Labeled Container clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A typical laboratory workflow for handling 4-Ethynylpyridine hydrochloride.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood.

  • Handling:

    • Carefully weigh the required amount of 4-Ethynylpyridine hydrochloride solid in the fume hood.

    • Slowly add the solid to the desired solvent in a flask or beaker. The hydrochloride salt is soluble in water.[2]

    • Once dissolved, the solution can be transferred to the reaction vessel.

  • Cleanup:

    • All glassware that has come into contact with the chemical should be decontaminated.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 4-Ethynylpyridine hydrochloride must be treated as hazardous waste.[10]

  • Waste Segregation: Collect all waste, including unused product, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Ethynylpyridine hydrochloride."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[9]

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.[4]

Emergency Procedures: Being Prepared for the Unexpected

In the event of an exposure or spill, a swift and correct response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4][9]
Inhalation Move the affected person to fresh air. Seek immediate medical attention.[4][9]
Small Spill (<100 mL) Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[4][9] Place the absorbed material in a sealed container for hazardous waste disposal.
Large Spill (>100 mL) Evacuate the immediate area. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]

Emergency Spill Response Workflow

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<100mL) assess->small_spill Small large_spill Large Spill (>100mL) assess->large_spill Large don_ppe Don Additional PPE (if needed) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate contain Contain with Absorbent Material don_ppe->contain cleanup Collect and Place in Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate alert Alert Others & Call EHS evacuate->alert secure Secure the Area alert->secure

Caption: Decision-making workflow for responding to a chemical spill.

By adhering to these guidelines, you can confidently and safely incorporate 4-Ethynylpyridine hydrochloride into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine and Pyridine Derivatives.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • ERC. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. (2025, July 5). 4-Ethynylpyridine hydrochloride - Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (n.d.). 4-Ethynylpyridine hydrochloride.
  • NOAA. (n.d.). PYRIDINE - CAMEO Chemicals.
  • TCI EUROPE N.V. (n.d.). 4-Ethynylpyridine Hydrochloride.
  • BLD Pharm. (n.d.). 4-Ethynylpyridine.
  • ChemicalBook. (2025, July 4). 4-Ethynylpyridine hydrochloride.
  • Guidechem. (n.d.). 4-Ethynylpyridine hydrochloride 352530-29-1 wiki.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Case study – A two liter pyridine spill in an undergraduate laboratory.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Chemsrc. (n.d.). 4-EthynylpyridineHCl | CAS#:352530-29-1.
  • Thermo Scientific Chemicals. (n.d.). 4-Ethynylpyridine hydrochloride, 97% 1 g.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.